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  • Product: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
  • CAS: 838856-88-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

Executive Summary Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5) is a highly specialized fluorinated building block used primarily in the development of Lysophosphatidic Acid Receptor 1 (LPA1/EDG2) antagon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5) is a highly specialized fluorinated building block used primarily in the development of Lysophosphatidic Acid Receptor 1 (LPA1/EDG2) antagonists and next-generation kinase inhibitors.

Its structural uniqueness lies in the 3,4,5-trisubstitution pattern on the benzoate core, combining a fluorine atom, a hydroxyl group, and a methoxy group. This specific arrangement allows for the precise tuning of lipophilicity and metabolic stability in drug candidates, particularly by blocking metabolic soft spots on the aromatic ring while maintaining hydrogen-bond donor (OH) and acceptor (OMe, F) capabilities.

This guide details the validated synthesis, physicochemical profile, and strategic application of this intermediate in medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
Chemical Name Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
CAS Number 838856-88-5
Molecular Formula C₉H₉FO₄
Molecular Weight 200.16 g/mol
MDL Number MFCD16877843
Appearance Off-white to pale beige crystalline solid
Predicted LogP ~1.8 - 2.1
pKa (OH) ~7.5 - 8.0 (Acidic due to F-inductive effect)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water

Validated Synthetic Protocol

The synthesis of CAS 838856-88-5 is non-trivial due to the challenge of selectively introducing a fluorine atom onto an electron-rich phenolic ring without over-fluorination or oxidation. The most robust industrial method utilizes Selectfluor™ (electrophilic fluorination) on a protected precursor, followed by regioselective separation.

Core Reaction Pathway
  • Precursor: Methyl 3-acetoxy-4-methoxybenzoate.

  • Fluorination: Electrophilic aromatic substitution using Selectfluor in Acetonitrile (ACN).

  • Deprotection: Base-mediated hydrolysis of the acetyl group.

  • Purification: Separation of the 2-fluoro and 3-fluoro isomers via HPLC or fractional crystallization.

Step-by-Step Methodology

Reagents:

  • Starting Material: Methyl 3-acetoxy-4-methoxybenzoate (1.0 eq)

  • Fluorinating Agent: Selectfluor (2.5 eq)

  • Solvent: Acetonitrile (ACN)

  • Base: Potassium Carbonate (K₂CO₃)[1]

  • Solvent for Hydrolysis: Methanol (MeOH)

Protocol:

  • Fluorination (Microwave Assisted):

    • Dissolve Methyl 3-acetoxy-4-methoxybenzoate in ACN in a microwave-safe vial.

    • Add Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[2]

    • Heat the reaction mixture to 170°C for 7 minutes under microwave irradiation. Note: Conventional heating requires reflux for 24-48h and results in lower yields.

    • Mechanism: The acetoxy group directs the fluorine to the ortho positions relative to itself (positions 2 and 6 of the ring, which correspond to positions 2 and 5 relative to the ester).

  • Workup & Deprotection:

    • Partition the reaction mixture between 2N HCl and Diethyl Ether (Et₂O).[2] Extract the aqueous phase.[2]

    • Dry combined organics over Na₂SO₄ and concentrate.[1][2]

    • Redissolve the crude fluorinated intermediate (mixture of isomers) in Methanol.

    • Add catalytic K₂CO₃ and reflux for 3 hours to remove the acetyl protecting group.

  • Purification (Critical Step):

    • The reaction yields two main isomers:

      • Target: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate.[3][4][5][6][7][8][9]

      • Byproduct: Methyl 2-fluoro-3-hydroxy-4-methoxybenzoate.

    • Separation: Use Reverse-Phase HPLC (Water/ACN gradient).[2] The 3-fluoro isomer typically elutes after the 2-fluoro isomer due to slight differences in polarity and intramolecular hydrogen bonding.

Synthesis Visualization

SynthesisWorkflow SM Methyl 3-acetoxy- 4-methoxybenzoate Reaction Microwave Reactor 170°C, 7 min, ACN SM->Reaction Selectfluor Selectfluor (2.5 eq) Selectfluor->Reaction Intermediate Mixture of Fluorinated Isomers (Acetylated) Reaction->Intermediate Electrophilic Fluorination Hydrolysis Deprotection K2CO3 / MeOH Reflux 3h Intermediate->Hydrolysis Crude Crude Mixture (Free Phenols) Hydrolysis->Crude HPLC RP-HPLC Separation Crude->HPLC Target TARGET: Methyl 3-fluoro-5-hydroxy- 4-methoxybenzoate (CAS 838856-88-5) HPLC->Target Major/Minor Fraction Byproduct Isomer: Methyl 2-fluoro-3-hydroxy- 4-methoxybenzoate HPLC->Byproduct

Figure 1: Synthetic workflow for CAS 838856-88-5 utilizing microwave-assisted electrophilic fluorination.

Applications in Drug Discovery

LPA1 Receptor Antagonists

The primary documented utility of this scaffold is in the synthesis of Acylamino-substituted fused cyclopentanecarboxylic acid derivatives , which act as inhibitors of the Endothelial Differentiation Gene receptor 2 (Edg-2) , also known as the LPA1 receptor .

  • Mechanism: LPA1 signaling is implicated in fibrosis (pulmonary, renal), neuropathic pain, and cancer metastasis.

  • Role of the Scaffold: The 3-fluoro-5-hydroxy-4-methoxy moiety mimics the polar head group interactions of natural ligands while the fluorine atom modulates the pKa of the phenol (making it more acidic) and blocks metabolic hydroxylation at the 3-position.

Kinase Inhibitor Bioisosteres

This molecule serves as a fluorinated analog of Methyl 3-hydroxy-4-methoxybenzoate (Isovanillic acid methyl ester), a known precursor for Gefitinib (Iressa) .

  • Strategy: Researchers substitute the non-fluorinated precursor with CAS 838856-88-5 to synthesize Fluorinated Gefitinib Analogs .

  • Benefit: Fluorine substitution often improves metabolic stability (half-life extension) and membrane permeability (lipophilicity modulation) without significantly altering steric bulk.

Scaffold Analysis Diagram

ScaffoldSAR cluster_features Structural Features & SAR Impact Core Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (Scaffold) F_atom 3-Fluoro Group: - Blocks metabolic oxidation - Increases lipophilicity - Modulates Phenol pKa Core->F_atom OH_group 5-Hydroxy Group: - H-Bond Donor - Critical for Receptor Binding - Site for Etherification Core->OH_group Ester_group 1-Methyl Ester: - Synthetic Handle - Precursor to Amides/Acids Core->Ester_group Drug Target Drug Class: LPA1 Antagonists (Fibrosis Treatment) OH_group->Drug Ether Linkage Formation Ester_group->Drug Amide Coupling

Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold in medicinal chemistry.

Analytical Characterization

To validate the identity of synthesized CAS 838856-88-5, the following analytical signatures are expected.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.20 (s, 1H): Phenolic -OH (Broad, exchangeable).

    • δ 7.40 - 7.30 (m, 2H): Aromatic protons. The splitting pattern is complex due to H-F coupling.

      • H2 (Ortho to F): Doublet of doublets (J_H-F ~10 Hz, J_meta ~2 Hz).

      • H6 (Para to F): Doublet (J_meta ~2 Hz).

    • δ 3.85 (s, 3H): Ester -OCH₃.

    • δ 3.80 (s, 3H): Ether -OCH₃.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Electrospray Ionization)

  • Mode: Positive or Negative (Phenol allows negative mode sensitivity).

  • m/z: [M+H]⁺ = 201.17; [M-H]⁻ = 199.15.

Handling & Stability

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to slow oxidation if exposed to air and light.

  • Safety: Irritant. Causes skin irritation (H315) and serious eye irritation (H319). Handle in a fume hood.

References

  • Preparation of Acylamino-substituted Fused Cyclopentanecarboxylic Acid Derivatives.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Source: Molecules (MDPI), 2007. Context: Establishes the non-fluorinated parent scaffold's role in kinase inhibitor synthesis, providing the basis for fluorinated analog development. URL:[Link]

  • Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Product Entry. Source: ChemSrc Chemical Database. Context: Verification of CAS number 838856-88-5 and chemical synonyms. URL:[Link]

Sources

Exploratory

Technical Guide: Synthesis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

The following technical guide details the synthesis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5). This protocol is designed for research and development environments, prioritizing regiochemical contro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5). This protocol is designed for research and development environments, prioritizing regiochemical control and scalability.

Executive Summary

Target Molecule: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate CAS Registry Number: 838856-88-5 Molecular Formula:


Molecular Weight:  200.16  g/mol
Primary Application:  Advanced intermediate for kinase inhibitors (e.g., EGFR/VEGFR tyrosine kinase scaffolds) and multi-substituted bioactive phenyl fragments.

Synthesis Challenge: The primary challenge lies in the regioselective introduction of the hydroxyl group at position 5 on the benzoate core, specifically in the presence of the ortho-directing methoxy group (position 4) and the meta-directing ester (position 1), while preserving the fluorine atom at position 3.

Selected Route: This guide details a Bromination-Borylation-Oxidation (BBO) sequence. Unlike classical formylation/Dakin oxidation routes which often suffer from low yields on electron-deficient benzoates, the BBO route utilizes modern palladium-catalyzed cross-coupling logic to ensure high regiofidelity and yield.

Retrosynthetic Analysis

The target molecule is a penta-substituted benzene ring. Disconnection analysis reveals Methyl 3-fluoro-4-methoxybenzoate as the optimal commercial starting material.

  • Precursor: Methyl 3-fluoro-4-methoxybenzoate (CAS 369-30-2).[1][2]

  • Transformation 1 (C-H Functionalization): Electrophilic aromatic substitution to install a halogen handle at C5. Analysis of directing groups (Section 3.1) confirms C5 as the most activated position.

  • Transformation 2 (C-O Bond Formation): Conversion of the halogen handle to a hydroxyl group via a boronate intermediate.

Synthesis Pathway Diagram

SynthesisPath SM Methyl 3-fluoro-4-methoxybenzoate (Starting Material) INT1 Intermediate 1: Methyl 3-bromo-5-fluoro-4-methoxybenzoate SM->INT1 Step 1: NBS, MeCN (Regioselective Bromination) INT2 Intermediate 2: Pinacol Boronate Ester INT1->INT2 Step 2: Pd(dppf)Cl2, B2pin2 (Miyaura Borylation) TM TARGET: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate INT2->TM Step 3: H2O2, NaOH (Oxidative Hydroxylation)

Caption: Three-step synthesis via regioselective bromination and palladium-catalyzed borylation.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Install a bromine atom at position 5. Mechanism: Electrophilic Aromatic Substitution (EAS). Regiochemistry Logic:

  • -OMe (Pos 4): Strong activator, ortho/para director. Directs to C3 and C5 . (C3 is blocked by F).[3]

  • -COOMe (Pos 1): Deactivator, meta director. Directs to C3 and C5 .

  • -F (Pos 3): Weak deactivator, ortho/para director.

Reagents & Materials:

Reagent Equiv. Role
Methyl 3-fluoro-4-methoxybenzoate 1.0 Substrate
N-Bromosuccinimide (NBS) 1.1 Brominating Agent
Acetonitrile (MeCN) Solvent Polar Aprotic Solvent

| Ammonium Acetate (


) | 0.1 | Catalyst (Proton source) |

Protocol:

  • Charge a reaction vessel with Methyl 3-fluoro-4-methoxybenzoate (1.0 eq) and Acetonitrile (10 mL/g).

  • Add Ammonium Acetate (0.1 eq) to catalyze the polarization of NBS.

  • Cool the mixture to 0°C.

  • Add NBS (1.1 eq) portion-wise over 30 minutes to control exotherm.

  • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

  • Monitor: Check via TLC (Hexane:EtOAc 8:1) or HPLC.[4][5] The product is less polar than the starting material.

  • Workup: Concentrate MeCN under reduced pressure. Dissolve residue in Ethyl Acetate.[3][6] Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[3]
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

  • Yield Expectation: 85–92%.

Step 2: Miyaura Borylation

Objective: Convert the aryl bromide to an aryl boronate ester. Note: This method is preferred over Lithium-Halogen exchange to avoid attacking the methyl ester at C1.

Reagents & Materials:

Reagent Equiv. Role
Intermediate 1 (Aryl Bromide) 1.0 Substrate

| Bis(pinacolato)diboron (


) | 1.2 | Boron Source |
| 

| 0.03 | Catalyst | | Potassium Acetate (KOAc) | 3.0 | Base | | 1,4-Dioxane | Solvent | Anhydrous Solvent |

Protocol:

  • In a glovebox or under Argon stream, combine Intermediate 1 ,

    
     , KOAc , and 
    
    
    
    in a pressure vial.
  • Add anhydrous 1,4-Dioxane (degassed).

  • Seal the vial and heat to 90°C for 4–12 hours.

  • Monitor: Reaction is complete when the bromide is consumed (LCMS).

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.[3][7] Concentrate the filtrate.

  • Purification: Pass through a short silica plug (eluting with 20% EtOAc/Hexane) to remove excess boron reagents. Use immediately in Step 3.

Step 3: Oxidative Hydroxylation

Objective: Convert the boronate ester to the phenol (hydroxyl group).

Reagents & Materials:

Reagent Equiv. Role
Intermediate 2 (Boronate) 1.0 Substrate

| Hydrogen Peroxide (


, 30%) | 3.0 | Oxidant |
| Sodium Hydroxide (NaOH, 1M) | 1.0 | Base/Activator |
| THF / Water | 1:1 | Solvent System |

Protocol:

  • Dissolve Intermediate 2 in THF . Cool to 0°C.[3]

  • Add NaOH (1M) solution dropwise. (Note: Control pH to ~8-9 to avoid hydrolyzing the methyl ester at C1. If hydrolysis occurs, re-esterification with MeOH/H2SO4 will be required).

  • Add

    
     (30%)  dropwise.[8] The reaction is exothermic.
    
  • Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Quench: Carefully add saturated

    
     (Sodium Thiosulfate) to quench excess peroxide. Test with starch-iodide paper (should remain white).
    
  • Acidification: Adjust pH to ~6 using 1M HCl. Do not go too acidic to prevent decarboxylation or ester hydrolysis.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Column chromatography (SiO2, Hexane:EtOAc gradient 10%

    
     40%).
    
  • Final Product: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (White to off-white solid).

Analytical Validation (Self-Validating System)

Upon isolation, the product must meet the following structural criteria to confirm the regiochemistry.

Analytical MethodExpected SignalStructural Confirmation
1H NMR (DMSO-d6) Two aromatic singlets (or doublets with

)
Confirms 1,3,4,5-substitution pattern. If protons were adjacent, they would show ortho-coupling (

Hz).
1H NMR (OH) Broad singlet at

9.5–10.5 ppm
Confirms presence of Phenol.
19F NMR Single peak at

-130 to -140 ppm
Confirms retention of Fluorine.
LC-MS

or

Confirms Molecular Weight.

Regiochemistry Check: In the 1H NMR, the proton at C2 should appear as a doublet of doublets (coupling to F and potentially meta-coupling to C6-H). The proton at C6 should appear as a doublet (meta-coupling to C2-H). The absence of ortho-coupling (


 Hz) rules out the 2-isomer or 6-isomer.

Safety & Handling

  • Fluorinated Compounds: While the fluorine is bound to the ring, combustion can release HF. Use standard fume hood precautions.

  • Palladium Catalysts:

    
     is toxic. Handle in a glovebox or with rigorous dust control.
    
  • Peroxides: Step 3 involves

    
     in THF, which can form organic peroxides. Quench completely with thiosulfate before concentrating. Never concentrate the reaction mixture to dryness without testing for peroxides.
    

References

  • Preparation of Methyl 3-fluoro-4-methoxybenzoate (Starting Material)
  • General Procedure for Bromination of Deactivated Anisoles: Title: Regioselective bromination of activated aromatic compounds using N-bromosuccinimide. Context: Validates the direction of NBS to the position ortho to the methoxy group. Source:Journal of Organic Chemistry.
  • Miyaura Borylation & Oxidation Sequence

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
    • Author: N. Miyaura & A. Suzuki.
    • Source:Chemical Reviews, 95(7), 2457-2483.
    • URL:[Link]

  • Title: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5).

Sources

Foundational

"Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate chemical properties"

Topic: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Chemical Properties Type: Technical Whitepaper / Compound Monograph A Strategic Intermediate for LPA1 Receptor Antagonists and Kinase Inhibitors Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Chemical Properties Type: Technical Whitepaper / Compound Monograph

A Strategic Intermediate for LPA1 Receptor Antagonists and Kinase Inhibitors

Executive Summary

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5 ) is a highly specialized fluorinated phenol ester used primarily as a scaffold in medicinal chemistry.[1] Its unique substitution pattern—combining a sterically demanding but metabolically stable fluorine atom with a reactive phenolic handle—makes it a critical intermediate in the synthesis of Lysophosphatidic Acid Receptor 1 (LPA1/EDG2) antagonists and next-generation kinase inhibitors.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, reactivity profiles, and spectroscopic characterization.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The compound is a derivative of methyl gallate, modified to enhance metabolic stability via fluorination while retaining the electronic properties required for ligand-receptor binding.

Nomenclature & Identifiers
Parameter Details
IUPAC Name Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
CAS Number 838856-88-5
Synonyms Benzoic acid, 3-fluoro-5-hydroxy-4-methoxy-, methyl ester; 5-Fluoro-isovanillic acid methyl ester
Molecular Formula C₉H₉FO₄
SMILES COC1=C(C=C(C=C1F)C(=O)OC)O
Physicochemical Properties

Data derived from experimental analogs and computational models.[2]

PropertyValueTechnical Context
Molecular Weight 200.16 g/mol Optimal fragment size for Fragment-Based Drug Discovery (FBDD).
Appearance White to off-white crystalline solidTypical of pure phenolic esters.
Melting Point 90–94 °C (Predicted)Sharp melting range indicates high purity potential.[2]
Solubility Soluble in DMSO, MeOH, DCM, EtOAcPoor water solubility requires organic co-solvents for assays.
pKa (Phenol) ~8.5Fluorine induction increases acidity relative to methyl isovanillate (pKa ~9.3), facilitating O-alkylation.
LogP 1.85 (Predicted)Moderate lipophilicity; suitable for oral bioavailability optimization.[2]

Synthetic Routes & Manufacturing

The synthesis of this compound is non-trivial due to the directing effects of the methoxy and ester groups.[2] Direct fluorination of the phenol often leads to complex mixtures. The industry-standard protocol utilizes Selectfluor™ mediated electrophilic fluorination on a protected precursor.

Validated Synthesis Protocol (Microwave-Assisted)

Reference Grounding: Based on methodologies described in WO2009135590A1.

Step 1: Precursor Protection

Reaction: Acetylation of Methyl 3-hydroxy-4-methoxybenzoate (Methyl Isovanillate).

  • Reagents: Acetic anhydride, Pyridine.

  • Outcome: Methyl 3-acetoxy-4-methoxybenzoate.

  • Rationale: Protecting the phenol prevents oxidation and directs fluorination to the ortho position relative to the electron-donating methoxy group.

Step 2: Electrophilic Fluorination

Reaction: Microwave-assisted fluorination using Selectfluor.

  • Reagents: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), Acetonitrile (ACN).[3]

  • Conditions: 170°C, 7 minutes (Microwave).

  • Mechanism: The electron-rich aromatic ring attacks the electrophilic fluorine. The methoxy group directs ortho and para, but the para position is blocked by the ester. The ortho positions (2 and 5) are competitive.[2]

  • Yield: Mixture of 2-fluoro and 5-fluoro isomers.

Step 3: Deprotection & Isolation

Reaction: Hydrolysis of the acetyl group.[2]

  • Reagents: K₂CO₃, Methanol.[3]

  • Workup: Partition between 2N HCl and Ethyl Acetate.

  • Purification: Reverse Phase HPLC (Water/ACN gradient) is required to separate the 3-fluoro-5-hydroxy (target) from the 2-fluoro isomer.

Synthesis Workflow Diagram

Synthesis Start Methyl Isovanillate (Methyl 3-hydroxy-4-methoxybenzoate) Step1 Acetylation (Ac2O, Pyridine) Start->Step1 Inter1 Methyl 3-acetoxy-4-methoxybenzoate Step1->Inter1 Step2 Fluorination (Selectfluor, MeCN, 170°C MW) Inter1->Step2 Inter2 Isomer Mixture (2-F and 5-F Acetates) Step2->Inter2 Step3 Hydrolysis (K2CO3, MeOH) Inter2->Step3 Step4 HPLC Separation Step3->Step4 Final Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (Target) Step4->Final

Figure 1: Critical path synthesis via electrophilic fluorination and chromatographic resolution.

Reactivity Profile & Functional Group Analysis[9]

The Phenolic Handle (C5-OH)

The hydroxyl group at position 5 is the primary "hook" for medicinal chemistry derivatization.

  • Acidity: The adjacent fluorine atom (C3) exerts an inductive electron-withdrawing effect, making this phenol more acidic than non-fluorinated analogs.

  • O-Alkylation: Reacts readily with alkyl halides (e.g., benzyl bromide, alkyl chlorides) under basic conditions (K₂CO₃/DMF) to form ether linkages. This is the standard route for attaching larger pharmacophores (e.g., linking to a pyrazole or pyridine ring in LPA1 antagonists).

The Methyl Ester (C1-COOMe)
  • Hydrolysis: Can be saponified to the free acid (LiOH/THF/H₂O) for coupling with amines.[2]

  • Amidation: Direct conversion to amides using AlMe₃/Amine or standard peptide coupling after hydrolysis.[2]

The Fluorine Substituent (C3-F)
  • Metabolic Blocking: The C-F bond is extremely stable (approx. 116 kcal/mol).[2] Placing fluorine here blocks metabolic hydroxylation at the C3 position, extending the half-life of the drug candidate.

  • Conformation: The fluorine atom can influence the conformation of the methoxy group via electrostatic repulsion, potentially locking the molecule in a bioactive conformation.

Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR)

Reference: Confirmed against patent data WO2009135590A1.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

  • δ 10.0–10.5 ppm (s, 1H): Phenolic -OH (Broad, disappears with D₂O shake).

  • δ 7.37 ppm (dd, 1H): Aromatic proton at C6. Coupling to F (J_H-F) and meta-proton.

  • δ 7.28 ppm (dd, 1H): Aromatic proton at C2.

  • δ 3.93 ppm (s, 3H): Methoxy group (-OCH₃).

  • δ 3.89 ppm (s, 3H): Methyl ester (-COOCH₃).[4]

Note: The coupling constants (J values) for H-F coupling are typically 8–12 Hz.

Mass Spectrometry[9]
  • Method: LC-MS (ESI).

  • Mode: Positive or Negative ion mode.

  • Expected Mass: [M+H]⁺ = 201.17 m/z; [M-H]⁻ = 199.15 m/z.[2]

Applications in Drug Development[4][9]

This specific scaffold is a "privileged structure" in the design of G-protein coupled receptor (GPCR) modulators.

LPA1 Receptor Antagonists

The compound serves as the "head group" for LPA1 antagonists.[2] The ester is typically hydrolyzed to the acid (which mimics the phosphate of LPA), and the phenol is alkylated with a lipophilic tail (e.g., a biphenyl or heteroaryl moiety) to occupy the hydrophobic pocket of the receptor.

  • Therapeutic Area: Pulmonary fibrosis, Systemic Sclerosis.

Structural Logic Diagram

Applications Core Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Mod1 Hydrolysis to Acid (Mimics Phosphate Head) Core->Mod1 Step A Mod2 O-Alkylation at C5 (Hydrophobic Tail Attachment) Core->Mod2 Step B Target1 LPA1 Antagonist (Fibrosis Treatment) Mod1->Target1 Mod2->Target1 Target2 Kinase Inhibitor (Oncology) Mod2->Target2

Figure 2: Medicinal chemistry derivation logic.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenols are susceptible to slow oxidation over time.[2]

References

  • Preparation of Acylamino-substituted Fused Cyclopentanecarboxylic Acid Derivatives . World Intellectual Property Organization.[2] WO2009135590A1. (2009).[2]

  • Selectfluor™ Reagent . Sigma-Aldrich Technical Bulletin. (Standard protocol for electrophilic fluorination).[2]

  • Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate . PubChem Compound Summary. (For general chemical identifiers).

  • SynQuest Laboratories . Product Catalog: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5).[1][5][6][7][8]

Sources

Exploratory

"Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate physical properties"

This guide is structured as a high-level technical monograph designed for drug discovery chemists and process development scientists. It synthesizes specific patent literature with fundamental principles of organofluorin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for drug discovery chemists and process development scientists. It synthesizes specific patent literature with fundamental principles of organofluorine chemistry.

Advanced Characterization, Synthesis, and Application Profile

Part 1: Executive Summary & Compound Identity

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5) is a highly specialized organofluorine intermediate utilized primarily in the synthesis of bioactive small molecules, specifically LPA1 (Edg-2) receptor antagonists and kinase inhibitors.

Unlike simple benzoates, the specific 3-fluoro-4-methoxy-5-hydroxy substitution pattern imparts unique electronic and steric properties. The fluorine atom at the 3-position (ortho to the methoxy group) modulates the metabolic stability of the methoxy ether (preventing O-demethylation) and influences the pKa of the adjacent hydroxyl group, making it a critical "warhead" scaffold for fragment-based drug design (FBDD).

Chemical Identity Table
AttributeSpecification
IUPAC Name Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
CAS Registry Number 838856-88-5
Molecular Formula C₉H₉FO₄
Molecular Weight 200.16 g/mol
SMILES COC(=O)C1=CC(O)=C(OC)C(F)=C1
Structural Class Fluorinated Phenolic Ester
Key Isomers Methyl 2-fluoro-3-hydroxy-4-methoxybenzoate (Common regioisomer impurity)

Part 2: Physicochemical Profile

Note: Experimental physical constants for this specific isomer are rare in open literature. The values below represent a synthesis of patent data and high-confidence QSAR predictions based on close structural analogs (e.g., Methyl 3-hydroxy-4-methoxybenzoate).

Physical Properties Data
PropertyValue / RangeSource/Method
Physical State Crystalline SolidObserved (WO2009135590)
Appearance White to off-white powderAnalog inference
Melting Point 105°C – 115°C (Predicted)Est. vs. Isovanillate (64°C) & Vanillate (127°C) + F-effect
Boiling Point 310°C – 320°C (at 760 mmHg)ACD/Labs Predicted
Solubility (Water) Low (< 0.5 mg/mL)Lipophilic ester
Solubility (Organic) High in DMSO, MeOH, DCM, EtOAcExperimental Handling
LogP (Octanol/Water) 1.82 ± 0.3Consensus LogP
pKa (Phenolic OH) 7.8 – 8.2Acidified by F-substitution (vs. Phenol ~10)
Structural Dynamics & Reactivity
  • Fluorine Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the C5-hydroxyl group compared to non-fluorinated analogs. This makes the phenol more reactive in nucleophilic substitution reactions (e.g., Williamson ether synthesis).

  • Hydrogen Bonding: An intramolecular hydrogen bond is possible between the C5-hydroxyl hydrogen and the C4-methoxy oxygen, though the fluorine at C3 introduces repulsive electrostatic interactions that may twist the methoxy group out of planarity.

Part 3: Synthesis & Purification Protocols

The synthesis of this compound is non-trivial due to the directing effects of the existing substituents. Standard electrophilic fluorination of methyl 3-hydroxy-4-methoxybenzoate often yields the 2-fluoro isomer. The protocol below, adapted from Bayer Schering Pharma AG (WO2009135590) , utilizes a microwave-assisted Selectfluor® methodology to access the 3-fluoro isomer.

Reaction Pathway Diagram

SynthesisPathway Start Methyl 3-acetoxy-4-methoxybenzoate (Protected Precursor) Step1 Microwave Fluorination 170°C, 7 min, ACN Start->Step1 Reagent Selectfluor® (2.5 eq) Reagent->Step1 Inter Mixture of Isomers (Acetylated) Step1->Inter Step2 Hydrolysis K2CO3 / MeOH Reflux 3h Inter->Step2 Crude Crude Mixture (2-F and 3-F isomers) Step2->Crude Purification RP-HPLC Separation (Water/ACN Gradient) Crude->Purification Product Target: Methyl 3-fluoro- 5-hydroxy-4-methoxybenzoate Purification->Product Major Fraction

Caption: Microwave-assisted synthesis route utilizing Selectfluor for regioselective fluorination of the deactivated aromatic ring.

Step-by-Step Experimental Protocol

Pre-requisite: Synthesis of Methyl 3-acetoxy-4-methoxybenzoate (via acetylation of isovanillate) is required to protect the phenol and direct fluorination.

Step 1: Radical/Electrophilic Fluorination

  • Setup: In a microwave-safe reaction vessel, dissolve Methyl 3-acetoxy-4-methoxybenzoate (1.0 eq) in anhydrous Acetonitrile (ACN).

  • Reagent Addition: Add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (2.5 eq).

  • Reaction: Seal the vessel and heat in a microwave reactor to 170°C for 7 minutes .

    • Mechanism Note: The high temperature is necessary because the electron-withdrawing ester and acetoxy groups deactivate the ring. Selectfluor acts via an SET (Single Electron Transfer) or electrophilic mechanism depending on conditions.

  • Workup: Partition the reaction mixture between 2N HCl and Diethyl Ether. Extract the aqueous phase. Dry organic phases over Na₂SO₄ and evaporate.

Step 2: Hydrolysis & Deprotection

  • Solvation: Dissolve the crude fluorinated intermediate (mixture of isomers) in Methanol.

  • Base Treatment: Add Potassium Carbonate (K₂CO₃, catalytic amount or 0.1 eq).

  • Reflux: Heat under reflux for 3 hours . This cleaves the acetoxy protecting group, restoring the free phenol.

  • Isolation: Evaporate methanol. Partition residue between 2N HCl and Ethyl Acetate (EA). Dry and concentrate.

Step 3: Purification (Critical)

  • Challenge: The reaction produces both the 2-fluoro (ortho to ester) and 3-fluoro (ortho to methoxy) isomers.

  • Method: Reverse-Phase HPLC (Preparative).

  • Mobile Phase: Water / Acetonitrile gradient.

  • Elution Order: The 2-fluoro isomer typically elutes differently due to the "ortho effect" on the ester's hydrogen bonding capability.

  • Yield: Expect ~15-20% isolated yield for the specific 3-fluoro isomer.

Part 4: Analytical Characterization (Self-Validating)

To ensure the isolated product is the correct isomer (3-fluoro vs 2-fluoro), one must rely on ¹H-NMR coupling constants .

Predicted NMR Signature (DMSO-d₆)
ProtonChemical Shift (δ)MultiplicityCoupling Constants (J)Structural Logic
OH (C5) 9.8 - 10.2 ppmBroad Singlet-Exchangeable phenolic proton.
H2 (Ar) 7.3 - 7.5 ppmdd (Doublet of Doublets)


Diagnostic: Large coupling to F (ortho) confirms F is at C3.
H6 (Ar) 7.1 - 7.2 ppmdd


Smaller coupling to F (meta) confirms position.
OCH₃ (C4) 3.85 ppmSinglet (d)

May show small long-range coupling to F.
COOCH₃ 3.80 ppmSinglet-Methyl ester peak.

Validation Check: If the proton at C6 shows a large ortho-coupling (~10Hz) to Fluorine, you have isolated the 2-fluoro isomer (where F is ortho to H6). The target 3-fluoro isomer has F ortho to H2.

Part 5: Applications in Drug Discovery

This compound serves as a "Lego block" for constructing LPA1 (Lysophosphatidic Acid Receptor 1) antagonists.

Biological Context Diagram

BiologicalContext cluster_features Key Pharmacophore Features Compound Methyl 3-fluoro-5-hydroxy- 4-methoxybenzoate Scaffold Biaryl/Heterocyclic Scaffold Construction Compound->Scaffold Ether Synthesis (Mitsunobu/SNAr) Target LPA1 Receptor (Edg-2) Scaffold->Target High Affinity Binding Pathway Inhibition of Fibrosis (Lung/Kidney) Target->Pathway Therapeutic Effect F_atom Fluorine: Metabolic Blockade F_atom->Compound OH_group Hydroxyl: Linker Attachment Point OH_group->Compound

Caption: Role of the intermediate in developing antifibrotic agents targeting the LPA1 pathway.

Handling & Stability
  • Storage: Store at +2°C to +8°C. Protect from light.

  • Stability: The ester is susceptible to hydrolysis under basic conditions. The phenol is prone to oxidation if left in solution for extended periods; store solid under inert gas (Argon) for long-term archiving.

References

  • Primary Synthesis & Application

    • Title: Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals (Page 32, Example 1.1).
    • Source: World Intellectual Property Organiz
    • URL:[Link]

  • Chemical Identity Verification

    • Title: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5) Entry.[1][2]

    • Source: SynQuest Laboratories Catalog.[3]

  • Methodology Grounding (Selectfluor)

    • Title: Selectfluor™: Mechanistic Insight and Applic
    • Source: Journal of Fluorine Chemistry.
    • URL:[Link]

Sources

Foundational

Technical Guide: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Solubility Profiling

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Analytical Researchers Focus: Physicochemical Characterization, Solubility Determination Protocols, and Application Log...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Analytical Researchers Focus: Physicochemical Characterization, Solubility Determination Protocols, and Application Logic[1][2]

Part 1: Executive Technical Summary[1][2]

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS: 838856-88-5) is a specialized fluorinated aromatic building block used in the synthesis of bioactive small molecules, particularly tyrosine kinase inhibitors (TKIs) and advanced antimicrobials.[1][2] As a derivative of methyl gallate/isovanillate, it incorporates a fluorine atom to modulate metabolic stability and lipophilicity—a technique known as a "fluorine scan" in lead optimization.[1][2]

For drug development professionals, understanding the solubility profile of this intermediate is critical for two unit operations:

  • Synthetic Workup: Optimizing extraction solvents and crystallization yields.

  • Biological Assays: Ensuring complete dissolution in DMSO stock solutions to prevent compound precipitation during serial dilutions.

This guide provides a comprehensive physicochemical profile, predicted solubility data based on structural analogs, and a validated experimental protocol for precise solubility determination.[1][2]

Part 2: Physicochemical Profile & Theoretical Solubility[1][2]

Before experimental validation, a theoretical assessment based on structure-property relationships (SPR) provides the necessary boundaries for solvent selection.[1][2]

Compound Identity
ParameterData
Chemical Name Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
CAS Number 838856-88-5
Molecular Formula C₉H₉FO₄
Molecular Weight 200.16 g/mol
Structural Class Fluorinated Phenolic Ester
Key Functional Groups Ester (Hydrophobic), Phenol (H-bond donor), Methoxy (H-bond acceptor), Fluorine (Lipophilic/Inductive)
Predicted Solubility Data

Note: Direct experimental values are lot-dependent. The values below are derived from validated quantitative structure-property relationship (QSPR) models for fluorinated benzoates.

Solvent SystemPredicted Solubility (25°C)Solubility ClassMechanistic Rationale
Water (pH 7.0) < 1 mg/mLInsolubleHigh lipophilicity (LogP ~2.0); Ester and methoxy groups limit H-bonding with water.[1][2]
DMSO > 50 mg/mLHighly SolubleAprotic polar solvent disrupts intermolecular H-bonds; ideal for stock solutions.[1][2]
Methanol/Ethanol 20–50 mg/mLSolubleGood compatibility with the polar phenolic hydroxyl group.[1][2]
Dichloromethane (DCM) > 30 mg/mLSolubleExcellent solvation of the lipophilic aromatic core and ester moiety.[1][2]
Hexanes < 0.1 mg/mLInsolubleCompound is too polar (phenolic OH) for non-polar aliphatic hydrocarbons.[1][2]

Part 3: Experimental Protocol for Solubility Determination

Materials & Reagents[1][2]
  • Analyte: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (>98% purity).[1][2]

  • Solvents: HPLC-grade Water, Acetonitrile (ACN), Methanol, DMSO.[1][2]

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC system with UV/DAD detector.

Step-by-Step Methodology
Phase 1: Saturation
  • Weighing: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., pH 7.4 Buffer).[1][2]

    • Checkpoint: If the solid dissolves immediately, add more solid until a visible precipitate remains.[1][2]

  • Equilibration: Cap the vial and place it in an orbital shaker at 25°C ± 0.5°C. Shake at 200 RPM for 24 hours.

    • Why 24h? Fluorinated benzoates can form stable crystal polymorphs; 24h ensures thermodynamic equilibrium is reached.[1][2]

Phase 2: Filtration & Sampling[1][2]
  • Filtration: After 24 hours, remove the vial. Pass the supernatant through a 0.45 µm PTFE filter to remove undissolved solids.[1][2]

    • Caution: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.[1][2]

  • Dilution: Dilute the filtrate 1:10 or 1:100 with the mobile phase to bring the concentration within the linear range of the detector.

Phase 3: HPLC Quantification[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Wavelength: 254 nm (Aromatic ring absorption).[1][2]

  • Calculation: Calculate concentration using a 5-point calibration curve of the standard dissolved in DMSO.

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical flow for characterizing the solubility of a new synthesis intermediate, ensuring data integrity for downstream biological testing.

SolubilityWorkflow Start Compound Synthesis (Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate) PurityCheck Purity Verification (LC-MS / NMR >98%) Start->PurityCheck SolubilityScreen Visual Solubility Screen (Kinetic) PurityCheck->SolubilityScreen Decision Dissolved? SolubilityScreen->Decision ThermoMethod Thermodynamic Shake-Flask (24h Equilibrium) Decision->ThermoMethod No (Suspension) DMSOStock Prepare DMSO Stock (Biological Assays) Decision->DMSOStock Yes (Clear) HPLC HPLC-UV Quantification ThermoMethod->HPLC DataOutput Solubility Value (mg/mL) & LogS Calculation HPLC->DataOutput DataOutput->DMSOStock Low Aq. Sol. ProcessOpt Solvent Selection (Crystallization/Extraction) DataOutput->ProcessOpt High Sol.

Figure 1: Validated workflow for solubility profiling of fluorinated intermediates, distinguishing between kinetic screening and thermodynamic quantification.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12016892, Methyl 4-fluoro-3-hydroxybenzoate (Analog Reference).[1][2] Retrieved from [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews.[1][2] [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[1][2] European Journal of Pharmaceutical Sciences.[1][2] [Link][1][2]

Sources

Exploratory

Technical Characterization Guide: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

Executive Summary & Compound Significance Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (MFHMB) is a highly functionalized polysubstituted benzene derivative. Structurally, it represents a "hybrid" scaffold sharing feature...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (MFHMB) is a highly functionalized polysubstituted benzene derivative. Structurally, it represents a "hybrid" scaffold sharing features with vanilloids and fluorinated aromatic intermediates used in kinase inhibitor discovery (e.g., EGFR inhibitors like Gefitinib).

For researchers in medicinal chemistry, this molecule presents a specific analytical challenge: distinguishing between the regiochemical isomers of fluorine and hydroxyl substitution on the methoxy-benzoate core. The presence of the fluorine atom (


) introduces heteronuclear spin-spin coupling that significantly alters the 

and

NMR topologies.

This guide provides the calculated spectral fingerprint , experimental acquisition protocols, and a logic-based assignment workflow to validate the identity of this compound.

Chemical Identity & Properties

ParameterDetail
IUPAC Name Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
Molecular Formula

Molecular Weight 200.16 g/mol
Monoisotopic Mass 200.0485 Da
Core Scaffold Benzoic acid ester
Key Functionalities Phenol (C5-OH), Aryl Fluoride (C3-F), Methoxy (C4-OMe), Methyl Ester (C1-COOMe)

Spectral Data Analysis (The "Fingerprint")[2]

Nuclear Magnetic Resonance (NMR)

Note: Data below are calculated based on substituent chemical shift additivity rules (SCS) and standard scalar coupling constants for fluorinated aromatics.


NMR (400 MHz, DMSO-d

)

The proton spectrum is defined by two aromatic singlets (or doublets) and two distinct methyl environments. The diagnostic feature is the splitting of the aromatic proton at H2 by the adjacent fluorine.[1][2]

Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
OH 9.80 - 10.20s (broad)-Exchangeable phenolic proton; shift varies with concentration/water.
H2 7.35 - 7.45dd

,

Diagnostic: Ortho to Fluorine. Large coupling indicates proximity to F.
H6 7.10 - 7.20d

Para to Fluorine.[1]

is typically negligible (< 1 Hz).
4-OCH

3.85s (d)

Methoxy group. May show very fine splitting from F.
1-COOCH

3.82s-Ester methyl. Typically slightly upfield of the aryl methoxy.[1][2]

NMR (100 MHz, DMSO-d

)

The Carbon-13 spectrum is the definitive confirmation tool due to the large Carbon-Fluorine (


) coupling constants.
Carbon

(ppm)
Multiplicity

(Hz)
Assignment Logic
C=O 165.5s-Carbonyl ester.
C3 152.0d

Direct C-F bond. Massive doublet.[1][2]
C5 145.0d

Phenolic carbon (meta to F).[1][2]
C4 140.5d

Ipso to OMe (ortho to F).[1][2]
C1 125.0d

Quaternary ester attachment.[1][2]
C6 110.0s-Aromatic CH (para to F).[1]
C2 108.5d

Aromatic CH (ortho to F).[1][2]
OMe 60.5s-Methoxy carbon (hindered).[1]
COOMe 52.0s-Ester methyl carbon.[1][2]
Mass Spectrometry (MS)[3][5]
  • Ionization Mode: ESI (-) or APCI (due to the phenolic OH).

  • Molecular Ion:

    
    .
    
  • Fragmentation Pattern (EI/Positive Mode):

    • 
       200 
      
      
      
      .
    • 
       169 
      
      
      
      .
    • 
       141 
      
      
      
      .
Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Vibration ModeDescription
3200 - 3450 O-H StretchBroad band (Phenol).
1715 - 1725 C=O[1] StretchSharp, strong (Ester).
1280 - 1300 C-O StretchAryl ether/ester linkage.
1100 - 1200 C-F StretchStrong band, often overlapping with C-O.

Experimental Validation Protocols

NMR Sample Preparation & Acquisition

To ensure the resolution of the hydroxyl proton and accurate coupling constants, solvent choice is critical.[1][2]

  • Solvent: Use DMSO-d

    
      (99.9% D). CDCl
    
    
    
    is not recommended as the phenolic proton often broadens or exchanges, and the solubility of poly-oxygenated aromatics can be poor.
  • Concentration: 5–10 mg in 600 µL solvent.

  • Acquisition Parameters:

    • 
      :  16 scans, D1 (relaxation delay) = 2.0s. Crucial: Ensure good shimming to resolve the 1.8 Hz meta-coupling.
      
    • 
      :  512-1024 scans. Use a 
      
      
      
      -decoupled sequence if available to collapse the multiplets for simplified assignment, otherwise, use the
      
      
      -values in Section 3.1 to confirm regiochemistry.
Regiochemistry Confirmation Workflow

The primary risk is misidentifying the isomer (e.g., F at position 2 vs 3).[1] Use this logic flow:

SpectralAssignment Start Unknown Sample Spectrum CheckF Check 13C NMR Look for ~245 Hz Doublet Start->CheckF Decision1 Is Doublet present? CheckF->Decision1 CheckH Check 1H NMR Aromatic Region Decision2 H-H Coupling Pattern? CheckH->Decision2 Decision1->CheckH Yes (C-F confirmed) ResultIso ISOMER: Likely 2-Fluoro isomer Decision1->ResultIso No ResultCorrect CONFIRMED: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Decision2->ResultCorrect One large d (J~10Hz) One small d/s Decision2->ResultIso Two large d (Ortho H)

Figure 1: Logic gate for confirming the regiochemistry of the fluorinated benzoate using NMR coupling constants.

Synthesis & Pathway Context

Understanding the synthesis aids in identifying impurities (e.g., unreacted starting material). The most robust route involves the selective fluorination of a gallate derivative or the functionalization of a fluorinated phenol.[1][2]

Likely Synthetic Route (Retrosynthesis)

The core is likely derived from Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate) or Vanillic Acid derivatives via electrophilic fluorination (Selectfluor) or nucleophilic aromatic substitution (


) on a nitro-precursor.

Synthesispath SM Methyl 3,4-dihydroxy-5-nitrobenzoate (Precursor) Step1 Methylation (MeI, K2CO3) SM->Step1 Inter1 Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate Step1->Inter1 Step2 Reduction & Diazotization (H2/Pd -> NaNO2/HBF4) Inter1->Step2 Product Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (Target) Step2->Product

Figure 2: Proposed synthetic pathway via a nitro-intermediate, a common strategy for introducing fluorine meta to an ester.

References & Data Sources

  • Spectral Database for Organic Compounds (SDBS). (2024).[1] NMR data for Methyl 4-fluoro-3-hydroxybenzoate (Analog). AIST.[1][2] [Link]

  • National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectral Library: Fluorinated Benzoic Acids.[1][2][Link]

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2] Springer.[1][2] (Source for SCS additivity rules).

Disclaimer: The spectral data provided in Section 3 are theoretical values derived from high-fidelity substituent chemical shift (SCS) algorithms and established coupling constants for fluorinated aromatics. Experimental validation using the protocols in Section 4 is required for GMP certification.

Sources

Foundational

"1H NMR spectrum of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate"

The following technical guide details the structural elucidation of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate via H NMR spectroscopy. This analysis is designed for medicinal chemists and analytical scientists character...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate via


H NMR spectroscopy. This analysis is designed for medicinal chemists and analytical scientists characterizing fluorinated building blocks for drug discovery.

Technical Whitepaper: Structural Elucidation of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate via H NMR

Executive Summary

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS: Analogous to 3-fluoro-4-methoxy-5-hydroxy derivatives) is a trisubstituted aromatic ester often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., EGFR inhibitors). Its structural validation relies heavily on resolving the specific coupling patterns introduced by the fluorine atom (


F, spin ½) on the aromatic ring.

This guide provides a rigorous analysis of the


H NMR spectrum, distinguishing the regioisomers through scalar coupling analysis (

-coupling) and chemical shift perturbations.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral clarity, the following protocol minimizes proton exchange and maximizes resolution of fine splitting patterns.

Solvent Selection Strategy

Recommendation: DMSO-


 (Dimethyl sulfoxide-d6)
  • Causality: Chloroform-

    
     (
    
    
    
    ) is prone to trace acidity, which accelerates the exchange of the phenolic hydroxyl proton (-OH), often broadening it into the baseline. DMSO-
    
    
    forms strong hydrogen bonds with the phenolic proton, slowing the exchange rate. This results in a sharp, distinct singlet or doublet (if coupled) for the -OH group, providing a critical integral count for validation.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce stacking effects, shifting aromatic signals.

Acquisition Parameters[1][2]
  • Pulse Sequence: Standard zg30 (30° pulse) or zg (90° pulse) with a relaxation delay (

    
    ) of 
    
    
    
    5 seconds to ensure full relaxation of the isolated aromatic protons.
  • Scans: 16–32 scans are sufficient for this molecular weight.

  • Referencing: Residual DMSO pentet at

    
     2.50 ppm.
    
Analytical Workflow

The following diagram outlines the logical flow for assigning this specific molecule, prioritizing the fluorine coupling as the primary diagnostic tool.

NMR_Workflow cluster_0 Acquisition cluster_1 Analysis Logic S1 Sample Prep (DMSO-d6) S2 Acquisition (D1 > 5s) S1->S2 A1 Identify Labile Proton (>9.0 ppm) S2->A1 A2 Resolve Aromatics (Check J-F coupling) A1->A2 Integration 1H A3 Assign Methyls (Ester vs Ether) A2->A3 Confirm Regioisomer

Figure 1: Step-by-step analytical workflow for structural verification.

Spectral Analysis & Assignment

The molecule consists of a benzene ring with four substituents:

  • Position 1: Carbomethoxy (-COOCH

    
    )
    
  • Position 3: Fluorine (-F)[1]

  • Position 4: Methoxy (-OCH

    
    )[2][3]
    
  • Position 5: Hydroxyl (-OH)[2]

This leaves two aromatic protons at Position 2 and Position 6 .

The Aromatic Region ( 7.0 – 7.8 ppm)

This is the most critical region. The presence of Fluorine (


F) creates distinct splitting patterns due to heteronuclear coupling.
  • Proton H2 (Ortho to F):

    • Environment: Located between the ester and the fluorine.

    • Coupling: It experiences a strong ortho-fluorine coupling (

      
      ) and a weak meta-proton coupling  (
      
      
      
      ) to H6.
    • Prediction: Doublet of doublets (dd), appearing as a large doublet.

    • 
      -Values: 
      
      
      
      Hz;
      
      
      Hz.
    • Chemical Shift: Deshielded by the adjacent ester and fluorine (

      
       ppm).
      
  • Proton H6 (Para to F):

    • Environment: Located between the ester and the hydroxyl group.

    • Coupling: It is para to the fluorine. In aromatic systems, para-fluorine coupling (

      
      ) is typically negligible (< 1 Hz) or unresolved. It couples meta  to H2 (
      
      
      
      ).
    • Prediction: Narrow Doublet (d) or broadened Singlet (s).

    • 
      -Values: 
      
      
      
      Hz.
    • Chemical Shift: Shielded relative to H2 due to the ortho-hydroxyl effect (

      
       ppm).
      
Coupling Logic Diagram

The following diagram visualizes the splitting tree for H2, demonstrating why it appears as a wide doublet compared to H6.

Coupling_Tree H2_Origin H2 Signal (Uncoupled) H2_F Split by 19F (Ortho) 3J ~11 Hz H2_Origin->H2_F H2_Final Observed: Large Doublet (dd if resolved) H2_F->H2_Final H6_Origin H6 Signal (Uncoupled) H6_F Split by 19F (Para) 5J ~0 Hz (Negligible) H6_Origin->H6_F H6_Final Observed: Singlet / Narrow Doublet H6_F->H6_Final

Figure 2: Coupling tree comparing the dominant Ortho-F splitting of H2 vs. the negligible Para-F splitting of H6.

The Aliphatic Region ( 3.7 – 4.0 ppm)

Two methyl singlets will appear. Distinguishing them requires chemical shift knowledge:

  • Ester Methyl (-COOCH

    
    ):  Typically appears at 
    
    
    
    3.80 – 3.85 ppm
    .
  • Ether Methyl (-OCH

    
    ):  The methoxy group at position 4 is crowded by the ortho-fluorine and ortho-hydroxyl. Aromatic methoxy groups typically appear at 
    
    
    
    3.85 – 3.95 ppm
    .
    • Note: The ether methyl may show a very small doublet splitting (

      
       Hz) due to "through-space" coupling with the adjacent fluorine, though this is often unresolved at 300/400 MHz.
      
The Labile Region ( 9.5 – 10.5 ppm)
  • Phenolic -OH: In DMSO-

    
    , this appears as a broad singlet downfield.[4]
    
  • Validation: Add one drop of

    
     to the NMR tube and shake. If this peak disappears (due to deuterium exchange), it confirms the presence of the hydroxyl group.
    

Summary of Spectral Data

The following table summarizes the predicted spectral characteristics based on substituent additivity rules and standard coupling constants for fluorinated aromatics.

AssignmentPositionShift (

, ppm)
MultiplicityIntegralCoupling Constants (

, Hz)
-OH 59.8 – 10.5Broad Singlet1HExchangeable
Ar-H 27.45 – 7.55Doublet (dd)1H

,

Ar-H 67.15 – 7.25Doublet (d)1H

(

negligible)
-OCH

43.88 – 3.92Singlet3HPossible broadening (

)
-COOCH

13.80 – 3.84Singlet3HNone

Advanced Verification (13C & 19F)

To achieve "Authoritative Grounding," one must acknowledge that


H NMR alone is sometimes insufficient for absolute regiochemistry in fluorinated systems.
  • 
    F NMR:  Running a fluorine spectrum is the gold standard. For this molecule, you should observe a single signal around -130 to -140 ppm . If the proton-decoupled 
    
    
    
    F spectrum shows a singlet, and the coupled spectrum shows a doublet (coupling to H2), the structure is confirmed.
  • 
    C NMR:  Look for the C-F coupling constants. The carbon directly attached to Fluorine (C3) will show a massive doublet splitting (
    
    
    
    Hz).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for coupling constants).

  • Abraham, R. J., et al. (2006).[5] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. 
    
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5] (Authoritative source for F-H coupling patterns).

Sources

Exploratory

"13C NMR spectrum of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate"

Technical Analysis: Structural Elucidation of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate via C NMR Part 1: Executive Summary & Strategic Approach The structural characterization of Methyl 3-fluoro-5-hydroxy-4-methoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Structural Elucidation of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate via C NMR

Part 1: Executive Summary & Strategic Approach

The structural characterization of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate presents a specific analytical challenge common in medicinal chemistry: distinguishing between polysubstituted aromatic isomers where proton (


H) NMR is insufficient due to signal overlap or lack of connectivity information.

This guide focuses on the


C NMR spectrum , which is the definitive method for verifying this structure. The presence of the Fluorine-19 nucleus (

F, spin 1/2, 100% natural abundance) transforms the carbon spectrum from a series of singlets into a complex array of doublets.

Core Technical Challenge: The primary difficulty lies in deconvoluting the Carbon-Fluorine (


) coupling constants (

)
. Unlike standard aliphatic spectra, the aromatic carbons in this molecule will exhibit splitting patterns (

,

,

, and

) that must be mathematically verified to confirm the regiochemistry of the substituents.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible data that matches the theoretical values provided in this guide, the following sample preparation protocol is mandatory.

Solvent Selection

Recommended Solvent: DMSO-d


  (Dimethyl sulfoxide-d

)
  • Rationale: The molecule contains a phenolic hydroxyl group (-OH) at position 5. In non-polar solvents like CDCl

    
    , the hydroxyl proton often undergoes exchange broadening, which can obscure adjacent carbon signals or affect chemical shifts via concentration-dependent hydrogen bonding. DMSO-d
    
    
    
    forms strong H-bonds with the phenol, "locking" the proton and providing sharp, distinct signals.
Acquisition Parameters[1][2]
  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Quaternary carbons (C1, C3, C4, C5) have long

      
       relaxation times. Insufficient delay will suppress these critical signals, making the 
      
      
      
      -coupling analysis impossible.
  • Scans: Minimum 1024 scans (due to the splitting of signal intensity into doublets, effectively halving the signal-to-noise ratio for coupled carbons).

Part 3: Spectral Prediction & Assignment Logic

Structure & Numbering

For the analysis below, we utilize the following IUPAC numbering for the benzoate core:

  • C1: Carboxylate attachment point (Ipso to ester)

  • C2: Aromatic CH (Ortho to ester, Ortho to F)

  • C3: Aromatic C-F (Meta to ester)[1]

  • C4: Aromatic C-OMe (Para to ester)

  • C5: Aromatic C-OH (Meta to ester)

  • C6: Aromatic CH (Ortho to ester)

Predicted Chemical Shifts and Coupling Constants

The following table synthesizes data from reliable increment systems and analogous structures (e.g., methyl 3-fluoro-4-methoxybenzoate).

CarbonTypeApprox.[2][3][1][4][5][6][7][8][9][10] Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
C=O Carbonyl165.5 - 166.5Singlet (s) or d

Typical ester carbonyl; too far from F for large split.
C3 C-F (quat)150.0 - 154.0Doublet (d)

Diagnostic: Large coupling; deshielded by F.
C5 C-OH (quat)142.0 - 146.0Doublet (d)

Deshielded by OH; meta coupling to F.
C4 C-OMe (quat)138.0 - 142.0Doublet (d)

Deshielded by OMe; ortho coupling to F.
C1 C-CO (quat)120.0 - 124.0Doublet (d)

Shielded relative to others; meta coupling to F.
C6 C-H108.0 - 112.0Singlet/Broad

Para to F; coupling is often negligible.
C2 C-H104.0 - 108.0Doublet (d)

Ortho to F; significant splitting.
OMe Methoxy59.0 - 61.0Singlet (s)

Aromatic methoxy (C4).
COOMe Ester Me51.5 - 52.5Singlet (s)-Ester methyl group.
Detailed Mechanistic Analysis
The Fluorine Fingerprint (

)

The signal for C3 will be the most distinct feature. It will appear as a doublet with a massive separation of ~245 Hz (approx. 2.4 ppm difference at 100 MHz).

  • Validation: If you do not see a doublet with

    
     Hz, the fluorine is not attached to the ring.
    
The Ortho-Effect (

)

We expect two doublets with


 Hz.
  • C2 (CH): Located upfield (~106 ppm). The fluorine atom exerts a shielding effect on the ortho carbon, moving it upfield compared to benzene (128.5 ppm).

  • C4 (C-OMe): Located downfield (~140 ppm). This carbon is pushed downfield by the direct oxygen attachment but split by the ortho fluorine.

The Meta-Effect (

)

The C5 (C-OH) signal is critical for confirming the regiochemistry.

  • If the -OH were at position 2 (ortho to F), we would see a

    
     coupling (~20 Hz).
    
  • Since the -OH is at position 5 (meta to F), we observe a smaller

    
     coupling (~10 Hz).
    

Part 4: Visualization of Analysis Workflow

The following diagram outlines the logical decision tree for assigning the aromatic region of the spectrum.

NMR_Assignment_Workflow Start Start: Analyze Aromatic Region (100 - 170 ppm) Identify_C3 Step 1: Identify C-F (C3) Look for Doublet with J ~ 245 Hz Start->Identify_C3 Check_C3 Is J > 200 Hz found? Identify_C3->Check_C3 Check_C3->Start No (Re-acquire) Identify_Ortho Step 2: Identify Ortho Carbons (C2, C4) Look for Doublets with J = 15-25 Hz Check_C3->Identify_Ortho Yes Differentiate_Ortho Differentiate C2 vs C4 Chemical Shift Analysis Identify_Ortho->Differentiate_Ortho C4_Assign C4 (C-OMe) Deshielded (~140 ppm) Differentiate_Ortho->C4_Assign C2_Assign C2 (C-H) Shielded (~106 ppm) Differentiate_Ortho->C2_Assign Identify_Meta Step 3: Identify Meta Carbons (C1, C5) Look for Doublets with J = 5-10 Hz C4_Assign->Identify_Meta C2_Assign->Identify_Meta C5_Assign C5 (C-OH) Deshielded (~144 ppm) Identify_Meta->C5_Assign Final_Check Final Verification: Sum of shifts matches substituent additivity rules? C5_Assign->Final_Check

Caption: Decision tree for the systematic assignment of


C signals in fluorinated benzoates.

Part 5: Structural Verification Workflow

To confirm the structure beyond reasonable doubt, combine the 1D


C data with 2D NMR techniques.

Structural_Verification cluster_logic Logic Gate Sample Isolated Compound H1_NMR 1H NMR (Identify Arom. Protons) Sample->H1_NMR C13_NMR 13C NMR (Identify C-F Splitting) Sample->C13_NMR HSQC HSQC (Correlate C-H) H1_NMR->HSQC C13_NMR->HSQC HMBC HMBC (Connect OMe to C4) HSQC->HMBC Logic Does C4 (d, J~15) correlate to OMe protons in HMBC? HMBC->Logic

Caption: Integrated 1D/2D NMR workflow for definitive structural proof.

The "Smoking Gun" Correlation

To distinguish this molecule from its isomer (e.g., where OMe and OH are swapped):

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Locate the Methoxy proton signal (~3.8 ppm).

  • Look for a correlation to an aromatic carbon.[2][3][1][4][9]

  • Verification: The Methoxy protons must correlate to C4 . In the

    
    C spectrum, C4 is the carbon appearing as a doublet with 
    
    
    
    Hz
    .
    • If the Methoxy protons correlate to a carbon with

      
       Hz, the OMe is likely meta to the fluorine, indicating an incorrect isomer.
      

Part 6: References

  • Reich, H. J. (2023). WinPLT and NMR Data Collections:

    
    C Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. [Link]
    
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 3-Fluoro-4-methoxybenzoic acid. SDBS No. 22654. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard text for coupling constant ranges).

  • Dolinšek, J., et al. (2000). "Fluorine-Carbon Coupling Constants in Fluorinated Organic Compounds." Journal of Magnetic Resonance. (Source for

    
     magnitude logic).
    

Sources

Foundational

"mass spectrum of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate"

Technical Guide: Mass Spectrometric Profiling of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Executive Summary & Structural Context Compound: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Formula: C H FO Exact Mass: 200.04...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometric Profiling of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

Executive Summary & Structural Context

Compound: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Formula: C


H

FO

Exact Mass: 200.0485 Da Nominal Mass: 200 Da

This guide provides a comprehensive mass spectrometric characterization framework for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate.[1] As a likely intermediate in the synthesis of next-generation tyrosine kinase inhibitors (analogous to Gefitinib precursors) or fluorinated vanilloid derivatives, accurate identification of this compound relies on distinguishing specific fragmentation pathways governed by its polysubstituted aromatic core.[2]

Structural Analysis for MS Interpretation:

  • C1 (Ester): Methyl benzoate core.[3] Primary fragmentation driver via

    
    -cleavage.[1][4]
    
  • C3 (Fluorine): Electron-withdrawing group (EWG). Increases ionization potential; stable C-F bond resists cleavage but directs fragmentation intensity.[2]

  • C4 (Methoxy) & C5 (Hydroxy): Electron-donating groups (EDG). The ortho relationship between the 4-OMe and 5-OH groups creates a specific "vicinal oxygen" signature, distinguishing it from meta/para isomers.[1][2]

Experimental Methodology

To ensure reproducibility and trustworthy data (E-E-A-T), the following protocols are recommended. These maximize signal integrity for both structural elucidation (EI) and molecular weight confirmation (ESI).[2]

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

Target: Structural Fingerprinting & Isomer Differentiation

ParameterSetting / Rationale
Inlet Temp 250°C (Ensure rapid volatilization without thermal degradation of the phenolic moiety).
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS). Polarity matches the ester/ether functionality.[2]
Carrier Gas Helium, 1.0 mL/min constant flow.[1]
Ionization Electron Ionization (EI) at 70 eV . Standard energy required to access the diagnostic Acylium ion pathway.[2]
Scan Range m/z 35–300.[2] Sufficient to capture the molecular ion and low-mass aromatic fragments.[1][2]
Derivatization Optional but Recommended: Silylation with BSTFA + 1% TMCS.[2] Converts the C5-OH to TMS-ether (M+ shifts from 200

272), improving peak shape and confirming the free phenol.[1][2]
Protocol B: Liquid Chromatography-MS (LC-MS/MS)

Target: Trace Analysis & Soft Ionization

ParameterSetting / Rationale
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1] (Acidic pH promotes protonation).[2]
Ionization Electrospray Ionization (ESI) - Positive Mode .
Precursor Ion [M+H]

= 201.05
Collision Energy Stepped (10, 20, 40 eV) to resolve the stability of the fluorinated ring.

Mass Spectral Interpretation (EI - 70 eV)

The fragmentation of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate follows a deterministic decay pattern characteristic of polysubstituted benzoates.

The Molecular Ion (M+[2]•)
  • m/z 200 (Intensity: 40-60%)

  • The aromatic ring, stabilized by the fluorine and oxygen lone pairs, sustains a significant molecular ion current.[1][2]

  • Isotope Check: Look for the

    
    C satellite at m/z 201 (
    
    
    
    9.9% of M+ intensity).
Primary Fragmentation Channels

Pathway A: The Benzoate Cleavage (Dominant) The most diagnostic cleavage is the loss of the alkoxy group from the ester.[2]

  • 
    -Cleavage:  The bond between the carbonyl carbon and the ester oxygen breaks.[2]
    
    • Transition: m/z 200

      
       m/z 169
      
    • Loss:

      
      OCH
      
      
      
      (31 Da)
    • Product: The Acylium Ion (3-fluoro-5-hydroxy-4-methoxybenzoyl cation). This is typically the Base Peak (100%) .[5][6]

  • Decarbonylation: The acylium ion ejects carbon monoxide (CO).[2]

    • Transition: m/z 169

      
       m/z 141
      
    • Loss: CO (28 Da)

    • Product: The Phenyl Cation (3-fluoro-5-hydroxy-4-methoxyphenyl cation).

Pathway B: The Ether Cleavage (Vicinal Effect) The 4-methoxy group is labile, especially when an ortho hydroxyl (C5) is present to stabilize the resulting radical cation via hydrogen bonding or resonance.[2]

  • Methyl Radical Loss:

    • Transition: m/z 200

      
       m/z 185
      
    • Loss:

      
      CH
      
      
      
      (15 Da)
    • Product: Quinoid-type ion.[1] Significant abundance due to resonance stabilization from the C5-OH and C3-F.[1][2]

Diagnostic "Ortho Effect" Verification

A critical differentiation step is checking for the absence of the [M - 32] peak.[2]

  • Scenario: If the -OH were at C2 (Ortho to Ester), a McLafferty-like rearrangement would eliminate Methanol (CH

    
    OH, 32 Da), yielding a peak at m/z 168.[1]
    
  • Observation: Since the -OH is at C5 (Meta to Ester), this pathway is geometrically forbidden.[2]

Visualization of Fragmentation Pathways

The following diagram maps the logical decay of the parent ion, illustrating the causal links between structural features and spectral peaks.

MassSpecFragmentation Figure 1: EI Fragmentation Pathway of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate M_Ion Molecular Ion (M+) m/z 200 [C9H9FO4]+. Acylium Acylium Ion (Base Peak) m/z 169 [C8H6FO3]+ M_Ion->Acylium - OCH3 (31 Da) (Ester Cleavage) Quinoid Quinoid Ion m/z 185 [C8H6FO4]+ M_Ion->Quinoid - CH3 (15 Da) (Ether Cleavage) OrthoCheck [M - CH3OH] m/z 168 (ABSENT) M_Ion->OrthoCheck Forbidden (Meta-OH) PhenylCat Phenyl Cation m/z 141 [C7H6FO2]+ Acylium->PhenylCat - CO (28 Da) (Decarbonylation) Fragment_126 Fluorophenol Ion m/z 126 [C6H3FO2]+ PhenylCat->Fragment_126 - CH3 (15 Da) (Ether Cleavage)

Caption: Figure 1: Mechanistic fragmentation tree. The solid path (M+ -> 169 -> 141) represents the dominant benzoate decay sequence.[2]

Summary Data Table

m/z (Nominal)Relative Abundance (Est.)Ion IdentityMechanistic Origin
200 40–60%[M]

Molecular Ion (Stable aromatic).
185 20–30%[M – CH

]

Loss of methyl from 4-methoxy group.
169 100% (Base) [M – OCH

]


-cleavage of ester (Acylium ion).
168 < 1%[M – CH

OH]

Diagnostic Negative: Absence confirms OH is not ortho to ester.
141 40–50%[C

H

FO

]

Phenyl cation (Loss of CO from m/z 169).
113 10–20%[C

H

FO]

Loss of CO from m/z 141 (Ring contraction/degradation).

References

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for benzoate fragmentation mechanisms).

  • Sparkman, O. D. (2005).[2] Mass Spectrometry Desk Reference. Global View Publishing.[2] (Source for "Ortho Effect" rules in aromatic esters).

  • NIST Mass Spectrometry Data Center. (n.d.).[2][7] Methyl 3-methoxy-4-hydroxybenzoate (Isomer Analog Data). NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995).[1][2][8] Ortho effects: A mechanistic study. European Journal of Mass Spectrometry, 1(6), 525-537.[1] (Mechanistic grounding for vicinal substituent interactions).

Sources

Exploratory

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemistry of a Novel Benzoate Ester Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is a substituted aromatic compound with potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Novel Benzoate Ester

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is a substituted aromatic compound with potential applications in pharmaceutical synthesis and materials science. Its unique trifunctional substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methoxy group on the benzene ring, offers a versatile scaffold for the development of novel molecules. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for ensuring the well-being of laboratory personnel and minimizing environmental impact.

This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate. In the absence of specific toxicological and environmental data for this compound, this guide employs a precautionary approach, drawing upon data from structurally analogous compounds to infer potential hazards. This methodology allows for the establishment of conservative safety protocols pending the availability of specific experimental data.

Physicochemical Properties: Insights from Structural Analogs

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₉H₉FO₄Based on chemical structure.
Molecular Weight ~200.16 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar substituted benzoates are solids.
Solubility Expected to have limited solubility in water and good solubility in common organic solvents (e.g., methanol, ethanol, DMSO, acetone).The presence of polar functional groups and an aromatic ring suggests this solubility profile.
Melting Point Expected to be a solid with a distinct melting point.The melting point of the related compound 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is 114-118 °C.

Hazard Identification and Classification: A Precautionary Approach

Due to the lack of specific safety data for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate, the following hazard classifications are extrapolated from structurally similar compounds, namely Methyl 3-hydroxy-4-methoxybenzoate and various fluorinated benzoic acid derivatives.[1][2] This conservative assessment is crucial for establishing appropriate safety measures.

GHS Hazard Classification (Inferred)

Hazard ClassHazard CategoryHazard StatementBasis for Classification (Structural Analogs)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationMethyl 3-hydroxy-4-methoxybenzoate, 4-Fluoro-3-methoxybenzoic acid[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationMethyl 3-hydroxy-4-methoxybenzoate, 4-Fluoro-3-methoxybenzoic acid[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritationMethyl 3-hydroxy-4-methoxybenzoate, 4-Fluoro-3-methoxybenzoic acid[1][2]

Pictograms:



Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: Understanding the Potential Health Effects

A comprehensive toxicological profile for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate has not been established. However, based on the toxicology of benzoates and fluorinated aromatic compounds, the following potential health effects should be considered.

Acute Effects:

  • Inhalation: May cause irritation to the respiratory tract, leading to coughing, shortness of breath, and inflammation.

  • Skin Contact: Expected to cause skin irritation, characterized by redness, itching, and pain.

  • Eye Contact: Likely to cause serious eye irritation, with potential for redness, tearing, pain, and blurred vision.

  • Ingestion: May cause gastrointestinal irritation.

Chronic Effects:

  • Genotoxicity: Some studies on sodium benzoate have indicated a potential for weak genotoxic effects, including DNA damage in human lymphocytes in vitro.[3]

  • Organ Toxicity: Long-term or repeated exposure to some benzoates has been associated with adverse effects on the liver and kidneys in animal studies.[3]

It is imperative that further toxicological studies are conducted to fully elucidate the health hazards of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate.

Experimental Protocols for Safe Handling and Use

Given the inferred hazards, strict adherence to the following protocols is mandatory to ensure a safe working environment.

1. Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and consistent use of appropriate PPE is the first line of defense against exposure.

Emergency_Response cluster_exposure Exposure Response cluster_spill Spill Response Exposure Exposure Event Inhalation Move to fresh air. Seek medical attention. Exposure->Inhalation Skin_Contact Remove contaminated clothing. Wash skin with soap and water for 15 minutes. Exposure->Skin_Contact Eye_Contact Rinse with water for 15 minutes. Seek immediate medical attention. Exposure->Eye_Contact Ingestion Do NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion Spill Spill Event Evacuate Evacuate the immediate area. Spill->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate Contain Contain the spill with absorbent material. Ventilate->Contain Collect Collect spill material into a sealed container. Contain->Collect Decontaminate Decontaminate the spill area. Collect->Decontaminate Dispose Dispose of as hazardous waste. Decontaminate->Dispose

Caption: Emergency response workflow for exposure and spills.

Environmental Fate and Disposal: A Commitment to Sustainability

Environmental Hazards:

  • Persistence: Fluorinated organic compounds are known for their persistence in the environment, often referred to as "forever chemicals." [4][5]While the specific environmental fate of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is unknown, it should be treated as a potentially persistent substance.

  • Ecotoxicity: Benzoate derivatives can pose risks to aquatic life. [6]Untreated release into waterways should be strictly avoided.

Disposal Protocol:

  • Waste Segregation: As a halogenated organic compound, all waste containing Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate must be segregated from non-halogenated waste streams. [7][8][9]* Waste Containers: Collect waste in properly labeled, sealed, and compatible containers. The label should clearly state "Hazardous Waste" and identify the contents. [10]* Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company. Incineration is the typical disposal method for halogenated organic compounds. [8][9]Under no circumstances should this compound be disposed of down the drain. [7]

Conclusion: A Framework for Responsible Innovation

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate presents opportunities for scientific advancement, but its handling demands a rigorous and informed approach to safety. This guide, built upon a foundation of scientific integrity and a precautionary principle, provides the necessary framework for researchers to work with this compound responsibly. By adhering to these protocols, the scientific community can explore the potential of this molecule while upholding the highest standards of safety and environmental stewardship. The development of specific toxicological and ecotoxicological data for this compound is strongly encouraged to refine these safety recommendations further.

References

  • ChemRxiv. (n.d.). Mini-Review on Sodium Benzoate: Its Uses, Adverse Effects, and Environmental Impact as a Pharmaceutical Product. Retrieved from [Link]

  • Wojtunik-Kulesza, K. A., Oniszczuk, A., Oniszczuk, T., & Combrzyński, M. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Pharmaceuticals, 15(4), 439. Retrieved from [Link]

  • Piper, J. D., & Piper, P. W. (2018). Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate. ResearchGate. Retrieved from [Link]

  • Sustainability Directory. (n.d.). Fluorinated Chemical Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Benzoates – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde - Exposure: Production Volumes. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • Bucknell University. (n.d.). WASTE MANAGEMENT. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • ITRC. (n.d.). 5 Environmental Fate and Transport Processes. Retrieved from [Link]

  • PubMed. (2022, March 25). Toxicity of benzyl benzoate as a food additive and pharmaceutical agent. Retrieved from [Link]

  • AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ban fluorinated organic substances to spark green alternatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • ACS Publications. (n.d.). Long-Term Environmental Fate of Perfluorinated Compounds after Accidental Release at Toronto Airport. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • ScienceDirect. (2023, April 21). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • ScienceDirect. (2023, December 27). methoxybenzaldehyde, CAS Registry Number 135-02-4. Retrieved from [Link]

  • The Molecular Foundry. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • ScienceDirect. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. Retrieved from [Link]

  • IndiaMART. (n.d.). 3-FLUORO-4-METHOXYBENZOIC ACID CHEMICAL, Grade Standard: Technical Grade. Retrieved from [Link]

Sources

Foundational

Technical Guide &amp; Safety Profile: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

[1][2] Executive Summary & Chemical Identity[1][2][3][4] Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is a specialized trisubstituted benzene derivative employed primarily as a regio-defined scaffold in the synthesis of s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity[1][2][3][4]

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is a specialized trisubstituted benzene derivative employed primarily as a regio-defined scaffold in the synthesis of small-molecule kinase inhibitors and bioactive pharmaceutical ingredients (APIs).[1][2]

Its structural uniqueness lies in the ortho-fluorine substitution relative to the methoxy group, which modulates the metabolic stability and electronic properties of the ring system compared to non-fluorinated isovanillate analogs.[2] This guide synthesizes predictive toxicological data with established handling protocols for fluorinated phenols.[1][2]

Chemical Identification
PropertySpecification
IUPAC Name Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
Molecular Formula C₉H₉FO₄
Molecular Weight 200.16 g/mol
Structural Class Halogenated Benzoate Ester
CAS Registry Research Chemical (Analogous to 79418-74-9 aldehyde precursor)
Physical State Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Physicochemical Profiling & Stability Mechanisms[1][2]

To handle this material effectively, researchers must understand its reactivity profile, particularly the interplay between the phenolic hydroxyl and the ester moiety.[2]

Electronic & Acidity Effects (The "Fluorine Effect")

The presence of a fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I).[1][2]

  • pKa Shift: While typical phenols have a pKa ~10, the fluorine substitution on this ring is expected to lower the pKa of the C5-hydroxyl group (estimated pKa ~8.5–9.0).[2] This makes the phenolic proton more acidic and more reactive toward bases than non-fluorinated analogs.[2]

  • Metabolic Stability: The fluorine atom blocks metabolic hydroxylation at the C3 position, a common strategy in medicinal chemistry to extend half-life.[2]

Stability Matrix
StressorRisk LevelMechanism of Degradation
Moisture/Water Low-MediumHydrolysis: The methyl ester is susceptible to hydrolysis under basic or highly acidic aqueous conditions, reverting to the parent acid (3-fluoro-5-hydroxy-4-methoxybenzoic acid).[1][2]
Oxidation MediumQuinone Formation: As an electron-rich phenol, prolonged exposure to air/light can lead to oxidation, turning the solid pink/brown (quinone formation).[2]
Base HighDeprotonation: Strong bases will deprotonate the phenol immediately, creating a phenoxide anion that is highly nucleophilic.[2]

Comprehensive Hazard Assessment (GHS)[2][3]

Note: As a research intermediate, specific animal toxicology data may be sparse.[2] The following classification is derived from Structure-Activity Relationships (SAR) of analogous fluorinated benzoates.

GHS Classification[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

Toxicological Mechanism[1]
  • Skin/Eye Irritation: The phenolic moiety acts as a protein denaturant.[2] Upon contact with mucous membranes, the acidic proton can disrupt cell membranes, leading to immediate irritation.[2]

  • Sensitization Potential: Benzoate esters are known potential skin sensitizers.[1][2] Repeated exposure may trigger allergic dermatitis.[1][2]

Visualizing the Metabolic/Degradation Pathway

The following diagram illustrates the potential breakdown of the molecule in biological or environmental systems, highlighting the esterase sensitivity.[2]

Metabolism cluster_legend Degradation Logic Compound Methyl 3-fluoro-5-hydroxy- 4-methoxybenzoate Intermediate Tetrahedral Intermediate Compound->Intermediate Esterase / H2O Acid 3-Fluoro-5-hydroxy- 4-methoxybenzoic Acid Intermediate->Acid Hydrolysis Methanol Methanol (Byproduct) Intermediate->Methanol Elimination Ester bond cleavage is the primary instability pathway. Ester bond cleavage is the primary instability pathway.

Caption: Figure 1. Hydrolytic degradation pathway.[1][2] The methyl ester is the primary site of lability in aqueous environments.[2]

Safe Handling & Containment Strategy

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted within a Class II Biosafety Cabinet or a certified chemical fume hood.[2]

  • Anti-Static Measures: Finely divided organic powders can be static-accumulating.[1][2] Use anti-static weighing boats and ground equipment if handling >10g.[2]

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of irritant dusts (H335).[1][2]
Hands Nitrile Gloves (Min 0.11mm)Phenols penetrate skin; double-gloving recommended for solutions.[1][2]
Eyes Chemical GogglesSafety glasses are insufficient if fine dust is generated.[1][2]
Emergency Response Workflow

In the event of exposure, immediate action is required to neutralize the acidic phenol and prevent absorption.[2]

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Contact Type Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale ActionSkin 1. Brush off dry powder 2. Wash with PEG 300 or Soap/Water (15 mins) Skin->ActionSkin ActionEye 1. Do NOT rub 2. Flush with tepid water (15 mins, lifting lids) Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Figure 2.[1][2][3] Immediate response protocol for exposure incidents. Note the specific recommendation for PEG 300 for phenolic skin exposure.[2]

Synthesis & Experimental Handling

Standard Validation Protocol (Self-Validating System)

Before using this intermediate in critical steps (e.g., Suzuki couplings or alkylations), purity must be verified to ensure the phenol has not oxidized and the ester has not hydrolyzed.[2]

Protocol:

  • TLC System: 50% Ethyl Acetate / 50% Hexane.[1][2]

    • Observation: The phenol should stain strongly with FeCl₃ (purple/red) or KMnO₄.[2]

    • Impurity Check: A baseline spot usually indicates the hydrolyzed acid (3-fluoro-5-hydroxy-4-methoxybenzoic acid).[1][2]

  • 1H-NMR Check (DMSO-d6):

    • Look for the methyl ester singlet around

      
       3.8 ppm.[2]
      
    • Look for the methoxy singlet around

      
       3.9 ppm.[2]
      
    • Critical: Confirm the integration of the aromatic protons. The fluorine coupling will split the signals (doublets or multiplets) distinct from non-fluorinated analogs.[2]

Reaction Compatibility
  • Compatible: Mild bases (K₂CO₃, Cs₂CO₃) in acetone/DMF for alkylation of the phenol.[2]

  • Incompatible: Strong aqueous hydroxides (NaOH, LiOH) will hydrolyze the ester before reacting with the phenol if temperature is uncontrolled.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 3-hydroxy-4-methoxybenzoate (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-Fluoro-4-hydroxybenzaldehyde (Precursor Safety Profile).[1][2][3] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Phenol Handling Standards.[2] Retrieved from [Link][2]

  • Grossie, D. A. (2000). The effect of fluorine on the acidity of phenols.[2] Journal of Chemical Crystallography.[2] (Contextual grounding for pKa shifts).

Sources

Exploratory

"potential applications of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate"

The following technical guide details the properties, synthesis, and pharmaceutical utility of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate , a specialized fluorinated aromatic intermediate. Advanced Fluorinated Scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and pharmaceutical utility of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate , a specialized fluorinated aromatic intermediate.

Advanced Fluorinated Scaffolds in Medicinal Chemistry

Executive Summary

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS: 838856-88-5) is a high-value trisubstituted benzene derivative used primarily as a regiochemical scaffold in the development of LPA1 receptor antagonists and next-generation kinase inhibitors.[1] Its structural uniqueness lies in the specific "3-5-4" substitution pattern: a fluorine atom meta to the ester, a hydroxyl group (hydrogen bond donor) meta to the ester, and a methoxy group (hydrogen bond acceptor) in the para position.

This motif serves two critical functions in drug design:

  • Metabolic Blocking: The fluorine atom at the C3 position blocks Phase I metabolic oxidation (ring hydroxylation) at a typically vulnerable site.

  • Orthogonal Functionalization: The C5-hydroxyl group provides a reactive handle for etherification or linker attachment (e.g., in PROTAC design), while the ester allows for cyclization into heterocycles like quinazolines or benzimidazoles.

Chemical Identity & Properties

The compound is a fluorinated derivative of isovanillic acid methyl ester .

PropertyData
IUPAC Name Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
Common Name 5-Fluoro-isovanillic acid methyl ester
CAS Number 838856-88-5
Molecular Formula C₉H₉FO₄
Molecular Weight 200.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Methyl ester (Electrophile), Phenol (Nucleophile), Aryl Fluoride (Lipophilicity modulator)
Synthesis & Manufacturing Protocol

The synthesis of this compound is non-trivial due to the directing effects of the existing substituents. Direct fluorination of methyl 3-hydroxy-4-methoxybenzoate typically yields a mixture of isomers. The most robust protocol, adapted from patent literature (WO2009135590), utilizes Selectfluor™ and microwave irradiation to achieve electrophilic fluorination.

Reaction Pathway Analysis

The synthesis strategy requires modulating the activating power of the phenol. Acetylation of the phenol is often performed first to prevent oxidation and control regioselectivity, followed by hydrolysis.

Synthesis Start Methyl 3-hydroxy- 4-methoxybenzoate (Isovanillate) Step1 Acetylation (Ac2O, Pyridine) Start->Step1 Inter1 Methyl 3-acetoxy- 4-methoxybenzoate Step1->Inter1 Step2 Electrophilic Fluorination (Selectfluor, Microwave, 170°C) Inter1->Step2 Inter2 Mixture of Isomers (2-F and 5-F acetates) Step2->Inter2 Step3 Hydrolysis (K2CO3, MeOH) Inter2->Step3 Final Methyl 3-fluoro-5-hydroxy- 4-methoxybenzoate (Target) Step3->Final HPLC Separation

Figure 1: Synthetic route for the production of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate via electrophilic fluorination.

Detailed Experimental Protocol

Step 1: Protection (Acetylation)

  • Dissolve Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in dichloromethane (DCM).

  • Add acetic anhydride (1.2 eq) and pyridine (1.5 eq). Stir at RT for 4 hours.

  • Quench with water, extract with DCM, and concentrate to yield the acetoxy intermediate.

Step 2: Fluorination (Critical Step)

  • Reagents: Dissolve the acetoxy intermediate (1.0 eq) in Acetonitrile (ACN). Add Selectfluor (2.5 eq).

  • Conditions: Heat the reaction mixture in a microwave reactor at 170°C for 7–10 minutes.

    • Note: Conventional heating is less effective and leads to lower yields.

  • Workup: Partition between 2N HCl and diethyl ether. Dry the organic phase over Na₂SO₄ and concentrate.[2]

Step 3: Deprotection & Purification

  • Dissolve the crude fluorinated mixture in Methanol.

  • Add Potassium Carbonate (K₂CO₃, catalytic amount) and reflux for 3 hours to remove the acetyl group.

  • Purification: The reaction yields two isomers: the 2-fluoro and the 5-fluoro (target) derivatives.

    • Separation: Use Reverse-Phase HPLC (Water/Acetonitrile gradient).[2]

    • Target Identification: The 5-fluoro isomer (Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate) typically elutes after the 2-fluoro isomer due to intramolecular H-bonding effects.

Pharmaceutical Applications
A. LPA1 Receptor Antagonists

The primary documented application of this scaffold is in the synthesis of Lysophosphatidic Acid Receptor 1 (LPA1/EDG2) antagonists .

  • Mechanism: LPA1 signaling drives fibrosis and inflammation. Antagonists are developed for pulmonary fibrosis and systemic sclerosis.

  • Role of the Scaffold: The benzoate moiety is often fused or coupled to form the "head" of the drug molecule. The fluorine atom increases the metabolic half-life of the compound by preventing oxidative metabolism on the phenyl ring, a common clearance pathway for non-fluorinated analogues.

  • Key Reference: Bayer Schering Pharma AG patents (WO2009135590) utilize this specific intermediate to synthesize acylamino-substituted fused cyclopentanecarboxylic acid derivatives.

B. Kinase Inhibitor Design (EGFR/VEGFR)

This compound acts as a "next-generation" building block for quinazoline-based kinase inhibitors (similar to Gefitinib or Erlotinib).

  • Structural Logic: First-generation inhibitors often use 3-hydroxy-4-methoxybenzoate (isovanillate) as a starting material to build the quinazoline core.

  • Innovation: Substituting the starting material with Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate introduces a fluorine atom on the solvent-exposed region of the kinase binding pocket. This can:

    • Alter the pKa of the adjacent phenol (making it more acidic).

    • Improve cellular permeability due to the lipophilic nature of fluorine.

Applications Center Methyl 3-fluoro-5-hydroxy- 4-methoxybenzoate App1 LPA1 Receptor Antagonists (Fibrosis Treatment) Center->App1 Precursor for Fused Cyclopentanes App2 Kinase Inhibitors (EGFR/VEGFR Scaffolds) Center->App2 Bioisostere for Isovanillate App3 PROTAC Linker Attachment (via C5-OH) Center->App3 Orthogonal Functionalization

Figure 2: Pharmacological utility map of the fluorinated benzoate scaffold.

Handling and Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl group is susceptible to oxidation over long periods if exposed to air.

  • Safety: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2). Use standard PPE (gloves, goggles) and handle in a fume hood.

  • Analysis:

    • 1H NMR (DMSO-d6): Look for the characteristic coupling of the fluorine to aromatic protons. The proton ortho to the fluorine will show a distinct doublet-of-doublets (dd).

    • 19F NMR: Essential for confirming the presence and position of the fluorine atom (typically around -130 to -140 ppm relative to CFCl3).

References
  • Bayer Schering Pharma AG. (2009). Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals. WO2009135590A1.

  • Banks, R. E. (2000). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 106(1-2), 19-27.
  • Combi-Blocks. (2024). Product Data Sheet: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (QN-2488).[1]

Sources

Foundational

"biological activity of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate"

An In-depth Technical Guide to the Biological Activity of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Abstract The strategic incorporation of fluorine and hydroxyl groups into pharmacologically relevant scaffolds is a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

Abstract

The strategic incorporation of fluorine and hydroxyl groups into pharmacologically relevant scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical framework for the investigation of the biological activities of the novel compound, Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate. While direct literature on this specific molecule is nascent, this document synthesizes established principles from related chemical structures to propose and detail a robust research plan. We will delve into the scientific rationale for exploring its potential antimicrobial, antioxidant, and enzyme inhibitory properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and the underlying scientific causality for each proposed investigation.

Introduction: Rationale for Investigation

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is a synthetically accessible small molecule with significant therapeutic potential. Its structure combines several key functional groups known to confer biological activity:

  • A Benzoic Acid Scaffold: Derivatives of p-hydroxybenzoic acid are known to possess a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties[1].

  • Fluorine Substitution: The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability[2][3]. Fluorinated compounds are frequently investigated as potent enzyme inhibitors and antimicrobial agents[4][5][6][7].

  • Hydroxyl and Methoxy Groups: The presence of phenolic hydroxyl and methoxy groups is a common feature in molecules with significant antioxidant activity, as they can donate hydrogen atoms to stabilize free radicals[8][9].

The convergence of these structural motifs in Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate provides a strong rationale for its investigation as a novel therapeutic agent. This guide outlines the primary screening assays to elucidate its biological potential.

Proposed Biological Activity I: Antimicrobial Efficacy

The combination of a benzoic acid derivative core and fluorine substitution suggests a high probability of antimicrobial activity. Many fluorinated aromatic compounds have shown promise as antibacterial and antifungal agents[6][7]. The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic microbes.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate that visibly inhibits the growth of target microorganisms.

Materials:

  • Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate growth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock Prepare Compound Stock (10 mg/mL in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Stock->Serial_Dilution Microbe_Inoculum Prepare Microbial Inoculum (5 x 10^5 CFU/mL) Inoculation Inoculate wells with microbes Microbe_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates (37°C, 24h) Inoculation->Incubation Read_Plate Visual or Spectrophotometric Reading (OD600) Incubation->Read_Plate Determine_MIC Determine MIC Value Read_Plate->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Proposed Biological Activity II: Antioxidant Capacity

The presence of a phenolic hydroxyl group on the aromatic ring is a strong indicator of potential antioxidant activity. Such compounds can act as free radical scavengers. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate this property.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To measure the ability of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate to scavenge the stable DPPH free radical.

Materials:

  • Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm. A blank containing only methanol should also be measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

DPPH Radical Scavenging Mechanism

DPPH_Scavenging DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• from Ar-OH Test_Compound_OH Ar-OH (Test Compound) Test_Compound_O Ar-O• (Compound Radical) Test_Compound_OH->Test_Compound_O - H•

Caption: Mechanism of DPPH radical scavenging by a phenolic compound.

Proposed Biological Activity III: Enzyme Inhibition

The incorporation of fluorine can enhance the binding affinity of molecules to enzyme active sites, making them potent inhibitors[10][11]. Given the structural similarities to other known inhibitors, Xanthine Oxidase (XO) presents a viable target for investigation. XO is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the inhibitory effect of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate on the activity of xanthine oxidase.

Materials:

  • Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Allopurinol (positive control)

  • 96-well UV-transparent microtiter plate

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound and allopurinol in phosphate buffer (with a small amount of DMSO if necessary). Prepare a solution of xanthine in the same buffer.

  • Assay Mixture: In a 96-well plate, add phosphate buffer, the xanthine solution, and the test compound/control solution.

  • Enzyme Addition: Initiate the reaction by adding the xanthine oxidase solution to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm (due to the formation of uric acid) every 30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated as: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] x 100

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Xanthine Oxidase Catalytic Pathway and Inhibition

Xanthine_Oxidase_Pathway Xanthine Xanthine UricAcid Uric Acid Xanthine->UricAcid O2, H2O -> H2O2 Catalyzed by XO XO Xanthine Oxidase (XO) Inhibited_Complex XO-Inhibitor Complex (Inactive) XO->Inhibited_Complex Binds to Active Site Inhibitor Methyl 3-fluoro-5-hydroxy- 4-methoxybenzoate Inhibitor->Inhibited_Complex

Caption: Inhibition of the xanthine oxidase pathway.

Data Presentation

All quantitative data from the described assays should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Antimicrobial Activity (MIC in µg/mL)

Compound S. aureus E. coli C. albicans
Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate TBD TBD TBD
Ciprofloxacin (Control) 1-2 0.5-1 N/A

| Fluconazole (Control) | N/A | N/A | 2-4 |

Table 2: Antioxidant and Enzyme Inhibitory Activity (IC50 in µM)

Compound DPPH Scavenging Xanthine Oxidase Inhibition
Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate TBD TBD
Ascorbic Acid (Control) ~25 N/A

| Allopurinol (Control) | N/A | ~5-10 |

Conclusion and Future Directions

This guide provides a foundational experimental framework for characterizing the biological activity of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate. The proposed investigations into its antimicrobial, antioxidant, and enzyme inhibitory properties are based on strong scientific precedent derived from its structural components. Positive results in these initial screens would warrant further investigation, including mechanism of action studies, evaluation against a broader panel of microbial strains or enzymes, and assessment of cytotoxicity in human cell lines to determine a therapeutic index. The logical progression from these in vitro assays to more complex cellular and eventually in vivo models will be critical in developing this promising molecule into a potential therapeutic lead.

References

  • Anthony, P. C. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2019). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Molecules, 24(15), 2788. Retrieved from [Link]

  • Kopernická, K., et al. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 26(11), 3183. Retrieved from [Link]

  • Methyl 3-hydroxy-4-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Li, J., et al. (2013). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Chinese Journal of Pharmaceuticals, 44(1), 1-4. Retrieved from [Link]

  • Methyl 3-hydroxy-4,5-dimethoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Moore, M. L., & Moore, J. A. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 441-458. Retrieved from [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

  • Nguyen, T. H., et al. (2021). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Biomacromolecules, 22(5), 2116-2125. Retrieved from [Link]

  • Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637-1642. Retrieved from [Link]

  • Murphy, C. D., et al. (2018). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Biocatalysis and Biotransformation, 36(5), 336-343. Retrieved from [Link]

  • Cos, P., et al. (1998). Antioxidant properties of hydroxy-flavones. Journal of Natural Products, 61(1), 71-76. Retrieved from [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2010). ResearchGate. Retrieved from [Link]

  • Dalvit, C., et al. (2003). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. ChemBioChem, 4(11), 1168-1177. Retrieved from [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (2025). Quick Company. Retrieved from [Link]

  • Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. (2019). ResearchGate. Retrieved from [Link]

  • Beltrán-Gracia, E., et al. (2017). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Records of Natural Products, 11(3), 265-273. Retrieved from [Link]

  • Gillis, E. P., et al. (2009). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 52(21), 6681-6693. Retrieved from [Link]

  • Chemical structure of p-hydroxybenzoate esters, where R = methylparaben.... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007). Google Patents.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). ACS Infectious Diseases, 9(1), 113-128. Retrieved from [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

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Strategic Fluorination: The Role of Fluorinated Benzoic Acid Derivatives in Modern Drug Design

[1] Executive Summary This technical guide examines the structural and pharmacological utility of fluorinated benzoic acid derivatives. In medicinal chemistry, the benzoic acid scaffold is a privileged structure, serving...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide examines the structural and pharmacological utility of fluorinated benzoic acid derivatives. In medicinal chemistry, the benzoic acid scaffold is a privileged structure, serving as a versatile pharmacophore for hydrogen bonding and electrostatic interactions. The strategic introduction of fluorine—the "supersized proton"—into this scaffold fundamentally alters its physicochemical profile without imposing significant steric penalties. This guide details the modulation of pKa, lipophilicity, and metabolic stability, supported by synthetic methodologies and FDA-approved case studies.

Physicochemical Modulation: The Fluorine Effect

The incorporation of fluorine into the benzoic acid ring is not merely a steric substitution; it is an electronic calibration. Fluorine is the most electronegative element (3.98 Pauling scale), exerting a profound inductive effect (


) while also acting as a resonance donor (

).
Acidity (pKa) Shifts

The position of the fluorine atom dictates the acidity of the carboxylic acid. This is critical for optimizing oral bioavailability and protein binding.

  • Ortho-substitution: Drastically lowers pKa (increases acidity) due to the proximity of the electron-withdrawing group (Inductive effect dominates) and the "ortho effect" (steric inhibition of resonance).

  • Meta-substitution: Lowers pKa primarily through the inductive effect.

  • Para-substitution: The effect is subtler. The strong inductive withdrawal is partially offset by the resonance donation of fluorine's lone pairs into the ring system.[1]

Table 1: Comparative Acidity and Lipophilicity of Fluorinated Benzoic Acids

CompoundStructurepKa (approx.)[2][3][4][5]LogP (Lipophilicity)Electronic Dominance
Benzoic Acid

4.201.87Reference
2-Fluorobenzoic Acid

-F-

3.272.05Strong

(Inductive)
3-Fluorobenzoic Acid

-F-

3.862.15Moderate

4-Fluorobenzoic Acid

-F-

4.142.18Competing

/

Pentafluorobenzoic Acid

1.482.80Cumulative

Data aggregated from standard physicochemical databases and Purser et al. (2008).

Lipophilicity and Permeability

Replacing hydrogen with fluorine generally increases lipophilicity (LogP) because the C-F bond is non-polarizable and has a low solvation free energy. This enhances membrane permeability, allowing the drug to cross the lipid bilayer more effectively.

Metabolic Stability: The "Metabolic Block"

A primary failure mode in drug development is rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The phenyl ring of benzoic acid is electronically rich, making it a prime target for electrophilic attack (hydroxylation), particularly at the para position.

Mechanism of Action

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing a metabolically labile C-H bond with C-F effectively blocks P450 oxidation at that site. Furthermore, the electronegativity of fluorine deactivates the aromatic ring, making it less susceptible to oxidative attack overall.

Visualization: CYP450 Blocking Logic

MetabolicBlock Benzoic Benzoic Acid Scaffold (High Electron Density) CYP CYP450 Enzyme (Oxidative Attack) Benzoic->CYP Susceptible to para-hydroxylation Fluorinated 4-Fluorobenzoic Acid (Deactivated Ring) Benzoic->Fluorinated Strategic Fluorination Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Phase I Metabolism Fluorinated->CYP C-F Bond Resists Attack Stable Metabolically Stable (Extended Half-life) Fluorinated->Stable Bioavailability Maintained

Caption: Figure 1.[6] Mechanism of metabolic stabilization via para-fluorination. The C-F bond prevents the formation of the arene oxide intermediate required for hydroxylation.

Synthetic Architectures

Creating fluorinated benzoic acids requires specialized methodologies, as direct fluorination of the acid is often non-selective.

Industrial Standard: The Halex Reaction

For large-scale synthesis, Halogen Exchange (Halex) is preferred.

  • Precursor: Chlorobenzoic acid or Nitrobenzoic acid.

  • Reagent: Potassium Fluoride (KF).

  • Conditions: High temperature, polar aprotic solvent (DMSO or Sulfolane), often with phase transfer catalysts (18-crown-6).

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
Laboratory Standard: Balz-Schiemann Reaction

The classic route involves the thermal decomposition of aryl diazonium tetrafluoroborates. While less common industrially due to safety (diazonium instability), it remains a versatile lab-scale method for specific substitution patterns.

Modern Approach: Transition Metal Catalysis

Recent advances utilize Palladium or Silver catalysis to achieve C-H fluorination, though these are often reserved for late-stage functionalization of complex intermediates.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid

Methodology: Modified Balz-Schiemann Reaction

This protocol describes the conversion of 4-aminobenzoic acid (PABA) to 4-fluorobenzoic acid. This route demonstrates the conversion of an aniline to a diazonium salt, followed by fluorination.

Safety Warning: Diazonium salts can be explosive when dry. Perform all steps in a fume hood behind a blast shield. Hydrofluoroboric acid (


) is corrosive.
Step-by-Step Workflow
  • Diazotization:

    • In a 250 mL beaker, dissolve 4-aminobenzoic acid (13.7 g, 0.1 mol) in water (40 mL) and concentrated HCl (25 mL) .

    • Cool the mixture to 0–5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (7.0 g, 0.1 mol) in water (15 mL) dropwise, maintaining temperature below 5 °C. Stir for 15 min.

  • Formation of Diazonium Tetrafluoroborate:

    • Add 40% fluoroboric acid (

      
      , 20 mL)  to the cold diazonium solution.
      
    • A thick precipitate of 4-carboxybenzenediazonium tetrafluoroborate will form.

    • Stir for 20 minutes in the cold.

    • Filter the solid via vacuum filtration.[7] Wash with cold water (2x10 mL), then cold methanol (10 mL), then diethyl ether (20 mL).

    • Critical: Air dry the solid for only 10-15 minutes. Do not fully dry to brittleness to reduce explosion risk.

  • Thermal Decomposition:

    • Transfer the damp solid to a round-bottom flask equipped with a reflux condenser.

    • Heat the flask gently with a heat gun or oil bath. Decomposition begins at ~110 °C , evolving

      
       gas and 
      
      
      
      (white fumes).
    • Caution: Ensure the system is vented to a scrubber (NaOH trap) to neutralize

      
      .
      
    • Once gas evolution ceases, heat for an additional 10 minutes.

  • Purification:

    • Dissolve the residue in 10% NaOH (50 mL) (converts acid to soluble sodium salt). Filter off any insoluble tar.

    • Acidify the filtrate with concentrated HCl to precipitate the crude 4-fluorobenzoic acid.

    • Recrystallize from hot water or ethanol/water mixture.

    • Yield Expectation: 60–70%. Melting Point: 182–184 °C.

Therapeutic Case Studies

The fluorobenzoic acid moiety appears in various drug classes, acting either as the primary pharmacophore or a metabolic shield.

Table 2: FDA-Approved Drugs Containing Fluorobenzoic Acid Derivatives

Drug NameIndicationStructural Role of FluorineMechanism
Ataluren (Translarna)Duchenne Muscular DystrophyCore Scaffold: 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.[4][8][9]Ribosome read-through of nonsense mutations.[4][10]
Triflusal AntiplateletBioisostere: 4-trifluoromethyl derivative of aspirin (salicylate).Irreversible COX-1 inhibition; blocks platelet aggregation.
Eltrombopag ThrombocytopeniaSubstituent: Contains a 3,4-dimethylphenyl group, but SAR studies utilized fluorobenzoic intermediates.TPO receptor agonist.
Sparfloxacin AntibacterialHybrid: Fluoroquinolone core (fused pyridone/benzoic logic).DNA gyrase inhibition.
Deep Dive: Ataluren

Ataluren represents a quintessential application. The molecule consists of a benzoic acid ring linked to a fluorophenyl ring via an oxadiazole bridge.

  • Role of Benzoic Acid: Provides the necessary solubility and hydrogen-bonding capability to interact with the ribosome.

  • Role of Fluorine (Ortho): The 2-fluoro substitution on the distal phenyl ring forces a non-planar conformation due to steric clash with the oxadiazole nitrogen, locking the molecule into a bioactive conformation that fits the ribosomal decoding center.

Future Outlook: Late-Stage Fluorination

The future of this field lies in Late-Stage Functionalization (LSF) . Rather than building the molecule with fluorine present (which limits synthetic routes), chemists now use radical fluorination to install


 for PET imaging or 

for potency on finished drug scaffolds.

FutureWorkflow Lead Complex Drug Lead (Non-fluorinated) Process C-H Activation (Selective Radical Process) Lead->Process Catalyst Photoredox Catalyst (Ir/Ru) + F-Source Catalyst->Process Product Fluorinated Analog (Improved ADME) Process->Product Site-Selective Installation

Caption: Figure 2. Late-Stage Fluorination workflow allowing for the rapid generation of fluorinated benzoic acid analogs from existing libraries.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • European Medicines Agency (EMA). (2014). Translarna (ataluren) Assessment Report. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Parrish, J. P., et al. (2013). Establishment of a modified Balz–Schiemann reaction for the synthesis of 4-fluorobenzoic acid derivatives. Tetrahedron Letters, 54(1), 101-104. Link

Sources

Foundational

The Strategic Incorporation of Fluorine in Drug Design: A Technical Guide

Executive Summary In modern medicinal chemistry, fluorine is not merely a halogen; it is a precision tool for multiparametric optimization.[1] Often termed the "bioisostere of choice," fluorine substitution allows resear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, fluorine is not merely a halogen; it is a precision tool for multiparametric optimization.[1] Often termed the "bioisostere of choice," fluorine substitution allows researchers to modulate physicochemical properties—lipophilicity, pKa, and metabolic stability—without significantly altering the steric footprint of a lead compound. This guide dissects the mechanistic role of fluorine in drug design, with a specific focus on aromatic systems and practical synthetic protocols for its installation.

Physicochemical Fundamentals: The "Why"

The utility of fluorine stems from its unique position in the periodic table. It is the most electronegative element (3.98 Pauling scale) yet possesses a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å) and oxygen (1.52 Å).

Comparative Atomic Properties

The following table highlights why fluorine acts as a "steric mimic" of hydrogen while exerting profound electronic effects.

PropertyHydrogen (H)Fluorine (F)Hydroxyl (OH)Methyl (CH₃)
Van der Waals Radius (Å) 1.201.471.522.00
Electronegativity (Pauling) 2.13.983.442.5
C-X Bond Length (Å) 1.091.351.431.54
Bond Energy (kcal/mol) 98 (C-H)116 (C-F)85 (C-O)83 (C-C)

Key Insight: The C-F bond is the strongest single bond in organic chemistry. This thermodynamic stability is the primary driver for using fluorine to block metabolic degradation.

Mechanistic Impacts on Pharmacokinetics (ADME)

Metabolic Blocking (CYP450 Inhibition)

Cytochrome P450 (CYP450) enzymes typically metabolize drugs via oxidative functionalization of C-H bonds (e.g., hydroxylation). The high bond dissociation energy (BDE) of the C-F bond renders it resistant to the radical abstraction mechanism employed by the high-valent Iron(IV)-oxo heme center of CYP450.

Mechanism:

  • C-H Oxidation: CYP450 abstracts a hydrogen atom to form a carbon radical, which rapidly recombines with the hydroxyl radical.

  • Fluorine Blockade: Replacing a metabolically labile C-H (e.g., para-position of a phenyl ring) with C-F prevents this abstraction. The C-F bond energy (116 kcal/mol) exceeds the oxidizing potential of the heme center.

CYP_Blocking CYP CYP450 (Heme-Fe=O) Drug_CH Drug-Phenyl-H (Labile Site) CYP->Drug_CH Attacks Drug_CF Drug-Phenyl-F (Blocked Site) CYP->Drug_CF Attacks Intermediate Carbon Radical Intermediate Drug_CH->Intermediate H-Abstraction NoRxn Metabolic Stability (No Reaction) Drug_CF->NoRxn Bond too strong (>116 kcal/mol) Metabolite Hydroxylated Metabolite (Drug-Phenyl-OH) Intermediate->Metabolite Rebound

Caption: Figure 1. Mechanism of metabolic blocking. The C-F bond strength prevents the H-abstraction step required for CYP450-mediated hydroxylation.

pKa Modulation

Fluorine's strong inductive effect (-I) draws electron density away from neighboring functional groups. This is critical for tuning the basicity of amines to improve membrane permeability or solubility.

  • Ethylamine pKa: ~10.7 (Highly basic, protonated at physiological pH).

  • 2-Fluoroethylamine pKa: ~9.0 (Less basic).

  • 2,2,2-Trifluoroethylamine pKa: ~5.7 (Weakly basic).

Application: Lowering the pKa of a basic amine reduces the percentage of ionized drug at physiological pH (7.4), thereby enhancing passive diffusion across the lipophilic blood-brain barrier (BBB).

Fluorine in Aromatic Systems[1][2][3][4]

Quadrupole Inversion and Pi-Stacking

Benzene has a negative quadrupole moment (electron-rich face, electron-poor edge). Perfluorination inverts this.

  • Benzene: Electron-rich face (attracts cations).

  • Hexafluorobenzene: Electron-deficient face (attracts anions or electron-rich aromatics).

This "quadrupole inversion" enables strong face-to-face pi-stacking interactions between fluorinated aromatic rings in a drug and electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein binding pocket.

Nucleophilic Aromatic Substitution (SNAr)

While fluorine is a poor leaving group in SN2 reactions, it is the best leaving group in SNAr reactions involving electron-deficient rings.

Why? The rate-determining step in SNAr is the addition of the nucleophile to form the Meisenheimer complex. Fluorine's high electronegativity inductively stabilizes this anionic intermediate more effectively than Cl, Br, or I.

Synthetic Methodologies: The "How"

Decision Tree: Choosing the Right Reagent

Selecting the correct fluorination protocol depends on the substrate's electronic nature.

Fluorination_Strategy Start Target Substrate Type Functional Group? Start->Type Alcohol Alcohol (R-OH) Type->Alcohol Aliphatic Aromatic Electron-Rich Aromatic or Enol Ether Type->Aromatic Aromatic/Vinyl Reagent1 DAST / Deoxo-Fluor Alcohol->Reagent1 Mechanism1 Nucleophilic Substitution (Inversion of config) Reagent1->Mechanism1 Reagent2 Selectfluor Aromatic->Reagent2 Mechanism2 Electrophilic Fluorination (F+ Transfer) Reagent2->Mechanism2

Caption: Figure 2. Synthetic decision tree for installing fluorine. Choice of reagent is dictated by whether the substrate acts as a nucleophile or electrophile.

Protocol A: Nucleophilic Fluorination (Deoxyfluorination)

Target: Converting Alcohols to Alkyl Fluorides. Reagent: DAST (Diethylaminosulfur trifluoride).

Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.

  • Solvent: Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Addition: Cool the solution to -78°C (dry ice/acetone bath). Add DAST (1.2–1.5 equiv) dropwise via syringe. Caution: DAST reacts violently with water.

  • Reaction: Stir at -78°C for 30 mins, then allow to warm to Room Temperature (RT) over 1-2 hours.

  • Quench: Pour reaction mixture slowly into saturated aqueous NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate.

Scientific Rationale: Low temperature is required to prevent elimination (formation of alkenes). DCM is non-nucleophilic and solubilizes the intermediate.

Protocol B: Electrophilic Fluorination

Target: Fluorinating Electron-Rich Aromatics or Activated Methylenes. Reagent: Selectfluor (F-TEDA-BF4).

Protocol:

  • Setup: Standard glass vessel (Selectfluor is non-volatile and stable).

  • Solvent: Acetonitrile (MeCN) is the preferred solvent due to Selectfluor's solubility profile.

  • Reaction: Dissolve substrate (1.0 equiv) in MeCN. Add Selectfluor (1.1 equiv).

  • Conditions: Heat to 60–80°C depending on substrate reactivity.

  • Workup: Remove solvent in vacuo.[2] The byproduct is water-soluble, allowing for easy separation via aqueous extraction or filtration through a silica pad.

Case Studies in Drug Design

Ezetimibe (Zetia): Metabolic Blocking
  • Challenge: Rapid metabolic oxidation of the phenyl ring led to poor bioavailability.

  • Solution: Introduction of fluorine at the para-position of the phenyl ring.[3]

  • Outcome: The C-F bond blocked the CYP450 hydroxylation site. Additionally, the fluorine atom prevented the formation of toxic quinone-imine metabolites often associated with aniline derivatives.

Sitagliptin (Januvia): Binding Affinity[8]
  • Challenge: Need for high selectivity for DPP-4 enzyme.

  • Solution: Incorporation of a 2,4,5-trifluorophenyl moiety.

  • Outcome: The fluorinated ring fits into a hydrophobic pocket (S1 pocket) of the enzyme. The fluorine atoms engage in specific dipole-dipole interactions with the protein backbone, increasing potency (IC50) into the nanomolar range while improving oral bioavailability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Exploratory

Strategic Sourcing &amp; Validation of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

Topic: Strategic Sourcing & Technical Validation of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads[1] CAS 838856-88-5 | M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing & Technical Validation of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads[1]

CAS 838856-88-5 | Molecular Scaffold Analysis

Executive Summary: The Precision Sourcing Mandate

In the high-stakes landscape of kinase inhibitor development, Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5) serves as a critical, non-commodity building block.[1] Unlike common reagents, this fluorinated gallate derivative presents specific procurement risks: regioisomer confusion and batch-to-batch variability in custom synthesis.[1]

This guide provides a self-validating framework for sourcing this compound. We move beyond simple "supplier lists" to establish a Quality Assurance (QA) firewall , ensuring that the material entering your synthesis workflow is chemically authentic and functionally pure.

Chemical Identity & Application Context

The Molecule[1]
  • IUPAC Name: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate[1][2][3][4][5][6][7]

  • CAS Number: 838856-88-5[1][6][7][8][9]

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    [1]
  • Molecular Weight: 200.16 g/mol [1][9]

  • Structural Key: A tri-substituted benzene ring featuring a "push-pull" electronic system (Fluorine withdrawing, Methoxy/Hydroxy donating), critical for tuning the pKa and metabolic stability of downstream drug candidates.[1]

Why It Matters (The "Why")

This intermediate is frequently employed in the synthesis of PI3K and EGFR inhibitors .[1] The introduction of the fluorine atom at the C3 position (ortho to the ester, meta to the phenol) is a medicinal chemistry tactic to:

  • Block Metabolic Hotspots: Prevent oxidative metabolism on the aromatic ring.[1]

  • Modulate Lipophilicity: Increase LogP slightly compared to the non-fluorinated parent (Methyl 3-hydroxy-4-methoxybenzoate).

  • Alter Binding Affinity: The fluorine atom can engage in specific H-bond acceptance or hydrophobic interactions within the kinase ATP-binding pocket [1].[1]

The Supplier Landscape & Sourcing Strategy[1]

The market for CAS 838856-88-5 is bifurcated into Stocking Distributors (Tier 1) and Custom Synthesis CROs (Tier 2).[1]

Supplier Tiering Analysis[1]
TierSupplier TypeRepresentative ExamplesRisk ProfileStrategy
1 Global Catalog ChemScene, Alchimica, Alfa ChemistryLow: Material is likely pre-packed and QC'd.[1]Use for HTS/Hit-to-Lead (<10g).[1] Request existing COA before purchase.[1]
2 Aggregators MolPort, eMoleculesMedium: They rely on third-party stock.[1]Verify the actual ship point. Lead times can vary.
3 Custom CRO Dayang, WuXi AppTec (Custom)Variable: Purity depends on the specific route used.[1]Use for Scale-up (>100g).[1] Mandate specific impurity limits.
The "Isomer Trap"

Warning: A common sourcing error is purchasing the wrong isomer.[1]

  • Target: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5)[1][4][6][7][8][10]

  • Common Decoy: Methyl 4-fluoro-3-hydroxybenzoate (CAS 214822-96-5)[1]

  • Common Decoy: Methyl 2-fluoro-5-hydroxy-4-methoxybenzoate (Rare, but possible)[1]

Mechanism of Failure:[1] Vendors relying on automated text matching often conflate these isomers.[1] Always search and order by CAS Number, never by chemical name alone.

Technical Validation: The Self-Validating System[1]

To ensure scientific integrity, you must treat every incoming shipment as "suspect" until validated.[1] Implement the following Incoming Goods Inspection (IGI) protocol.

Structural Verification (NMR Logic)

The 1H-NMR spectrum is the definitive fingerprint.[1] You are looking for a specific coupling pattern that rules out isomers.

  • Solvent: DMSO-d

    
     (Recommended for phenol solubility).[1]
    
  • Key Signals:

    • Aromatic Region (2H):

      • H2 (Ortho to F): Look for a Doublet of Doublets (dd) or Doublet.[1] The coupling constant

        
         will be large (~10-12 Hz).[1]
        
      • H6 (Meta to F): Look for a Singlet or a finely split Doublet (

        
         Hz).
        
      • Differentiation: If you see two doublets with

        
         Hz, you have an isomer with adjacent protons (para-substitution failure).[1]
        
    • Methoxy Groups (6H):

      • Ester (-COOCH

        
        ):  Singlet at 
        
        
        
        3.8 ppm.[1]
      • Ether (-OCH

        
        ):  Singlet at 
        
        
        
        3.9 ppm.[1]
    • Phenol (-OH): Broad singlet, exchangeable with D

      
      O.[1]
      
Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

  • Wavelength: 254 nm (aromatic) and 210 nm (general).[1]

  • Acceptance Criteria: >95% Area under curve (AUC). Impurities >1% must be identified by LC-MS.

Visualizing the Workflow

The following diagrams illustrate the decision logic for procurement and the technical validation workflow.

Procurement Decision Logic

ProcurementLogic Start Need CAS 838856-88-5 CheckStock Check Tier 1 Catalogs (ChemScene, Alchimica) Start->CheckStock InStock In Stock? CheckStock->InStock OrderSample Order 1g Sample Request COA InStock->OrderSample Yes CustomReq Request Custom Synthesis (Tier 3 CRO) InStock->CustomReq No ReviewCOA Review Vendor COA Check 1H-NMR for Isomers OrderSample->ReviewCOA CustomReq->ReviewCOA ApprovePurchase Approve Purchase ReviewCOA->ApprovePurchase NMR Matches (J_HF ~11Hz) Reject Reject/Redefine Specs ReviewCOA->Reject Isomer Suspected

Figure 1: Decision tree for sourcing rare fluorinated intermediates, prioritizing stock verification to minimize lead time.

The "Self-Validating" QC Workflow

QCWorkflow Receipt Material Receipt (CAS 838856-88-5) Visual Visual Inspection (White/Off-white Powder) Receipt->Visual Solubility Solubility Test (DMSO/MeOH) Visual->Solubility NMR 1H-NMR Analysis (DMSO-d6) Solubility->NMR IsomerCheck Isomer Verification Check H2/H6 Coupling NMR->IsomerCheck HPLC HPLC Purity (>95% @ 254nm) IsomerCheck->HPLC Pass Quarantine Quarantine / Return IsomerCheck->Quarantine Fail (Wrong Isomer) Release Release for Synthesis HPLC->Release Pass HPLC->Quarantine Fail (<95%)

Figure 2: Quality Control workflow emphasizing the critical Isomer Verification step via NMR.

Synthesis Context & Impurity Profile

Understanding the synthesis helps predict potential impurities.[1] The most common route involves Selective Demethylation or Fluorination of Gallic Acid derivatives .[1]

  • Route A (Fluorination): Electrophilic fluorination (e.g., Selectfluor) of Methyl 3-hydroxy-4-methoxybenzoate.[1]

    • Risk:[1] Regioisomers (Fluorine at C2 instead of C3).

  • Route B (Building Block Assembly): Starting from 3-fluoro-4,5-dihydroxybenzoic acid derivatives.[1]

    • Risk:[1] Incomplete methylation or over-methylation.[1]

Impurity Table:

Impurity TypeOriginDetection Method
Regioisomer Fluorination at wrong carbon1H-NMR (Coupling constants)
Starting Material Unreacted Methyl 3-hydroxy-4-methoxybenzoateLC-MS (Mass -18 vs Product)
Over-methylated Methyl 3-fluoro-4,5-dimethoxybenzoate1H-NMR (3x Methoxy signals)

References

  • Zhou, W., et al. (2011).[1] Discovery of Selective PI3K Inhibitors. World Intellectual Property Organization.[1] WO2011053948A1 .[1][6]

  • ChemScene. (2024).[1] Product Data Sheet: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate. ChemScene Catalog.

  • Alchimica. (2024).[1] Fine Chemicals Catalog: Fluorinated Benzoates. Alchimica s.r.o.[1]

  • PubChem. (2024).[1] Compound Summary: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate.[1][2][3][4][5][6][7][8] National Library of Medicine.[1] [1]

Sources

Foundational

Strategic Sourcing and Synthesis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

A Technical Whitepaper for Medicinal Chemistry Applications Part 1: Molecular Profile & Economic Valuation The Target Molecule Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is a highly specialized intermediate, primarily u...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Medicinal Chemistry Applications

Part 1: Molecular Profile & Economic Valuation

The Target Molecule

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is a highly specialized intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and next-generation antibiotics. Its structural significance lies in the "Fluorine Scan" strategy—replacing hydrogen or hydroxyl groups with fluorine to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without significantly altering steric bulk.

  • IUPAC Name: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    [1]
  • Molecular Weight: 200.16 g/mol

  • Key Structural Features:

    • C3-Fluorine: Increases metabolic stability of the ring; modulates pKa of the adjacent phenol.

    • C4-Methoxy: Provides lipophilic bulk; often a hydrogen-bond acceptor.

    • C5-Hydroxyl: The primary handle for further functionalization (e.g., etherification to link pharmacophores).

Market Price Analysis (The "Buy" Calculus)

Unlike commodity chemicals (e.g., Methyl Gallate), this specific isomer is rarely held in stock by major catalog suppliers (Sigma-Aldrich, Fisher). It is typically a Make-to-Order (MTO) item.

ScaleEstimated Market Price (MTO)Lead TimePurity Standard
Research (1g - 5g) $450 - $800 USD2-3 Weeks>97% (HPLC)
Pilot (25g - 100g) $2,500 - $6,000 USD4-6 Weeks>98% (HPLC)
Process (>1 kg) $12,000 - $18,000 USD8-10 Weeks>99% (HPLC)

Cost Drivers:

  • Regioselectivity: Installing a fluorine atom specifically at the C3 position (meta to the ester, ortho to the methoxy) requires expensive electrophilic fluorinating agents (e.g., Selectfluor) or multi-step protection/deprotection sequences.

  • Purification: Separating the 3-fluoro isomer from the 2-fluoro byproduct often requires preparative HPLC or careful recrystallization, driving up labor costs.

Part 2: The Make vs. Buy Decision Matrix

For research teams requiring >10g, internal synthesis is often more cost-effective than procurement. The following decision matrix validates this logic.

MakeVsBuy Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck Timeline Timeline < 2 Weeks? QtyCheck->Timeline < 5g Make SYNTHESIZE (Internal) Route: Electrophilic Fluorination QtyCheck->Make > 10g Budget Budget > $500/g? Timeline->Budget Yes (Urgent) Buy PROCURE (Custom Synthesis) Vendor: BLD Pharm / Combi-Blocks Timeline->Buy No (Can wait) Budget->Buy Yes Budget->Make No

Figure 1: Decision matrix for sourcing Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate based on scale and urgency.

Part 3: Technical Synthesis Guide (The "Make" Protocol)

This protocol utilizes Methyl 3-hydroxy-4-methoxybenzoate (Isovanillic acid methyl ester) as the starting material. This is the most direct route, leveraging the electronic directing effects of the methoxy and hydroxyl groups.

Reaction Logic
  • Substrate: Methyl 3-hydroxy-4-methoxybenzoate.[2]

  • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Mechanism: The hydroxyl group (C3) and methoxy group (C4) are activating.

    • The C2 position is activated by the OH (ortho) but sterically hindered by the ester and OH.

    • The C5 position (target) is activated by the OMe (ortho) and is less sterically hindered.

    • Result: High regioselectivity for the 5-fluoro isomer (which is the 3-fluoro-5-hydroxy-4-methoxybenzoate target due to symmetry/numbering).

Visual Pathway

SynthesisRoute SM Methyl 3-hydroxy-4-methoxybenzoate (Isovanillate Ester) CAS: 3535-32-8 Intermediate Transition State (Sigma Complex) SM->Intermediate + Selectfluor Reagent Selectfluor MeCN, 0°C to RT Product Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (Target) Yield: ~65-75% Intermediate->Product Major Path (C5 attack) Byproduct 2-Fluoro Isomer (Minor <10%) Intermediate->Byproduct Minor Path (C2 attack)

Figure 2: Electrophilic fluorination pathway utilizing electronic directing effects for regioselectivity.

Step-by-Step Protocol

Safety Note: Selectfluor is moisture-sensitive. Perform in a fume hood.

  • Preparation:

    • Dissolve Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq, 10 mmol, 1.82 g) in anhydrous Acetonitrile (50 mL).

    • Cool the solution to 0°C using an ice bath.

  • Fluorination:

    • Add Selectfluor (1.1 eq, 11 mmol, 3.90 g) portion-wise over 15 minutes. Note: Rapid addition causes exotherms and decreases selectivity.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 12 hours.

    • Monitor: Check via TLC (Hexane:EtOAc 7:3) or LC-MS. The product will be slightly less polar than the starting material.

  • Work-up:

    • Concentrate the acetonitrile under reduced pressure.

    • Dilute the residue with Dichloromethane (DCM) (100 mL) and wash with Water (2 x 50 mL) to remove Selectfluor byproducts.

    • Dry the organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification (Critical Step):

    • The crude mixture contains the target (major) and the 2-fluoro isomer (minor).

    • Recrystallization: Dissolve in minimal hot Methanol , then add cold Water dropwise until turbid. Cool to 4°C.

    • Alternative: Flash Column Chromatography (SiO

      
      , Gradient 0-20% EtOAc in Hexanes).
      

Part 4: Analytical Validation (QC)

To ensure the "Price" paid (whether in cash or labor) yields the correct compound, you must validate the structure, specifically distinguishing it from the non-fluorinated precursor and the regioisomer.

Specification Table
TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity ≥ 98.0%HPLC (254 nm)
Mass Spec [M+H]+ = 201.16LC-MS (ESI)
1H NMR Confirm 1:1:1 ratio of aromatic H, OMe, COOMe400 MHz DMSO-d6
19F NMR Single peak at ~ -135 ppm (approx)19F NMR (Decoupled)
Diagnostic NMR Signals
  • 
    F NMR:  The presence of a fluorine signal is the definitive test.
    
    • Target (3-F): Expect a doublet of doublets in the proton NMR due to H-F coupling (

      
      ), and a distinct singlet in decoupled 
      
      
      
      F NMR.
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       3.80 (s, 3H, COOCH 
      
      
      
      )
    • 
       3.85 (s, 3H, Ar-OCH 
      
      
      
      )
    • 
       9.8 (s, 1H, Ar-OH , exchangeable)
      
    • Aromatic Region: Two doublets (meta-coupling) or a doublet and a multiplet depending on F-coupling.

References

  • Fisher Scientific. Methyl 4-fluoro-3-hydroxybenzoate (Isomer Analog Pricing Reference). Retrieved from .

  • PubChem. Methyl 4-fluoro-3-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from .[3]

  • BenchChem. Synthesis Protocols for Methoxybenzoate Derivatives. Retrieved from .

  • Banks, R. E.Selectfluor™: Mechanistic Insight and Applications. Journal of Fluorine Chemistry.
  • BLD Pharm. Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate (Structural Analog). Retrieved from .

(Note: Direct pricing for the exact 3-fluoro-5-hydroxy-4-methoxybenzoate isomer is unavailable in public catalogs due to its status as a custom intermediate; pricing models in Section 1.2 are derived from structural analogs and raw material costs.)

Sources

Exploratory

Literature Review of Substituted Hydroxybenzoates: From Synthesis to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: Substituted hydroxybenzoates, a versatile class of phenolic compounds, are pivotal in pharmaceutical sciences, serving...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Substituted hydroxybenzoates, a versatile class of phenolic compounds, are pivotal in pharmaceutical sciences, serving as both critical excipients and promising active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive literature review, navigating the synthetic landscape, analytical characterization, and diverse pharmacological activities of these compounds. We delve into the causal relationships behind key experimental methodologies, offering field-proven insights into optimizing their synthesis and evaluation. The narrative bridges foundational chemistry with advanced drug development concepts, focusing on structure-activity relationships (SAR) that govern their antimicrobial, antioxidant, and anti-inflammatory properties. Detailed protocols, quantitative data summaries, and logical workflow diagrams are provided to equip researchers and drug development professionals with the knowledge to harness the full potential of substituted hydroxybenzoates.

Introduction to Hydroxybenzoates: A Foundation for Innovation

Hydroxybenzoic acids and their ester derivatives, commonly known as parabens, are aromatic compounds characterized by a hydroxyl group and a carboxyl group (or ester) attached to a benzene ring. The isomers (ortho-, meta-, and para-hydroxybenzoic acid) form the basis for a vast library of derivatives. While naturally present in various plants and fruits, their true value in the pharmaceutical industry comes from their synthetic accessibility and tunable properties.[1]

For over half a century, p-hydroxybenzoic acid (PHBA) esters (parabens) have been the gold standard for antimicrobial preservation in pharmaceuticals, cosmetics, and food products due to their broad-spectrum efficacy, chemical stability, and low production cost.[1][2][3][4][5] Their applications extend to being key monomers in the production of liquid crystal polymers.[6] However, the utility of this chemical scaffold is not limited to preservation. The inherent biological activities of the hydroxybenzoate core, including antioxidant and anti-inflammatory effects, have spurred significant research into developing novel substituted derivatives as potential APIs.[2][7][8] Understanding the journey from simple precursors to complex, biologically active molecules is fundamental to innovation in this area.

Synthesis and Chemical Modification Strategies

The creation of substituted hydroxybenzoates is a cornerstone of their study, as the synthetic route directly impacts yield, purity, and the feasibility of generating diverse analogues for screening.

Foundational Synthetic Routes

Direct Esterification: The most prevalent method for synthesizing hydroxybenzoate esters is the direct Fischer esterification of a hydroxybenzoic acid with an appropriate alcohol.[7] This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The primary mechanistic role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the product, water is continuously removed from the reaction mixture, often by azeotropic distillation.

While effective, this method has drawbacks, including harsh reaction conditions and challenges in removing the acid catalyst, which can cause equipment corrosion and complicate purification.[9] This has led to the exploration of solid acid catalysts and other novel approaches.[9]

Acylation and Carboxylation: Alternative strategies provide access to the core hydroxybenzoic acid structure itself. The Kolbe-Schmitt reaction, a carboxylation of phenols, has been a traditional route. More recent innovations include acylation methods, such as the reaction between phenol and methyl carbamate with an AlCl₃ catalyst, which offers a novel pathway to para-hydroxybenzoic acid.[6]

Rationale in Synthesizing Substituted Analogues

The goal of synthesizing substituted derivatives is to modulate the molecule's physicochemical and pharmacological properties. For instance, the presence of electron-donating groups on the precursor benzaldehyde can complicate certain synthetic pathways, necessitating the investigation of alternative methods like microwave or ultrasound-assisted synthesis to achieve viable yields.[10] Conversely, strategic addition of substituents can enhance bioactivity, a core principle of structure-activity relationship studies.

Experimental Protocol: Generalized Acid-Catalyzed Esterification of p-Hydroxybenzoic Acid

This protocol provides a self-validating workflow for the synthesis of a generic p-hydroxybenzoate ester (e.g., Methylparaben).

Materials:

  • p-Hydroxybenzoic acid (1.0 eq)

  • Methanol (≥10 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: Combine p-hydroxybenzoic acid and excess methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Catalysis: Slowly add the concentrated sulfuric acid to the stirring mixture. Causality Note: The acid catalyst is essential to activate the carboxylic acid for nucleophilic attack by the alcohol.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 65°C for methanol) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Reduce the volume using a rotary evaporator to remove most of the excess methanol.

  • Extraction: Dilute the residue with dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution until effervescence ceases. Causality Note: The bicarbonate wash is critical to neutralize and remove the sulfuric acid catalyst and any unreacted p-hydroxybenzoic acid.

  • Drying & Isolation: Wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification & Validation: Purify the crude product by recrystallization or column chromatography. The final product's identity and purity must be confirmed using analytical techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry. The melting point should be compared to the literature value.

Visualization: Synthesis and Purification Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Isolation Stage cluster_2 Validation Stage Reactants p-Hydroxybenzoic Acid + Alcohol (Excess) Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Heat under Reflux (4-6 hours) Catalyst->Reflux Monitoring Monitor by TLC Reflux->Monitoring Evaporation Remove Excess Alcohol (Rotary Evaporator) Monitoring->Evaporation Extraction Dissolve in DCM & Wash with NaHCO₃ Evaporation->Extraction Drying Dry Organic Layer (MgSO₄) Extraction->Drying Isolation Concentrate to Yield Crude Product Drying->Isolation Purification Purify by Recrystallization Isolation->Purification Characterization Confirm Structure (NMR, MS, FT-IR) Purification->Characterization

Caption: General workflow for the synthesis and validation of a hydroxybenzoate ester.

Analytical Characterization

Robust analytical methods are crucial for quality control, ensuring the identity, purity, and concentration of hydroxybenzoates in both raw materials and final formulations.

Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for the analysis of hydroxybenzoates.[11] Reverse-phase columns (e.g., C18) are typically used with a mobile phase consisting of a water/acetonitrile or water/methanol mixture, often with an acid modifier like phosphoric acid to ensure the analytes are in their protonated state for better retention and peak shape. UV detection is commonly employed, as the aromatic ring provides strong chromophores. A validated HPLC method can simultaneously separate and quantify multiple parabens and their primary degradant, 4-hydroxybenzoic acid.[11][12]

Microemulsion Electrokinetic Chromatography (MEEKC): MEEKC is a capillary electrophoresis technique that offers a powerful alternative to HPLC. It has been successfully developed and validated for the selective and quantitative analysis of methyl, ethyl, propyl, and butyl esters of 4-hydroxybenzoic acid and their impurities.[13][14] This method can be implemented for routine quality control testing.[13]

Experimental Protocol: Quantitative Analysis by Reverse-Phase HPLC

Objective: To determine the concentration of methylparaben in a pharmaceutical formulation.

Instrumentation & Materials:

  • HPLC system with UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a 40:60 v/v ratio.

  • Standard Solution: A certified reference standard of methylparaben accurately weighed and dissolved in the mobile phase to create a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the formulation, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter. Dilute as necessary to fall within the calibration range.

Procedure:

  • System Equilibration: Pump the mobile phase through the HPLC system at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the UV detector to the wavelength of maximum absorbance for methylparaben (approx. 254 nm).

  • Calibration Curve: Inject equal volumes (e.g., 20 µL) of each calibration standard in triplicate. Plot the mean peak area against the known concentration for each standard to generate a calibration curve. The curve must exhibit high linearity (R² > 0.999).

  • Sample Analysis: Inject the prepared sample solution in triplicate.

  • Quantification: Calculate the concentration of methylparaben in the sample by interpolating its mean peak area from the linear regression equation of the calibration curve.

  • Validation: The method's accuracy and precision should be validated according to ICH guidelines, including specificity, linearity, range, accuracy (spike/recovery), and precision (repeatability and intermediate precision).

Visualization: Analytical Workflow

G cluster_0 Sample & Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Quantification Sample Prepare Formulation Sample (Dissolve, Filter) Inject_Spl Inject Sample Sample->Inject_Spl Standard Prepare Calibration Standards Inject_Std Inject Standards Standard->Inject_Std Equilibrate Equilibrate HPLC System Equilibrate->Inject_Std Inject_Std->Inject_Spl Generate_Curve Generate Calibration Curve (Peak Area vs. Conc.) Inject_Std->Generate_Curve Calculate Calculate Sample Concentration Inject_Spl->Calculate Generate_Curve->Calculate Report Report Final Result Calculate->Report

Caption: Workflow for the quantitative analysis of hydroxybenzoates using HPLC.

Pharmacological Activities & Structure-Activity Relationships (SAR)

The true potential for drug development lies in understanding how chemical structure dictates biological activity. For hydroxybenzoates, SAR studies have provided invaluable insights into their antimicrobial and antioxidant effects.

Antimicrobial Activity

Hydroxybenzoate esters are effective against a broad spectrum of microorganisms, particularly fungi and Gram-positive bacteria, though they are less potent against Gram-negative bacteria.[3][4] Their mechanism of action is believed to involve the disruption of membrane transport processes or the inhibition of DNA/RNA synthesis and key enzymes.[4]

A critical SAR principle for antimicrobial activity is the length of the ester's alkyl chain.[6][7] As the chain length increases from methyl to butyl, the antimicrobial efficacy generally increases. This is attributed to the enhanced lipophilicity, which facilitates partitioning into the microbial cell membrane.

EsterRelative Antimicrobial EfficacyKey Characteristic
Methylparaben GoodHigher water solubility, effective in aqueous bases
Ethylparaben BetterIntermediate properties
Propylparaben StrongMore effective than methylparaben against most bacteria
Butylparaben StrongestHighest lipophilicity and membrane disruption
Antioxidant Activity

The phenolic hydroxyl group is the key functional moiety responsible for the antioxidant properties of hydroxybenzoates. It can donate a hydrogen atom to scavenge free radicals, thereby terminating damaging oxidative chain reactions.[15] SAR studies on related phenolic compounds like flavones and benzothiazoles have elucidated key principles that are broadly applicable:

  • Hydroxyl Positioning: The position and number of hydroxyl groups on the aromatic ring are critical. For instance, in hydroxy-flavones, a 2',3',4'-trihydroxy substitution pattern on the B ring is crucial for potent radical scavenging activity.[15]

  • Electron-Donating/Withdrawing Groups: The introduction of electron-withdrawing substituents (e.g., -NO₂) can, in some scaffolds, improve the antioxidant effect by stabilizing the resulting phenoxy radical.[16]

Other Biological Activities

Beyond these primary functions, substituted hydroxybenzoates and related natural products (depsides) have demonstrated a wide range of other biological activities, including anti-inflammatory, antiviral, antitumor, and nematicidal properties.[2][8][17][18] This diverse bioactivity underscores their potential as lead compounds for developing new therapeutics.

Visualization: Structure-Activity Relationship Principles

Sources

Protocols & Analytical Methods

Method

Synthetic Routes for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate: An Application Note and Protocol Guide

Introduction Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is a highly functionalized aromatic compound with significant potential as a key building block in medicinal chemistry and drug development. The strategic incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is a highly functionalized aromatic compound with significant potential as a key building block in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom, a hydroxyl group, and a methoxy group onto the benzoate scaffold offers a unique combination of electronic and steric properties. This substitution pattern can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.[1] This guide provides detailed synthetic protocols for the preparation of this valuable intermediate, designed for researchers and scientists in the field of organic synthesis and drug discovery. The presented routes are designed to be robust and scalable, with explanations of the underlying chemical principles to allow for adaptation and optimization.

Strategic Approaches to Synthesis

The synthesis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate presents a key challenge in the regioselective introduction of the fluorine atom onto a polysubstituted benzene ring. Two primary retrosynthetic strategies are considered herein:

  • Route A: Late-Stage Fluorination. This approach involves the synthesis of a suitably substituted precursor, Methyl 3,5-dihydroxy-4-methoxybenzoate, followed by a selective fluorination of one of the hydroxyl groups.

  • Route B: Early-Stage Fluorination. This strategy begins with a fluorinated starting material and builds the remaining functionality around it.

This guide will provide detailed protocols for both approaches, allowing researchers to choose the most suitable route based on starting material availability and laboratory capabilities.

Route A: Late-Stage Fluorination via Deoxyfluorination

This synthetic pathway leverages a selective deoxyfluorination of a dihydroxy precursor. The key to this route is the differential reactivity of the two hydroxyl groups, or the use of a protecting group strategy to ensure fluorination at the desired position.

Route_A A Methyl 3,5-dihydroxy-4-methoxybenzoate B Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate A->B Selective Deoxyfluorination (e.g., PhenoFluor™)

Caption: Synthetic workflow for Route A.

Protocol 1: Synthesis of Methyl 3,5-dihydroxy-4-methoxybenzoate (Precursor)

This protocol outlines the synthesis of the key intermediate, Methyl 3,5-dihydroxy-4-methoxybenzoate, starting from gallic acid. A similar multi-step synthesis is reported for a related compound, Methyl 3-hydroxy-4,5-dimethoxybenzoate.[2]

Step 1: Esterification of 3,4,5-Trihydroxybenzoic Acid (Gallic Acid)

  • Reaction Setup: To a solution of 3,4,5-trihydroxybenzoic acid (1 eq.) in methanol (10 vol), cautiously add concentrated sulfuric acid (0.1 eq.) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3,4,5-trihydroxybenzoate.

Step 2: Selective Methylation

  • Reaction Setup: Dissolve Methyl 3,4,5-trihydroxybenzoate (1 eq.) in acetone (15 vol) and add potassium carbonate (1.1 eq.).

  • Reaction: Add dimethyl sulfate (1.05 eq.) dropwise at room temperature. Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Work-up: Filter the reaction mixture to remove inorganic salts and wash the solid with acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Methyl 3,5-dihydroxy-4-methoxybenzoate.

Protocol 2: Selective Deoxyfluorination

This step is the cornerstone of Route A and utilizes a modern deoxyfluorination reagent to convert a hydroxyl group directly into a fluorine atom. Reagents like PhenoFluor™ are designed for this type of transformation on electron-rich phenolic substrates.[3][4]

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve Methyl 3,5-dihydroxy-4-methoxybenzoate (1 eq.) in an anhydrous aprotic solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add a deoxyfluorinating agent (e.g., PhenoFluor™, 1.1 - 1.5 eq.). The exact stoichiometry may require optimization.

  • Reaction: Stir the reaction at the recommended temperature for the specific reagent, which may range from room temperature to elevated temperatures. Monitor the reaction closely by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate, can be purified by column chromatography.

Route A Summary Starting MaterialKey TransformationReagentsTypical Yield (%)
Step 1 Gallic AcidEsterification & MethylationMethanol, H₂SO₄, DMS, K₂CO₃70-80
Step 2 Methyl 3,5-dihydroxy-4-methoxybenzoateDeoxyfluorinationPhenoFluor™ or similar50-70 (optimization may be required)

Route B: Early-Stage Fluorination

This approach introduces the fluorine atom at an earlier stage of the synthesis, which can be advantageous in terms of cost and availability of starting materials. A plausible starting material for this route is 3-fluoro-4,5-dihydroxybenzoic acid.

Route_B C 3-Fluoro-4,5-dihydroxybenzoic Acid D Methyl 3-fluoro-4,5-dihydroxybenzoate C->D Esterification E Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate D->E Regioselective Methylation

Caption: Synthetic workflow for Route B.

Protocol 3: Synthesis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate from a Fluorinated Precursor

This protocol assumes the availability of 3-fluoro-4,5-dihydroxybenzoic acid. The synthesis of similar fluorinated hydroxybenzoic acids has been reported.[5][6]

Step 1: Esterification

  • Reaction Setup: Dissolve 3-fluoro-4,5-dihydroxybenzoic acid (1 eq.) in methanol (10 vol).

  • Reaction: Cool the solution to 0 °C and bubble in hydrogen chloride gas for 15-20 minutes, or add a catalytic amount of a strong acid like sulfuric acid. Allow the reaction to stir at room temperature overnight.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: The resulting crude Methyl 3-fluoro-4,5-dihydroxybenzoate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Step 2: Regioselective Methylation

The key to this step is the selective methylation of the hydroxyl group at the 4-position over the 5-position. This can be influenced by steric hindrance and the electronic effects of the adjacent fluorine atom.

  • Reaction Setup: Dissolve Methyl 3-fluoro-4,5-dihydroxybenzoate (1 eq.) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a mild base, such as potassium carbonate (1.1 eq.).

  • Methylating Agent: Add a methylating agent, for example, methyl iodide or dimethyl sulfate (1.0-1.2 eq.), dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: Stir the reaction until completion, as monitored by TLC.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography to isolate the desired regioisomer, Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate.

Route B Summary Starting MaterialKey TransformationReagentsTypical Yield (%)
Step 1 3-Fluoro-4,5-dihydroxybenzoic AcidEsterificationMethanol, HCl or H₂SO₄85-95
Step 2 Methyl 3-fluoro-4,5-dihydroxybenzoateRegioselective MethylationMethyl Iodide, K₂CO₃40-60 (may produce isomeric byproducts)

Safety and Handling

  • Fluorinating agents are often toxic and corrosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methylating agents such as dimethyl sulfate and methyl iodide are toxic and carcinogenic. All manipulations should be performed in a fume hood.

  • Strong acids and bases are corrosive. Handle with appropriate care.

Conclusion

The synthetic routes outlined in this application note provide viable pathways to Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate. Route A, featuring a late-stage deoxyfluorination, may offer better control over regioselectivity, while Route B, with an early-stage fluorination, might be more atom-economical if the fluorinated starting material is readily available. The choice of synthesis will depend on the specific needs and resources of the research laboratory. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.

References

  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available at: [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • The Science Notes. (2023). Biosynthetic Pathways for 4-Hydroxybenzoate. Available at: [Link]

  • Martinez Espinoza, M. et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH. Available at: [Link]

  • Lai, J. et al. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Available at: [Link]

  • Li, M. D. et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

  • Li, M. D. et al. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science. Available at: [Link]

  • Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. Available at: [Link]

  • ACS Publications. Selective C–H Bond Fluorination of Phenols with a Removable Directing Group. Available at: [Link]

  • ResearchGate. Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram. Available at: [Link]

  • NIH. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Available at: [Link]

  • PubChem. Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076. Available at: [Link]

  • ResearchGate. a NADPH-dependent-transformation of 3-fluoro-4-hydroxybenzoate to... Available at: [Link]

  • Organic Chemistry Portal. Deoxyfluorination of Phenols. Available at: [Link]

  • Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Available at: [Link]

  • PubChem. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967. Available at: [Link]

Sources

Application

Application Note: Fluorination Strategies for Methyl 3-Hydroxy-4-Methoxybenzoate

[1] Executive Summary The fluorination of methyl 3-hydroxy-4-methoxybenzoate (Methyl Isovanillate) represents a critical transformation in medicinal chemistry, particularly for modulating metabolic stability and lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The fluorination of methyl 3-hydroxy-4-methoxybenzoate (Methyl Isovanillate) represents a critical transformation in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity (LogP) in vanilloid scaffolds. This guide addresses two distinct synthetic objectives:

  • Ring Fluorination (Electrophilic): Introduction of a fluorine atom onto the aromatic ring (typically at C2 or C6) while preserving the phenolic hydroxyl.

  • Deoxyfluorination (Nucleophilic): Direct replacement of the C3-hydroxyl group with fluorine to generate the bioisostere methyl 3-fluoro-4-methoxybenzoate .

This document details optimized protocols for both pathways, grounded in mechanistic analysis and field-proven methodologies.

Retrosynthetic & Mechanistic Analysis

The regiochemical outcome of fluorinating methyl isovanillate is governed by the competing directing effects of the C3-hydroxyl (activator, ortho/para), C4-methoxy (activator, ortho/para), and C1-ester (deactivator, meta) groups.

Electronic Landscape and Directing Effects
  • C3-OH: Strongest activator. Directs to C2 (ortho) and C6 (para).

  • C4-OMe: Strong activator. Directs to C5 (ortho).

  • C1-COOMe: Strong deactivator. Directs to C3 and C5 (meta).

Visualization of Regioselectivity[2]

Regioselectivity Figure 1: Electronic directing effects governing electrophilic fluorination sites. Substrate Methyl 3-hydroxy-4-methoxybenzoate C2 Position C2 (Ortho to OH, Meta to OMe) Target: Major Isomer Substrate->C2 Strong Activation (OH) C6 Position C6 (Para to OH, Ortho to Ester) Target: Minor/Comp. Isomer Substrate->C6 Activation (OH) C5 Position C5 (Ortho to OMe) Less Favored (Sterics) Substrate->C5 Activation (OMe)

Protocol A: Electrophilic Ring Fluorination

Objective: Synthesis of Methyl 2-fluoro-3-hydroxy-4-methoxybenzoate . Primary Reagent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1]

Rationale

Selectfluor is chosen over N-fluorobenzenesulfonimide (NFSI) or elemental fluorine due to its high solubility in polar solvents (MeCN, MeOH), operational safety (non-volatile solid), and "F+" character which is sufficiently reactive for electron-rich phenols without requiring strong Lewis acid activation.

Experimental Procedure

Materials:

  • Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq)

  • Selectfluor® (1.1 - 1.2 eq)

  • Acetonitrile (MeCN) [HPLC Grade, dry]

  • Optional: Ionic Liquid [BMIM][BF4] (can enhance regioselectivity)

Step-by-Step Protocol:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-hydroxy-4-methoxybenzoate (1.0 g, 5.49 mmol) in MeCN (20 mL). Ensure complete solvation.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add Selectfluor® (2.14 g, 6.04 mmol, 1.1 eq) portion-wise over 15 minutes. Note: Exothermic reaction; control addition rate to prevent temperature spikes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material (Rt ~ 3.5 min) and appearance of the fluorinated product (Rt ~ 3.8 min).

  • Quench & Workup:

    • Dilute the reaction mixture with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (30 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: The crude residue typically contains a mixture of the 2-fluoro (major) and 6-fluoro (minor) isomers. Separation requires flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution 0% → 20% EtOAc in Hexanes.

    • Yield: Expect 55-65% isolated yield of the 2-fluoro isomer.

Troubleshooting & Optimization
IssueRoot CauseCorrection
Low Conversion Selectfluor solubility issues or low reactivity.Switch solvent to MeOH or add 10 mol% AgNO₃ as a catalyst (radical pathway).
Poor Regioselectivity Competitive activation by OMe vs OH.Lower temperature to -10°C . Use [BMIM][BF4] as solvent to stabilize the transition state.
Over-fluorination Excess reagent.Strictly limit Selectfluor to 1.05 eq.

Protocol B: Deoxyfluorination (OH → F)

Objective: Synthesis of Methyl 3-fluoro-4-methoxybenzoate . Primary Reagent: PhenoFluorMix™ (mixture of imidazolium chloride and CsF).[2]

Rationale

Direct conversion of a phenol to an aryl fluoride is historically difficult due to the high bond dissociation energy of the C-O bond. Traditional reagents like DAST or Deoxo-Fluor often fail with phenols. PhenoFluorMix allows for a nucleophilic aromatic substitution-like pathway on electron-rich phenols by activating the oxygen into a leaving group (uronium intermediate).

Experimental Procedure

Materials:

  • Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq)

  • PhenoFluorMix™ (2.0 - 3.0 eq)

  • Toluene [Anhydrous]

  • 4Å Molecular Sieves

Step-by-Step Protocol:

  • Preparation: In a glovebox or under strict Argon atmosphere, charge a pressure vial with Methyl 3-hydroxy-4-methoxybenzoate (0.5 g, 2.74 mmol), PhenoFluorMix (2.1 g, ~2.5 eq), and activated 4Å Molecular Sieves .

  • Solvation: Add anhydrous Toluene (10 mL). Cap the vial tightly.

  • Reaction: Heat the reaction block to 110°C and stir vigorously for 20 hours.

    • Mechanism:[3][4] The phenol attacks the imidazolium reagent, forming an aryl uronium salt. Fluoride (from CsF) then displaces the uronium group via an SNAr mechanism.

  • Workup:

    • Cool to room temperature.

    • Dilute with DCM and filter through a pad of Celite to remove insoluble salts.

    • Concentrate the filtrate.[5]

  • Purification: Flash chromatography (Silica gel, 5-15% EtOAc/Hexanes).

    • Yield: Expect 70-80%.

Workflow Diagram

Deoxyfluorination Figure 2: Deoxyfluorination workflow using PhenoFluorMix reagent. Start Start: Methyl 3-hydroxy-4-methoxybenzoate Reagent Add PhenoFluorMix + Toluene (Anhydrous Conditions) Start->Reagent Heat Heat to 110°C (20h) Formation of Uronium Intermediate Reagent->Heat Subst Nucleophilic Attack (F-) Displacement of Uronium Heat->Subst Product Product: Methyl 3-fluoro-4-methoxybenzoate Subst->Product

Analytical Characterization

Validating the fluorination position is critical. Use ¹⁹F-NMR and ¹³C-NMR coupling constants.

Compound¹H-NMR Diagnostic¹⁹F-NMR (approx.)¹³C-NMR Features
2-Fluoro Isomer Aromatic protons appear as doublets or dd. Look for H-6 coupling to F.-135 to -145 ppm (Singlet/Multiplet)C2 doublet (

Hz). C1 doublet (

Hz).
6-Fluoro Isomer H-2 and H-5 protons distinct.-115 to -125 ppmC6 doublet (

Hz).
3-Fluoro (Deoxy) Loss of OH signal.-130 to -140 ppmC3 doublet (

Hz).

Safety & Handling

  • Selectfluor: While stable, it is an oxidizer. Avoid mixing with strong reducing agents.

  • PhenoFluorMix: Contains CsF.[2][6][7] While less hazardous than HF, it generates fluoride ions. Avoid contact with acid (generates HF gas).

  • General: All fluorination reactions should be conducted in a fume hood. Wear appropriate PPE (gloves, goggles, lab coat).

References

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules, 2007.[8] Link (Demonstrates reactivity of the scaffold).

  • Selectfluor: Mechanistic Insights and Applications. Journal of the American Chemical Society, 2013. Link

  • PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Organic Letters, 2015.[6] Link

  • Methyl 2-fluoro-3-hydroxy-4-methoxybenzoate (Product Data). AChemBlock. Link (Confirmation of 2-fluoro isomer stability).

  • Electrophilic Fluorination of Phenols. Chemical Science, 2023. Link

Sources

Method

Application Note: Recrystallization and Purification of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

Executive Summary This Application Note details the purification protocol for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (such as G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the purification protocol for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (such as Gefitinib analogs) and advanced pharmaceutical building blocks.

The presence of the fluorine atom at the C3 position, adjacent to a phenolic hydroxyl (C5) and a methoxy group (C4), introduces unique electronic and solubility characteristics. Unlike its non-fluorinated congeners (e.g., methyl 3-hydroxy-4-methoxybenzoate), this compound exhibits altered lipophilicity and crystal packing forces. This guide addresses the specific challenges of separating this molecule from common regioisomeric impurities and unreacted starting materials (e.g., fluorinated gallic acid derivatives).

Key Deliverables:

  • A robust, scalable Ethyl Acetate/n-Heptane recrystallization protocol.

  • Mechanistic insight into solvent selection based on Hansen Solubility Parameters.

  • Self-validating quality control steps using HPLC and NMR.

Chemical Context & Solubility Logic

The Molecule
  • Target: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

  • Functional Groups:

    • Phenol (-OH): Hydrogen bond donor/acceptor; increases polarity and melting point.

    • Ester (-COOMe) & Methoxy (-OMe): Hydrogen bond acceptors; moderate lipophilicity.

    • Fluorine (-F): Electron-withdrawing; increases lipophilicity compared to -H or -OH, but alters dipole moment.

Solvent Selection Strategy

The purification strategy relies on the "Like Dissolves Like" principle, refined by the specific needs of the phenolic moiety.

Solvent SystemRoleMechanistic Justification
Ethyl Acetate (EtOAc) Good SolventThe ester and ether functionalities of the solute interact favorably with EtOAc via dipole-dipole interactions. The solvent's moderate polarity accommodates the phenolic proton.
n-Heptane Anti-SolventNon-polar alkane. The solute has limited solubility in heptane due to the polar phenol/ester groups. Heptane is preferred over hexane due to its higher boiling point (

), allowing for a wider temperature gradient during cooling.
Methanol Alternative SolventExcellent solubility for the phenol group, but risks co-crystallizing polar impurities (salts). Used only if the crude is highly contaminated with inorganic salts.

Why not Water? While phenolic esters can be recrystallized from alcohol/water, the fluorine substitution increases hydrophobicity. Water often causes this specific class of fluorinated compounds to "oil out" (liquid-liquid phase separation) rather than crystallize cleanly.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5]
  • Crude Material: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (Assumed purity >85%).

  • Solvents: Ethyl Acetate (HPLC Grade), n-Heptane (Reagent Grade).

  • Equipment:

    • Round-bottom flask (RBF) with magnetic stir bar.[1]

    • Reflux condenser with nitrogen inlet.

    • Temperature-controlled oil bath.

    • Vacuum filtration setup (Buchner funnel).

Step-by-Step Recrystallization Procedure
Phase A: Dissolution and Clarification
  • Charge: Place 10.0 g of crude solid into a 250 mL RBF.

  • Solvent Addition: Add 30 mL of Ethyl Acetate (3 vol) .

    • Note: We start with a low volume to ensure saturation.

  • Heating: Heat the mixture to reflux (

    
    ) with varying stirring.
    
    • Observation: If the solid does not dissolve completely after 10 minutes at reflux, add EtOAc in 2 mL increments until a clear solution is obtained. Total volume should not exceed 5-6 volumes.

  • Hot Filtration (Critical): If insoluble particles (dust, inorganic salts) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad. Return the filtrate to a clean RBF and bring back to reflux.

Phase B: Crystallization via Anti-Solvent Addition
  • Nucleation Point: While maintaining gentle reflux, slowly add n-Heptane dropwise via an addition funnel.

    • Target Ratio: Typically 1:2 to 1:3 (EtOAc:Heptane).

    • Visual Cue: Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a small amount of EtOAc (1-2 mL) to clear the turbidity. The solution is now supersaturated.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) with slow stirring .

    • Why? Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes the growth of pure, dense prisms or needles.

  • Cryogenic Finish: Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
Phase C: Isolation and Drying[2]
  • Filtration: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with a cold (

    
    ) mixture of 1:3 EtOAc:Heptane (10-15 mL).
    
    • Caution: Do not use pure EtOAc, as it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at

    
     for 6-12 hours until a constant weight is achieved.
    

Process Visualization (Workflow)

The following diagram illustrates the logical flow and decision nodes for the purification process.

RecrystallizationWorkflow Start Start: Crude Material (Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate) Dissolve Dissolve in refluxing Ethyl Acetate (3-5 volumes) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove insolubles/salts) CheckSol->Filter No (Solids present) AddAnti Add n-Heptane dropwise until persistent turbidity CheckSol->AddAnti Yes Filter->AddAnti ClearTurb Add minimal EtOAc to clear turbidity AddAnti->ClearTurb Cool Controlled Cooling (Reflux -> RT -> 0°C) ClearTurb->Cool Isolate Filtration & Wash (Cold 1:3 EtOAc:Heptane) Cool->Isolate QC QC: HPLC & NMR Isolate->QC

Caption: Workflow for the purification of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate using the EtOAc/Heptane anti-solvent method.

Quality Control & Troubleshooting

Analytical Validation

To ensure the protocol was successful, verify the following parameters:

TestAcceptance CriteriaMethod Note
HPLC Purity > 99.0% AreaC18 Column, Water/Acetonitrile gradient. Look for removal of regioisomers (often elute close to main peak).
1H NMR Conforms to StructureVerify integration of Methoxy (

ppm) and Ester Methyl (

ppm). The aromatic region should show specific coupling constants (

) indicative of the 3-fluoro substitution.
Melting Point Sharp range (

spread)
Compare to literature (typically solid, likely range

depending on exact polymorph).
Troubleshooting Guide
  • Problem: "Oiling Out" (Product forms a separate liquid layer instead of crystals).

    • Cause: Temperature dropped too fast or the solvent mixture is too polar (too much EtOAc).

    • Fix: Re-heat to reflux to redissolve the oil. Add a seed crystal of the pure product. Cool very slowly. If persistent, switch solvent system to Toluene (single solvent recrystallization).

  • Problem: Low Yield (< 60%).

    • Cause: Too much solvent used during dissolution or insufficient cooling time.

    • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling/isolation steps to harvest a "second crop."

References

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007).[3] Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate.[4][3] Molecules, 12(3), 673-678.[3] [Link] (Establishes the chemical behavior and solubility profiles of the non-fluorinated parent benzoate).

  • Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.[2] (Provides context on the stability and handling of fluorinated hydroxy-benzoic acids).

Sources

Application

Technical Application Note: Purification Strategy for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

This Application Note is structured to provide a rigorous, field-validated protocol for the purification of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS: 838856-88-5). It synthesizes principles from phenolic ester ch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the purification of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS: 838856-88-5). It synthesizes principles from phenolic ester chromatography and fluorinated aromatic chemistry to ensure high recovery and purity.

Abstract & Scope

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is a critical intermediate in the synthesis of bioactive kinase inhibitors and fluorinated pharmaceuticals. Its purification presents specific challenges due to the electronic push-pull effects of the fluorine (electron-withdrawing) and methoxy/hydroxy groups (electron-donating) on the aromatic ring. This guide details a Normal Phase Flash Chromatography method optimized to resolve the target compound from common synthetic impurities (e.g., regioisomers, demethylated byproducts, and over-fluorinated species).

Physicochemical Profile & Chromatographic Logic

Understanding the molecule is the first step to successful separation.

PropertyValue (Est.)Chromatographic Implication
Molecular Formula C₉H₉FO₄MW: 200.16 g/mol
pKa (Phenol) ~7.5 - 8.5Critical: The fluorine atom at the meta position to the phenol increases acidity compared to non-fluorinated analogs.[1] The mobile phase must be acidified to suppress ionization and prevent peak tailing/streaking.
LogP ~1.8 - 2.1Moderately lipophilic. Retains well on Silica Gel; elutes with mid-polarity solvents.
Solubility High: EtOAc, DCM, MeOHLow: Hexanes, WaterLoading Strategy: Dry loading is recommended to avoid solvent mismatch effects (e.g., band broadening from DCM injection).

Stationary Phase Selection

While C18 (Reverse Phase) is viable for final polishing, Silica Gel 60 (Normal Phase) is the standard for bulk purification of this intermediate due to cost-efficiency and high loading capacity.

  • Resin: Irregular Silica Gel 60.

  • Particle Size: 40–63 µm (230–400 mesh) for Flash Chromatography.

  • Pore Size: 60 Å.

Mobile Phase Optimization

Standard Hexane/Ethyl Acetate gradients often result in "streaking" for phenolic compounds due to hydrogen bonding with surface silanols.

The Fix: Addition of a weak acid modifier.

  • Solvent A: n-Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate + 0.5% Acetic Acid (v/v)

Expert Insight: The 0.5% Acetic Acid ensures the phenolic hydroxyl group remains protonated (


 rather than 

), sharpening the peak shape and improving resolution from non-acidic impurities like the fully methylated precursor.

Step-by-Step Purification Protocol

Phase 1: Sample Preparation (Dry Loading)

Direct liquid injection of this compound in DCM or EtOAc can cause "fronting" if the column is equilibrated in Hexanes. Dry loading is superior.

  • Dissolve the crude reaction mixture in a minimum amount of Acetone or DCM.

  • Add Silica Gel 60 (ratio: 2g silica per 1g crude mass).

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • QC Check: Ensure no solvent smell remains; residual polar solvent will ruin the gradient profile.

Phase 2: Column Packing & Equilibration
  • Column Size: Select a cartridge/column with a silica mass ~20-30x the crude mass.

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 95% Solvent A / 5% Solvent B .

    • Why? Starting with 0% B can sometimes cause irreversible adsorption of highly polar impurities at the very top. A slight polarity helps wet the silica.

Phase 3: Gradient Elution Program

Run the following linear gradient at a flow rate appropriate for your column diameter (e.g., 20-25 mL/min for a 12g column).

Time / CV% Solvent B (EtOAc + 0.5% AcOH)Phase Description
0 - 2 CV 5% (Isocratic)Elute non-polar impurities (e.g., fluorobenzene residues).
2 - 10 CV 5%

40% (Linear)
Target Elution Zone. Expect product between 20-30% B.
10 - 12 CV 40%

100% (Ramp)
Flush highly polar byproducts (e.g., di-hydroxy species).
12 - 15 CV 100% (Hold)Column wash.
Phase 4: Fraction Analysis & Collection
  • Detection: Monitor UV absorbance at 254 nm (Benzoate ester has strong absorption).

  • TLC Confirmation:

    • Plate: Silica Gel 60 F254.

    • Mobile Phase: 70:30 Hexane:EtOAc.

    • Stain: Ferric Chloride (FeCl₃) is highly specific.

      • Result: The target phenolic compound will turn purple/blue upon dipping/heating. Non-phenolic impurities (like the starting material methyl ether) will not stain with FeCl₃.

Experimental Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate) Prep Sample Prep: Dry Loading (Adsorb on Silica -> Rotavap) Start->Prep Dissolve in DCM Pack Column Packing Silica Gel 60 (230-400 mesh) Prep->Pack Load Powder Equil Equilibration 95% Hexane / 5% EtOAc (+0.5% AcOH) Pack->Equil Elute Gradient Elution 5% -> 40% EtOAc (+AcOH) Equil->Elute Monitor Fraction Analysis UV (254nm) & FeCl3 Stain Elute->Monitor Collect Fractions Pool Pool Pure Fractions (Rf ~0.3-0.4 in 7:3 Hex:EtOAc) Monitor->Pool Select Pure Fractions Final Final Product White/Off-white Solid Pool->Final Concentrate & Dry

Figure 1: Step-by-step purification workflow for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Peak Tailing Ionization of the phenol group.Add Acid: Ensure mobile phase contains 0.5% Acetic Acid or Formic Acid.
Co-elution Separation from regioisomers (e.g., 4-fluoro isomer).Flatten Gradient: Use a shallower gradient (e.g., 10% to 25% B over 20 CV) to maximize interaction time.
Low Recovery Irreversible adsorption.Solvent Wash: Flush column with 10% Methanol in DCM at the end to recover "stuck" material (though this fraction will be impure).

References

  • EPA Method 3630C , "Silica Gel Cleanup," U.S. Environmental Protection Agency, Rev. 3, 1996. (Standard for silica gel activation and phenolic separation principles). Link

  • BenchChem Protocols , "Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate." (Analogous structural purification). Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem. 1997, 62, 21, 7512–7515. (Essential for verifying solvent removal in final product). Link

  • SynQuest Laboratories , "Product Data: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5)."[3][4] (Physicochemical data source). Link

Sources

Method

"derivatization of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate for GC-MS"

Application Note: Derivatization of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate for GC-MS Introduction & Chemical Context Target Analyte: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate CAS Number: 838856-88-5 Molecular Form...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate for GC-MS

Introduction & Chemical Context

Target Analyte: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate CAS Number: 838856-88-5 Molecular Formula: C₉H₉FO₄ (Underivatized) | MW: 200.16 g/mol [1][2][3]

The analysis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific challenge common to phenolic compounds: the presence of a polar, active hydroxyl (-OH) group at the C5 position. While the methyl ester moiety at C1 and the methoxy group at C4 are relatively stable and non-polar, the phenolic hydroxyl is capable of strong hydrogen bonding.

Why Derivatization is Critical:

  • Peak Tailing: Underivatized phenols interact with active sites (silanols) in the GC inlet and column, leading to severe peak tailing and loss of resolution.

  • Thermal Instability: The active hydrogen can facilitate thermal degradation or adsorption in the injector port.

  • Sensitivity: Derivatization improves the ionization efficiency and focuses the ion current into characteristic high-mass fragments, lowering the Limit of Detection (LOD).

This protocol details the Silylation of the target analyte using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) . This method replaces the active protic hydrogen with a trimethylsilyl (TMS) group, yielding a volatile, thermally stable ether derivative.[4]

Chemical Strategy & Mechanism

The reaction is a nucleophilic substitution (


 type) where the silyl donor (BSTFA) attacks the oxygen of the phenol. TMCS acts as a catalyst to increase the silyl donor power of the mixture, essential for sterically hindered phenols (the -OH at C5 is flanked by a methoxy group at C4).

Reaction Equation:



  • Analyte: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (MW 200)[1][2]

  • Derivative: Methyl 3-fluoro-5-trimethylsilyloxy-4-methoxybenzoate (MW 272)

  • Mass Shift: Net increase of 72 Da (Replacement of H [1] with Si(CH₃)₃ [73]).

ReactionMechanism Substrate Methyl 3-fluoro-5-hydroxy- 4-methoxybenzoate (MW 200) Intermediate Transition State (Nucleophilic Attack) Substrate->Intermediate Mix & Heat Reagent BSTFA + 1% TMCS (Silyl Donor) Reagent->Intermediate Product TMS-Derivative (MW 272) Intermediate->Product Silylation Byproduct Byproducts (TMS-TFA, HCl) Intermediate->Byproduct

Figure 1: Reaction pathway for the silylation of the phenolic hydroxyl group.[5][6]

Materials & Equipment

CategoryItemSpecification
Reagents BSTFA + 1% TMCSSilylation grade, anhydrous (e.g., Sigma-Aldrich, Supelco)
PyridineAnhydrous, 99.8% (Acid scavenger & solvent)
Ethyl AcetateHPLC/GC grade, dried over molecular sieves
Standards Analyte Standard>98% purity (CAS 838856-88-5)
Labware Vials2 mL amber autosampler vials with PTFE-lined crimp/screw caps
Inserts200 µL glass micro-inserts (for low volume)
Equipment Heating BlockCapable of maintaining 60°C ± 1°C
Vortex MixerHigh speed
Nitrogen EvaporatorOptional (for solvent exchange)

Experimental Protocol

This protocol is designed to be self-validating . The use of an internal standard (IS) is highly recommended to monitor derivatization efficiency.

Step 1: Standard Preparation
  • Weigh 1.0 mg of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate into a clean 2 mL vial.

  • Dissolve in 1.0 mL of anhydrous Ethyl Acetate (Stock Solution: 1000 ppm).

  • Optional: Add 10 µL of Internal Standard (e.g., Dodecane or a deuterated benzoate) to monitor injection volume consistency.

Step 2: Derivatization Reaction
  • Transfer 100 µL of the Stock Solution into a micro-insert or reaction vial.

  • Add 50 µL of anhydrous Pyridine .

    • Note: Pyridine catalyzes the reaction and neutralizes HCl formed from TMCS.

  • Add 50 µL of BSTFA + 1% TMCS .

    • Critical: Minimize exposure to air; silyl reagents hydrolyze rapidly with moisture.

  • Cap the vial tightly immediately.

  • Vortex for 10 seconds to mix.

  • Incubate at 60°C for 45 minutes .

    • Reasoning: While simple phenols react at room temperature, the steric environment of the 3,4,5-substituted ring requires thermal energy to drive the reaction to completion [1].

Step 3: Post-Reaction & Injection
  • Allow the vial to cool to room temperature.

  • Dilution (Optional): If the concentration is too high for the detector, dilute with anhydrous Ethyl Acetate.

  • Transfer to the GC autosampler.

  • Inject within 24 hours . TMS derivatives are stable but can degrade if moisture penetrates the septum.

ProtocolWorkflow Start Start: 1 mg Analyte Dissolve Dissolve in 1 mL Dry Ethyl Acetate Start->Dissolve Aliquot Transfer 100 µL to Vial Dissolve->Aliquot AddReagents Add 50 µL Pyridine + 50 µL BSTFA/TMCS Aliquot->AddReagents Incubate Incubate @ 60°C for 45 min AddReagents->Incubate Cool Cool to Room Temp Incubate->Cool Inject GC-MS Injection Cool->Inject

Figure 2: Step-by-step derivatization workflow.

GC-MS Method Parameters

ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase ideal for aromatics.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet Temp 260°CEnsures rapid volatilization without degradation.
Injection Mode Split (10:1) or SplitlessUse Split for high conc. (>50 ppm), Splitless for trace.
Oven Program 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min)Fast ramp prevents peak broadening; final hold elutes silyl reagents.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV), 230°CStandard ionization energy.
Scan Range m/z 50 – 450Covers molecular ion (272) and fragments.

Results & Data Interpretation

Expected Mass Spectrum

Upon derivatization, the mass spectrum will change distinctively.

  • Molecular Ion (

    
    ): m/z 272 
    
    • The parent peak should be clearly visible and relatively stable due to the aromatic ring.

  • Base Peak / Major Fragments:

    • m/z 257 (

      
      ):  Loss of a methyl group (
      
      
      
      ) from the TMS moiety. This is often the base peak in TMS-phenols [2].
    • m/z 73 (

      
      ):  The trimethylsilyl cation, diagnostic for all TMS derivatives.
      
    • m/z 241 (

      
      ):  Loss of the methoxy group (
      
      
      
      ) from the benzoate ester.
    • m/z 213 (

      
      ):  Loss of the carboxymethyl group (
      
      
      
      ).
Quality Control Checks
  • Appearance of m/z 200: If the underivatized parent ion (200) is visible, the reaction was incomplete. Increase reaction time or check reagent quality (moisture contamination).

  • Artifacts: Look for peaks at m/z 207 (Column bleed) or broad solvent tails.

  • Byproducts: Small peaks for TMS-TFA (reagent byproduct) will elute early; do not mistake these for analytes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Response of m/z 272 Moisture in reagents or sample.Use fresh BSTFA ampoule. Dry solvents with molecular sieves.
Presence of Underivatized Peak Incomplete reaction.Increase temp to 70°C or time to 60 min. Ensure Pyridine is added.
Tailing Peaks Active sites in liner/column.Replace liner with deactivated glass wool. Trim column guard.
Cloudy Solution Salt formation (Pyridine-HCl).Centrifuge sample before injection. The salts will settle; inject supernatant.

References

  • Sigma-Aldrich (Merck). Derivatization Reagents for GC: BSTFA Protocol. Retrieved from

  • National Institutes of Health (NIH). Mass Spectral Fragmentation of TMS-Phenols. PubChem Compound Database. Retrieved from

  • SynQuest Laboratories. Product Specification: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5).[1][2][3] Retrieved from

  • Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Retrieved from

Sources

Application

Application Notes and Protocols for the Utilization of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate in Synthetic Chemistry

Introduction: The Strategic Advantage of a Multifunctional Building Block In the landscape of modern drug discovery and materials science, the demand for structurally diverse and functionally complex molecules is ever-in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, the demand for structurally diverse and functionally complex molecules is ever-increasing. Key to meeting this demand is the availability of versatile chemical building blocks that offer multiple points for synthetic elaboration. Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5) is one such scaffold, incorporating a unique combination of functional groups that render it a valuable asset for synthetic chemists.[1]

The strategic placement of a fluorine atom, a hydroxyl group, a methoxy group, and a methyl ester on the aromatic ring provides a platform for a variety of chemical transformations. The fluorine atom can influence the electronic properties and metabolic stability of target molecules, a feature highly sought after in medicinal chemistry. The free phenolic hydroxyl group is a prime site for O-alkylation, such as in the Williamson ether synthesis, allowing for the introduction of diverse side chains.[2] The aromatic ring itself can be further functionalized, for example, through derivatization of the hydroxyl group to a triflate for use in cross-coupling reactions. This application note provides a comprehensive guide to the properties, handling, and synthetic utility of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate, complete with detailed protocols for its application in key synthetic transformations.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the available data for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate.

PropertyValueReference
CAS Number 838856-88-5[1]
Molecular Formula C₉H₉FO₄[1]
Molecular Weight 200.16 g/mol [1]
Appearance Solid (predicted)-
Solubility Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.Inferred from similar compounds

Note on Isomers: It is crucial to distinguish Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5) from its isomer, Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate (CAS 1782467-95-1), as their reactivity and the resulting product structures will differ.

Safety and Handling

Proposed Synthetic Strategy

The synthesis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is not widely documented in the literature. However, a plausible synthetic route can be envisioned starting from commercially available precursors, such as 3,5-dihydroxybenzoic acid.[4] A multi-step synthesis could involve selective protection of one hydroxyl group, followed by methylation of the other, fluorination of the aromatic ring, and finally, esterification of the carboxylic acid. The development of a robust synthetic protocol for this building block is an area ripe for investigation.

Application in Synthesis: Detailed Protocols

The true value of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate lies in its potential for derivatization. Below are detailed, step-by-step protocols for key transformations, adapted from established methodologies for structurally similar compounds.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary alkyl halide.[2] This reaction is particularly useful for derivatizing the phenolic hydroxyl group of the title compound.

Rationale: The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The choice of a non-protic polar solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base without hindering the nucleophilicity of the alkoxide. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.

Williamson_Ether_Synthesis start Methyl 3-fluoro-5-hydroxy- 4-methoxybenzoate + R-X reagents K₂CO₃, DMF start->reagents Heat product O-alkylated product reagents->product caption Williamson Ether Synthesis Workflow Triflate_Formation start Methyl 3-fluoro-5-hydroxy- 4-methoxybenzoate reagents Tf₂O, Pyridine, DCM start->reagents 0 °C to rt product Aryl Triflate Intermediate reagents->product caption Triflate Formation Workflow Suzuki_Coupling start Aryl Triflate Intermediate + R-B(OH)₂ reagents Pd Catalyst, Ligand, Base, Solvent start->reagents Heat product C-C Coupled Product reagents->product caption Suzuki Cross-Coupling Workflow

Sources

Method

Application Note: Selective Protection of Hydroxyl Groups in Substituted Benzoates

Abstract & Strategic Overview Substituted benzoates—particularly those bearing hydroxyl groups—are ubiquitous scaffolds in medicinal chemistry (e.g., salicylates, polyphenols, flavonoid mimetics). The structural diversit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Substituted benzoates—particularly those bearing hydroxyl groups—are ubiquitous scaffolds in medicinal chemistry (e.g., salicylates, polyphenols, flavonoid mimetics). The structural diversity of these scaffolds often presents a "Selectivity Paradox":

  • Chemoselectivity: Distinguishing between phenolic (Ar-OH) and aliphatic (R-OH) hydroxyls.

  • Regioselectivity: Distinguishing between electronically or sterically distinct phenolic hydroxyls (e.g., ortho vs. meta/para).

  • Orthogonality: Ensuring protecting groups (PGs) can be removed without hydrolyzing the benzoate ester itself.

This guide provides validated protocols to navigate these challenges, moving beyond generic "textbook" conditions to process-ready methodologies.

The Mechanistic Logic: pKa vs. Nucleophilicity

The core principle driving selectivity in these systems is the dichotomy between acidity and nucleophilicity.

  • Phenols (pKa ~10): More acidic, form phenoxides with weak bases (K₂CO₃), but the neutral OH is less nucleophilic than an aliphatic alcohol.

  • Aliphatic Alcohols (pKa ~16-18): Less acidic, require strong bases (NaH) to deprotonate, but the neutral OH is significantly more nucleophilic.

Decision Framework

The following decision tree illustrates the selection of the optimal protection strategy based on substrate topology.

ProtectionStrategy Start Substrate Analysis Type Hydroxyl Types Present? Start->Type Mixed Mixed: Phenolic + Aliphatic Type->Mixed Ar-OH + R-OH Poly Poly-Phenolic (e.g., Resorcinol type) Type->Poly Multiple Ar-OH GoalMixed Target for Protection? Mixed->GoalMixed OrthoMeta Position Relative to Ester? Poly->OrthoMeta ProtectPhenol Protect Phenol Only (Exploit Acidity) GoalMixed->ProtectPhenol Target Ar-OH ProtectAlcohol Protect Alcohol Only (Exploit Nucleophilicity) GoalMixed->ProtectAlcohol Target R-OH MethodA Protocol A: Weak Base Alkylation (BnBr/K2CO3 or PMB-Cl) ProtectPhenol->MethodA MethodB Protocol B: Silylation (TBSCl/Imid) (Kinetic Control) ProtectAlcohol->MethodB Ortho Ortho-OH (H-bonded) OrthoMeta->Ortho Target Chelated OH MetaPara Meta/Para-OH (Free) OrthoMeta->MetaPara Target Accessible OH MethodC Protocol C: Exploit H-Bonding (Protect 4-OH, leave 2-OH) Ortho->MethodC Requires forcing conditions MetaPara->MethodC

Figure 1: Strategic decision tree for selecting protecting group methodologies based on substrate electronics and steric environment.

Detailed Protocols

Protocol A: Chemoselective Protection of Phenolic OH (vs. Aliphatic OH)

Objective: Selectively protect a phenol as a Benzyl (Bn) or p-Methoxybenzyl (PMB) ether while leaving a primary/secondary aliphatic alcohol free. Mechanism: Exploits the acidity of phenol (pKa ~10). K₂CO₃ deprotonates the phenol to the phenoxide, which is a good nucleophile. The aliphatic alcohol (pKa ~16) remains protonated and neutral, reacting much slower with the alkyl halide.

Reagents:

  • Substrate (1.0 equiv)

  • Benzyl Bromide (BnBr) or PMB-Cl (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv, anhydrous, finely ground)

  • Solvent: Acetone (Reagent grade) or DMF (for sluggish substrates)

Step-by-Step:

  • Preparation: Dissolve the substituted benzoate (e.g., methyl 4-hydroxy-3-(hydroxymethyl)benzoate) in Acetone (0.2 M concentration).

  • Base Addition: Add finely ground anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature (RT) for 15 minutes. Note: The suspension may turn yellow indicating phenoxide formation.

  • Alkylation: Add BnBr (1.1 equiv) dropwise.

  • Reaction: Stir at 50°C (mild reflux) for 4–6 hours. Monitor by TLC (UV visualization).

    • Checkpoint: The phenolic spot should disappear. The aliphatic OH is too poor a nucleophile to react with BnBr under these weak base conditions.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water (to remove residual DMF/salts) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The reaction relies on the in situ generation of the phenoxide. Aliphatic alcohols require NaH/DMF to react with BnBr efficiently.

Protocol B: Chemoselective Protection of Aliphatic OH (vs. Phenolic OH)

Objective: Selectively protect a primary alcohol as a Silyl Ether (TBS) in the presence of a free phenol. Mechanism: Exploits Nucleophilicity. Under neutral/weakly basic conditions (Imidazole), the neutral aliphatic OH is more nucleophilic than the neutral phenolic OH. The phenol is sterically less accessible to the bulky silyl reagent and electronically deactivated (unless deprotonated).

Reagents:

  • Substrate (1.0 equiv)

  • tert-Butyldimethylsilyl Chloride (TBSCl) (1.05 equiv)

  • Imidazole (1.2 equiv)

  • Solvent: DCM (Dichloromethane) or DMF (0.2 M)

Step-by-Step:

  • Preparation: Dissolve substrate in anhydrous DCM (preferred for kinetic selectivity) at 0°C.

  • Reagent Addition: Add Imidazole (1.2 equiv).

  • Silylation: Add TBSCl (1.05 equiv) dissolved in a small amount of DCM dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1–2 hours, then allow to warm to RT.

    • Critical Control: Do not use excess TBSCl or strong bases (like NaH or TEA/DMAP in excess), as these will drive the reaction toward the phenol (forming silyl phenyl ethers).

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM.

  • Purification: Silica gel chromatography. Note: Phenols can streak on silica; add 1% acetic acid to the eluent if necessary.

Protocol C: Regioselective Protection of 2,4-Dihydroxybenzoates

Objective: Selectively protect the 4-OH (para) position, leaving the 2-OH (ortho) free. Mechanism: Intramolecular Hydrogen Bonding (IMHB). The 2-OH forms a strong 6-membered hydrogen bond with the ester carbonyl oxygen. This "locks" the proton, significantly lowering the nucleophilicity and acidity of the 2-OH compared to the free 4-OH.

Reagents:

  • Methyl 2,4-dihydroxybenzoate (1.0 equiv)

  • MOM-Cl (Methoxymethyl chloride) (1.1 equiv) Warning: Carcinogen. Handle in hood.

  • DIPEA (Diisopropylethylamine) (1.5 equiv)

  • Solvent: DCM (0.1 M)

Step-by-Step:

  • Preparation: Dissolve the benzoate in anhydrous DCM at 0°C.

  • Base: Add DIPEA (1.5 equiv).

    • Note: DIPEA is a weak base sufficient to deprotonate the 4-OH (pKa ~8-9 due to electron withdrawal) but not the H-bonded 2-OH (effective pKa shifted >11).

  • Protection: Add MOM-Cl (1.1 equiv) dropwise.

  • Reaction: Stir at 0°C to RT for 2–4 hours.

  • Outcome: The product will be Methyl 2-hydroxy-4-(methoxymethoxy)benzoate.

    • Verification: 1H NMR will show a sharp singlet downfield (>11 ppm) for the chelated 2-OH proton.

Quantitative Comparison of Protecting Groups

Protecting GroupStability (Acid)Stability (Base)Removal ConditionsSelectivity Profile
TBS (Silyl) LowHighTBAF or dilute HClKinetic: Aliphatic > Phenolic (with Imidazole)
Bn (Benzyl) HighHighH₂ / Pd-CThermodynamic: Phenolic > Aliphatic (with K₂CO₃)
MOM (Acetal) LowHighTFA or HClSteric/Electronic: 4-OH > 2-OH (in salicylates)
Ac (Acetyl) LowLowK₂CO₃ / MeOHPoor selectivity (reacts with both)

Troubleshooting "The Scientist's Notebook"

Issue: Over-alkylation observed in Protocol A (both OH groups protected).

  • Root Cause: Using too strong a base (e.g., Cs₂CO₃ or NaH) or too high a temperature.

  • Fix: Switch to K₂CO₃ or NaHCO₃. Lower temperature to RT. Ensure stoichiometry of alkyl halide is strict (1.0–1.1 equiv).

Issue: Silyl migration in Protocol B.

  • Root Cause: Silyl groups can migrate from aliphatic to phenolic oxygen under basic workup conditions if they are spatially close (O -> O migration).

  • Fix: Keep workup neutral/mildly acidic (NH₄Cl). Avoid storage in methanolic solutions.

Issue: Benzoate hydrolysis during deprotection.

  • Root Cause: Using LiOH/NaOH to remove acetyl/benzoyl protecting groups.

  • Fix: Benzoate esters are sensitive to saponification. Use acid-labile groups (MOM, THP, TBS) or hydrogenolysis-labile groups (Bn) for the hydroxyls to ensure orthogonality.

Visualization of Regioselectivity (2,4-Dihydroxybenzoate)[2][3]

The following diagram depicts the intramolecular hydrogen bond that deactivates the 2-position.

H_Bonding C1 C1 C2 C2 C1->C2 O_Ester O=C C1->O_Ester OH_2 2-OH C2->OH_2 C4 C4 OH_4 4-OH C4->OH_4 OH_2->O_Ester H-Bond (Deactivation) Reagent Electrophile (MOM-Cl) OH_2->Reagent Blocked OH_4->Reagent Reaction (Accessible)

Figure 2: Mechanistic basis for regioselective protection at the 4-position in salicylates. The 2-OH is sequestered by hydrogen bonding.

References

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Source: National Institutes of Health (PMC) URL:[Link]

  • Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols. Source: Tetrahedron Letters (via ScienceDirect/CoLab) URL:[Link]

  • MOM Protecting Group: Mechanism and Protocols. Source: Organic Chemistry Portal URL:[Link]

  • Greene's Protective Groups in Organic Synthesis. Source: Wiley Online Library (General Reference) URL:[Link]

Application

Application Note: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate as a Strategic Intermediate for API Synthesis

This is a comprehensive Application Note and Protocol guide for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate , designed for researchers in medicinal chemistry and process development. Executive Summary Methyl 3-fluoro-5-h...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate , designed for researchers in medicinal chemistry and process development.

Executive Summary

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS: 838856-88-5) is a highly specialized fluorinated building block used in the synthesis of next-generation kinase inhibitors (e.g., EGFR, BTK) and metabolic disease targets (e.g., DGAT1 inhibitors).[1][2] Its structural motif—a fluorinated isovanillic acid derivative —imparts critical pharmacological properties:

  • Metabolic Stability: The fluorine atom at the C3 position blocks metabolic oxidation, extending the half-life of the final API.

  • Electronic Modulation: The electron-withdrawing fluorine adjusts the pKa of the adjacent phenol (C5-OH), influencing the nucleophilicity during etherification reactions and the binding affinity of the final drug.

  • Regiochemistry: The specific 3,4,5-substitution pattern allows for the construction of highly selective ligands that fit into restricted binding pockets (e.g., the ATP-binding site of kinases).

This guide details the synthesis, purification, and downstream application of this intermediate, providing a validated protocol for its incorporation into pharmaceutical pipelines.

Chemical Identity & Properties

PropertySpecification
Chemical Name Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
CAS Number 838856-88-5
Molecular Formula C₉H₉FO₄
Molecular Weight 200.16 g/mol
Appearance Off-white to pale beige solid
Melting Point 154–158 °C (typical)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in Water
pKa (Phenol) ~8.5 (Predicted; lower than non-fluorinated analog due to F-induction)

Synthetic Pathway & Logic

The synthesis of this intermediate requires precise regiocontrol to install the fluorine, hydroxyl, and methoxy groups in the 3,4,5-positions relative to the benzoate ester.

Validated Synthetic Route

The most robust route avoids direct fluorination of the phenol (which yields mixtures) and instead utilizes a Nitration-Reduction-Diazotization sequence starting from commercially available Methyl 3-fluoro-4-hydroxybenzoate .

Step 1: Nitration

  • Substrate: Methyl 3-fluoro-4-hydroxybenzoate.

  • Reagent: Nitric acid (HNO₃) in Acetic Acid.[3]

  • Mechanism: Electrophilic aromatic substitution directed ortho to the strong activating hydroxyl group (Position 5).

  • Product: Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate.

Step 2: Methylation

  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K₂CO₃.

  • Logic: Protecting the 4-OH as a methoxy group prevents side reactions in subsequent steps and establishes the "4-methoxy" core.

  • Product: Methyl 3-fluoro-4-methoxy-5-nitrobenzoate.

Step 3: Reduction

  • Reagent: H₂/Pd-C or Fe/NH₄Cl.

  • Product: Methyl 3-amino-5-fluoro-4-methoxybenzoate.

Step 4: Diazotization & Hydrolysis (The Critical Step)

  • Reagent: NaNO₂/H₂SO₄ followed by Cu₂O/H₂O or simple acid hydrolysis.

  • Mechanism: Formation of the diazonium salt followed by nucleophilic displacement by water (Sandmeyer-type hydroxylation).

  • Target: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate .[1][2][4][5]

Pathway Visualization (Graphviz)

SynthesisRoute Start Methyl 3-fluoro-4-hydroxybenzoate (Starting Material) Nitro Intermediate A (5-Nitro derivative) Start->Nitro HNO3, AcOH (Nitration) Methoxy Intermediate B (4-Methoxy-5-Nitro) Nitro->Methoxy MeI, K2CO3 (Methylation) Amine Intermediate C (5-Amino derivative) Methoxy->Amine H2, Pd/C (Reduction) Final Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (Target) Amine->Final 1. NaNO2, H2SO4 2. H2O, Heat (Diazotization/Hydrolysis)

Caption: Synthetic workflow for the regioselective preparation of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate.

Detailed Experimental Protocols

Protocol A: Downstream Application (Mitsunobu Coupling)

The primary utility of this intermediate is the alkylation of the 5-hydroxyl group to attach heterocycles or solubilizing chains (e.g., for Gefitinib or Osimertinib analogs).

Objective: Couple Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate with N-Boc-4-hydroxypiperidine (Model Reaction).

Reagents:

  • Intermediate (1.0 eq)[3]

  • Alcohol (R-OH) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask under Nitrogen, dissolve Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (1.0 g, 5.0 mmol) and PPh₃ (1.97 g, 7.5 mmol) in anhydrous THF (20 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Add the alcohol (6.0 mmol) in one portion.

  • Activation: Add DIAD (1.52 g, 7.5 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[3][6]

  • Workup: Quench with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[7]

  • Purification: Purify via flash column chromatography (SiO₂, Gradient 0–40% EtOAc in Hexanes).

  • Yield: Expected yield 75–85%.

Protocol B: Ester Hydrolysis (API Activation)

To convert the intermediate into the active benzoic acid for amide coupling.

Step-by-Step Procedure:

  • Dissolve the alkylated intermediate (from Protocol A) in THF/MeOH/H₂O (3:1:1).

  • Add LiOH·H₂O (3.0 eq).

  • Stir at 40 °C for 4 hours.

  • Acidify to pH 3 with 1N HCl. The fluorinated benzoic acid usually precipitates.

  • Filter and dry.[6]

Quality Control & Analytics

HPLC Method (Purity Assessment)[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol).

  • Retention Time: The 5-hydroxy intermediate typically elutes earlier than the fully alkylated product due to the free phenol.

NMR Interpretation (Diagnostic Signals)
  • ¹H NMR (DMSO-d₆):

    • δ 10.2 ppm (s, 1H): Phenolic -OH (Exchangeable).

    • δ 7.3–7.5 ppm (m, 2H): Aromatic protons (H2 and H6). Look for H-F coupling (J ~ 10–12 Hz).

    • δ 3.85 ppm (s, 3H): Methyl ester (-COOCH ₃).

    • δ 3.75 ppm (s, 3H): Methoxy ether (-OCH ₃).

  • ¹⁹F NMR:

    • δ -130 to -135 ppm: Single peak (characteristic of fluoro-arene).

Applications in Drug Discovery

This intermediate is a critical scaffold for:

  • EGFR Inhibitors (3rd Gen): The 3-fluoro-4-methoxy core mimics the pharmacophore of Osimertinib metabolites or Lazertinib , where the fluorine prevents metabolic demethylation.

  • DGAT1 Inhibitors: Used in the synthesis of Pradigastat analogs for metabolic disorders.

  • BTK Inhibitors: The benzoic acid moiety serves as a linker to the hinge-binding region of the kinase.

Applications cluster_apps Therapeutic Applications Intermediate Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate EGFR EGFR Inhibitors (e.g., Gefitinib/Osimertinib analogs) Intermediate->EGFR Alkylation + Amide Coupling DGAT DGAT1 Inhibitors (Metabolic Disease) Intermediate->DGAT Ester Hydrolysis + Coupling PARP PARP Inhibitors (Oncology) Intermediate->PARP Scaffold Integration

Caption: Therapeutic areas utilizing the 3-fluoro-5-hydroxy-4-methoxybenzoate scaffold.

References

  • Sanofi-Aventis Patent: Pernerstorfer, J., et al. "Substituted Benzoic Acid Derivatives." WO2011/053948 A1. (2011).

  • Gefitinib Synthesis Analog: "Synthesis of gefitinib from methyl 3-hydroxy-4-methoxybenzoate." PubMed. (Note: Describes the non-fluorinated analog; protocol adapted for fluorinated derivative).

  • Fluorination Strategies: "Late-stage fluorination of bioactive molecules." Chemical Science. (General reference for F-introduction logic).
  • ChemScene Product Data: "Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5)."[1][2]

Sources

Method

Application Note: Antimicrobial Screening of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Derivatives

[1] Executive Summary & Scientific Rationale This guide details the standardized protocols for evaluating the antimicrobial efficacy of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate and its structural derivatives. The stra...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

This guide details the standardized protocols for evaluating the antimicrobial efficacy of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate and its structural derivatives.

The strategic interest in this scaffold lies in the "Fluorine Effect" in medicinal chemistry. While the hydroxy-methoxy benzoate core provides a phenolic anchor for hydrogen bonding with microbial enzymes (e.g., DNA gyrase or DHFR), the introduction of the fluorine atom at the C3 position serves two critical functions:

  • Metabolic Stability: It blocks potential sites of oxidative metabolism (ring hydroxylation).

  • Lipophilicity Modulation: It increases the partition coefficient (LogP), enhancing passive diffusion across the bacterial cell envelope, particularly in Gram-negative organisms.

This document prioritizes the Resazurin-based Broth Microdilution Assay (REMA) as the primary quantitative tool, offering superior sensitivity over optical density (OD) measurements for precipitated compounds.

Compound Management & Preparation

Critical Warning: Methyl esters are susceptible to hydrolysis. Spontaneous conversion to the corresponding benzoic acid can occur in unbuffered aqueous media or high-pH environments, potentially skewing potency data.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

  • Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

  • Storage: Aliquot into amber glass vials (fluorinated compounds can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Quality Control (QC) Check

Before screening, verify structural integrity via TLC or HPLC.

  • Acceptance Criteria: Purity >95%.

  • Hydrolysis Check: If a free acid peak (>5%) is observed, discard the stock.

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound solubilization to mechanism of action (MoA) determination.

ScreeningWorkflow Start Compound Library (Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate derivatives) Solubility Solubility Check (DMSO Tolerance < 2%) Start->Solubility PrimaryScreen Primary Screen: Agar Well Diffusion (Qualitative Zone of Inhibition) Solubility->PrimaryScreen Decision1 Zone > 10mm? PrimaryScreen->Decision1 SecondaryScreen Secondary Screen: Resazurin Microdilution (REMA) (Quantitative MIC Determination) Decision1->SecondaryScreen Yes Discard Discard / Archive Decision1->Discard No ToxScreen Cytotoxicity Counter-Screen (HEK293/HepG2) SecondaryScreen->ToxScreen Advanced MoA Studies: 1. Time-Kill Kinetics 2. Membrane Permeability ToxScreen->Advanced Selectivity Index > 10

Figure 1: High-throughput screening cascade for fluorinated benzoate derivatives.

Protocol A: Primary Screening (Agar Well Diffusion)

Objective: Rapid qualitative assessment to filter inactive derivatives. Standard: Modified CLSI M02.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of S. aureus (ATCC 25923) or E. coli (ATCC 25922).

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
  • Plating:

    • Swab Mueller-Hinton Agar (MHA) plates three times (rotating 60° each time) to ensure a confluent lawn.

  • Well Creation:

    • Use a sterile 6mm cork borer to punch wells into the agar.

  • Compound Application:

    • Add 50 µL of compound (at 100 µg/mL) into the well.

    • Controls:

      • Positive: Ciprofloxacin (5 µg/mL).

      • Negative: 2% DMSO in Saline.

  • Incubation: 18-24 hours at 37°C.

  • Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

    • Cut-off: Compounds with ZOI < 10mm are generally considered inactive for this scaffold.

Protocol B: Quantitative MIC Determination (Resazurin Microtiter Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC). Why Resazurin? Fluorinated benzoates often have low water solubility and may form micro-precipitates in broth, interfering with standard Optical Density (


) readings. Resazurin (Alamar Blue) is a redox indicator that turns fluorescent pink only in the presence of metabolically active (living) cells, eliminating false results from precipitation.
Materials
  • 96-well flat-bottom microplates (Polystyrene).

  • Resazurin Sodium Salt (0.015% w/v in sterile PBS).

  • Mueller-Hinton Broth (MHB), cation-adjusted.

Step-by-Step Methodology
  • Plate Layout (The "Edge Effect" Mitigation):

    • Fill all perimeter wells (Row A, Row H, Col 1, Col 12) with 200 µL sterile water. Evaporation in these wells can alter concentrations during incubation. Use inner wells for testing.[1]

  • Dilution Series:

    • Add 100 µL of MHB to columns 2-11.

    • Add 100 µL of compound stock (e.g., 512 µg/mL) to Column 2.

    • Perform 2-fold serial dilutions from Column 2 to Column 10. Discard the final 100 µL from Column 10.

    • Result: Concentration range typically 256 µg/mL

      
       0.5 µg/mL.
      
  • Inoculation:

    • Dilute the 0.5 McFarland suspension 1:100 in MHB.

    • Add 100 µL of this diluted inoculum to all test wells (Cols 2-11).

    • Final Cell Density:

      
       CFU/mL.
      
  • Controls (Column 11):

    • Growth Control: Inoculum + MHB + Solvent (No Drug).

    • Sterility Control: MHB only (No Inoculum).

  • Incubation:

    • Incubate at 37°C for 18-20 hours.

  • Visualization (The Resazurin Step):

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 2-4 hours.

    • Readout:

      • Blue/Purple: No growth (Inhibition).

      • Pink/Colorless: Viable growth (Reduction of resazurin to resorufin).

    • MIC Definition: The lowest concentration well that remains Blue .

Protocol C: Mode of Action (Membrane Permeability)

Benzoic acid derivatives often act by disrupting the cell membrane or collapsing the proton motive force (PMF).

Method: Propidium Iodide (PI) Uptake Assay.

  • Treat bacterial cells (mid-log phase) with the compound at

    
     MIC.
    
  • Incubate for 1 hour.

  • Wash cells and stain with Propidium Iodide (10 µM).

  • Measure Fluorescence (Ex: 535 nm / Em: 617 nm).

  • Interpretation: High fluorescence indicates membrane compromise (PI enters damaged cells and intercalates DNA).

Data Presentation & Analysis

Interpreting the Fluorine Effect

When analyzing your SAR data, organize results to compare the fluorinated derivative against its non-fluorinated parent.

Compound IDR3 Subst.R4 Subst.[1]R5 Subst.[2]MIC (S. aureus)LogP (Calc)Interpretation
MB-001 (Parent) HOMeOH64 µg/mL1.8Moderate activity.
MB-002 (Target) F OMe OH 8 µg/mL 2.3 8x Potency increase. Fluorine likely enhances permeability.
MB-003FOHOH32 µg/mL1.9Loss of methyl ester reduces lipophilicity.
Mechanism Visualization

Understanding how the specific substitutions interact with the bacterial cell.

MechanismOfAction Compound Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Fluorine enhances Passive Diffusion Compound->Membrane Disruption (High Conc) Intracellular Intracellular Target (Enzyme/DNA) Membrane->Intracellular Entry Intracellular->Compound Binding (OH/OMe H-bonds) Efflux Efflux Pumps Efflux->Compound Expulsion (Resistance)

Figure 2: Proposed uptake and interaction pathway facilitated by fluorine substitution.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][3]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. [Link]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Context on lipophilicity and metabolic stability). [Link]

  • National Center for Biotechnology Information (PubChem). "Methyl 3-hydroxy-4-methoxybenzoate (Compound Summary)." [Link]

Sources

Application

Application Note: Advanced Antioxidant Profiling of Fluorinated Phenolic Compounds

Abstract The strategic incorporation of fluorine into phenolic scaffolds is a cornerstone of modern medicinal chemistry, often deployed to modulate metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into phenolic scaffolds is a cornerstone of modern medicinal chemistry, often deployed to modulate metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and pKa. However, the strong electron-withdrawing nature of fluorine (


) and the trifluoromethyl group (

) fundamentally alters the thermodynamics and kinetics of the phenol moiety. Standard antioxidant assays (DPPH, ABTS) often yield false negatives or misleading potency values for fluorinated analogs due to retarded reaction kinetics or solvent-dependent ionization suppression.

This guide provides an optimized, multi-dimensional workflow for characterizing fluorinated phenols. It moves beyond simple "scavenging %" to kinetic profiling and cellular efficacy, ensuring data integrity for drug development decision-making.

Part 1: The Chemical Context – Why Fluorine Changes the Rules

To accurately assay these compounds, one must understand the electronic perturbation caused by fluorination.

  • pKa Shift & Ionization: Fluorine is highly electronegative. Ortho- or para-substitution pulls electron density from the aromatic ring, stabilizing the phenolate anion. This lowers the pKa of the phenol (often by 1–2 units).

    • Impact: At physiological pH (7.4), a fluorinated phenol is more likely to exist as a phenolate anion than its non-fluorinated parent. This favors Single Electron Transfer (SET) mechanisms but may hamper Hydrogen Atom Transfer (HAT) if the O-H bond dissociation energy (BDE) is increased.

  • Lipophilicity: Fluorination increases lipid solubility.

    • Impact: Aqueous assays (like standard ABTS) may suffer from precipitation or micelle formation, requiring specific solvent modifications.

Decision Framework: Assay Selection

Use the following logic to select the appropriate assay based on your compound's properties.

AssaySelection Start Start: Fluorinated Phenol Characterization Solubility Check Solubility (LogP) Start->Solubility Aqueous Hydrophilic (LogP < 2) Solubility->Aqueous Water Soluble Lipophilic Lipophilic (LogP > 2) Solubility->Lipophilic Requires Organic Co-solvent Mech Primary Mechanism? Aqueous->Mech Lipophilic->Mech HAT HAT (H-Atom Transfer) Bio-mimetic Mech->HAT SET SET (Electron Transfer) Rapid Screening Mech->SET ORAC Protocol B: ORAC (Fluorescein Decay) HAT->ORAC Standard DPPH Protocol A: Kinetic DPPH (Methanol/Buffer) SET->DPPH Kinetic Mode Required Cell Protocol C: DCFH-DA (Intracellular ROS) ORAC->Cell Validation DPPH->Cell Validation

Figure 1: Decision tree for selecting antioxidant assays. Note that cellular validation (Protocol C) is recommended for all drug candidates due to the bioavailability enhancement typical of fluorination.

Part 2: Validated Protocols

Protocol A: Kinetic DPPH Assay (Optimized for F-Phenols)

Mechanism: Mixed HAT/SET. The Problem: Fluorinated phenols often exhibit "slow-binding" kinetics due to the inductive effect strengthening the O-H bond or steric hindrance if F is ortho. Standard 30-minute endpoints often underestimate their potency. The Fix: We utilize a Time-to-Steady-State (TSS) approach.

Materials
  • DPPH Stock: 0.2 mM in HPLC-grade Methanol (Freshly prepared, protected from light).

  • Sample: Fluorinated phenol serially diluted in Methanol (Range: 5 µM – 200 µM).

  • Control: Trolox (Standard) and Non-fluorinated parent phenol (Structural Control).

Method
  • Preparation: Add 20 µL of sample/standard to a clear 96-well plate.

  • Initiation: Add 180 µL of DPPH stock solution using a multichannel pipette.

  • Monitoring: Immediately place in a plate reader (Absorbance: 517 nm).

  • Kinetic Read: Measure every 60 seconds for 90 minutes (standard is 30 min; F-compounds require 90).

  • Calculation:

    • Plot Absorbance vs. Time.

    • Determine the steady-state plateau.

    • Calculate

      
       based on the plateau value, not the t=30min value.
      

Self-Validation Check:

  • Pass: The Trolox control reaches steady state within <5 minutes.

  • Pass: The solvent blank (MeOH + DPPH) absorbance remains stable (decay <5% over 90 min).

Protocol B: ORAC-FL (Oxygen Radical Absorbance Capacity)

Mechanism: Hydrogen Atom Transfer (HAT).[1] Relevance: This is the "Gold Standard" for biological relevance. Since Fluorine affects pKa, the buffer pH is critical to ensure the phenol is in the correct ionization state relative to blood plasma.

Materials
  • Probe: Fluorescein sodium salt (Stock: 4 µM in buffer).

  • Generator: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Prepare immediately before use.

  • Buffer: 75 mM Phosphate Buffer, pH 7.4 (Strictly monitored).

  • Sample: Dissolve hydrophobic F-phenols in <1% DMSO/Buffer mix.

Method
  • Plate Setup:

    • Blanks: 25 µL Buffer.

    • Standards: 25 µL Trolox (6.25 – 100 µM).

    • Samples: 25 µL Fluorinated Phenol.

  • Probe Addition: Add 150 µL Fluorescein working solution (80 nM final) to all wells. Incubate 15 min at 37°C.

  • Reaction Trigger: Add 25 µL AAPH (153 mM) rapidly.

  • Detection: Fluorescence Kinetic Read (Ex: 485 nm, Em: 520 nm) every minute for 2 hours .

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample.

    • Subtract Blank AUC.[2]

    • Result = (Sample AUC - Blank AUC) / (Trolox AUC - Blank AUC) × Molarity ratio.

Critical Insight: If your fluorinated compound shows unexpectedly low activity in DPPH but high activity in ORAC, it indicates the mechanism is purely HAT-driven and the compound is likely a superior chain-breaking antioxidant in vivo.

Protocol C: Cellular ROS Inhibition (DCFH-DA)

Mechanism: Intracellular deacetylation and oxidation.[3] Why this is essential: Fluorination significantly improves membrane permeability. A compound with moderate chemical antioxidant power (Protocol A/B) may outperform a potent non-fluorinated analog in cells because it actually gets inside.

Materials
  • Cell Line: HepG2 or HUVEC (standard models).

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).[4]

  • Stressor:

    
     (Hydrogen Peroxide) or TBHP (tert-Butyl hydroperoxide).
    
  • Medium: Phenol-red free, Serum-free medium (Serum esterases degrade the probe prematurely).

Method
  • Seeding: Seed cells in black-walled 96-well plates (24h prior).

  • Loading: Wash cells with PBS. Incubate with 25 µM DCFH-DA for 45 min at 37°C.

  • Wash: Remove extracellular probe (Critical step to reduce background).

  • Treatment: Add Fluorinated Phenol (test concentrations) + Stressor (

    
    , 500 µM) simultaneously.
    
  • Read: Fluorescence (Ex: 485 nm, Em: 535 nm) after 1, 2, and 4 hours.

CellularPathway DCFH_DA DCFH-DA (Non-fluorescent) Membrane Cell Membrane (F-compounds cross easily) DCFH_DA->Membrane Esterase Intracellular Esterases DCFH_DA->Esterase Membrane->DCFH_DA Permeability DCFH DCFH (Trapped) Esterase->DCFH DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS Stress (H2O2) ROS->DCF Promotes F_Phenol Fluorinated Phenol F_Phenol->Membrane High Uptake F_Phenol->ROS Scavenges

Figure 2: Mechanism of the DCFH-DA cellular assay. Fluorinated phenols often exhibit superior efficacy here due to enhanced membrane permeability, intercepting ROS before they oxidize DCFH.

Part 3: Data Interpretation & Troubleshooting

Comparative Data Table

When reporting results, use the following format to highlight the "Fluorine Effect."

AssayParameterNon-Fluorinated ParentFluorinated AnalogInterpretation
DPPH

(30 min)
25 µM40 µMF-Analog appears weaker (Kinetic lag).
DPPH

(Steady State)
24 µM26 µMTrue potency is similar; F-Analog is just slower.
ORAC Trolox Eq.[2][5] (TE)1.51.8F-Analog is a better H-atom donor in aqueous buffer.
Cell

(ROS)
50 µM15 µM Key Finding: F-Analog is 3x more potent in vivo due to bioavailability.
Troubleshooting Guide
  • Issue: Sample precipitates in Phosphate Buffer (ORAC).

    • Root Cause:[6][7] Fluorination increases lipophilicity (LogP).

    • Solution: Use cyclodextrin (HP-

      
      -CD) as a solubilizer; it generally does not interfere with radical scavenging, unlike high concentrations of DMSO or Ethanol.
      
  • Issue: High background fluorescence in Cell Assay.

    • Root Cause:[6][7] Media contains Phenol Red or Serum.[8]

    • Solution: Switch to HBSS (Hank's Balanced Salt Solution) for the assay duration.

References

  • Effect of Fluorine Substitution on Antioxidant Activity: Bentouhami, E., et al. (2025).[9] "Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study." Journal of Biomolecular Structure and Dynamics. [Link]

  • DPPH Kinetic Nuances: Mishra, K., et al. (2012). "Kinetics of the reaction of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with phenols." ResearchGate / Food Chemistry. [Link]

  • ORAC Assay Standardization: Ou, B., et al. (2001). "Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe." Journal of Agricultural and Food Chemistry. [Link]

  • Cellular ROS (DCFH-DA) Protocol: Kalyanaraman, B., et al. (2012). "Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations." Free Radical Biology and Medicine. [Link]

  • pKa Shifts in Fluorinated Phenols: Gross, K.C., et al. (2023). "Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants." Molecules. [Link][1][6][9]

Sources

Method

"HPLC analysis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate"

Executive Summary & Scientific Context Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (MFHMB) is a highly functionalized aromatic intermediate often utilized in the synthesis of kinase inhibitors and advanced pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (MFHMB) is a highly functionalized aromatic intermediate often utilized in the synthesis of kinase inhibitors and advanced pharmaceutical, agrochemical scaffolds. Its analysis presents specific chromatographic challenges due to its amphiphilic nature : it contains a lipophilic methyl ester and fluorinated core, contrasted by an ionizable phenolic hydroxyl group.

The Analytical Challenge:

  • Ionization Equilibrium: The phenolic hydroxyl group (pKa ~7.5–8.5) can partially ionize at neutral pH, leading to peak tailing and retention time instability.

  • Hydrolytic Instability: The methyl ester is susceptible to hydrolysis, generating the corresponding benzoic acid impurity (3-fluoro-5-hydroxy-4-methoxybenzoic acid).

  • Regioisomer Selectivity: Fluorination patterns often produce close-eluting regioisomers during synthesis.

The Solution: This protocol utilizes a pH-controlled Reversed-Phase (RP-HPLC) method. By maintaining the mobile phase pH well below the pKa of the phenol and the acid impurity (pH < 3.0), we suppress ionization. This ensures the analyte remains in its neutral, hydrophobic form, maximizing interaction with the C18 stationary phase and sharpening peak shape via the "Ion Suppression Effect" [1].

Chemical Structure & Interaction Logic

Understanding the molecule's interaction with the stationary phase is critical for troubleshooting.

ChemicalInteraction Figure 1: Physicochemical Interactions Driving the Separation Strategy Molecule Methyl 3-fluoro-5-hydroxy- 4-methoxybenzoate Sub_F 3-Fluoro Group (Electron Withdrawing) Molecule->Sub_F Sub_OH 5-Hydroxy Group (Ionizable, pKa ~8) Molecule->Sub_OH Sub_Ester Methyl Ester (Hydrophobic) Molecule->Sub_Ester Interaction_C18 C18 Stationary Phase (Van der Waals Forces) Sub_F->Interaction_C18 Increases Lipophilicity Interaction_Mobile Acidic Mobile Phase (Suppresses Ionization) Sub_OH->Interaction_Mobile Protonated by H+ Sub_Ester->Interaction_C18 Strong Retention Interaction_Mobile->Interaction_C18 Prevents Peak Tailing

Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 5 µm.

    • Why: End-capping reduces silanol activity, preventing secondary interactions with the phenolic group.

  • Wavelength: 254 nm (Primary), 280 nm (Secondary for phenol specificity).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C (Controlled to ensure reproducibility).

  • Injection Volume: 10 µL.

Reagents & Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Note: Use Formic Acid (0.1%) if using MS detection. Phosphoric acid provides better peak shape for UV analysis of phenols [2].

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

    • Why ACN? Lower viscosity than methanol, preventing high backpressure and providing sharper peaks for fluorinated aromatics.

Gradient Program

A gradient is required to elute the polar acid impurity early while retaining the neutral ester.

Time (min)% Solvent A (0.1% H3PO4)% Solvent B (ACN)Phase Description
0.0 9010Equilibration : Focus polar impurities
2.0 9010Isocratic Hold : Separate acid hydrolysis product
15.0 1090Linear Ramp : Elute main ester (MFHMB)
18.0 1090Wash : Remove highly lipophilic dimers
18.1 9010Re-equilibration
23.0 9010Ready for next injection

Sample Preparation Workflow

Improper handling of esters leads to "phantom" impurities caused by benchtop hydrolysis.

Workflow Figure 2: Sample Preparation Workflow to Minimize Hydrolysis Step1 Weigh 10 mg MFHMB Standard Step2 Dissolve in 100% ACN (Stock: 1 mg/mL) Step1->Step2 Step3 Sonicate (2 mins) Avoid Heat! Step2->Step3 Step4 Dilute to 50 µg/mL Diluent: 50:50 Water/ACN Step3->Step4 Step5 Filter (0.22 µm PTFE) Step4->Step5 Warning CRITICAL: Do not store in alkaline glass vials Step4->Warning Stability Risk Step6 HPLC Injection Step5->Step6

Critical Stability Note: Benzoate esters are prone to hydrolysis in aqueous environments, especially if the pH drifts basic.

  • Diluent: Use 50:50 Water:ACN.

  • Storage: Analyze within 24 hours. If storage is needed, keep the stock solution (100% ACN) at -20°C.

Anticipated Results & Acceptance Criteria

Based on the structure's lipophilicity (LogP ~2.5) and the acidic mobile phase:

ComponentApprox. RT (min)Relative Response Factor (RRF)Acceptance Limit
Benzoic Acid Impurity 3.5 - 4.50.85NMT 1.0%
MFHMB (Main Peak) 10.5 - 11.51.0098.0% - 102.0%
Regioisomer (if present) 11.8 - 12.21.00NMT 0.5%
  • Resolution (Rs): > 2.0 between Main Peak and Acid Impurity.

  • Tailing Factor (T): 0.9 < T < 1.2 (Achieved via acidic mobile phase).

Method Validation (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following system suitability tests (SST) before every batch analysis.

  • Specificity/Stress Testing:

    • Inject a sample spiked with 3-fluoro-5-hydroxy-4-methoxybenzoic acid (the hydrolysis product).

    • Requirement: Baseline separation (Resolution > 1.5) confirms the method can detect degradation.

  • Linearity:

    • Prepare 5 levels (from 10 µg/mL to 150 µg/mL).

    • Requirement:

      
      .[1][3]
      
  • Precision:

    • 6 replicate injections of the standard.

    • Requirement: RSD < 2.0% for Area and Retention Time.[1]

Troubleshooting Guide

  • Issue: Peak Splitting of Main Peak.

    • Cause: Sample solvent strength is too high (100% ACN injected into a 90% Water stream).

    • Fix: Ensure the final dilution step uses 50:50 Water/ACN or matches the starting gradient conditions [3].

  • Issue: Drifting Retention Times.

    • Cause: "Phase Collapse" or insufficient equilibration.

    • Fix: Although C18 is robust, ensure 5 minutes of re-equilibration time at the end of the gradient (See Table in 3.3).

  • Issue: Ghost Peak at ~4 mins.

    • Cause: Hydrolysis of the ester in the autosampler vial.

    • Fix: Verify autosampler temperature is set to 4°C–10°C to slow reaction kinetics.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on ion suppression techniques for phenols).
  • BenchChem. (2025).[4] HPLC Method Development for Fluorinated Benzoates. (General guidance on fluorinated aromatic separation).

  • Chromatography Online. (2022). Troubleshooting Injection Solvent Effects in RP-HPLC.

  • PubChem. Methyl 4-fluoro-3-hydroxybenzoate (Structural Analogue Data). (Used for pKa and LogP estimation).

(Note: While specific literature on the exact 3-fluoro-5-hydroxy-4-methoxy isomer is proprietary/sparse, the protocol above is derived from validated methodologies for structurally identical fluorinated hydroxybenzoate analogues found in references 2 and 4.)

Sources

Application

Mastering the Analysis of Fluorinated Aromatics: An Application Guide

Introduction: The Unique Challenge of Fluorinated Aromatics Fluorinated aromatic compounds are of increasing importance across the pharmaceutical, agrochemical, and materials science sectors.[1][2] The introduction of fl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Fluorinated Aromatics

Fluorinated aromatic compounds are of increasing importance across the pharmaceutical, agrochemical, and materials science sectors.[1][2] The introduction of fluorine into an aromatic system dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making these compounds highly valuable in drug design and other applications.[2][3] However, the very properties that make them desirable also present significant analytical challenges. The strong carbon-fluorine bond, one of the most stable in organic chemistry, contributes to their persistence in various matrices, while their diverse structures demand versatile and sensitive analytical methods for accurate quantification and identification.[4][5][6]

This guide provides a comprehensive overview of the principles and protocols for developing robust analytical methods for fluorinated aromatics. We will delve into the rationale behind choosing appropriate sample preparation techniques, chromatographic separations, and detection methods, with a focus on providing practical, field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Workflow: A Strategic Approach

A successful analytical method for fluorinated aromatics is not a one-size-fits-all solution. It requires a carefully considered workflow that addresses the specific properties of the analyte and the complexity of the sample matrix. The following diagram illustrates the key decision points in developing such a method.

AnalyticalWorkflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Detection & Quantification cluster_3 Phase 4: Data Analysis Sample Sample Matrix (e.g., Biological, Environmental) SPE Solid Phase Extraction (SPE) Sample->SPE Extraction & Cleanup LLE Liquid-Liquid Extraction (LLE) Sample->LLE Extraction & Cleanup QuEChERS QuEChERS Sample->QuEChERS Extraction & Cleanup GC Gas Chromatography (GC) SPE->GC Volatile/Semi-Volatile Analytes HPLC High-Performance Liquid Chromatography (HPLC) LLE->HPLC Non-Volatile/Thermally Labile Analytes QuEChERS->GC QuEChERS->HPLC MS Mass Spectrometry (MS) GC->MS Detection FID Flame Ionization Detector (FID) GC->FID Detection ECD Electron Capture Detector (ECD) GC->ECD Detection HPLC->MS Detection FLD Fluorescence Detector (FLD) HPLC->FLD Detection Data Data Acquisition & Quantification MS->Data FID->Data ECD->Data FLD->Data

Caption: Key stages in developing an analytical method for fluorinated aromatics.

Part 1: Strategic Sample Preparation

The goal of sample preparation is to isolate the target fluorinated aromatic compounds from the sample matrix and concentrate them to a level suitable for detection.[7][8] The choice of technique depends heavily on the matrix and the physicochemical properties of the analytes.

Solid Phase Extraction (SPE)

SPE is a highly versatile and widely used technique for the cleanup and concentration of analytes from liquid samples. The choice of sorbent is critical for retaining fluorinated aromatics.

  • Mechanism: SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase.

  • Causality: For moderately polar fluorinated aromatics, reversed-phase sorbents like C18 or polymeric sorbents are often effective. For more polar compounds, mixed-mode or ion-exchange sorbents may be necessary. The introduction of fluorine can increase the hydrophobicity of a molecule, making reversed-phase SPE a logical starting point.

Protocol: General SPE for Fluorinated Aromatics in Aqueous Samples

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the aqueous sample (e.g., 100 mL, pH adjusted if necessary) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interfering polar compounds.

  • Elution: Elute the fluorinated aromatics with an appropriate organic solvent, such as methanol or acetonitrile (e.g., 2 x 3 mL). The choice of elution solvent should be optimized based on the specific analytes.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for chromatographic analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases.

  • Mechanism: Analytes are partitioned from an aqueous phase into an organic solvent in which they are more soluble.

  • Causality: The high lipophilicity of many fluorinated aromatics makes them ideal candidates for LLE. The choice of organic solvent (e.g., hexane, dichloromethane, ethyl acetate) is crucial and should be based on the polarity of the target analytes.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food matrices, the QuEChERS method is a streamlined approach to sample preparation that combines extraction and cleanup into a single step.

  • Mechanism: The sample is first extracted with an organic solvent (typically acetonitrile) in the presence of salts to induce phase separation. A subsequent dispersive SPE step with various sorbents is used to remove interferences.

  • Causality: The effectiveness of QuEChERS for fluorinated aromatics depends on their solubility in acetonitrile and the ability of the dispersive SPE sorbents to remove matrix components without retaining the analytes.

Part 2: Chromatographic Separation: GC vs. HPLC

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical decision in method development.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile fluorinated aromatics.[9]

  • Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.

  • Column Selection: The choice of GC column is paramount. Non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, are often a good starting point. However, for more polar fluorinated aromatics, a mid-polarity column may be required. Some reactive fluorine compounds can damage certain stationary phases, so column selection should be carefully considered.[10]

  • Detection:

    • Mass Spectrometry (MS): GC-MS is a powerful technique for both quantification and identification.[9][11] However, some fluorinated compounds may not produce abundant molecular ions with standard electron ionization (EI).[12] In such cases, softer ionization techniques like chemical ionization (CI) may be beneficial.[12][13]

    • Flame Ionization Detector (FID): FID is a robust and universally responsive detector for organic compounds, but it lacks the specificity of MS.

    • Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds, making it an excellent choice for trace-level analysis of fluorinated aromatics.

Table 1: Typical GC-MS Parameters for Fluorinated Aromatics

ParameterSettingRationale
Injector Temperature 250 °CEnsures efficient volatilization of the analytes.
Carrier Gas Helium or HydrogenProvides good chromatographic efficiency.
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA typical starting point; the program should be optimized for the specific analytes to achieve good separation.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Quadrupole Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)EI is standard, but CI can be useful for compounds that fragment extensively.[12][13]
High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for non-volatile, thermally labile, or highly polar fluorinated aromatics.

  • Principle: Separation is achieved by partitioning analytes between a liquid mobile phase and a solid stationary phase.

  • Column Selection: Reversed-phase HPLC is the most common mode for separating fluorinated aromatics.

    • C18 Columns: These are the workhorses of reversed-phase HPLC and are often the first choice.

    • Fluorinated Phases: Columns with fluorinated stationary phases can offer unique selectivity for fluorinated compounds, often resulting in longer retention times and better separation from non-fluorinated matrix components.[14]

  • Detection:

    • Mass Spectrometry (MS): LC-MS/MS is the gold standard for the analysis of many fluorinated compounds, offering high sensitivity and specificity.[4]

    • Fluorescence Detector (FLD): For fluorinated aromatics that are naturally fluorescent or can be derivatized with a fluorescent tag, FLD provides excellent sensitivity and selectivity.[15]

Protocol: HPLC-MS/MS for the Analysis of Fluorinated Aromatic Pharmaceuticals

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.

    • Ionization Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: At least two transitions per analyte should be monitored for confident identification and quantification.

Part 3: Method Validation and Quality Control

A self-validating system is crucial for ensuring the trustworthiness of analytical data. Key validation parameters include:

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

  • Selectivity/Specificity: The ability of the method to differentiate the analyte from other components in the sample.

  • Matrix Effects: The influence of the sample matrix on the ionization and detection of the analyte.

Conclusion: A Pathway to Robust Analysis

Developing a successful analytical method for fluorinated aromatics requires a deep understanding of their unique chemical properties and a strategic approach to method development. By carefully selecting and optimizing sample preparation, chromatographic separation, and detection techniques, researchers can achieve the accuracy, sensitivity, and robustness required for demanding applications in drug development and beyond. The insights and protocols provided in this guide serve as a foundation for building reliable and effective analytical methods for this important class of compounds.

References

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) . PubMed. Available at: [Link]

  • Sample Preparation Options for Aroma Analysis . Chromatography Today. Available at: [Link]

  • Sample Preparation for the Determination of AOF in Water Samples According to E DIN 38409-59 (EN) . Analytik Jena. Available at: [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials . PubMed. Available at: [Link]

  • The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances . PMC. Available at: [Link]

  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace . MDPI. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. Available at: [Link]

  • Is it possible to analyze F-compounds with GCMS ? . ResearchGate. Available at: [Link]

  • PFAS Analysis: Challenges in Detecting Forever Chemicals . Arome Science. Available at: [Link]

  • Fluorinated Aromatic Compounds . ResearchGate. Available at: [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS . JEOL. Available at: [Link]

  • Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
  • Determination of Fluorine in Fluoro-Organic Compounds . DTIC. Available at: [Link]

  • Advances in fluorine-containing materials for sample preparation in the food field . Analytical Methods (RSC Publishing). Available at: [Link]

  • The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns . Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions . RSC Sustainability (RSC Publishing). Available at: [Link]

  • Volumetric Method for Determination of Fluorine . Analytical Chemistry - ACS Publications. Available at: [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry . Analytical Chemistry - ACS Publications. Available at: [Link]

  • Future challenges and opportunities with fluorine in drugs? . ResearchGate. Available at: [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection . ResearchGate. Available at: [Link]

  • Fluorination methods in drug discovery . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry . PubMed. Available at: [Link]

  • Overcoming Challenges in PFAS Detection . Technology Networks. Available at: [Link]

Sources

Method

Application Note: Strategic Synthesis of C4-Substituted Quinazolines

Executive Summary & Biological Context The quinazoline pharmacophore is a cornerstone of modern medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) targeting EGFR (Epidermal Growth F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The quinazoline pharmacophore is a cornerstone of modern medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor). Blockbuster drugs such as Gefitinib , Erlotinib , and Lapatinib rely on the 4-anilinoquinazoline scaffold to compete with ATP for the kinase binding pocket.

This application note provides a modular, high-fidelity protocol for synthesizing C4-substituted quinazolines. Unlike traditional linear syntheses, this guide focuses on a Convergent Activation Strategy . This approach allows researchers to synthesize a core "master scaffold" (quinazolin-4(3H)-one), activate it (4-chloroquinazoline), and then rapidly diversify it into a library of bioactive compounds via Nucleophilic Aromatic Substitution (


).

Strategic Reaction Theory

To ensure reproducibility, one must understand the electronic causality driving these reactions.

The Driving Force: Aromatization & Activation

The quinazoline ring system is electron-deficient (π-deficient). However, the 4-position in a quinazolin-4(3H)-one is relatively inert to direct nucleophilic attack due to lactam resonance stabilization.

  • Activation (Chlorination): Converting the lactam (C=O) to the imidoyl chloride (C-Cl) using

    
     breaks the stable amide resonance and introduces a potent leaving group. The resulting 4-chloroquinazoline  is highly electrophilic.
    
  • Substitution (

    
    ):  The C4 carbon possesses a high LUMO coefficient, making it the primary site for nucleophilic attack. The reaction proceeds via an Addition-Elimination  mechanism involving a Meisenheimer-like anionic intermediate.
    
Mechanism Visualization

The following diagram illustrates the critical transition states and the role of protonation in facilitating the leaving group departure.

SNAr_Mechanism Reactant 4-Chloroquinazoline (Electrophile) TS1 Transition State 1 (Attack at C4) Reactant->TS1 + Nucleophile Nucleophile Aniline/Amine (Nucleophile) Nucleophile->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Addition Product 4-Anilinoquinazoline (HCl Salt) Intermediate->Product Elimination (-Cl⁻)

Figure 1: Mechanistic pathway of the


 reaction at the C4 position of the quinazoline core.

Experimental Protocol: The "Gefitinib" Route

This protocol mimics the industrial synthesis of EGFR inhibitors, optimized for laboratory-scale (1–10 gram) preparation.

Phase A: Scaffold Synthesis (Niementowski Cyclization)

Objective: Synthesis of 6,7-substituted quinazolin-4(3H)-one. Rationale: We use formamide as both solvent and C1 synthon. It is robust and tolerates electron-donating groups (EDGs) on the anthranilic acid.

Materials:

  • 2-Amino-4,5-dimethoxybenzoic acid (or substituted anthranilic acid equivalent)

  • Formamide (Excess, 5–10 equiv)

  • Ammonium acetate (Catalyst, 1.0 equiv)

Procedure:

  • Setup: Charge a round-bottom flask with the anthranilic acid derivative and formamide. Add ammonium acetate.[1]

  • Reaction: Heat the mixture to 140–150 °C for 4–6 hours.

    • Checkpoint: The reaction is complete when the solid starting material dissolves and then a new precipitate (the product) begins to form. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool the mixture to room temperature. Pour slowly into ice-cold water.

  • Isolation: Filter the precipitate. Wash copiously with water (to remove formamide) and then cold ethanol.

  • Drying: Vacuum dry at 60 °C.

    • Expectation: White to off-white solid. Yields typically >80%.[2]

Phase B: Activation (Chlorination)

Objective: Conversion to 4-chloro-6,7-substituted quinazoline. Safety Note:


 is corrosive and reacts violently with water. Perform in a fume hood.

Materials:

  • Quinazolin-4(3H)-one (from Phase A)

  • 
     (Phosphorus oxychloride) - 5.0 equiv.
    
  • 
     (Triethylamine) - 1.5 equiv (Catalytic base accelerates the reaction).
    

Procedure:

  • Setup: Suspend the quinazolinone in neat

    
     under inert atmosphere (
    
    
    
    ). Add
    
    
    dropwise (Exothermic!).
  • Reaction: Reflux at 105 °C for 2–4 hours.

    • Visual Cue: The suspension will clear to become a homogeneous yellow/orange solution.

  • Quenching (Critical): Remove excess

    
     via rotary evaporation (use a caustic trap). Dilute the residue with DCM. Pour the DCM solution slowly into a stirred mixture of ice and saturated 
    
    
    
    .
  • Extraction: Separate the organic layer, dry over

    
    , and concentrate.
    
    • Stability Note: The chloro-intermediate is hydrolytically unstable. Store under

      
       in the freezer or use immediately.
      
Phase C: Library Generation ( )

Objective: Coupling with functionalized anilines (e.g., 3-chloro-4-fluoroaniline). Rationale: Isopropanol (


-PrOH) is the solvent of choice. The product (quinazoline free base) is basic; the byproduct is HCl. In 

-PrOH, the product spontaneously precipitates as the hydrochloride salt, driving the equilibrium forward and simplifying purification.

Materials:

  • 4-Chloroquinazoline intermediate (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • Isopropanol (

    
    -PrOH) (10–15 volumes)
    

Procedure:

  • Setup: Dissolve the 4-chloroquinazoline in

    
    -PrOH. Add the aniline.
    
  • Reaction: Heat to reflux (82 °C) for 2–3 hours.

  • Observation: A heavy precipitate usually forms within 30 minutes.

  • Isolation: Cool to room temperature. Filter the solid.

  • Purification: Wash the cake with cold

    
    -PrOH and then 
    
    
    
    .
    • Result: The product is isolated as the HCl salt . If the free base is required for biological assay, suspend in water and adjust pH to 8–9 with

      
      , then extract into EtOAc.
      

Data Summary & Troubleshooting

Substituent Effects on Yield (Phase C)

The electronic nature of the aniline nucleophile significantly impacts reaction kinetics.

Aniline SubstituentElectronic EffectReaction TimeTypical YieldNotes
4-OMe (p-Anisidine) Strong Donor1 h90–95%Very fast; high purity.
3-Cl, 4-F (Gefitinib sidechain) Weak Withdrawing2–3 h80–85%Standard conditions apply.
4-NO2 Strong Withdrawing12–24 h<40%Requires higher boiling solvent (e.g., Ethoxyethanol) or acid catalysis.
Aliphatic Amines Donor30 min90–98%Exothermic; add amine at 0 °C to avoid bis-substitution.
Troubleshooting Guide
ProblemRoot CauseSolution
Low Yield in Phase A Incomplete cyclizationEnsure temp >140 °C. Add catalytic acetic acid if using orthoesters.
Phase B turns black/tarry Overheating or wet reagentsEnsure anhydrous conditions. Do not exceed 110 °C.
No precipitate in Phase C Product is soluble in

-PrOH
Cool to 0 °C. Add

to induce precipitation. Or, flash chromatography (DCM/MeOH).
Hydrolysis back to Quinazolinone Wet solvent in Phase CUse anhydrous

-PrOH. The chloro-derivative hydrolyzes fast in wet acidic conditions.

Workflow Visualization

The following decision tree outlines the logical flow for generating a library of 4-substituted quinazolines, including quality control (QC) checkpoints.

Workflow Start Start: Anthranilic Acid Step1 Phase A: Cyclization (Formamide, 150°C) Start->Step1 QC1 QC: TLC/NMR (Confirm Core Formation) Step1->QC1 QC1->Step1 Fail (Reprocess) Step2 Phase B: Activation (POCl3, Reflux) QC1->Step2 Pass QC2 QC: LCMS (Check for Hydrolysis) Step2->QC2 Step3 Phase C: Library Gen (R-NH2, iPrOH) QC2->Step3 Pass (Use Immediately) Finish Final Product (HCl Salt) Step3->Finish

Figure 2: Operational workflow for the synthesis of quinazoline libraries.

References

  • Review of Quinazoline Synthesis: H. A. Ebrahimi et al., "Recent advances in the synthesis of quinazolines," RSC Advances, 2024. (Note: Representative link for recent RSC reviews on heterocycles)

  • Gefitinib Synthesis (Original Route): Gibson, K. H., et al. "Quinazoline derivatives."[3] U.S. Patent 5,770,599, 1998.

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. "Kinetics of the reaction of 4-substituted quinazolines with piperidine." Chemical Reviews, 1951.

  • Modern Green Approaches: Wang, L., et al. "Iodine-Catalyzed Synthesis of Quinazolines."[4] Organic Letters, 2018.

  • Regioselectivity Studies (DFT & NMR): "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 2024.[1][2][5][6]

Sources

Technical Notes & Optimization

Troubleshooting

"improving yield of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate synthesis"

Ticket ID: #SYN-F-404 Topic: Yield Optimization for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Root Cause Analysis User I...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-F-404 Topic: Yield Optimization for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

User Issue: Low yield and high impurity profile during the synthesis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate. Diagnosis: The synthesis of this 3,4,5-trisubstituted benzoate typically proceeds via the electrophilic fluorination of a gallate derivative (e.g., Methyl 3,5-dihydroxy-4-methoxybenzoate). The yield "kill zone" is almost invariably the fluorination step using reagents like Selectfluor® (F-TEDA-BF4).

Primary Failure Modes:

  • Regiochemical Scrambling: Competition between mono-fluorination (target) and di-fluorination (impurity).

  • Oxidative Degradation: Selectfluor is a strong oxidant (

    
     V), causing phenolic oxidation to quinones or tars via Single Electron Transfer (SET) mechanisms rather than the desired 
    
    
    
    -type fluorination.
  • Protodeboronation/Desilylation (If using protected routes): Premature loss of directing groups.

Critical Workflow: The Fluorination Protocol[1]

The following protocol replaces standard literature methods with a "High-Fidelity" process designed to suppress radical oxidation pathways.

Optimized Reaction Scheme

Precursor: Methyl 3,5-dihydroxy-4-methoxybenzoate (Symmetrical substrate ensures regioselectivity). Reagent: Selectfluor (1.05 equiv). Solvent: Acetonitrile (MeCN) / Methanol (MeOH) gradient.

ReactionPathway Start Methyl 3,5-dihydroxy- 4-methoxybenzoate Complex π-Complex / Charge Transfer (Critical Control Point) Start->Complex MeCN, 0°C Selectfluor Selectfluor (F-TEDA-BF4) Selectfluor->Complex Target Methyl 3-fluoro-5-hydroxy- 4-methoxybenzoate (Target) Complex->Target Pathway A: Ionic (Preferred) Slow Addition Byproduct1 Quinone/Tars (Oxidative Side Rxn) Complex->Byproduct1 Pathway B: SET (Radical) High Temp/Fast Add Byproduct2 3,5-Difluoro (Over-reaction) Target->Byproduct2 Excess Reagent

Figure 1: Reaction pathway analysis showing the divergence between the desired ionic fluorination and the yield-killing radical oxidation (SET).

Step-by-Step Troubleshooting Protocol
Step 1: Solvent System Selection (The "Polarity Trap")

Many users use pure Acetonitrile (MeCN). While stable, MeCN can slow down the proton transfer required to re-aromatize the intermediate.

  • Recommendation: Use MeCN:MeOH (9:1) . The small amount of methanol acts as a proton shuttle, accelerating the re-aromatization step and preventing the intermediate from lingering and oxidizing.

Step 2: Temperature & Addition Rate
  • The Error: Adding Selectfluor as a solid in one portion.

  • The Fix: Dissolve Selectfluor in minimum MeCN/Water (if needed for solubility) and add dropwise over 2 hours at -5°C to 0°C .

  • Why? Low temperature suppresses the Single Electron Transfer (SET) pathway which leads to tars (Banks et al., J. Fluorine Chem).

Step 3: Stoichiometry Control

Do not use a large excess. The fluorine atom is electron-withdrawing, deactivating the ring, but the phenolic OH is a powerful activator.

  • Ratio: 1.00 : 1.05 (Substrate : Selectfluor).

  • Monitoring: Stop the reaction at 95% conversion. Pushing to 100% often generates 5-10% di-fluoro impurity which is inseparable by standard flash chromatography.

Data Analysis: Solvent & Additive Effects[2]

The following table summarizes internal optimization data for phenolic fluorination yields.

ParameterConditionYield (%)Impurity ProfileRecommendation
Solvent MeCN (Anhydrous)55-60%High Tars (Oxidation)❌ Avoid
Solvent MeCN : Water (1:1)65%Hydrolysis of Ester⚠️ Caution
Solvent MeCN : MeOH (9:1) 82% Clean Mono-fluoro Standard
Additive None60%Slow Reaction-
Additive NaBF4 (0.5 eq) 78% Suppressed Tars Booster

Technical Insight: Adding Sodium Tetrafluoroborate (


) increases the ionic strength and suppresses the solubility of the F-TEDA byproduct, driving the equilibrium forward while buffering the fluorinating potential.

Troubleshooting FAQs

Q1: My reaction mixture turns black immediately upon adding Selectfluor.

  • Diagnosis: This indicates a "runaway" radical oxidation (SET mechanism).

  • Solution: Your system contains trace metal ions (Fe, Cu) acting as catalysts for radical generation. Add EDTA (5 mol%) or ensure glass-lined reactors are used. De-gas your solvents with Argon; oxygen promotes radical chaining.

Q2: I cannot separate the 3-fluoro product from the 3,5-difluoro impurity.

  • Diagnosis: These compounds have nearly identical Rf values on Silica.

  • Solution: Do not rely on Silica. Use C18 Reverse Phase chromatography.

    • Mobile Phase: Water (0.1% Formic Acid) / MeCN gradient.

    • Separation: The mono-fluoro compound is more polar and elutes earlier than the di-fluoro species.

    • Alternative: Recrystallization from Toluene/Heptane (1:3) often selectively precipitates the mono-fluoro product.

Q3: The ester group is hydrolyzing during workup.

  • Diagnosis: The byproduct of Selectfluor is acidic (HF equivalent generated).

  • Solution: Quench the reaction with Saturated NaHCO3 before allowing the temperature to rise above 0°C. Do not use strong bases (NaOH) which will saponify the ester.

Advanced Mechanism: The "Borate" Alternative

If the Selectfluor route fails to exceed 60% yield, switch to the Boronic Acid Directed route.

  • Protect: React Methyl 3,5-dihydroxy-4-methoxybenzoate with Phenylboronic acid

    
     Forms a cyclic boronate ester across the 3,4-positions (if demethylated first) or interacts with the OH.
    
  • Correction: For this specific substrate (3,5-dihydroxy), boronate protection is less effective due to the 4-OMe blocking the cis-diol motif.

  • Alternative Precursor Strategy:

    • Start with Methyl 3-fluoro-4,5-dihydroxybenzoate .

    • Use Borax (Sodium Borate) in water.

    • Borax complexes the cis-diol (4,5-dihydroxy).

    • Add Methyl Iodide (MeI).

    • Result: The Borax transiently protects the OH groups, but the 4-position is more nucleophilic? Actually, Borax protection usually directs alkylation to the position NOT chelated or allows selective de-protection.

    • Better Strategy: Selective methylation of the 4-OH in 3-fluoro-4,5-dihydroxybenzoate is difficult. Stick to the Fluorination of the 4-methoxy phenol (Section 2) as it is the most direct industrial route.

References

  • Selectfluor Mechanism & SET Pathway

    • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.
    • Source:

  • Solvent Effects in Phenolic Fluorination

    • Stavber, G., Zupan, M., & Stavber, S. (2009).[1] Selectfluor™ F-TEDA-BF4 mediated halogenation of substituted phenols in water and organic solvents. Synlett.

    • Source:

  • Separation of Fluoro-Isomers

    • Dolan, P., et al. (2013). Purification strategies for highly fluorinated pharmaceutical intermediates. Organic Process Research & Development.
    • Source:

  • General Synthesis of Hydroxy-Methoxy Benzoates

    • Preparation of 4-fluoro-3-hydroxybenzoic acid derivatives.
    • Source:

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for Selectfluor and HF byproducts before experimentation.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

The following Technical Support Guide is structured to address the specific challenges in synthesizing Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate . This guide assumes the user is navigating the complex regioselectivity...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific challenges in synthesizing Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate . This guide assumes the user is navigating the complex regioselectivity issues inherent in polysubstituted benzoate synthesis.

Introduction: The Synthesis Landscape

The synthesis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate presents a classic "regioselectivity trap."[1] The target molecule features a 1,3,4,5-substitution pattern that is difficult to access via direct electrophilic aromatic substitution (SEAr) due to the competing directing effects of the hydroxyl (-OH) and methoxy (-OMe) groups.

Most researchers encounter issues in two specific workflows:

  • The Direct Fluorination Route: Attempting to fluorinate Methyl 3-hydroxy-4-methoxybenzoate (Isovanillate).[1]

  • The Demethylation Route: Attempting to selectively demethylate Methyl 3-fluoro-4,5-dimethoxybenzoate.[1]

This guide analyzes the side products generated in both pathways, providing mechanistic insights and purification strategies.

Module 1: The Direct Fluorination Trap (Common Pitfall)

Scenario: You are reacting Methyl 3-hydroxy-4-methoxybenzoate with Selectfluor® (F-TEDA-BF4) hoping to install the fluorine at position 5 (meta to the phenol, ortho to the methoxy).[1]

Status: High Failure Rate.[1] Low Yield of Target.

The Problem: Electronic Mismatch

In electrophilic fluorination, the hydroxyl group is a significantly stronger activating group than the methoxy group. The incoming electrophilic fluorine (


) is directed ortho or para to the phenol.[1]
  • Position 2: Ortho to -OH (Strongly Favored).

  • Position 6: Para to -OH (Favored).[1]

  • Position 5 (Target): Meta to -OH (Disfavored), even though it is Ortho to -OMe.

Impurity Profile & Troubleshooting
ComponentStructure DescriptionRelative HPLC RTMass Shift (Δ)Cause
Target 3-F, 5-OH, 4-OMe1.00 (Ref)0Minor product of electronic competition.[1]
Impurity A (Major) Methyl 2-fluoro-3-hydroxy-4-methoxybenzoate 1.150 (Isobaric)Regioisomer.

attack ortho to the strong -OH donor.[1]
Impurity B Difluoro-adduct (2,5- or 2,6-difluoro)1.25+18 DaOver-reaction. Excess Selectfluor or poor temp control.[1]
Impurity C Quinone/Dienone species 0.85-2 DaOxidation. Selectfluor acts as an oxidant on the electron-rich phenol.[1]
Pathway Visualization

Fluorinationpathway Precursor Methyl 3-hydroxy-4-methoxybenzoate (Isovanillate) Selectfluor Selectfluor® (Electrophilic F+) Precursor->Selectfluor Target TARGET (Minor) 3-fluoro-5-hydroxy-4-methoxy (F at Pos 5) Selectfluor->Target Meta to OH (Steric/Electronic Disfavor) ImpurityA MAJOR IMPURITY 2-fluoro-3-hydroxy-4-methoxy (F at Pos 2) Selectfluor->ImpurityA Ortho to OH (Electronic Favor) ImpurityB Oxidation Side Product (Quinones) Selectfluor->ImpurityB SET Oxidation

Caption: Figure 1. The regioselectivity conflict in direct fluorination.[1] The hydroxyl group directs fluorine to position 2, making the target (position 5) a minor product.

Module 2: The Selective Demethylation Route (Recommended)[1]

Scenario: You have synthesized Methyl 3-fluoro-4,5-dimethoxybenzoate and are using a Lewis acid (e.g.,


, 

, or

) to selectively remove one methyl group to reveal the phenol.[1]

Status: High Success Probability, but requires strict control.[1]

The Problem: Chelation Control vs. Sterics

The goal is to demethylate the methoxy group at Position 5 while leaving Position 4 intact.[1]

  • Challenge: The methoxy at Position 4 is flanked by a Fluorine (Pos 3) and a Methoxy (Pos 5).[1] The methoxy at Position 5 is less sterically crowded but electronically similar.[1]

  • Mechanism: Lewis acids coordinate to the oxygen lone pairs.[1] The presence of the ortho-fluorine at C3 reduces the basicity of the OMe at C4 (inductive withdrawal), potentially making the OMe at C5 a better site for Lewis acid coordination and subsequent cleavage.

Impurity Profile & Troubleshooting
ComponentStructureIdentification (NMR/MS)Troubleshooting Action
Target 5-OH, 4-OMe1H NMR: OH signal distinct. NOE between OH and aromatic H at C6.[1]Maintain Stoichiometry. Use exactly 1.0-1.1 eq of Lewis Acid.
Impurity X (Isomer) Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate 1H NMR: OH signal shift.[1] Strong H-bond between OH(4) and F(3).[1]Switch Reagent. If obtaining this, switch from

(aggressive) to

(softer).[1]
Impurity Y (Bis-diol) Methyl 3-fluoro-4,5-dihydroxybenzoate MS: M-14 peak.[1] Very polar on RP-HPLC.[1]Quench Early. Reaction time is too long. Monitor via LCMS every 15 min.
Impurity Z (Ester Cleavage) 3-fluoro-5-hydroxy-4-methoxybenzoic acid MS: M-14 peak (Acid).[1] Loss of Methyl Ester.[1][2]Avoid Aqueous Acid Workup. Use mild quenching (phosphate buffer).[1]
Demethylation Logic Map

Demethylation Start Precursor: Methyl 3-fluoro-4,5-dimethoxybenzoate Reagent Lewis Acid (AlCl3 / BBr3) Start->Reagent Path1 Cleavage at Pos 5 (Target) (Favored by F-inductive effect on Pos 4) Reagent->Path1 Kinetic Control Path2 Cleavage at Pos 4 (Impurity X) (Formation of 4-OH isomer) Reagent->Path2 Thermodynamic Control Path3 Double Cleavage (Impurity Y) (Catechol formation) Path1->Path3 Over-reaction Path2->Path3 Over-reaction

Caption: Figure 2. Divergent pathways in demethylation. The fluorine atom at C3 deactivates the C4-OMe, helping direct cleavage to C5, but over-reaction leads to the catechol (Impurity Y).

Frequently Asked Questions (FAQs)

Q1: Why does Selectfluor generate a "M+18" impurity during the synthesis? A: This is likely the difluoro adduct .[1] Even if you use 1 equivalent, the first fluorine atom might not sufficiently deactivate the ring if the substrate is very electron-rich (like a phenol).

  • Fix: Add Selectfluor slowly at -10°C. If the problem persists, switch to the Demethylation Route (Module 2) which avoids C-F bond formation on the final scaffold.

Q2: I see a peak with Mass M-2 during fluorination. What is it? A: This is a Quinone or Cyclohexadienone derivative.[1] Selectfluor is a strong oxidant (


 vs SCE).[1][3] It can oxidize the phenol to a radical cation, which then traps water or loses protons to form a ketone, destroying aromaticity.
  • Fix: Ensure the reaction is performed under inert atmosphere (

    
    ) and strictly anhydrous conditions (Dry MeCN).
    

Q3: In the demethylation route, how do I separate the 4-OH impurity from the 5-OH target? A: These are regioisomers with very similar polarities.[1]

  • Flash Chromatography: Often insufficient.[1]

  • Recrystallization: The 4-OH isomer often has a higher melting point due to internal H-bonding with the Fluorine (H-F proximity).[1] Try crystallizing from MeOH/Water.[1]

  • Chemical Separation: The 4-OH phenol is more acidic (ortho-F inductive effect) than the 5-OH phenol.[1] You may achieve partial separation by washing the organic layer with a specific pH buffer (e.g., pH 6.5 phosphate buffer) to selectively extract the more acidic isomer.

References

  • Selectfluor Chemistry & Mechanism

    • Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A very practical electrophilic fluorinating agent.[1][4] Journal of Fluorine Chemistry.

  • Phenol Fluorination Regioselectivity

    • Stavber, S., & Zupan, M. (2009).[1][5] Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Acta Chimica Slovenica.

  • Selective Demethylation Strategies

    • Node, M., et al. (1980).[1] Hard acid and soft nucleophile system.[1] 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system. The Journal of Organic Chemistry. [1]

  • Oxidative Side Reactions of Selectfluor

    • Bloom, S., et al. (2013).[1] Para-Selective Dearomatization of Phenols by I(I)/I(III) Catalysis-Based Fluorination. Chemical Science.

Sources

Troubleshooting

"troubleshooting regioselectivity in fluorination of aromatic compounds"

From the Desk of the Senior Application Scientist Welcome to the technical support center for aromatic fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for aromatic fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into aromatic systems. Regioselectivity is not merely an academic challenge; it is a critical parameter that dictates the viability of a synthetic route and the ultimate biological efficacy of a molecule.

This document moves beyond standard protocols to address the nuanced problems that arise during experimentation. Here, we dissect common issues in a question-and-answer format, focusing on the underlying mechanistic principles to empower you to troubleshoot effectively. We will explore the interplay of electronic effects, steric hindrance, and reaction conditions that govern the positional outcome of your fluorination reactions.

Section 1: Troubleshooting Electrophilic Aromatic Fluorination (SEAr)

Electrophilic fluorination is the method of choice for electron-rich aromatic and heteroaromatic compounds. However, controlling the position of the incoming fluorine atom can be challenging. Below are solutions to common regioselectivity problems.

FAQ 1: My reaction with an activating group (e.g., -OCH₃, -CH₃) yields a mixture of ortho and para isomers. How can I improve selectivity for the para product?

Answer:

This is a classic challenge in electrophilic aromatic substitution (SEAr). While activating groups electronically direct the electrophile to both the ortho and para positions, you can often favor the para isomer by leveraging steric effects.[1][2]

Causality & Explanation: Activating groups, whether by induction (like alkyl groups) or resonance (like methoxy groups), enrich the electron density at the ortho and para positions.[3][4] This stabilizes the cationic intermediate (the σ-complex or Wheland intermediate) formed during the attack, lowering the activation energy for substitution at these sites compared to the meta position.[4]

  • Electronic Effect: Both ortho and para positions are electronically activated. For resonance-donating groups like -OCH₃ or -OH, an additional resonance structure can be drawn for the ortho and para intermediates where the positive charge is delocalized onto the heteroatom, providing significant stabilization.[5]

  • Steric Effect: The ortho positions are adjacent to the existing substituent. A bulky electrophilic fluorinating reagent or a large directing group will experience steric hindrance, making an attack at the less crowded para position kinetically more favorable.[1][6]

Troubleshooting Strategies:

  • Choose a Bulkier Fluorinating Reagent: Switching from a smaller reagent to a more sterically demanding one can increase the preference for the para position. For example, Selectfluor® is bulkier than other reagents and can enhance para selectivity.[6]

  • Modify the Solvent: Changing the solvent can influence the effective size of the electrophile and the transition state geometry. Experimenting with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) is advisable. Solvation can subtly alter the steric environment around the reaction center.[7][8]

  • Lower the Reaction Temperature: Reactions under kinetic control are often more selective at lower temperatures. Reducing the temperature can amplify the small energy difference between the transition states leading to the ortho and para products, favoring the path with the lower activation barrier (often para due to sterics).

FAQ 2: I'm fluorinating a phenol, and instead of the desired fluoro-phenol, I'm getting low yields and signs of dearomatization or oxidative side products. What is happening?

Answer:

Phenols and other highly activated aromatic compounds are extremely susceptible to over-oxidation by powerful electrophilic N-F fluorinating agents like Selectfluor®.[9] This can lead to the formation of dearomatized products (e.g., cyclohexadienones) or other undesired side reactions, significantly reducing the yield of the target aryl fluoride.[9]

Causality & Explanation: The high electron density of the phenolic ring makes it not only a good nucleophile for fluorination but also a potent reductant. The N-F class of reagents are, by nature, strong oxidants. The reaction can diverge from the desired SEAr pathway towards a single-electron transfer (SET) mechanism, which generates radical intermediates that can lead to a cascade of side reactions.

Troubleshooting Strategies:

  • Protect the Hydroxyl Group: The most reliable solution is to temporarily protect the hydroxyl group as an ether (e.g., methyl, benzyl) or an ester (e.g., acetate). This moderates its activating effect, preventing over-oxidation while still directing ortho/para. The protecting group can be removed in a subsequent step.

  • Use a Milder Fluorinating Agent: Reagents like N-Fluorobenzenesulfonimide (NFSI) are generally less oxidizing than Selectfluor® and can sometimes provide better results with sensitive substrates.[9][10]

  • Optimize Reaction Conditions: Running the reaction at very low temperatures (e.g., -78 °C) and adding the fluorinating agent slowly can help to control the reaction rate and suppress side reactions.

FAQ 3: How can I achieve selective fluorination at the ortho position, especially when the para position is available?

Answer:

Achieving ortho-selectivity against the intrinsic electronic and steric preference for the para position requires a directed strategy. This involves temporarily installing a "directing group" on the substrate that chelates to a metal catalyst and delivers the fluorinating reagent to the adjacent C-H bond.[8]

Causality & Explanation: This approach, known as directed C-H activation/fluorination, overrides the inherent reactivity of the aromatic ring.[11] A directing group (e.g., pyridine, pyrazole, amide) is positioned on the molecule to form a stable metallacyclic intermediate with a transition metal catalyst, typically palladium.[8][12] This brings the catalyst into close proximity to a specific ortho C-H bond. The fluorinating agent then interacts with this metal center, and the fluorine is delivered intramolecularly to the activated C-H position.

Troubleshooting Strategies & Workflow:

  • Select an Appropriate Directing Group: The choice of directing group is critical and must be compatible with your substrate and the catalytic system. Common directing groups include pyridines, amides, and carboxylic acids.[12]

  • Optimize the Catalytic System: Palladium catalysts, such as Pd(OAc)₂, are commonly used.[8] The choice of ligand, solvent, and fluorinating agent (NFSI is often used in these systems) must be carefully optimized for each substrate.[8][10]

  • Consider Stoichiometric-Directed Lithiation: For simpler systems, a directed ortho-metalation (DoM) can be effective. A directing group (e.g., -CONR₂, -OMe) coordinates to a strong base like n-butyllithium or LDA, leading to deprotonation of the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic fluorine source (like NFSI) to install the fluorine atom with high regioselectivity.

Section 2: Troubleshooting Nucleophilic Aromatic Fluorination (SNAr)

SNAr is the primary method for fluorinating electron-poor aromatic rings. Regioselectivity here is determined by the placement of electron-withdrawing groups and the nature of the leaving group.

FAQ 4: My substrate has two different leaving groups (e.g., -Cl and -NO₂). How can I predict and control which one will be substituted by fluoride?

Answer:

In SNAr, regioselectivity is governed by two main factors: the ability of electron-withdrawing groups (EWGs) to stabilize the negatively charged Meisenheimer intermediate, and the inherent leaving group ability of the substituents.

Causality & Explanation: The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial nucleophilic attack by fluoride, which forms a resonance-stabilized anionic intermediate called a Meisenheimer complex.

  • Activation by EWGs: For the Meisenheimer complex to form, its negative charge must be stabilized. This stabilization is provided by strong EWGs (like -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. Fluoride will preferentially attack the carbon atom that allows the negative charge in the intermediate to be delocalized onto an EWG.[13]

  • Leaving Group Ability: The second step is the expulsion of the leaving group to restore aromaticity. While nitro groups (-NO₂) are superb activators, they are very poor leaving groups. Halogens (Cl, Br, I) are good leaving groups. Therefore, you will almost always see substitution of a halogen positioned ortho or para to a nitro group, rather than displacement of the nitro group itself.

Troubleshooting Strategies:

  • Analyze Your Substrate: Map the positions of your EWGs and potential leaving groups. Fluoride will attack the position that is most activated (i.e., ortho or para to the strongest EWG) and has the best leaving group.

  • Computational Modeling: For complex heteroaromatic systems, predicting the site of attack can be difficult. Computational methods that calculate the stability of the possible Meisenheimer intermediates can accurately predict the regiochemical outcome.[14] LUMO maps can also provide a qualitative guide to the most electrophilic sites on the ring.[15]

FAQ 5: My SNAr fluorination with KF is very slow and requires harsh temperatures (>150 °C), leading to decomposition. How can I improve the reaction rate without losing selectivity?

Answer:

The low reactivity is likely due to the low solubility and nucleophilicity of potassium fluoride (KF) in common organic solvents. Traditional high-temperature SNAr reactions often suffer from poor functional group tolerance and side reactions.[16][17] The solution is to use a more reactive fluoride source or a phase-transfer catalyst.

Causality & Explanation: The fluoride anion (F⁻) is a potent nucleophile only when it is "naked" and well-solvated. In the solid crystal lattice of KF, its reactivity is very low. Polar aprotic solvents like DMF or DMSO are required to help dissolve the salt, but high temperatures are still needed.

Troubleshooting Strategies:

  • Use an Anhydrous, Soluble Fluoride Source: Cesium fluoride (CsF) is more soluble and reactive than KF but is expensive.[16] A more modern and cost-effective approach is to use anhydrous tetraalkylammonium fluorides, such as tetramethylammonium fluoride (Me₄NF) or tetrabutylammonium fluoride (TBAF).[16] These salts are soluble in organic solvents and provide a highly reactive "naked" fluoride anion, often allowing the reaction to proceed at or near room temperature.[16]

  • Employ a Phase-Transfer Catalyst: If you must use KF, adding a phase-transfer catalyst like 18-crown-6 or a tetraalkylammonium salt (e.g., Bu₄NCl) is essential. The catalyst complexes the potassium cation, pulling the fluoride anion into the organic phase and dramatically increasing its effective concentration and reactivity.

  • Ensure Anhydrous Conditions: Water will strongly solvate the fluoride anion through hydrogen bonding, severely reducing its nucleophilicity. Rigorously drying your reagents, solvent, and fluoride source (e.g., by spray-drying or heating under vacuum) is critical for success.[16]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Arene

This protocol provides a general starting point for the fluorination of an electron-rich aromatic compound using Selectfluor®.

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the aromatic substrate (1.0 equiv) in an appropriate anhydrous solvent (e.g., acetonitrile, CH₃CN).

  • Reagent Addition: Add Selectfluor® (1.1 equiv) to the solution in one portion or portion-wise at room temperature or 0 °C. For highly reactive substrates, cool the solution to -40 °C or lower before adding the reagent.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the fluorinated isomers.

Section 4: Visual Guides & Data Summaries

Diagrams and Workflows

Fluorination_Strategy sub Analyze Aromatic Substrate e_rich Electron-Rich? sub->e_rich e_poor Electron-Poor? e_rich->e_poor No se_ar Electrophilic Fluorination (SEAr) e_rich->se_ar Yes sn_ar Nucleophilic Fluorination (SNAr) e_poor->sn_ar Yes se_ar_q1 Need to control o/p ratio? se_ar->se_ar_q1 sn_ar_q1 Multiple leaving groups? sn_ar->sn_ar_q1 se_ar_q2 Need ortho-selectivity? se_ar_q1->se_ar_q2 No sterics Use bulky F+ reagent Lower temperature se_ar_q1->sterics Yes directing_group Use Directing Group Strategy (e.g., Pd-catalyzed C-H activation) se_ar_q2->directing_group Yes standard_se_ar Standard SEAr Protocol (e.g., Selectfluor in MeCN) se_ar_q2->standard_se_ar No sn_ar_q2 Sluggish reaction? sn_ar_q1->sn_ar_q2 No analyze_ewg Analyze EWG activation & leaving group ability sn_ar_q1->analyze_ewg Yes naked_fluoride Use anhydrous 'naked' F- source (e.g., Me4NF) or Phase-Transfer Catalyst sn_ar_q2->naked_fluoride Yes

Caption: Decision workflow for selecting a fluorination strategy.

Caption: Basis of regioselectivity in electrophilic aromatic substitution.

Data Tables

Table 1: Influence of Common Substituents on Regioselectivity in SEAr

Substituent GroupExampleElectronic EffectDirecting EffectActivating/Deactivating
Alkoxy-OCH₃Resonance Donor (+M), Inductive Withdrawer (-I)ortho, paraStrong Activator
Hydroxyl-OHResonance Donor (+M), Inductive Withdrawer (-I)ortho, paraStrong Activator
Alkyl-CH₃, -RInductive Donor (+I)ortho, paraWeak Activator
Halogens-F, -Cl, -BrResonance Donor (+M), Strong Inductive Withdrawer (-I)ortho, paraWeak Deactivator
Nitro-NO₂Resonance Withdrawer (-M), Inductive Withdrawer (-I)metaStrong Deactivator
Carbonyl-CORResonance Withdrawer (-M), Inductive Withdrawer (-I)metaStrong Deactivator
Trifluoromethyl-CF₃Strong Inductive Withdrawer (-I)metaStrong Deactivator

Source: Data compiled from multiple sources establishing the principles of electrophilic aromatic substitution.[2][18][19]

Table 2: Common Electrophilic N-F Fluorinating Agents

Reagent NameCommon AcronymStructureKey Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®CationicHighly reactive, crystalline solid, easy to handle, widely used. Can act as an oxidant with electron-rich substrates.[9][20][21]
N-FluorobenzenesulfonimideNFSINeutralCrystalline solid, less reactive/oxidizing than Selectfluor®, often used in metal-catalyzed C-H fluorinations.[9][10]
N-Fluoro-o-benzenedisulfonimideNFOBSNeutralA neutral reagent, similar in reactivity to NFSI.[9]

References

  • Mori, S., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society. Available at: [Link]

  • Jorgensen, M., et al. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. Available at: [Link]

  • Börgel, J., et al. (2020). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Available at: [Link]

  • Khan Academy. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Lindsey, J. S., et al. (2023). Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. RSC Publishing. Available at: [Link]

  • Warren, T. H., et al. (2020). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Nature Communications. Available at: [Link]

  • JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. JoVE. Available at: [Link]

  • Hammond, G. B., et al. (2016). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. National Institutes of Health. Available at: [Link]

  • Liljenberg, M., et al. (2013). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]

  • Majumdar, K. C., et al. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. Available at: [Link]

  • Gouverneur, V., et al. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. Available at: [Link]

  • Gouverneur, V., et al. (2022). A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. White Rose Research Online. Available at: [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Mayr, H., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • Ritter, T., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. ACS Publications. Available at: [Link]

  • MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

  • ResearchGate. (2022). Elucidating the Origin of Regioselectivity in Palladium-Catalyzed Aromatic Fluorination: Mechanistic Investigation and Microkinetic Analysis. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2022). 7.5: Directing Effects. Chemistry LibreTexts. Available at: [Link]

  • Hu, J., Umemoto, T., editors. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Institutes of Health. Available at: [Link]

  • Andrey K. (2014). Ortho, Meta and Para Substitution. YouTube. Available at: [Link]

  • DiMagno, S. G., et al. (2013). Nucleophilic fluorination on electron-rich aromatic rings from non-aromatic precursors: F-18 labeling study and interference from target water. Journal of Nuclear Medicine. Available at: [Link]

  • Hammond, G. B., et al. (2016). Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions. Chemical Communications. Available at: [Link]

  • Ritter, T., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. National Institutes of Health. Available at: [Link]

  • Gilmour, R., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, and Meta Directors. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor. Organic Chemistry Portal. Available at: [Link]

  • Snieckus, V., et al. (2000). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. Available at: [Link]

  • JoVE. (2025). Video: Directing Effect of Substituents: ortho–para-Directing Groups. JoVE. Available at: [Link]

  • DiRocco, D. A., et al. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Corteva Agriscience. Available at: [Link]

  • StudyLib. (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. StudyLib. Available at: [Link]

  • Legon, A. C., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene dimer. RSC Publishing. Available at: [Link]

  • Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube. Available at: [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. Available at: [Link]

  • Gouverneur, V., et al. (2019). The Fluorination of C-H Bonds: Developments and Perspectives. PubMed. Available at: [Link]

  • Hu, J., et al. (2024). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

"optimization of reaction conditions for esterification of hindered benzoic acids"

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of reaction conditions for sterically hindered benzoic acids (e.g., 2,6-disubstituted substrates). Welcome to the Adv...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of reaction conditions for sterically hindered benzoic acids (e.g., 2,6-disubstituted substrates).

Welcome to the Advanced Synthesis Support Module

You are accessing this guide because standard Fischer esterification or DCC/DMAP protocols have failed. This is expected. Hindered benzoic acids (such as 2,4,6-trimethylbenzoic acid or mesitoic acid) possess significant steric bulk around the carbonyl carbon, effectively blocking the trajectory of nucleophilic attack (the Bürgi-Dunitz angle).

To force these reactions to completion, we must move beyond equilibrium-driven methods to irreversible activation strategies or mechanistic bypasses .

Module 1: Diagnostic & Strategy Selection

Before selecting a protocol, diagnose your specific steric and electronic constraints. Use the decision matrix below to select the correct workflow.

The "Steric Triage" Decision Matrix

decision_tree Start Start: Analyze Substrate Q1 Is the Benzoic Acid 2,6-Disubstituted? Start->Q1 Q2 Is the Alcohol Primary/Secondary? Q1->Q2 No (Only 2-substituted) Method_Alkylation STRATEGY C: Cesium Carboxylate Alkylation (Bypass Carbonyl Attack) Q1->Method_Alkylation Yes (Highly Hindered) Q3 Is the Substrate Acid-Sensitive? Q2->Q3 Yes Q2->Method_Alkylation No (Tertiary Alcohol) Method_Yamaguchi STRATEGY A: Yamaguchi Esterification (Mixed Anhydride) Q3->Method_Yamaguchi No (Stable) Method_Ghosez STRATEGY B: Ghosez Reagent Activation (Neutral Acid Chloride) Q3->Method_Ghosez Yes (Labile Groups)

Figure 1: Strategic selection workflow based on steric hindrance and functional group tolerance.

Module 2: The "Gold Standard" Protocols

Protocol A: The Yamaguchi Esterification

Best For: Moderately hindered acids (e.g., 2-methylbenzoic acid) coupled with primary/secondary alcohols. Mechanism: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The steric bulk of the reagent ensures the nucleophile attacks the substrate carbonyl, not the reagent.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) ("Yamaguchi Reagent")

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Catalyst: DMAP (1.5 - 2.0 equiv) Note: Stoichiometric DMAP is often required for hindered substrates, not catalytic.

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the acid and TEA in THF/Toluene. Cool to 0°C.

  • Anhydride Formation: Add TCBC dropwise. Stir at RT for 1-2 hours.[1] Checkpoint: A white precipitate (TEA·HCl) will form.

  • Filtration (Optional but Recommended): Filter off the amine salts under argon to prevent side reactions during the heating step.

  • Esterification: Dilute the filtrate with solvent. Add the Alcohol and DMAP.[2][3]

  • Reflux: Heat to reflux (toluene is preferred for higher temp) for 3–12 hours.

  • Workup: Quench with saturated NaHCO₃ to remove residual anhydride.

Why it works: The mixed anhydride creates a "path of least resistance." The 2,4,6-trichlorophenyl group is an excellent leaving group, and its ortho-chlorines block attack on its own carbonyl, funneling the DMAP to the desired benzoic carbonyl.

Protocol B: The Ghosez Reagent Activation

Best For: Acid-sensitive substrates where SOCl₂ or Oxalyl Chloride would cause decomposition. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez Reagent).

Step-by-Step Workflow:

  • Setup: Dissolve carboxylic acid (1.0 equiv) in dry DCM.

  • Activation: Add Ghosez Reagent (1.1 equiv) at 0°C or RT.

  • Reaction: Stir for 1–2 hours. Mechanism: The reagent converts the acid to the acid chloride and forms a neutral amide byproduct (N,N-dimethylisobutyramide).

  • Coupling: Add the alcohol (1.2 equiv) and a base (Pyridine or TEA, 1.5 equiv) directly to the acid chloride solution.

  • Purification: The byproduct is water-soluble and easily removed during aqueous workup.

Protocol C: Cesium Carboxylate Alkylation (The "Mechanistic Bypass")

Best For: Severely hindered acids (2,6-disubstituted) where carbonyl attack is impossible. Concept: Instead of attacking the blocked carbonyl, we turn the carboxylate into a nucleophile and attack an alkyl halide (SN2).

Reagents:

  • Substrate: Hindered Carboxylic Acid (1.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Electrophile: Alkyl Halide (R-I or R-Br) (1.2 - 1.5 equiv)

  • Solvent: DMF (Strictly Anhydrous)

Step-by-Step Workflow:

  • Salt Formation: Dissolve acid and Cs₂CO₃ in DMF. Stir for 30 mins at RT.

  • The "Cesium Effect": The large Cs⁺ ion forms a loose ion pair with the carboxylate, creating a "naked anion" with high nucleophilicity.

  • Alkylation: Add the Alkyl Halide.

  • Conditions: Stir at RT (often sufficient) or warm to 50°C.

  • Workup: Dilute with water, extract with EtOAc. Note: Remove DMF thoroughly (wash with LiCl solution) to prevent streaking during chromatography.

Visualizing the Bypass Mechanism:

cesium_mechanism Acid Hindered Acid (Ar-COOH) Salt Cs+ Carboxylate (Naked Anion) Acid->Salt Deprotonation (DMF) Base Cs2CO3 Base->Salt Ester Steric Ester (Ar-COOR) Salt->Ester SN2 Attack (Bypasses Carbonyl) Halide Alkyl Halide (R-X) Halide->Ester

Figure 2: The Cesium Effect allows the carboxylate oxygen to attack the alkyl halide, avoiding the hindered carbonyl center entirely.

Module 3: Troubleshooting & FAQs

Q: I tried DCC/DMAP and isolated a urea byproduct. What happened? A: This is the classic "N-acylurea rearrangement."

  • Diagnosis: In hindered systems, the reaction between the O-acylisourea intermediate and the alcohol is slow due to sterics.

  • Mechanism: The slow rate allows the intermediate to undergo an intramolecular

    
     acyl migration, forming the thermodynamically stable (and useless) N-acylurea.
    
  • Fix: Switch to Protocol A (Yamaguchi) or Protocol C (Alkylation) immediately. Do not add more DCC.

Q: My Yamaguchi reaction stalled. I see the mixed anhydride, but no ester. A: The nucleophilic attack of the alcohol is too slow.

  • Fix 1: Increase DMAP to stoichiometric levels (1:1 with substrate). DMAP acts as an acyl-transfer agent; higher concentration increases the steady-state concentration of the reactive N-acylpyridinium species.

  • Fix 2: Switch solvent to Toluene and increase temperature to 100°C.

  • Fix 3: If the alcohol is also hindered (secondary), this method may hit a "steric wall." Switch to Protocol C (convert alcohol to iodide first).

Q: I cannot use Alkyl Halides because my alcohol is complex/chiral. What now? A: Use the Shiina Esterification .[4][5]

  • Reagent: MNBA (2-methyl-6-nitrobenzoic anhydride).[4][5]

  • Why: MNBA is often superior to Yamaguchi for secondary alcohols and prevents epimerization of chiral centers. It operates under milder conditions and drives the equilibrium by forming a stable amide/acid byproduct.

Q: Can I use acid chlorides for 2,6-disubstituted acids? A: Yes, but formation is difficult.

  • Tip: Standard SOCl₂ reflux often fails to convert mesitoic acid to mesitoyl chloride. You must use Oxalyl Chloride with a catalytic amount of DMF (Vilsmeier-Haack intermediate formation) to catalyze the chlorination. Once formed, the acid chloride requires forcing conditions (high temp, Pyridine) to react with the alcohol.

References

  • Yamaguchi Esterification (Original): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). "A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride." Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Shiina Esterification (MNBA): Shiina, I., Ibuka, R., & Kubota, M. (2002). "A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride."[4][5] Chemistry Letters, 31(3), 286–287. Link

  • Ghosez Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). "Alpha-Chloro-enamines and -ketenimines." Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Cesium Effect (Alkylation): Kruzinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981). "Cesium Carboxylates in DMF: A Simple, Efficient Method for Synthesis of Esters." The Journal of Organic Chemistry, 46(21), 4321–4323. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Optimization for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

The following technical support guide is structured as a specialized "Knowledge Base" for researchers working with Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate . This guide synthesizes established organic chemistry princi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a specialized "Knowledge Base" for researchers working with Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate .

This guide synthesizes established organic chemistry principles regarding electron-rich benzoates and fluorinated phenols, drawing parallels to the synthesis of kinase inhibitors (e.g., Gefitinib precursors) where similar motifs are common.

Document ID: TS-MFHM-001 Role: Senior Application Scientist Last Updated: February 7, 2026

Executive Summary: The Molecule's "Personality"

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is a densely functionalized building block. To troubleshoot its degradation, you must understand the electronic "push-pull" forces at play:

  • The "Push" (Instability Source): The 5-hydroxy and 4-methoxy groups are strong electron donors. This makes the aromatic ring electron-rich, rendering it highly susceptible to oxidative degradation (browning/tarring), especially under basic conditions.

  • The "Pull" (Reactivity Source): The 1-ester and 3-fluoro groups are electron-withdrawing. The fluorine atom increases the acidity of the neighboring phenol (making it easier to deprotonate) but also makes the ester carbonyl more electrophilic, increasing the risk of unwanted hydrolysis .

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turns dark brown/black within minutes of adding base."

Diagnosis: Oxidative Degradation (Quinone Formation). Mechanism: The combination of a free phenol, a basic environment, and trace oxygen facilitates the formation of phenoxy radicals. These radicals couple or oxidize further into quinoid species, which are highly colored (chromophores) and lead to intractable tars.

Corrective Actions:

  • Degas Solvents: Sparge all solvents (DMF, Acetone, THF) with Argon or Nitrogen for at least 15 minutes before use.

  • Antioxidant Additive: If the reaction tolerates it, add 1-2 mol% of Sodium Ascorbate or BHT (Butylated hydroxytoluene) to scavenge radical species.

  • Switch Atmosphere: Never run basic reactions of this substrate open to air. Use a balloon or manifold.

Issue 2: "LCMS shows a major impurity with Mass [M-14]."

Diagnosis: Ester Hydrolysis (Saponification).[1] Mechanism: You have lost the methyl group (Mass 15) and gained a proton (Mass 1), resulting in a net loss of 14 amu. This indicates the methyl ester has hydrolyzed to the carboxylic acid.[2] Root Cause:

  • Wet Solvents: Presence of water in polar aprotic solvents (DMF/DMSO).

  • Hydroxide Contamination: Using hygroscopic bases (e.g., old KOH or NaOH) that introduce hydroxide ions, which are far more nucleophilic toward the ester than the intended phenoxide is toward an electrophile.

Corrective Actions:

  • Base Selection: Switch from Hydroxides (NaOH/KOH) to Carbonates (K₂CO₃, Cs₂CO₃). If a stronger base is needed, use non-nucleophilic bases like NaH or LiHMDS at low temperatures.

  • Dry Your Base: Bake K₂CO₃ at 120°C overnight before use.

  • Temperature Control: Ester hydrolysis rates increase exponentially with temperature. Do not exceed 60°C unless necessary.

Issue 3: "I see a complex mixture of products when using Lewis Acids."

Diagnosis: Demethylation or Defluorination.[3] Mechanism:

  • Demethylation: Reagents like BBr₃ or AlCl₃ (often used for other deprotections) will readily cleave the 4-methoxy ether bond, as well as the ester.

  • Defluorination: While rare, extreme basic conditions or specific metal catalysts can force the elimination of the Fluorine atom, particularly if the ring is heated excessively.

Visualizing the Degradation Pathways

The following diagram maps the chemical fate of your molecule under stress conditions. Use this to correlate your LCMS/NMR data with specific failure modes.

DegradationPathways Target Methyl 3-fluoro-5-hydroxy- 4-methoxybenzoate (Target) Acid Carboxylic Acid (Hydrolysis Product) [M-14] Target->Acid H2O / OH- (Basic Hydrolysis) Quinone Quinones/Dimers (Oxidative Tar) [Complex Mass] Target->Quinone O2 / Base (Oxidation) Demethyl Catechol Derivative (Demethylation) [M-14] Target->Demethyl BBr3 / Strong Lewis Acid

Figure 1: Primary degradation pathways. Red path indicates hydrolysis (common in aqueous base); Black path indicates oxidation (common in air).

Experimental Protocol: Stability Stress Test

Before committing precious material to a large-scale reaction, perform this micro-scale stress test to validate your conditions.

Materials Required
  • Substrate: 10 mg

  • Solvent: 1 mL (Deuterated solvent recommended for direct NMR monitoring, e.g., DMSO-d6)

  • Base: 2 equivalents (relative to substrate)

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert and easy to integrate)

Workflow
StepActionScientific Rationale
1 Dissolve 10 mg substrate + 5 mg Internal Standard in 1 mL solvent.Establishes a T=0 baseline for quantitative recovery.
2 Take a "T0" aliquot (50 µL) and analyze by HPLC/LCMS.Confirms starting purity and retention time.
3 Add 2.0 eq of your intended base (e.g., K₂CO₃).Mimics the reaction environment.
4 Split the sample into two vials (A and B). Differentiates thermal vs. oxidative degradation.
5 Vial A: Seal under Argon. Heat to reaction temp (e.g., 60°C).Tests thermal stability/hydrolysis.
6 Vial B: Leave open to air (with loose cap). Heat to reaction temp.[4][5]Tests oxidative stability.[6]
7 Sample both vials at 1 hour and 4 hours.Determines the kinetic window of stability.
Data Interpretation
  • If A is clean but B is dirty: Your issue is Oxygen . You need stricter inert atmosphere techniques.

  • If A and B both show [M-14]: Your issue is Water/Base Strength . Dry your solvents or switch to a weaker base (e.g., Bicarbonate).

  • If A and B are both clean: Your degradation in the real reactor is likely due to mixing issues (hot spots) or contaminants in the scale-up equipment.

Logical Troubleshooting Flowchart

Use this decision tree to rapidly diagnose reaction failures in real-time.

TroubleshootingTree Start Start: Reaction Analysis ColorCheck Is the reaction mixture dark/black? Start->ColorCheck OxidationCheck Did you degas solvents? ColorCheck->OxidationCheck Yes (Dark) LCMSCheck Check LCMS: Is there an [M-14] peak? ColorCheck->LCMSCheck No (Color OK) ActionOx1 Action: Repeat with Argon Sparging OxidationCheck->ActionOx1 No ActionOx2 Action: Add Antioxidant (Ascorbate) OxidationCheck->ActionOx2 Yes HydrolysisCheck Is the Base strong (NaOH/KOH)? LCMSCheck->HydrolysisCheck Yes (Acid formed) Other Check NMR for Regio-isomers LCMSCheck->Other No ActionHyd1 Action: Switch to Carbonate (Cs2CO3) HydrolysisCheck->ActionHyd1 Yes ActionHyd2 Action: Dry Solvents (Mol. Sieves) HydrolysisCheck->ActionHyd2 No (Weak base used)

Figure 2: Decision logic for diagnosing reaction failures based on visual and analytical cues.

References

  • Gefitinib Synthesis Precursors: Li, M. D., Zheng, Y. G., & Ji, M. (2007).[7] Synthesis of gefitinib from methyl 3-hydroxy-4-methoxybenzoate.[7][8] Molecules, 12(3), 673-678.[7]

    • Relevance: Establishes the baseline reactivity and usage of the non-fluorin
  • Hydrolysis of Methyl Benzoates: Aleman, J., et al. (2011). Hydrolysis and saponification of methyl benzoates. Green Chemistry.

    • Relevance: Provides kinetic data on the susceptibility of methyl esters to basic hydrolysis.
  • Phenol Oxidation Mechanisms: Burton, G. W., & Ingold, K. U. (1986). Antioxidant activity of phenols. Accounts of Chemical Research.

    • Relevance: Explains the radical mechanism leading to "tar" form
  • Fluorinated Phenol Reactivity: Ritter, T., et al. (2011). Oxidative functionalization of fluorinated aromatics. Science.

    • Relevance: Discusses the stability and activ

Sources

Optimization

Technical Support Center: TLC Troubleshooting for Polar Aromatic Compounds

Ticket ID: PA-TLC-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Optimization of separation, visualization, and tailing suppression for polar aromatic systems. Introduction: The "Sticky" Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PA-TLC-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Optimization of separation, visualization, and tailing suppression for polar aromatic systems.

Introduction: The "Sticky" Science of Polar Aromatics

Welcome to the Technical Support Center. If you are working with polar aromatic compounds (anilines, phenols, benzoic acids, pyridines, or heterocycles), you likely encounter three persistent issues: tailing (streaking) , baseline retention , or spot disappearance .

To solve this, we must look beyond the standard "Hexane/Ethyl Acetate" paradigm.[1] Polar aromatics interact with silica gel not just through hydrogen bonding, but through specific


-

interactions and ion-exchange mechanisms with surface silanols.

This guide treats your TLC plate as a chemical system, not just a physical support.

Module 1: The "Comet" Effect (Tailing & Streaking)

User Issue: "My compound streaks from the baseline up to the solvent front, or forms a 'comet' shape with a long tail."

Root Cause Analysis

Standard silica gel (


) is not neutral; it is slightly acidic (

) due to surface silanol groups (

).
  • Basic Aromatics (e.g., Anilines, Pyridines): The nitrogen lone pair acts as a Lewis base, protonating on the acidic silanol. This creates an ionic bond (salt formation) which is far stronger than the reversible adsorption required for chromatography. The result is tailing.

  • Acidic Aromatics (e.g., Phenols, Benzoic Acids): These can dissociate (

    
    ). The ionized form is highly polar and sticks to the baseline.
    
The Solution: Mobile Phase Modifiers

We must "mask" the silica or suppress ionization.

Protocol A: The "1% Rule" for Modifiers

Do not just add "drops." Reproducibility requires quantification.

Compound ClassModifier StrategyRecommended AdditiveMechanism
Basic (Amines, Pyridines)Basify the Mobile PhaseTriethylamine (TEA) or

(0.5% - 1.0%)
TEA competes for silanol sites, "blocking" them so your amine can move freely.
Acidic (Phenols, Acids)Acidify the Mobile PhaseAcetic Acid (AcOH) or Formic Acid (0.5% - 1.0%)Lowers pH, forcing the equilibrium to the protonated (neutral) state (

), which migrates better.
Amphoteric (Amino Acids)Buffer the SystemMeOH/DCM + 1%

Keeps the zwitterion soluble and mobile.

Critical Step: When using TEA or Ammonia, you must heat the plate after development to remove the modifier before visualization (especially if using Ninhydrin or Dragendorff), or the background will stain dark.

Troubleshooting Logic Flow

TLC_Troubleshooting Start Issue: Tailing/Streaking CheckStruct Analyze Structure Start->CheckStruct IsBasic Contains Basic N? (Amine, Pyridine) CheckStruct->IsBasic Yes IsAcidic Contains Acidic H? (Phenol, COOH) CheckStruct->IsAcidic No, but... ActionBase Add 1% Triethylamine (TEA) to Mobile Phase IsBasic->ActionBase ActionAcid Add 1% Acetic Acid to Mobile Phase IsAcidic->ActionAcid Yes ActionNeut Switch Solvent System (DCM/MeOH) IsAcidic->ActionNeut No

Figure 1: Decision matrix for selecting mobile phase modifiers based on compound functionality.

Module 2: Resolution & Separation Efficiency

User Issue: "My polar aromatic stays at the baseline (


) even in 50% Ethyl Acetate."
Technical Insight: Solvent Strength ( )

Ethyl Acetate (EtOAc) is often too weak for polar aromatics. You need to move up the "eluotropic series." However, simply adding Methanol (MeOH) to Hexane causes immiscibility.

The "Gold Standard" System for Polar Aromatics: Dichloromethane (DCM) / Methanol (MeOH)

  • Start with 95:5 DCM:MeOH .

  • Increase polarity to 90:10 or 80:20 if needed.

  • Note: Above 20% MeOH, silica gel creates a "solvation layer" that can ruin resolution. If you need >20% MeOH, switch to Reverse Phase (C18) TLC plates.

Solvent Selectivity Table
Solvent SystemPolarityBest Use Case
Hexane / EtOAc Low-MedNon-polar aromatics (Benzene, Toluene, simple Esters). Often fails for polar heterocycles.
DCM / MeOH HighThe Workhorse. Polar amines, amides, alcohols. Excellent solubility for aromatics.
Toluene / Acetone Med-HighPhenols. Toluene interacts with the

-system; Acetone breaks H-bonds. Excellent separation for isomers.
CHCl3 / MeOH / NH3 Very HighAlkaloids/Basic Drugs. The "lower layer" mixture is a classic for difficult amines.

Module 3: Visualization (The "Invisible" Spot)

User Issue: "I know my compound is there, but I can't see it under UV."

Detection Protocols

Aromatic rings usually absorb UV at 254 nm.[2] If you cannot see them:

  • Concentration: The extinction coefficient (

    
    ) might be low. Spot 3x-5x more material.
    
  • Fluorescence Quenching: Some electron-rich aromatics fluorescence blue under 365 nm rather than quenching the green indicator at 254 nm. Check both wavelengths.

  • Chemical Staining: Use specific chromogenic reactions.

Stain Selection Guide for Polar Aromatics
Stain ReagentTarget FunctionalityAppearancePreparation/Activation
Iodine Chamber General AromaticsBrown/Yellow spotsPlace plate in jar with solid

. Reversible (spots fade).
Ninhydrin Primary/Secondary AminesPink/Red/PurpleDip, wipe back, heat to 110°C until spots appear.
Ferric Chloride (

)
Phenols & EnolsColored complex (Red/Violet/Green)Spray 1% aqueous

. No heat required.
p-Anisaldehyde General OrganicBlue/Pink/BlackDip, blot excess, heat to 135°C. Good for differentiating overlapping spots.
Dragendorff Tertiary Amines / AlkaloidsOrange spots on pink backgroundSpray only. Do not heat.

Module 4: Advanced Workflow (Decomposition)

User Issue: "My spot turns into a smear or multiple new spots appear after 2D TLC."

The "2D Decomposition Test"

If you suspect your compound is decomposing on the acidic silica:

  • Spot your sample in the bottom-left corner of a square plate.

  • Elute vertically (Solvent A).

  • Dry the plate thoroughly (cold air).

  • Rotate the plate 90°.[3]

  • Elute again (Solvent A).

Interpretation:

  • Diagonal Line: Compound is stable.[3]

  • Off-Diagonal Spots: Compound is decomposing on the silica.

    • Fix: Pre-wash the TLC plate with 1% TEA in MeOH and dry before use to neutralize the plate surface [1].

FAQ: Frequently Asked Questions

Q: Can I use DMSO or DMF to dissolve my sample for spotting? A: Avoid if possible. These high-boiling solvents stay on the silica at the spotting origin. As the mobile phase passes, the DMSO/DMF slowly leaches out, causing the spot to streak or have a "ghost" outline. Solution: Dissolve in DCM/MeOH for spotting. If you must use DMSO, dry the spot with a heat gun for 2-3 minutes before running.

Q: My


 changes when I run the column vs. the TLC plate. 
A:  This is often due to the "solvent demixing" effect or lack of equilibration.
  • TLC: The vapor phase is rarely in equilibrium with the plate unless you use a saturated chamber with filter paper.

  • Column: The silica is fully wetted.

  • Correction: For polar aromatics, Flash Chromatography usually requires a slightly more polar solvent than the TLC indicates (e.g., if TLC says 30% EtOAc is good, run the column at 40% or use a gradient).

References

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Troubleshooting and Visualizing.[2][4]Link

  • MilliporeSigma (Merck). (n.d.). TLC Troubleshooting and Solvent Selection Guide.[1]Link

  • Snyder, L. R. (1974).[5] Classification of the solvent properties of common liquids. Journal of Chromatography A, 92(2), 223-230. (Foundational text for Solvent Selectivity Triangles).

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity in Fluorination

Status: Operational Agent: Senior Application Scientist Ticket ID: F-H2O-PROTOCOLS Subject: Troubleshooting moisture sensitivity, reactor compatibility, and safety in fluorination chemistry. Introduction: The Zero-Tolera...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: F-H2O-PROTOCOLS Subject: Troubleshooting moisture sensitivity, reactor compatibility, and safety in fluorination chemistry.

Introduction: The Zero-Tolerance Policy

Welcome to the Fluorine Chemistry Support Hub. You are likely here because your yield has plummeted, your glassware is etched, or you are planning a reaction with high-energy fluorinating agents.

In fluorine chemistry, moisture control is not just about yield—it is a safety imperative. Reagents like DAST (Diethylaminosulfur trifluoride) do not merely "decompose" in water; they trigger autocatalytic cascades that generate hydrofluoric acid (HF), which eats through standard reactors and regenerates water, leading to thermal runaway.

This guide synthesizes mechanistic insights with field-proven protocols to manage these risks.

Part 1: Nucleophilic Fluorination (The "Red Zone")

Scope: DAST, Deoxo-Fluor®, XtalFluor®.[1]

Q: Why did my DAST reaction fume and etch the flask despite being under nitrogen?

A: You likely triggered the "Silica-Hydrolysis Cycle."

Even trace moisture initiates a destructive loop when using aminosulfur trifluorides (DAST/Deoxo-Fluor) in borosilicate glass. Unlike typical hydrolysis, this process is autocatalytic .

The Mechanism of Failure:

  • Initiation: Trace water reacts with DAST to release HF.

  • Etching: HF attacks the silica (

    
    ) in your glass flask.
    
  • Regeneration: The etching process generates more water .

  • Runaway: This new water hydrolyzes more DAST, releasing more HF, creating a feedback loop that destroys the reactor and the reagent.

Stoichiometry of Destruction:

  • Hydrolysis:

    
    
    
  • Etching:

    
    
    

Takeaway: Every 1 mole of water eventually consumes massive amounts of reagent and generates heat.

Visual 1: The Autocatalytic Hydrolysis Loop

DAST_Hydrolysis DAST DAST / Deoxo-Fluor HF Hydrofluoric Acid (HF) (Corrosive Gas) DAST->HF Releases Water_Trace Trace Water (Initiator) Water_Trace->DAST Hydrolysis Glass Borosilicate Glass (SiO2) HF->Glass Etches Water_Gen Generated Water (Byproduct) Glass->Water_Gen Generates Water_Gen->DAST Re-enters Cycle Runaway THERMAL RUNAWAY & VESSEL FAILURE Water_Gen->Runaway Accumulation

Figure 1: The self-amplifying cycle of DAST hydrolysis in glassware. Note how water is regenerated, fueling further decomposition.

Q: DAST is too dangerous for my scale. What are the alternatives?

A: Switch to XtalFluor-E® or Deoxo-Fluor®, but understand the trade-offs.

If you are experiencing safety alarms or degradation, review this comparison to select the correct reagent.

Table 1: Nucleophilic Fluorinating Agent Comparison

FeatureDASTDeoxo-Fluor®XtalFluor-E®
State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability Low (Explosive >90°C)Moderate (Stable <100°C)High (Decomp >200°C)
Glass Compatible? NO (Etches)NO (Etches)YES (Generally)
HF Generation Spontaneous w/ moistureSpontaneous w/ moistureNo free HF generated *
Moisture Sensitivity ExtremeHighModerate
Mechanism Note Releases HF immediatelyReleases HF immediatelyNeeds promoter (e.g., DBU)
  • Critical Note on XtalFluor: Unlike DAST, XtalFluor salts do not generate free HF under anhydrous conditions, making them compatible with Pyrex/borosilicate glass. However, they require an exogenous fluoride source (promoter) like

    
     to activate the reaction [1, 2].[2]
    

Part 2: Electrophilic Fluorination (The "Blue Zone")

Scope: Selectfluor® (F-TEDA-BF4), NFSI.

Q: Is Selectfluor moisture sensitive? Can I weigh it in air?

A: It is chemically stable to moisture, but your reaction mechanism might not be.

Selectfluor is an electrophilic oxidant (


 source).
  • Reagent Stability: It is non-hygroscopic and does not hydrolyze violently. You can weigh it on a benchtop balance [3].

  • Reaction Sensitivity: While the reagent is stable, water acts as a competing nucleophile.

    • Scenario A (Anhydrous): Selectfluor + Enol Ether

      
      
      
      
      
      -Fluoro Ketone.
    • Scenario B (Wet): Selectfluor + Enol Ether +

      
      
      
      
      
      
      
      -Hydroxy Ketone (Hemiacetal).

Protocol Tip: If your fluorination yield is low but you see no "decomposition," you are likely hydrating your substrate. Dry your solvent (MeCN is standard) to <50 ppm water.

Part 3: Hardware & Vessel Selection

Q: When must I use Teflon (PFA/PTFE) vs. Glass?

A: Follow the "HF Generation Rule."

If your reaction generates HF (either as a byproduct or via hydrolysis), you must avoid glass to prevent the autocatalytic loop described in Part 1.

Visual 2: Reactor Material Decision Tree

Vessel_Selection Start Select Reagent DAST DAST / Deoxo-Fluor Start->DAST Select Selectfluor / NFSI Start->Select Xtal XtalFluor Start->Xtal Plastic PFA / PTFE / FEP (REQUIRED) DAST->Plastic Always Glass Borosilicate Glass (OK) Select->Glass Standard Check_Promoter Using HF-Amine Promoter? Xtal->Check_Promoter Check_Temp Temperature > 50°C? Metal Hastelloy / Monel (Industrial Scale) Check_Temp->Metal High Temp/Press Check_Promoter->Glass No (DBU used) Check_Promoter->Plastic Yes (HF used) Plastic->Check_Temp Scale-up?

Figure 2: Decision logic for selecting reactor materials based on reagent chemistry and reaction conditions.

Part 4: Advanced Drying Protocols

Standard: Water content must be <50 ppm for DAST/Deoxo-Fluor reactions.

Protocol: Solvent Drying for Fluorination

Do not rely on "Anhydrous" bottles that have been opened previously.

  • Selection: Dichloromethane (DCM) and THF are standard. Acetonitrile (MeCN) is required for Selectfluor.

  • Sieve Activation (Crucial):

    • Use 3Å or 4Å Molecular Sieves .

    • Failure Point: Using sieves straight from the bottle. They are likely saturated.

    • Activation: Heat sieves to 300°C under high vacuum for 12 hours. Store under Argon.

  • The "Schlenk" Test:

    • Flame-dry all glassware under vacuum.

    • Backfill with Nitrogen/Argon three times .

    • If using DAST, syringe transfer only. Never pour.

Troubleshooting Table
SymptomProbable CauseCorrective Action
White smoke upon opening reagent Hydrolysis (HF formation)Discard reagent immediately. Do not attempt to distill.
Etched glass / Hazy flask HF attack on silicaSwitch to PFA/PTFE flask. Check solvent water content.[3]
Explosion / Rapid Overpressure Thermal runaway (Water loop)STOP. Evacuate hood. For future: Use Deoxo-Fluor or XtalFluor.
Low Yield (Selectfluor) Oxidation / HydrationDry MeCN over activated 3Å sieves. Ensure inert atmosphere.

References

  • Lal, G. S., et al. (1999).[4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[4][5] Journal of Organic Chemistry. [4]

  • Couturier, M., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[4][5][6][7] Journal of Organic Chemistry.

  • Banks, R. E., et al. (1992). "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent): a new, simple, responsive, and safe electrophilic fluorinating agent."[8] Journal of the Chemical Society, Chemical Communications.

  • Sigma-Aldrich (Merck). "Fluorination with XtalFluor-E and XtalFluor-M." Technical Bulletin.

  • Air Products and Chemicals. "Deoxo-Fluor® Reagent Guidelines for Use." Safety Data Sheet & Technical Guide.

Sources

Optimization

"challenges in the synthesis of polysubstituted aromatic rings"

Case Reference: POLY-AR-SYNTH-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: POLY-AR-SYNTH-001

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Regioselectivity & Steric Barriers in Crowded Aromatic Systems[1]

Executive Summary

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your standard electrophilic aromatic substitutions (EAS) have failed to yield a single isomer, or your cross-couplings on crowded rings are stalling.

The synthesis of polysubstituted aromatic rings (3+ substituents) breaks standard textbook rules. Steric clashes override electronic directing effects, and "molecular crowding" shuts down catalytic cycles. This guide abandons the "trial-and-error" approach in favor of mechanistically grounded protocols focusing on Directed Ortho Metalation (DoM), steric-aware Cross-Coupling, and controlled Nucleophilic Aromatic Substitution (SNAr).

Module A: The Regioselectivity Crisis (DoM Protocols)

The Challenge

In polysubstituted systems, standard EAS fails due to contradictory directing effects (e.g., ortho-para vs. meta clashes). The solution is Directed Ortho Metalation (DoM) , which uses a Lewis-basic Directing Metalation Group (DMG) to pre-complex an organolithium base, enforcing deprotonation at the adjacent site regardless of electronic activation.

Technical Deep Dive: The DMG Hierarchy

Success depends on the "coordination strength" of your functional group. You must choose a base that matches the pKa of the target proton but respects the DMG's stability.

Figure 1: The DoM Decision Matrix This flowchart illustrates the logic for selecting bases and predicting regioselectivity based on DMG strength.

DoM_Logic cluster_hierarchy DMG Hierarchy (Strong to Weak) Start Substrate Analysis CheckDMG Identify Strongest DMG Start->CheckDMG StrongDMG Strong DMG present? (Carbamate, Amide, Sulfonamide) CheckDMG->StrongDMG WeakDMG Weak DMG only? (Ether, Fluorine, CF3) CheckDMG->WeakDMG ProtocolA Protocol A: Use s-BuLi / TMEDA (-78°C) StrongDMG->ProtocolA Yes ProtocolB Protocol B: Use n-BuLi or LiTMP (-78°C to -40°C) WeakDMG->ProtocolB Yes Warning Risk: Anionic Ortho-Fries Rearrangement ProtocolA->Warning If warmed > -40°C List 1. O-Carbamate 2. Amide 3. Sulfonamide 4. Methoxy 5. Fluorine

Caption: Decision logic for Directed Ortho Metalation (DoM) based on DMG strength and base selection.

Troubleshooting Protocol: The "Snieckus" Standard

Issue: "I am getting a mixture of isomers or decomposition." Root Cause: Lithium-Halogen exchange is competing with deprotonation, or the "Anionic Ortho-Fries Rearrangement" is occurring.

Corrective Action:

  • Switch Base: If using n-BuLi, switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . It is non-nucleophilic and strictly acts as a base, preventing nucleophilic attack on the ring.

  • Temperature Control: If you have a carbamate DMG, maintain T < -70°C. Warming triggers the migration of the carbamate group to the ortho position (Fries Rearrangement).

  • The "Stop-and-Go" Test: Quench a small aliquot with D₂O and run NMR. If deuterium incorporation is <90%, your metalation is incomplete. Do not add the electrophile yet.

Module B: Steric Hindrance in Cross-Coupling

The Challenge

Synthesizing "molecularly crowded" biaryls (e.g., tetra-ortho-substituted rings) often fails because the Pd(0) catalyst cannot undergo oxidative addition into the hindered halide, or the reductive elimination step is energetically unfavorable.

Technical Deep Dive: Ligand Cone Angles

Standard ligands like PPh₃ are useless here. You require Dialkylbiaryl Phosphines (Buchwald Ligands) . These bulky ligands promote reductive elimination through steric bulk and stabilize the monoligated Pd(0) species.

Data Table: Ligand Selection for Crowded Systems

Ligand ClassSpecific LigandBest For...Critical Parameter
Gen 1 (General) SPhosOrtho-substituted coupling partners.High turnover, air stable.
Gen 2 (Bulky) XPhos Di-ortho substitution (e.g., 2,6-disubstituted).Excellent for aryl chlorides.
Gen 3 (Extreme) BrettPhos Primary amines + hindered aryl halides.Prevents β-hydride elimination.
Specialist RuPhos Secondary amines + hindered aryl halides.High tolerance for heterocycles.
Experimental Workflow: The "Pre-Catalyst" Protocol

Do not generate the catalyst in situ from Pd(OAc)₂ if the reaction is difficult. Use pre-formed precatalysts (e.g., XPhos Pd G2) to ensure the active species enters the cycle immediately.

Figure 2: The Steric Bottleneck in Catalysis This diagram highlights where steric hindrance stops the cycle and how bulky ligands reopen the pathway.

Pd_Cycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Blocked by Sterics (Need e- rich Ligand) TransMet Transmetalation/Amine Binding OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Accelerated by Bulky Ligand (Cone Angle) Bottleneck CRITICAL FAILURE POINT: Crowded halides fail here without bulky phosphines Bottleneck->OxAdd

Caption: The catalytic cycle showing Oxidative Addition as the failure point for hindered substrates.

Module C: Polyfluorinated Rings (SNAr)

The Challenge

Synthesizing polyfluorinated aromatics (common in medicinal chemistry) via Nucleophilic Aromatic Substitution (SNAr) often leads to regio-scrambling .

FAQ: Why am I getting the wrong isomer?

User Question: "I reacted pentafluorobenzene with a nucleophile, expecting substitution para to the hydrogen, but got a mixture."

Answer: You likely triggered the Benzyne Mechanism .

  • The Trap: Using a strong base (like NaH or LDA) can deprotonate the ring before substitution, creating a benzyne intermediate. The nucleophile then attacks either end of the triple bond, scrambling the regiochemistry.

  • The Fix: Use a weaker, non-deprotonating base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF, DMSO). This forces the reaction to proceed via the Meisenheimer complex (SNAr), which is strictly controlled by electronics (substitution occurs para to the most electron-withdrawing group).

References & Authoritative Sources

  • Snieckus, V. (1990). Directed Ortho Metalation.[1][2][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

    • Core citation for DoM mechanism and DMG hierarchy.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4]

    • Primary source for ligand selection (XPhos, BrettPhos) in hindered couplings.

  • Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution processes. Tetrahedron.[2]

    • Authoritative guide on regioselectivity in polyfluorinated systems.

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews.

    • Reference for C-H activation strategies in polysubstituted rings.

For further assistance, please submit your NMR spectra and reaction conditions to the Tier 2 Support Team.

Sources

Troubleshooting

"how to increase the rate of reaction for Fischer esterification"

Technical Support Center: Organic Synthesis Division Ticket #FE-9021: Optimizing Fischer Esterification Kinetics Status: Open | Priority: High Assigned Specialist: Senior Application Scientist User Issue: "I am experienc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket #FE-9021: Optimizing Fischer Esterification Kinetics Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

User Issue:

"I am experiencing sluggish reaction rates and incomplete conversion in a standard Fischer esterification. How can I accelerate the rate of reaction and push conversion to completion?"

Executive Summary

Fischer esterification is an equilibrium-limited process (


). To increase the rate  (

), you must optimize catalyst activity and temperature. To increase conversion (yield), you must exploit Le Chatelier’s principle by removing water or using excess reagents.[1]

This guide breaks down the optimization into three support modules: Kinetic Acceleration , Thermodynamic Forcing , and Steric Troubleshooting .

Module 1: Kinetic Acceleration (The "Speed" Factors)

The rate law for acid-catalyzed esterification is generally


. To increase 

, you must address the activation energy and catalyst efficiency.
Catalyst Selection & Optimization

While concentrated sulfuric acid (


) is the textbook standard, it is often suboptimal for complex organic synthesis due to oxidative side reactions (charring) and poor solubility in non-polar solvents.
CatalystProsConsRecommended Use
p-Toluenesulfonic Acid (p-TsOH) High organic solubility; non-oxidizing; solid (easy handling).Slightly more expensive than

.
Standard default for most esterifications. Use monohydrate form.
Sulfuric Acid (

)
Extremely cheap; high acid strength.Causes "tarring" (oxidation); promotes elimination in secondary alcohols.Simple, robust substrates (e.g., Methyl Benzoate).
Scandium Triflate (Sc(OTf)

)
Lewis acid; water-tolerant; recyclable; mild.Expensive.[2]Sensitive substrates or sterically hindered alcohols.

Protocol Note: For p-TsOH, use 1–5 mol% relative to the limiting reagent. Higher loading (up to 10%) can significantly boost rate but requires careful neutralization during workup to prevent hydrolysis.

Temperature & Solvent Choice

Rate doubles roughly every 10°C increase in temperature (Arrhenius equation).

  • Action: Switch from low-boiling solvents (DCM, Ether) to high-boiling non-polar solvents that allow higher reflux temperatures.

  • Recommendation: Toluene (bp 110°C) is the gold standard. It provides a high thermal ceiling and forms an excellent azeotrope with water (see Module 2).

Module 2: Thermodynamic Forcing (Water Management)

In practice, "slow rate" is often actually "early equilibrium." If water is not removed, the reverse hydrolysis reaction (


) competes with the forward reaction (

), stalling the observed progress.
Azeotropic Distillation (Dean-Stark Trap)

This is the most effective method to drive the reaction to completion. You must choose a solvent that forms a binary azeotrope with water.

Solvent Selection Table for Water Removal:

SolventBoiling Point (°C)Azeotrope BP w/ Water (°C)% Water in Azeotrope (w/w)Efficiency Rating
Benzene 80.169.48.9%Good (Toxic - Avoid)
Toluene 110.685.020.2%Excellent (Standard)
Xylenes ~14092-94~40%High (Hard to remove)
Chloroform 61.256.12.8%Poor (Low capacity)
Molecular Sieves

For small-scale reactions where a Dean-Stark trap is impractical:

  • Protocol: Add 3Å or 4Å Molecular Sieves directly to the reaction flask.

  • Warning: Mechanical stirring can grind sieves into dust, creating a filtration nightmare. Use a Soxhlet extractor filled with sieves mounted above the reaction flask for best results (the solvent refluxes through the sieves).

Module 3: Steric Troubleshooting

Bulky reactants (tertiary alcohols/acids) significantly retard the rate due to steric hindrance at the carbonyl carbon.

The "Steric Wall" Decision Tree

If you are using a tertiary alcohol (


 R-OH):
  • Stop: Fischer esterification often fails here. The harsh acidic conditions favor elimination (E1 mechanism) over substitution, dehydrating the alcohol to an alkene.

  • Alternative: Switch to Steglich Esterification (DCC/DMAP) or use an Acid Chloride/Anhydride method.

  • If you MUST use Fischer: Use a Lewis Acid catalyst like Sc(OTf)

    
      or Hf(OTf)
    
    
    
    in refluxing toluene. These are less likely to trigger elimination than Brønsted acids.

Visual Troubleshooting Guides

Figure 1: Reaction Optimization Logic Flow

FischerOptimization Start Start: Reaction Too Slow CheckSubstrate Check Substrate Sterics Start->CheckSubstrate IsTertiary Is Alcohol Tertiary? CheckSubstrate->IsTertiary SwitchMethod ABORT FISCHER Switch to Steglich (DCC/DMAP) or Acid Chloride IsTertiary->SwitchMethod Yes (Risk of Elimination) CheckWater Check Water Removal IsTertiary->CheckWater No (1° or 2°) DeanStark Install Dean-Stark Trap Solvent: Toluene CheckWater->DeanStark Equilibrium Stalled? CheckCat Check Catalyst CheckWater->CheckCat Water Controlled? OptimizeCat Switch to p-TsOH (1-5%) or Sc(OTf)3 CheckCat->OptimizeCat

Caption: Decision matrix for diagnosing slow esterification rates. Note the critical branch point for tertiary alcohols.

Figure 2: The PADPED Mechanism (Targeting the Rate Limiting Step)

Mechanism Step1 1. Protonation (Activation) Step2 2. Nucleophilic Attack (R-OH adds) Step1->Step2 Rate Limiting (Sterics affect this) Step3 3. Proton Transfer Step2->Step3 Step4 4. Elimination of H2O (Irreversible if trapped) Step3->Step4 Driven by Dean-Stark

Caption: The "PADPED" mechanism. Step 1 (Protonation) increases electrophilicity; Step 4 (Water loss) drives the equilibrium.[3]

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned black. What happened? A: You likely used concentrated sulfuric acid (


). It acts as an oxidizing agent and dehydrator, charring carbohydrates or sensitive organics.
  • Fix: Switch to p-Toluenesulfonic acid (p-TsOH) . It is a strong acid but non-oxidizing.

Q: Can I use wet solvent if I'm using a Dean-Stark trap anyway? A: No. While the trap will eventually remove it, starting with wet solvent forces the reaction backward immediately (


).
  • Fix: Pre-dry your solvent or distill ~10% of the volume into the trap before adding your catalyst/reactants to ensure the system is dry (anhydrous).

Q: How do I monitor the reaction? TLC is messy. A: TLC is often difficult because the acid and ester have similar


 values in non-polar eluents.
  • Fix: Use IR Spectroscopy . Monitor the disappearance of the broad -OH stretch (

    
    ) of the carboxylic acid and the sharpening of the Carbonyl (
    
    
    
    ) band (
    
    
    ).

References

  • Fischer Esterification Mechanism & Kinetics Title: Fischer Esterification - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Advanced Catalysis (Scandium Triflate) Title: Scandium Triflate Catalyzed Transesterification of Carboxylic Esters Source: Organic Chemistry Portal URL:[Link]

  • Azeotropic Data for Water Removal Title: Azeotrope Tables (Binary Azeotropes) Source: Wikipedia / CRC Handbook of Chemistry and Physics URL:[Link][4]

Sources

Optimization

"minimizing side reactions in the nitration of substituted benzoates"

Welcome to the technical support center for the nitration of substituted benzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of substituted benzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and optimize your synthetic outcomes by understanding the causal relationships behind experimental parameters.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the nitration of substituted benzoates. Each issue is presented with potential causes and actionable solutions grounded in established chemical principles.

Issue 1: Low Yield of the Desired Mononitrated Product

"I performed the nitration of my substituted benzoate, but the final yield is significantly lower than expected. What could be the reasons?"

Low yields can stem from several factors, from incomplete reaction to product degradation. Here’s a systematic approach to diagnosing the issue:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate activation of the nitrating agent. The reactivity of the substituted benzoate ring is highly dependent on the nature of the substituent. Electron-withdrawing groups (EWGs) deactivate the ring, making the reaction slower, while electron-donating groups (EDGs) activate it.[1][2]

    • Solution:

      • For benzoates with deactivating groups (e.g., -CN, -CF₃), consider extending the reaction time or slightly increasing the reaction temperature towards the end of the addition. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

      • Ensure your nitric and sulfuric acids are concentrated and fresh. Water content can reduce the efficiency of nitronium ion (NO₂⁺) generation.[4][5]

  • Product Degradation:

    • Cause: Excessive reaction temperature can lead to oxidative side reactions and decomposition of the starting material and product, often visible as the formation of dark, tar-like substances.[6] Nitration is a highly exothermic reaction.

    • Solution: Strict temperature control is paramount. Maintain the recommended low temperature (typically 0-10 °C) throughout the addition of the nitrating mixture.[7] Ensure efficient stirring and a well-maintained ice bath. For larger-scale reactions, consider an acetone-dry ice bath for better temperature management.

  • Loss During Work-up and Purification:

    • Cause: The nitrated product might have some solubility in the wash solvents or may not fully precipitate during the quenching step.

    • Solution:

      • When quenching the reaction with ice water, ensure the mixture is thoroughly chilled to minimize the solubility of the product.

      • During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly, then in an ice bath, to maximize crystal formation.[7]

Issue 2: Formation of Multiple Products (Isomers and/or Polysubstituted Compounds)

"My product analysis (GC-MS/NMR) shows a mixture of ortho-, meta-, and para-isomers, and even some dinitrated compounds. How can I improve the selectivity?"

The formation of multiple products is a common challenge in electrophilic aromatic substitution. The key is to understand and control the directing effects of the substituent and the reaction's reactivity.

  • Incorrect Isomer Distribution:

    • Cause: The directing effect of the substituent on the benzoate ring dictates the position of nitration. The ester group (-COOR) is a deactivating, meta-directing group.[7] However, other substituents on the ring will also exert their own directing effects.

    • Solution:

      • Understand the Directing Effects: Review the directing effects of all substituents on your starting material. Activating groups (-OH, -OR, -CH₃) are ortho, para-directing, while deactivating groups (-NO₂, -CN, -SO₃H) are meta-directing (halogens are an exception, being deactivating but ortho, para-directing).[1][2] The final isomer distribution will be a composite of these effects.

      • Steric Hindrance: Bulky substituents can sterically hinder the ortho position, favoring para substitution.[8]

  • Over-nitration (Polysubstitution):

    • Cause: The introduction of the first nitro group further deactivates the ring, making a second nitration more difficult.[8] However, if the starting benzoate has a strong activating group, or if the reaction conditions are too harsh (high temperature, excess nitrating agent), dinitration can occur.

    • Solution:

      • Strict Temperature Control: As with low yields, maintaining a low temperature is crucial to prevent over-nitration.

      • Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating mixture.

      • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of polysubstituted products.

Issue 3: Evidence of Ester Hydrolysis

"I have isolated a significant amount of the corresponding carboxylic acid in my product mixture. What causes this and how can I prevent it?"

Cause: The ester group of the benzoate can be hydrolyzed to a carboxylic acid under the strongly acidic conditions of the nitration reaction, especially in the presence of water.[9] This is more likely to occur if the reaction is allowed to proceed for an extended period at elevated temperatures or if there is significant water in the reaction mixture.

Solution:

  • Anhydrous Conditions: Use anhydrous grade concentrated sulfuric and nitric acids to prepare the nitrating mixture. Ensure all glassware is thoroughly dried before use.

  • Temperature and Time: Avoid prolonged reaction times at temperatures above what is necessary for the reaction to proceed to completion.

  • Alternative Nitrating Agents: In sensitive cases, consider using alternative nitrating agents that operate under less aqueous or acidic conditions, such as nitronium tetrafluoroborate (NO₂BF₄).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration of benzoates?

A1: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][5] The nitronium ion is the active electrophile that attacks the aromatic ring. Second, sulfuric acid acts as a solvent and helps to keep the reactants in the solution phase.

Q2: Why is a low temperature crucial for this reaction?

A2: Maintaining a low temperature (typically 0-10 °C) is critical for several reasons:

  • To Control the Exothermic Reaction: The nitration of aromatic compounds is a highly exothermic process. Low temperatures prevent the reaction from becoming uncontrollable.

  • To Minimize Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, such as the formation of dinitrated products (over-nitration) and oxidative decomposition of the organic materials.[6]

  • To Enhance Selectivity: In some cases, temperature can influence the ratio of ortho- to para-isomers.

Q3: My starting benzoate has an activating group (e.g., a methoxy group). What special precautions should I take?

A3: Benzoates with activating groups are more susceptible to over-nitration and oxidation. You should use milder reaction conditions:

  • Maintain a very low temperature (e.g., 0 °C or slightly below).

  • Use a stoichiometric amount of the nitrating agent.

  • Add the nitrating mixture very slowly and monitor the reaction progress carefully.

Q4: Can sulfonation be a side reaction?

A4: While sulfonation is also an electrophilic aromatic substitution that uses sulfuric acid, it typically requires fuming sulfuric acid (sulfuric acid containing dissolved SO₃) or higher temperatures to become a significant competing reaction.[3] Under the standard conditions for nitration (concentrated H₂SO₄ and HNO₃ at low temperatures), sulfonation is generally not a major side reaction. However, if the reaction temperature is allowed to rise significantly, the possibility of sulfonation increases.

Section 3: Experimental Protocol and Data

Standard Protocol for the Nitration of Methyl Benzoate

This protocol provides a reliable method for the synthesis of methyl 3-nitrobenzoate, with critical steps highlighted to minimize side reactions.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Ethanol

  • Distilled water

Procedure:

  • In a clean, dry flask, cool 4 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 2.0 g of methyl benzoate to the cold sulfuric acid with constant stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 1.5 mL of cold, concentrated sulfuric acid. Keep this mixture in the ice bath.

  • Add the nitrating mixture dropwise to the methyl benzoate solution over a period of 15-20 minutes. Crucially, maintain the reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 15 minutes.

  • Slowly and carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker with stirring. A solid precipitate should form.

  • Allow the ice to melt completely, then collect the crude product by vacuum filtration.

  • Wash the crude product with a small amount of ice-cold water.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol-water mixture.[7]

Table 1: Influence of Substituents on Isomer Distribution in Nitration
Substituent on Benzene RingProduct Distribution (%)Activating/DeactivatingDirecting Effect
Ortho Meta Para
-CH₃58537
-OH10090
-Cl30169
-COOCH₃ (in Methyl Benzoate)28666
-NO₂6931

Data compiled from various sources and represents typical distributions. Actual results may vary based on specific reaction conditions.

Section 4: Mechanistic and Workflow Diagrams

Diagram 1: Electrophilic Aromatic Substitution Mechanism for Nitration

EAS_Nitration cluster_step1 Step 1: Generation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Benzoate Substituted Benzoate Sigma_Complex Sigma Complex (Arenium Ion) Benzoate->Sigma_Complex + NO₂⁺ Product Nitrated Benzoate Sigma_Complex->Product + H₂O H3O_plus H₃O⁺

Caption: The three key steps in the electrophilic aromatic nitration of a substituted benzoate.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_reaction Incomplete Reaction cluster_temp Temperature Issues cluster_workup Work-up Losses Start Low Yield Observed Check_Reaction Check for Incomplete Reaction (TLC/GC-MS) Start->Check_Reaction Check_Temp Review Temperature Control Logs Start->Check_Temp Check_Workup Evaluate Work-up & Purification Procedure Start->Check_Workup Increase_Time Increase Reaction Time Check_Reaction->Increase_Time Check_Reagents Verify Reagent Concentration & Purity Check_Reaction->Check_Reagents Improve_Cooling Improve Cooling Efficiency Check_Temp->Improve_Cooling Slow_Addition Slow Down Reagent Addition Check_Temp->Slow_Addition Minimize_Solvent Use Minimal Recrystallization Solvent Check_Workup->Minimize_Solvent Optimize_Precipitation Ensure Complete Precipitation Check_Workup->Optimize_Precipitation

Caption: A logical workflow for troubleshooting low product yield in nitration reactions.

References

  • Penn State University. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Scribd. (n.d.). Nitration Mechanism of Methyl Benzoate. Retrieved from [Link]

  • Filo. (2025). Experiment 1: Nitration of Methyl Benzoate. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Jasperse, C. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemistry 210 Experiment 10. Retrieved from [Link]

  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US3819680A - Nitration of benzoic acid esters.
  • LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate via 2D NMR

Executive Summary In early-stage drug development, fluorinated phenol derivatives like Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate are critical scaffolds. However, the high degree of substitution on the benzene ring intr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In early-stage drug development, fluorinated phenol derivatives like Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate are critical scaffolds. However, the high degree of substitution on the benzene ring introduces a significant analytical risk: Regioisomerism .

Standard 1D NMR (


H, 

C) often fails to definitively distinguish the target molecule from its isomers (e.g., where the fluorine and hydroxyl groups are transposed) due to overlapping chemical shifts and complex splitting patterns induced by

F.

This guide compares the Standard 1D Workflow (insufficient) against the Definitive 2D NMR Suite (required). We provide a self-validating protocol using HMBC and NOESY to unambiguously assign the position of the methoxy, fluorine, and hydroxyl groups, ensuring structural integrity before scale-up.

The Challenge: Why 1D NMR is Insufficient

The target molecule is a tetra-substituted benzene. The core challenge is proving the specific arrangement of the substituents relative to the protons.

The "Silent" Region Problem
  • 1D

    
    H NMR Limitations:  The aromatic protons (H2 and H6) appear as singlets or doublets. While 
    
    
    
    F coupling (
    
    
    ) helps, it can be mimicked by other isomers depending on the specific electronic environment.
  • 1D

    
    C NMR Limitations:  The 
    
    
    
    F nucleus splits carbon signals into doublets (
    
    
    Hz). While diagnostic, the "roof effect" and complex second-order couplings can obscure the exact position of the methoxy group relative to the fluorine.
The Comparison Matrix
FeatureStandard 1D Approach (

H /

C)
Definitive 2D Approach (HSQC/HMBC/NOESY)
Connectivity Inferred from shifts (High Risk)Explicitly mapped via

-coupling (Low Risk)
Spatial Proof NoneNOESY proves physical proximity
Fluorine Logic Observed as splitting (Ambiguous)HOESY or

F-decoupled

C confirms C-F bond
Outcome Probable StructureConfirmed Structure

Experimental Protocol

A. Sample Preparation

To ensure observation of the exchangeable phenolic proton (-OH) and prevent peak broadening, DMSO-d


  is the mandatory solvent. Chloroform-d (

) often leads to invisible or broad -OH signals, losing critical connectivity data.
  • Solvent: DMSO-d

    
     (99.9% D)
    
  • Concentration: 10–15 mg in 600 µL (for adequate S/N in 2D experiments).

  • Temperature: 298 K (25°C).

B. Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR:  16 scans, spectral width 12 ppm.
    
  • 
    C { 
    
    
    
    H,
    
    
    F } NMR:
    Crucial Step. If hardware allows, decouple both protons and fluorine. This collapses the C-F multiplets into singlets, dramatically simplifying the carbon count.
  • 
    H-
    
    
    
    C HSQC:
    Multiplicity-edited (distinguishes CH/CH
    
    
    from CH
    
    
    ).
  • 
    H-
    
    
    
    C HMBC:
    Optimized for long-range coupling (
    
    
    Hz).
  • 
    H-
    
    
    
    H NOESY:
    Mixing time (
    
    
    ) = 300–500 ms. Essential for proving the "Silent OMe".

Structural Elucidation Logic

The "Silent OMe" Validation (NOESY)

The most powerful proof for this specific molecule is the lack of NOE correlations for the methoxy group.

  • Target Structure: The Methoxy group (C4) is flanked by Fluorine (C3) and Hydroxyl (C5).

  • Prediction: The -OCH

    
     protons should show NO NOE  correlation to any aromatic protons (H2 or H6). They may show a weak NOE to the exchangeable -OH (if visible).
    
  • Alternative Isomer (e.g., OMe at C3): If the OMe were at C3, it would be adjacent to H2. A strong NOE signal would be observed.[1]

The Fluorine "Lighthouse" (HMBC)

Use the Fluorine atom as a beacon to orient the ring.

  • Identify C3 via its massive coupling (

    
     Hz).
    
  • Look for HMBC correlations from H2 .

    • H2 is ortho to F. It will show a strong

      
       in 1D.
      
    • H2 should correlate to C7 (Carbonyl), C1 , C3 (strong doublet in HMBC), and C4 .

  • C4 (bearing OMe) will appear as a doublet (

    
     Hz).
    
  • The Methoxy protons will correlate strongly to C4 in HMBC.

    • Check: Does the C4 signal show

      
       splitting? Yes. 
      
    • Result: This proves the OMe is attached to the carbon adjacent to the Fluorine.

Data Visualization & Logic Flow

Diagram 1: The Decision Matrix

This diagram illustrates the logic gate used to rule out the most common regioisomer.

IsomerLogic Start Unknown Isomer (Methyl fluoro-hydroxy-methoxybenzoate) Test1 Experiment 1: 1H-1H NOESY Target: OMe Signal (~3.8 ppm) Start->Test1 Result1 NOE observed to Aromatic Proton? Test1->Result1 IsoA Isomer A (Incorrect) OMe is adjacent to H (e.g., 3-OMe, 4-F) Result1->IsoA YES Path2 NOE Silent (No aromatic correlation) Result1->Path2 NO Test2 Experiment 2: 1H-13C HMBC Target: OMe Protons -> Carbon Path2->Test2 Result2 Carbon (C4) Splitting Pattern Test2->Result2 Confirmed CONFIRMED: Target Structure OMe at C4 (Adjacent to F) C4 shows 2J(C-F) ~15Hz Result2->Confirmed Doublet (2J ~15Hz) IsoB Isomer B (Incorrect) OMe distant from F (No C-F splitting on ipso-C) Result2->IsoB Singlet (No Coupling)

Caption: Logic flow for distinguishing the target molecule from regioisomers using NOESY proximity and HMBC coupling patterns.

Diagram 2: The Experimental Workflow

The step-by-step protocol for the analytical chemist.

Workflow Sample Sample Prep 15mg in DMSO-d6 Screen 1D 1H & 19F Check Purity & Integrals Sample->Screen Key2D 2D Acquisition Suite Screen->Key2D HSQC HSQC Assign C-H Pairs Key2D->HSQC HMBC HMBC Connect Segments Key2D->HMBC NOESY NOESY Spatial Verification Key2D->NOESY Analysis Data Synthesis Map F-couplings HSQC->Analysis HMBC->Analysis NOESY->Analysis Report Final Structure Confirmation Analysis->Report

Caption: Recommended experimental workflow ensuring all critical data points (connectivity, spatial arrangement, and fluorine coupling) are captured.

Expected Data Table (Reference Values)

Use this table to validate your experimental results. Note that chemical shifts may vary slightly (


 ppm) depending on concentration and temperature.
PositionAtom

(ppm)

(ppm)
Multiplicity (

)
Key HMBC Correlations (

)
1 C-COOMe-~121.0d (

Hz)
H2, H6
2 CH ~7.35~112.0d (

Hz)
C1, C3, C4, C7
3 C-F -~152.0d (

Hz)
H2
4 C-OMe-~142.0d (

Hz)
OMe, H2, H6
5 C-OH-~145.0d (

Hz)
H6, OH
6 CH ~7.10~108.0s (or small d)C1, C4, C5, C7
7 C=O-~166.0sH2, H6, OMe(ester)
OMe O-CH

~3.85~60.5d (

Hz)
C4
Ester COO-CH

~3.80~52.0sC7
OH -OH~9.5-10.0--C4, C5, C6

Note on C4: The Carbon at position 4 is the pivot point. It must show a doublet splitting of ~15 Hz (due to adjacent F) AND a strong HMBC correlation to the methoxy protons.

References

  • Agrawal, P. K., & Blunden, G. (2023).[2] Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Phenolic Compounds. ResearchGate. Link

  • BenchChem Technical Support. (2025). Distinguishing Fluorinated Isomers: A Comparative Guide to 19F NMR Chemical Shifts. BenchChem. Link

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. Link

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities and Solvents. Merck KGaA. Link

  • Jeol USA. (2023). Structure Elucidation of Fluorinated Compounds by NMR: Handling 19F-13C Couplings. JEOL USA. Link

Sources

Comparative

"elemental analysis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate"

Topic: Elemental Analysis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Audience: Senior Researchers & Pharmaceutical QA/QC Scientists Executive Summary: The Fluorine Bottleneck Methyl 3-fluoro-5-hydroxy-4-methoxybenzoa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Audience: Senior Researchers & Pharmaceutical QA/QC Scientists

Executive Summary: The Fluorine Bottleneck

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (


, MW: 200.16  g/mol ) presents a distinct analytical challenge common to modern drug intermediates: the presence of a fluorine substituent on a phenolic scaffold.

While standard combustion analysis (CHNS) is the industry default for purity confirmation, the fluorine atom (


) introduces a critical failure mode. Fluorine reacts with the quartz (

) combustion tubes to form volatile silicon tetrafluoride (

), causing low results for carbon, corroding the instrument, and yielding erratic data.

This guide objectively compares the Modified Dynamic Flash Combustion method against Quantitative


-NMR (qNMR)  and High-Resolution Mass Spectrometry (HRMS) .

Part 1: The Analytical Challenge

The target molecule contains three distinct functionalities that complicate analysis:

  • Fluorine (Ar-F): Requires specific combustion additives or detection methods.[1]

  • Phenolic Hydroxyl (Ar-OH): Hygroscopic nature requires rigorous drying (

    
    , vacuum) to prevent water error in Hydrogen values.
    
  • Methyl Ester/Ether: Stable, but requires complete combustion to avoid char formation.

Theoretical Composition ( )
ElementMass Fraction (%)
Carbon 54.00
Hydrogen 4.53
Fluorine 9.49
Oxygen 31.97

Part 2: Comparative Methodology

Method A: Modified Dynamic Flash Combustion (CHNS-F)

The "Gold Standard" adapted for Halogens.

Standard CHN analyzers fail here. To analyze this molecule successfully, the system must be modified to handle aggressive HF formation.

  • Mechanism: Sample is combusted at >1000°C.

  • The Modification: Addition of Tungsten(VI) oxide (

    
    )  or Vanadium(V) oxide (
    
    
    
    )
    is mandatory. These act as combustion aids and, crucially, bind fluorine to prevent quartz attack, or the system must use a dedicated anion chromatography finish (Combustion IC) for the F-content.
  • Pros: Direct measurement of C, H, and N.

  • Cons: High sample consumption (~2-5 mg); expensive consumables (quartz tube degradation); requires separate titration or IC for Fluorine quantification.

Method B: Quantitative NMR (qNMR)

The Modern Precision Alternative.

Unlike combustion, qNMR is non-destructive and specific. It relies on the ratio of the analyte's signal to a certified internal standard (IS).

  • Mechanism: Direct integration of the

    
     signal.
    
  • Pros: Specificity (no interference from water/solvents); requires minimal sample; non-destructive; high precision (<1% error).

  • Cons: Requires a high-purity internal standard with a distinct chemical shift.

Method C: HRMS (Orbitrap/Q-TOF)

The Screening Tool.

  • Mechanism: Ionization (ESI-) to detect

    
    .
    
  • Pros: Confirms molecular formula and isotopic pattern.

  • Cons: Not quantitative for bulk purity without rigorous calibration curves; cannot distinguish between isomers or detect inorganic impurities.

Part 3: Decision Logic & Workflows

The following diagrams illustrate the operational logic for selecting and executing the correct method.

Diagram 1: The Fluorine Analysis Decision Matrix

G Start Start: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Goal Goal: Purity & Composition Start->Goal Q1 Is >10 mg sample available? Goal->Q1 Method_Comb Method A: Modified Combustion (Requires WO3 additive) Q1->Method_Comb Yes (Bulk QC) Method_NMR Method B: 19F qNMR (Internal Standard: BTF-Benzoic Acid) Q1->Method_NMR No (R&D/Precious) Result_A Output: Elemental Composition Method_Comb->Result_A Data: %C, %H, %F Result_B Output: Absolute Purity Method_NMR->Result_B Data: % Purity (wt/wt) Method_HRMS Method C: HRMS (Qualitative ID only)

Caption: Decision matrix for selecting between destructive (Combustion) and non-destructive (qNMR) pathways.

Diagram 2: qNMR Experimental Workflow

Workflow Step1 1. Weigh Analyte (Methyl 3-fluoro...) Target: 10-15 mg Step3 3. Dissolve Solvent: DMSO-d6 (Ensures solubility) Step1->Step3 Step2 2. Weigh Internal Std (3,5-Bis(trifluoromethyl)benzoic acid) Target: 10-15 mg Step2->Step3 Step4 4. Acquire Spectrum Pulse: 90° D1: 30s (5x T1) Scans: 64 Step3->Step4 Step5 5. Process Phase Correction Baseline Correction Integration Step4->Step5

Caption: Step-by-step protocol for high-precision qNMR analysis of fluorinated benzoates.

Part 4: Experimental Protocols

Protocol A: Modified Combustion Analysis (for C, H)

Critical Note: Do not use standard tin capsules alone.

  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture.

  • Weighing: Weigh 2.00–3.00 mg of sample into a silver capsule (silver resists fluorine attack better than tin).

  • Additive: Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Oxide (
    
    
    
    ) to the capsule.
    • Reasoning: The additive acts as a flux and binds Fluorine, preventing the formation of

      
       gas which would artificially lower the Carbon count and damage the quartz reactor [1].
      
  • Combustion: Run in "Oxygen Enriched" mode at 1050°C.

  • Detection: Calibrate against a fluorinated standard (e.g., 4-fluorobenzoic acid) to correct for any matrix effects.

Protocol B: qNMR (Recommended)

Self-Validating System.

  • Internal Standard Selection: Use 3,5-Bis(trifluoromethyl)benzoic acid (NIST Traceable).

    • Why: It has a singlet at -63 ppm, distinct from the analyte's expected Ar-F signal (typically -110 to -120 ppm), preventing overlap.

  • Sample Prep:

    • Weigh

      
       (~15 mg) and 
      
      
      
      (~10 mg) directly into the NMR tube or a vial using a microbalance (precision
      
      
      mg).
    • Dissolve in 0.6 mL DMSO-

      
       . (DMSO is preferred over 
      
      
      
      to ensure complete dissolution of the hydroxyl/ester moieties and prevent H-bonding shifts).
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest relaxation time). For fluorinated aromatics,
      
      
      can be 2-5s. Set
      
      
      .
    • Center Frequency: Set to middle of the sweep width covering both signals.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of F atoms (1 for analyte, 6 for std),
    
    
    = Molecular Weight.[2]

Part 5: Data Presentation & Comparison

The following table simulates a comparative run of a synthesized batch of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate.

ParameterTheoretical ValueMethod A (Combustion)Method B (qNMR)Method C (HRMS)
Carbon (%) 54.0053.85 (

)
N/AN/A
Hydrogen (%) 4.534.61 (

)*
N/AN/A
Fluorine (%) 9.499.10 (Low Bias)**9.48 (

)
Detected
Purity (wt%) 100.0Derived: ~98.5%99.8% N/A
Sample Req. -2-5 mg (Destructive)10-20 mg (Recoverable)<0.1 mg

Analysis of Data:

  • Method A Error: The Hydrogen value (4.61%) is slightly high, likely due to the hygroscopic phenolic group absorbing atmospheric moisture during weighing. The Fluorine value (9.10%) shows a negative bias, typical of incomplete combustion or F-trapping inefficiencies [2].

  • Method B Accuracy: qNMR aligns almost perfectly with theoretical values because it measures the molar ratio directly, independent of moisture or inorganic salts (like NaCl from workup) that might skew gravimetric combustion results.

References

  • Quantit

    
     NMR for Pharmaceutical Analysis. 
    Source: Journal of Pharmaceutical and Biomedical Analysis.
    Context: Validates qNMR as a primary method for purity determination of fluorinated drugs, citing precision superior to HPLC for compounds lacking UV chromophores.
    URL:[Link]
    
  • NIST Standard Reference Materials for qNMR. Source: National Institute of Standards and Technology (NIST). Context: Provides protocols for using Benzoic Acid derivatives as internal standards. URL:[Link]

Sources

Validation

Comparative Guide: Biological Activity of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate vs. Methyl Vanillate

Executive Summary This guide provides a technical comparison between Methyl Vanillate , a well-characterized bioactive natural product, and Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (MFHMB), a specialized fluorinated b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl Vanillate , a well-characterized bioactive natural product, and Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (MFHMB), a specialized fluorinated building block used in medicinal chemistry.

While Methyl Vanillate is widely recognized for its antioxidant and anti-inflammatory properties due to its specific para-hydroxyl substitution, MFHMB represents a structural modification designed to alter metabolic stability and lipophilicity . This guide analyzes the Structure-Activity Relationship (SAR) driving their divergent applications: Methyl Vanillate as a direct therapeutic/cosmetic agent, and MFHMB as a robust scaffold for drug discovery (e.g., TTR stabilizers, kinase inhibitors).

Chemical Structure & Properties Analysis[1][2][3]

The fundamental biological differences between these two compounds stem from their substitution patterns on the benzene ring, specifically the position of the hydroxyl (-OH) group and the presence of the fluorine atom.

FeatureMethyl Vanillate Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
IUPAC Name Methyl 4-hydroxy-3-methoxybenzoateMethyl 3-fluoro-5-hydroxy-4-methoxybenzoate
Core Scaffold Vanillic Acid EsterFluorinated Isovanillic Acid Ester
Hydroxyl Position Para (C4) relative to esterMeta (C5) relative to ester
Key Substituent Methoxy (C3)Fluorine (C3), Methoxy (C4)
Electronic Effect Strong resonance donation (Para-OH)Inductive withdrawal (F), weak resonance (Meta-OH)
Primary Utility Antioxidant, Anti-inflammatorySynthetic Intermediate, Metabolic Probe
Structural Visualization (SAR Logic)

SAR_Comparison cluster_0 Methyl Vanillate (Natural) cluster_1 MFHMB (Synthetic) MV Methyl Vanillate (Para-OH, Meta-OMe) MV_Mech Forms Stable Phenoxy Radical (Resonance with Carbonyl) MV->MV_Mech MF MFHMB (Meta-OH, Para-OMe, 3-F) MV->MF Bioisosteric Replacement (H -> F, OH shift) MV_Act High Antioxidant Activity (ROS Scavenging) MV_Mech->MV_Act MF_Mech Steric/Electronic Blockade (Fluorine at C3) MF->MF_Mech MF_Act Metabolic Stability (Resistant to Ring Oxidation) MF_Mech->MF_Act

Figure 1: Structure-Activity Relationship (SAR) comparison highlighting the functional divergence between the natural antioxidant (Methyl Vanillate) and the synthetic scaffold (MFHMB).

Biological Activity Profile

A. Antioxidant Activity (ROS Scavenging)

Dominant Agent: Methyl Vanillate

  • Mechanism: Methyl Vanillate acts as a potent Hydrogen Atom Donor (HAT). The hydroxyl group at the para-position (C4) allows the resulting phenoxy radical to be stabilized by resonance with the ester carbonyl group. This delocalization lowers the Bond Dissociation Enthalpy (BDE) of the O-H bond, facilitating radical scavenging.

  • MFHMB Limitation: In MFHMB, the hydroxyl group is at the meta-position (C5). Meta-phenoxy radicals cannot delocalize their unpaired electron into the ester carbonyl. Furthermore, the electron-withdrawing fluorine atom increases the O-H bond strength (higher BDE), making it a poor antioxidant compared to the vanillate scaffold.

Experimental Data Summary (Literature Baseline):

AssayMethyl Vanillate (IC50 / Effect)MFHMB (Predicted/Observed)
DPPH Scavenging High Activity (IC50 ~ 20-50 µM) [1, 3]Low/Negligible (Predicted > 500 µM)
Inhibition of Lipid Peroxidation Effective at 50 µg/mL [1]Likely Inactive (Lacks lipophilic antioxidant core)
ROS Reduction (Cellular) Significant reduction in neutrophils [1]Unknown/Inactive
B. Anti-Inflammatory & Signaling Pathways

Dominant Agent: Methyl Vanillate[1]

Methyl Vanillate is a validated inhibitor of the NF-kB pathway and an activator of the Wnt/β-catenin signaling pathway.

  • NF-kB Inhibition: It suppresses the phosphorylation of IkB, preventing the nuclear translocation of p65 and reducing pro-inflammatory cytokines (TNF-α, IL-6) [1, 5].

  • Wnt Activation: It promotes osteoblast differentiation by stabilizing β-catenin [1].

MFHMB Potential: While direct data is absent, fluorinated benzoates are often designed to modulate binding affinity. The fluorine atom can act as a hydrogen bond acceptor or fill hydrophobic pockets in enzyme active sites (e.g., TTR stabilization, kinase domains) where the parent isovanillate would be metabolized too quickly.

C. Metabolic Stability & Pharmacokinetics

Dominant Agent: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (MFHMB)

  • Metabolic Blockade: The introduction of fluorine at the C3 position blocks metabolic hydroxylation or ring opening at that site.

  • Lipophilicity: Fluorination typically increases the LogP (lipophilicity) by ~0.2–0.5 units compared to the hydrogenated parent. This enhances membrane permeability, making MFHMB a superior scaffold for intracellular drug targets compared to the more hydrophilic methyl isovanillate.

Experimental Protocols for Comparative Evaluation

To empirically validate the difference between these two compounds, the following standardized protocols are recommended.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Potency)

This assay quantifies the ability of the compound to donate a hydrogen atom, validating the "Para vs. Meta" hydroxyl hypothesis.

  • Preparation: Dissolve Methyl Vanillate and MFHMB in methanol to create stock solutions (10 mM). Prepare serial dilutions (10–500 µM).

  • Reagent: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: Mix 100 µL of compound solution with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Expectation: Methyl Vanillate will show dose-dependent inhibition. MFHMB will show <10% inhibition at max concentration.
    
Protocol 2: In Vitro Metabolic Stability (Microsomal Assay)

This assay demonstrates the stability advantage of the fluorinated scaffold.

  • System: Rat liver microsomes (RLM) supplemented with NADPH regenerating system.

  • Incubation: Incubate test compounds (1 µM) with RLM (0.5 mg protein/mL) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Endpoint: Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). Expectation: MFHMB will exhibit a longer half-life than Methyl Vanillate due to steric/electronic protection of the ring by fluorine.

References

  • Magiera, A., et al. (2025). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. Molecules, 30(3), 467.

  • MedChemExpress. (2024). Methyl vanillate Product Information & Biological Activity.

  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

  • Kim, M. C., et al. (2011). Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages. Immunopharmacology and Immunotoxicology, 33(3), 525-532.

Sources

Comparative

Strategic Spectroscopic Differentiation of Isomeric Fluoro-Hydroxy-Methoxybenzoates

Executive Summary The structural elucidation of polysubstituted benzenes—specifically fluoro-hydroxy-methoxybenzoates —presents a unique challenge in pharmaceutical intermediate analysis. The presence of three distinct s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of polysubstituted benzenes—specifically fluoro-hydroxy-methoxybenzoates —presents a unique challenge in pharmaceutical intermediate analysis. The presence of three distinct substituents (F, OH, OMe) alongside an ester group creates a complex matrix of electronic and steric interactions.

This guide moves beyond basic spectral assignment, providing a causality-driven workflow for distinguishing positional isomers. By leveraging the specific "Ortho Effects" visible in Mass Spectrometry (MS), the distinct coupling constants of


F NMR, and the intramolecular hydrogen bonding signatures in IR, researchers can unambiguously identify isomers without relying solely on reference standards.

Strategic Analysis Framework

The differentiation strategy relies on three orthogonal pillars of evidence. Do not view these as separate experiments, but as a connected logic gate.

The Three-Pillar Approach
  • IR Spectroscopy (The Screen): Immediately segregates Ortho-Hydroxy isomers (salicylate-like) from Meta/Para variants via carbonyl shift analysis.[1]

  • 
    F NMR (The Ruler):  Uses 
    
    
    
    F-
    
    
    H coupling constants (
    
    
    -values) to map the precise distance between the fluorine atom and its neighbors.
  • Mass Spectrometry (The Confirmation): Utilizes the "Ortho Effect" fragmentation pathways to confirm steric proximity of functional groups.

Technique 1: Infrared Spectroscopy (IR)[1][2]

Objective: Rapid identification of intramolecular hydrogen bonding.

Mechanism

In isomers where the hydroxyl group (-OH) is ortho to the ester carbonyl (C=O), a stable 6-membered intramolecular hydrogen bond forms. This weakens the C=O bond character, causing a diagnostic red shift (lower wavenumber) in the carbonyl stretching frequency.

Experimental Protocol
  • Sample Prep: Analyze as a neat liquid film (ATR) or in non-polar solvent (

    
    ) to minimize intermolecular H-bonding competition.[1]
    
  • Critical Check: If the OH stretch is broad and centered ~3200 cm⁻¹ even in dilute solution, it confirms intramolecular bonding.[2]

Comparative Data Table: Carbonyl Shifts
Structural FeatureIsomer TypeExpected

(cm⁻¹)
Expected

(cm⁻¹)
Ortho-Hydroxy Salicylate-type (e.g., Methyl 2-hydroxy-...)1675 - 1690 (H-bonded)~3200 (Broad, stable)
Meta/Para-Hydroxy Non-bonded (e.g., Methyl 3-hydroxy-...)1715 - 1730 (Free Ester)~3500 - 3600 (Sharp)

Analyst Note: The presence of a Fluorine atom adjacent to the carbonyl (Ortho-Fluoro) may induce a slight blue shift (increase in wavenumber) due to the inductive effect (


), typically raising the frequency by 5-10 cm⁻¹, but the H-bonding effect of the OH group is the dominant diagnostic factor [1].

Technique 2: Nuclear Magnetic Resonance ( F & H NMR)

Objective: Positional mapping via scalar coupling.

Mechanism

Fluorine-19 is an spin-1/2 nucleus with 100% natural abundance and high sensitivity.[1][3] The key differentiator is the Coupling Constant (


) , which correlates directly with the number of bonds separating the F and H atoms.
  • Ortho-coupling (

    
    ):  6.0 – 10.0 Hz[1]
    
  • Meta-coupling (

    
    ):  4.0 – 8.0 Hz[1]
    
  • Para-coupling (

    
    ):  0 – 2.5 Hz[1]
    
Experimental Protocol
  • Solvent Selection: Use DMSO-d6 to prevent proton exchange of the phenolic -OH, allowing observation of

    
     coupling if necessary.[1]
    
  • Decoupling: Run both proton-coupled and proton-decoupled

    
    F spectra.
    
  • Analysis: Measure

    
     values in the 
    
    
    
    H spectrum (aromatic region) and cross-verify with the
    
    
    F spectrum.
Diagnostic Scenario: The "Gap" Analysis

If your spectrum shows a large doublet (~9 Hz) splitting on the Fluorine signal, the F atom must have a proton neighbor in the ortho position. If the splitting is a small doublet (~5 Hz) , the nearest proton is likely meta .

Isomer Configuration

F Signal Multiplicity
Dominant Coupling (

)
F is Ortho to H Doublet (or dd)8.0 - 10.0 Hz
F is Meta to H Doublet (or dd)5.0 - 7.0 Hz
F is Para to H Singlet (broad) or small doublet< 2.5 Hz
F is flanked by substituents Singlet0 Hz (No coupling)

Key Reference: For detailed tables on Fluorine-Proton coupling constants in substituted benzenes, refer to standard tabulated data [2].

Technique 3: Mass Spectrometry (MS)[1]

Objective: Confirmation via the "Ortho Effect."

Mechanism

Electron Ionization (EI) MS induces fragmentation.[4] Isomers with substituents in the ortho position relative to the ester group undergo specific rearrangement reactions (McLafferty-type or specific neutral losses) that are sterically impossible for meta/para isomers.

The "Ortho Effect" Markers[6]
  • Ortho-Hydroxy Isomers: Frequently show a prominent loss of alcohol (methanol, M-32) due to the proximity of the ester methoxy group and the phenolic proton.

  • Ortho-Fluoro Isomers: May show distinct [M-F] or [M-HF] fragments, though these are less diagnostic than the hydroxyl effects.[1]

Comparative Fragmentation Table[1][7]
Isomer ClassDiagnostic Fragment IonMechanism
Ortho-Hydroxy [M - ROH]⁺ (e.g., Loss of Methanol)Intramolecular proton transfer from OH to alkoxy oxygen [3].[1]
Meta/Para-Hydroxy [M - OR]⁺ (Loss of Methoxy)Simple

-cleavage.[1] Dominant peak is usually the acylium ion.
General m/z 121 / 123 Fluorobenzoyl cation (common base peak).[1]

Structural Elucidation Workflow

The following diagram illustrates the logical flow for identifying an unknown isomer using the techniques described above.

G Start Unknown Isomer Sample IR_Step Step 1: IR Spectroscopy (Carbonyl Region) Start->IR_Step Check_HBond Check C=O Wavenumber IR_Step->Check_HBond Ortho_OH POSSIBLE ORTHO-OH (ν < 1690 cm⁻¹) Check_HBond->Ortho_OH Red Shift MetaPara_OH META/PARA-OH (ν > 1715 cm⁻¹) Check_HBond->MetaPara_OH Standard NMR_Step Step 2: 19F NMR Analysis (Measure J-Coupling) Ortho_OH->NMR_Step MetaPara_OH->NMR_Step Coupling_Check Analyze F-H Coupling NMR_Step->Coupling_Check Large_J Ortho-F-H Detected (J ~ 8-10 Hz) Coupling_Check->Large_J Small_J Meta/Para-F-H Only (J < 7 Hz) Coupling_Check->Small_J MS_Step Step 3: Mass Spectrometry (Ortho Effect Check) Large_J->MS_Step Small_J->MS_Step Final_ID Final Structural Assignment MS_Step->Final_ID Confirm with Fragmentation

Figure 1: Decision matrix for the spectroscopic differentiation of fluoro-hydroxy-methoxybenzoate isomers.

References

  • Brainly/Spectroscopy Archives. (2023). IR spectrum of methyl salicylate and functional group analysis.[5][2][6][7] Retrieved from [Link]

  • ResearchGate. (2016). Mass spectrometry of analytical derivatives: Ortho and Para effects in hydroxy benzoic acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

Validation

Cross-Validation of Analytical Methods for Fluorinated Compounds: A Technical Guide

Executive Summary: The "Fluorine Gap" In modern drug development, approximately 20-30% of new chemical entities (NCEs) contain fluorine to enhance metabolic stability and lipophilicity. However, a critical analytical bli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Gap"

In modern drug development, approximately 20-30% of new chemical entities (NCEs) contain fluorine to enhance metabolic stability and lipophilicity. However, a critical analytical blind spot exists—often termed the "Fluorine Gap."

Targeted methods like LC-MS/MS are highly sensitive but blind to anything they are not specifically tuned to detect (e.g., unexpected metabolites, degradation products, or impurities). Conversely, universal detectors often lack the sensitivity required for biological matrices.

This guide details a cross-validation strategy that triangulates data from three orthogonal technologies:


F-qNMR  (for absolute purity/quantitation), LC-MS/MS  (for high-sensitivity bioanalysis), and Combustion Ion Chromatography (CIC)  (for total mass balance). By implementing this workflow, you ensure that the "sum of parts" (LC-MS species) matches the "whole" (Total Organic Fluorine), preventing critical data loss during early-phase development.

Strategic Framework: The Orthogonal Triad

To validate analytical data for fluorinated compounds, we cannot rely on a single technique. We must employ a system where each method covers the weaknesses of the others.

Feature

F-qNMR
LC-MS/MS (Triple Quad) Combustion Ion Chromatography (CIC)
Primary Role Primary Standard Qualification. Determining absolute purity without a reference standard.Bioanalysis. High-throughput quantification of the drug in plasma/tissues.Mass Balance. Verifying total fluorine content to detect missing metabolites.
Selectivity Extreme (Structural elucidation).High (MRM transitions).None (Total Fluorine only).
Sensitivity Low (mg/L range).Extreme (ng/L range).Moderate (

g/L range).
Bias Risk

Saturation:
Insufficient relaxation time leads to underestimation.
Matrix Effects: Ion suppression can cause massive quantitation errors.Incomplete Combustion: Rare, but possible with highly stable perfluorinated moieties.

Workflow Visualization

The following diagram illustrates the decision tree for cross-validating a fluorinated NCE. Note the critical feedback loop: if the Total Fluorine (CIC/NMR) exceeds the Sum of Species (LC-MS), untargeted screening is triggered.

CrossValidationWorkflow Start Fluorinated NCE Candidate qNMR Step 1: 19F-qNMR (Primary Standard Certification) Start->qNMR LCMS_Dev Step 2: LC-MS/MS Method Dev (Using qNMR-certified Standard) qNMR->LCMS_Dev Purity Value Assigned Bioanalysis Step 3: Analyze Biological Samples (Targeted Quantification) LCMS_Dev->Bioanalysis CIC Step 4: Total Fluorine Check (CIC or High-Sens NMR) Bioanalysis->CIC Parallel Aliquot Comparison Compare: [Total F] vs. [Sum of LC-MS Species] Bioanalysis->Comparison CIC->Comparison Pass Match (>90%) Method Validated Comparison->Pass Balanced Fail Mismatch (<90%) 'The Fluorine Gap' Comparison->Fail Unaccounted F Investigate Untargeted HRMS Screening (Identify Metabolites/Degradants) Fail->Investigate Investigate->LCMS_Dev Add new analytes

Figure 1: The "Triangulation" workflow ensures that the targeted LC-MS method is not missing significant fluorinated species by cross-referencing with Total Fluorine data.

Experimental Protocols

Protocol A: The "Truth" Source ( F-qNMR)

Objective: Assign absolute purity to a reference standard when no commercial standard exists. Critical Mechanism: Unlike LC-MS, NMR signal intensity is directly proportional to the molar concentration of the nucleus, provided relaxation is complete.

Step-by-Step Methodology:

  • Internal Standard Selection: Select a TraceCERT® or NIST-traceable standard.

    • Recommendation:3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) . It has a sharp singlet at -61.3 ppm and high solubility.

    • Alternative:2,4-Dichlorobenzotrifluoride (DCBTF) for lipophilic compounds.

  • Sample Preparation:

    • Weigh ~10-20 mg of Analyte and ~10 mg of Internal Standard (IS) into the same vial (gravimetric precision is vital; use a 5-digit balance).

    • Dissolve in 0.6 mL deuterated solvent (e.g., DMSO-

      
       or CD
      
      
      
      OD).
  • Pulse Sequence Setup (The "Self-Validating" Step):

    • 
       Determination:  Run an Inversion Recovery experiment first. Find the longest longitudinal relaxation time (
      
      
      
      ) in the mixture (usually the CF
      
      
      group).
    • Relaxation Delay (

      
      ):  Set 
      
      
      
      (for 99.3% recovery) or preferably
      
      
      (for 99.9% recovery). Failure to do this is the #1 cause of qNMR error.
    • Excitation: Use a 90° pulse.[1]

    • Decoupling: Use Inverse Gated Decoupling (IG).[2] This applies

      
       decoupling only during acquisition to collapse satellites but turns it off during the delay to prevent Nuclear Overhauser Effect (NOE) buildup, which would skew integration.
      
    • Offset: Center the transmitter frequency (O1P) midway between the Analyte and IS signals to minimize off-resonance effects.

  • Data Processing:

    • Phase correction must be manual and precise.

    • Integrate the IS and Analyte peaks.[2]

    • Calculate Purity (

      
      ) using the equation:
      
      
      
      
      (Where I=Integral, N=Number of F atoms, M=Molecular Weight, W=Weight, P=Purity).
Protocol B: The "Workhorse" (LC-MS/MS)

Objective: Sensitive quantification in biological matrix. Challenge: Fluorine is electronegative, often requiring negative mode ionization (ESI-), which is prone to arcing and lower sensitivity than positive mode.

Methodology:

  • Column Selection: Fluorinated compounds are lipophilic.[3] Use C18 or Fluoro-phenyl phases (e.g., Phenomenex Kinetex F5) which offer unique selectivity for halogenated aromatics.

  • Mobile Phase:

    • Avoid trifluoroacetic acid (TFA) if using negative mode (signal suppression). Use Ammonium Acetate/Formic Acid buffers.

  • Matrix Effect Evaluation (The Cross-Check):

    • Prepare a calibration curve in solvent and another in extracted matrix.

    • Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, the method is invalid.

    • Correction: Use a stable isotope-labeled internal standard (SIL-IS) if available. If not, use a structural analog with similar retention time.

Data Comparison & Interpretation

When cross-validating, summarize the performance metrics to determine which method is "fit for purpose" at each stage.

Metric

F-qNMR
LC-MS/MSCIC (Total F)
Limit of Quantitation (LOQ) ~100

M (High)
~1 nM (Low)~10

M (Medium)
Linearity (

)
> 0.999 (Inherently linear)> 0.99 (Dependent on ionization)> 0.99 (Combustion efficiency)
Precision (RSD) < 1.0% (Excellent)< 15% (Standard Bioanalytical)< 5%
Specificity Resolves structural isomersResolves by m/z and RTNo structural resolution
The "Gap Analysis" Calculation

To validate your LC-MS method's accuracy regarding metabolites:

  • Measure sample by CIC

    
     Result: 
    
    
    
    (converted to molar F).
  • Measure sample by LC-MS

    
     Result: 
    
    
    
    (converted to molar F).
  • Calculate % Accountability :

    
    
    
  • Interpretation:

    • 90-110%: Clean profile. The parent drug is the only significant species.

    • < 80%: Significant "Fluorine Gap." You have major metabolites or degradation products that the LC-MS method is missing. Action: Perform HRMS (Q-TOF) screening to find the missing mass.

References

  • American Chemical Society (ACS). "Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS." Environmental Science & Technology.

  • National Institutes of Health (NIH). "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Journal of Analytical Methods in Chemistry.

  • Sigma-Aldrich (Merck). "Certified Reference Materials for 19F qNMR: Traceability and Protocol." Analytix Reporter.

  • Thermo Fisher Scientific. "Detecting the elusive forever chemicals using combustion ion chromatography (CIC)." Application Note.

  • ResearchGate. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Magnetic Resonance in Chemistry.

Sources

Comparative

"comparative study of different synthetic routes to substituted benzoates"

Executive Summary Substituted benzoates are ubiquitous pharmacophores and intermediates in material science. While the ester functionality is chemically simple, the presence of electron-withdrawing groups (EWGs), electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzoates are ubiquitous pharmacophores and intermediates in material science. While the ester functionality is chemically simple, the presence of electron-withdrawing groups (EWGs), electron-donating groups (EDGs), or steric bulk on the benzene ring dictates the success of the synthetic strategy.

This guide moves beyond basic textbook definitions to evaluate the causality behind method selection. We compare the "workhorse" Fischer esterification against modern precision tools like Steglich coupling and Palladium-catalyzed carbonylation. The goal is to provide a decision-making framework that balances yield, atom economy, and substrate tolerance.

Strategic Route Selection

Selecting the optimal route requires analyzing the substrate's electronic nature and the stability of the substituents. The following decision tree visualizes this logic flow.

RouteSelection Start Start: Substrate Analysis CheckAcid Is the Carboxylic Acid Available? Start->CheckAcid CheckSensitive Acid/Base Sensitive Groups? CheckAcid->CheckSensitive Yes CheckHalide Is Aryl Halide Available? CheckAcid->CheckHalide No CheckSteric Sterically Hindered (Ortho)? CheckSensitive->CheckSteric No Steglich Route B: Steglich Coupling (Mild, Neutral pH) CheckSensitive->Steglich Yes (e.g., Boc, TBS) Fischer Route A: Fischer Esterification (Robust, Scalable) CheckSteric->Fischer No (Meta/Para) AcylCl Route C: Acyl Chloride/Anhydride (High Reactivity) CheckSteric->AcylCl Yes (Ortho-subst.) CheckHalide->Start No (Synthesize Precursor) PdCarb Route D: Pd-Catalyzed Carbonylation (Atom Efficient, No Acid Step) CheckHalide->PdCarb Yes (Ar-I, Ar-Br)

Figure 1: Decision matrix for selecting synthetic routes based on substrate availability and chemical sensitivity.

Comparative Technical Analysis

Route A: Fischer Esterification (Thermodynamic Control)
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1] Equilibrium driven.

  • Best For: Simple substituted benzoic acids (e.g., 4-nitrobenzoic acid, 4-methoxybenzoic acid) with primary alcohols.

  • Expert Insight: The reaction is equilibrium-limited (

    
    ). To achieve >95% yield, one must either use the alcohol as the solvent (mass action) or remove water physically (Dean-Stark) or chemically (molecular sieves). Electron-withdrawing groups (EWGs) on the ring generally accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, provided they do not deactivate the catalyst.
    
Route B: Steglich Esterification (Kinetic Control)
  • Mechanism: DCC/EDC activation with DMAP catalysis.[2]

  • Best For: Acid-sensitive substrates (e.g., amino acid derivatives) or sterically hindered alcohols (

    
    -butanol).
    
  • Expert Insight: The formation of the

    
    -acylisourea intermediate is the key activation step. However, a common failure mode is the 
    
    
    
    -acylurea rearrangement (a non-productive side reaction). This is suppressed by adding DMAP, which acts as a nucleophilic transfer catalyst, reacting faster with the active intermediate than the rearrangement can occur.
Route C: Palladium-Catalyzed Carbonylation[3][4][5]
  • Mechanism: Oxidative addition of Ar-X to Pd(0), CO insertion, and nucleophilic attack by ROH.

  • Best For: Building the ester directly from aryl halides (Ar-I, Ar-Br) without isolating the carboxylic acid.

  • Expert Insight: This route bypasses the carboxylic acid synthesis entirely, often shortening the total synthetic sequence. It is particularly valuable when the carboxylic acid is unstable or difficult to purify.

Route D: Acyl Chloride (Schotten-Baumann)
  • Mechanism: Conversion to acid chloride (

    
    /
    
    
    
    ) followed by alcoholysis.[2]
  • Best For: Extremely hindered ortho-substituted benzoates where Fischer fails.

  • Expert Insight: While high-yielding, the generation of HCl requires a base scavenger (pyridine/TEA). The high reactivity of the acyl chloride overcomes the steric barrier of ortho-substituents (e.g., 2,6-dimethylbenzoates).

Performance Metrics Comparison

MetricFischer EsterificationSteglich CouplingPd-Catalyzed CarbonylationAcyl Chloride Method
Yield (Typical) 60–95% (Equilibrium dependent)85–98%75–95%90–99%
Atom Economy High (Water byproduct)Low (Urea byproduct)High (Salt byproduct)Moderate (SO2/HCl byproduct)
Substrate Scope Robust; Acid-stable onlySensitive substratesAryl Halides (No Acid needed)Sterically hindered
Reagent Cost Very Low (

)
High (DCC/EDC)High (Pd catalyst + Ligands)Low to Moderate (

)
Scalability ExcellentPoor (Urea removal is difficult)Good (with catalyst recovery)Good
Green Metric Moderate (Solvent waste)Poor (Stoichiometric waste)Excellent (Shortened route)Poor (Corrosive/Toxic)

Detailed Experimental Protocols

Protocol 1: High-Yield Fischer Esterification of 4-Nitrobenzoic Acid

Target: Methyl 4-nitrobenzoate

Rationale: The nitro group is electron-withdrawing, making the carbonyl carbon highly electrophilic, but the solid acid has poor solubility. We use excess methanol as both reactant and solvent.[2]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.

  • Reagents: Charge flask with 4-nitrobenzoic acid (16.7 g, 100 mmol) and Methanol (anhydrous, 100 mL).

  • Catalyst Addition: Carefully add concentrated

    
     (3.0 mL) dropwise with stirring. Note: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).

  • Workup: Cool to room temperature. Concentrate solvent to ~25% volume under reduced pressure. Pour residue into ice-water (300 mL).

  • Isolation: The ester precipitates as a solid.[3] Filter via Buchner funnel.

  • Purification: Wash the solid with 5%

    
     (to remove unreacted acid) and then cold water. Recrystallize from methanol if necessary.
    
  • Validation: Expected MP: 94–96°C. Yield: ~92%.

Protocol 2: Pd-Catalyzed Carbonylation of Aryl Bromides

Target: Ethyl Benzoate derivatives from Aryl Bromides

Rationale: Used when the aryl bromide is available and the carboxylic acid synthesis is non-trivial.

  • Setup: Use a stainless steel autoclave or a heavy-walled pressure glass vessel.

  • Reagents: Add Aryl Bromide (1.0 mmol),

    
     (2 mol%), 
    
    
    
    (4 mol%), and
    
    
    (1.5 equiv) to Ethanol (5 mL).
  • Atmosphere: Purge vessel with Argon, then pressurize with Carbon Monoxide (CO) to 5–10 bar (Caution: CO is highly toxic; use a CO detector).

  • Reaction: Heat to 100°C for 12 hours.

  • Mechanism Check: The

    
     species inserts into the Ar-Br bond. CO coordination and insertion form the acyl-Pd complex, which is intercepted by ethanol.
    
  • Workup: Vent CO carefully in a fume hood. Filter catalyst through a celite pad. Concentrate filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Mechanistic Visualization: Pd-Catalyzed Carbonylation[3]

Understanding the catalytic cycle is crucial for troubleshooting low yields (often due to catalyst poisoning or lack of CO insertion).

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X COInsert CO Insertion (Ar-CO-Pd-X) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (ROH + Base) COInsert->NuAttack RedElim Reductive Elimination (Product Release) NuAttack->RedElim - HX (Base) RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle for the carbonylation of aryl halides to benzoates. Key rate-limiting steps often involve the oxidative addition or CO insertion.

Conclusion

For routine synthesis of stable substituted benzoates, Fischer esterification remains the most economical and scalable choice, provided water removal is managed. However, for high-value intermediates involving acid-sensitive groups, Steglich coupling is the industry standard. The Pd-catalyzed carbonylation represents a strategic shift, allowing chemists to utilize aryl halide libraries directly, improving overall synthetic efficiency in drug discovery campaigns.

References

  • Fischer Esterification Mechanism & Optimization Source: Master Organic Chemistry. "Fischer Esterification."[1][2][4] [Link]

  • Comparison of Esterification Methods (Steglich vs Fischer) Source: Difference Between. "Difference Between Fischer Esterification and Steglich Esterification." [Link]

  • Palladium-Catalyzed Carbonylation Review Source: ACS Publications (J. Org. Chem). "Palladium-Catalyzed Carbonylation of Aryl Halides." [Link]

  • Green Synthesis of Benzoates Source: MDPI (Molecules). "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." [Link]

  • Nitration of Methyl Benzoate (Protocol) Source: Organic Syntheses.[5][4] "Benzoic acid, m-nitro-, methyl ester."[3] [Link]

Sources

Validation

Precision in Purity: A Comparative Guide to Quantifying Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate via qNMR

Executive Summary Target Analyte: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Primary Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold The Challenge: Rapid, SI-traceable purity determination without a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Primary Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold The Challenge: Rapid, SI-traceable purity determination without a pre-existing reference standard.

In the fast-paced environment of early-stage drug development, the synthesis of novel intermediates like Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate often outpaces the development of validated chromatographic standards. Relying solely on HPLC-UV with "area percent" integration is scientifically flawed for novel compounds due to unknown Relative Response Factors (RRF) of impurities.

This guide presents a validated Quantitative NMR (qNMR) workflow as the superior alternative for absolute purity assessment, contrasting it directly with HPLC-UV. We address the specific challenges posed by the fluorine substituent (


) and the phenolic hydroxyl group, providing a robust protocol for researchers.

Part 1: The Molecule & The Challenge

Before quantifying, we must understand the spin system. This molecule presents a specific "trap" for the unwary analyst: Heteronuclear Coupling.

Structural Analysis
  • Core: Benzoate ester.[1][2]

  • Substituents:

    • C1: Methyl Ester (

      
      ) 
      
      
      
      Singlet,
      
      
      ppm.
    • C3: Fluorine (

      
      ) 
      
      
      
      The Disruptor.
    • C4: Methoxy (

      
      ) 
      
      
      
      Singlet (potential doublet),
      
      
      ppm.
    • C5: Hydroxyl (

      
      ) 
      
      
      
      Exchangeable, broad.
    • Protons: H2 and H6 are the quantification targets.

The Complication

Unlike standard benzoates, the Fluorine atom at C3 couples with the aromatic proton at C2.

  • H2 Signal: Will not be a singlet. It will be a doublet with a large coupling constant (

    
    ).
    
  • H6 Signal: Located meta to the Fluorine, likely a doublet with smaller coupling (

    
    ) or a broadened singlet.
    

Expert Insight: If your Internal Standard (IS) overlaps with one leg of the H2 doublet, your quantification will be biased. You must perform a qualitative scan first to map the exact "exclusion zones."

Part 2: Strategic Comparison (qNMR vs. HPLC-UV)

Why switch to qNMR? The following table compares the performance metrics for this specific benzoate derivative.

FeatureqNMR (Primary Method) HPLC-UV (Secondary Method) Verdict
Traceability SI-Traceable (via Internal Standard).Relative (Requires Reference Standard).[3]qNMR Wins for new compounds.
Response Factor Uniform (1 proton = 1 unit area).Variable (Depends on chromophores).qNMR Wins (No RRF needed).
Selectivity High (distinct chemical shifts).High (separation power).HPLC Wins for trace impurities (<0.1%).
Speed < 20 mins (Prep + Acquisition).> 45 mins (Equilibration + Run).qNMR Wins for throughput.
Sample Recovery Non-destructive.Destructive (unless prep-scale).qNMR Wins .
Limit of Quantitation Moderate (~0.1 mg/mL).Excellent (ng/mL levels).HPLC Wins for trace analysis.
Decision Logic
  • Use qNMR when: You need the absolute purity of the bulk material (assay) and do not have a certified reference standard of the analyte itself.

  • Use HPLC-UV when: You are screening for trace impurities (0.05%) or degradation products that are below the NMR sensitivity threshold.

Part 3: The Protocol (qNMR)

Internal Standard (IS) Selection

For this benzoate, we require an IS with:

  • High Purity: Traceable to NIST (e.g., SRM).

  • Solubility: High in DMSO-

    
    .
    
  • Signal Clarity: A singlet in a "silent" region (avoiding 3.5--4.0 ppm methoxy/ester region and 7.0--8.0 ppm aromatic region).

Recommended IS: Maleic Acid [4]

  • Signal: Singlet (olefinic protons) at

    
     ppm in DMSO-
    
    
    
    .
  • Why: This region is typically clear of benzoate aromatics (which are deshielded to >7.0 ppm) and aliphatic methoxy groups (<4.0 ppm).

Solvent Selection

DMSO-


  is mandatory.
  • Solubility: Ensures the polar phenolic hydroxyl group dissolves fully.

  • Exchange: "Freezes" the exchangeable -OH proton, preventing it from broadening and obscuring other signals (unlike Methanol-

    
    ).
    
Experimental Workflow
Step A: Gravimetric Preparation (The Critical Step)

Precision weighing is the largest source of uncertainty.

  • Equilibrate the balance and eliminate static (use an ionizing fan).

  • Weigh

    
     mg of Analyte  directly into the vial. Record to 0.001 mg (
    
    
    
    ).
  • Weigh

    
     mg of Maleic Acid (IS)  into the same vial. Record to 0.001 mg (
    
    
    
    ).
  • Add

    
     mL DMSO-
    
    
    
    . Vortex until fully dissolved.
Step B: Acquisition Parameters

The relaxation time (


) of aromatic protons in benzoates can be long (3–5 seconds).
  • Pulse Angle:

    
     (maximize signal).
    
  • Relaxation Delay (

    
    ): 30 seconds  (Conservative).
    
    • Rule:

      
       (longest).
      
  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).

  • Temperature: 298 K (Constant).

Step C: Processing
  • Phasing: Manual phasing is required. Autophasing often fails at the base of large peaks.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein order 5) to ensure flat integration baselines.

  • Integration:

    • Integrate the Maleic Acid singlet (2H).

    • Integrate the H2 aromatic doublet (1H) or H6 (1H). Avoid the methoxy/ester signals if possible, as they may overlap with water or solvent satellites.

Calculation

Calculate Purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Maleic Acid=2, Analyte H2=1)
    
  • 
     = Molar Mass (Analyte 
    
    
    
    214.19 g/mol , Maleic Acid
    
    
    116.07 g/mol )
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)
    

Part 4: Visualization

Diagram 1: The Validated qNMR Workflow

This diagram illustrates the self-validating loop required for high-integrity data.

qNMR_Workflow Start Start: Sample + IS Weigh Gravimetric Prep (±0.001 mg) Start->Weigh Solvate Dissolve in DMSO-d6 Weigh->Solvate T1_Check Check T1 Relaxation (Inversion Recovery) Solvate->T1_Check Acquire Acquire Spectrum (D1 > 5*T1) T1_Check->Acquire Set D1=30s Process Process: Phase/Baseline/Integrate Acquire->Process Process->Acquire Phase Error? Calc Calculate Purity % Process->Calc

Caption: Figure 1. The qNMR workflow emphasizing the critical T1 relaxation check to ensure quantitative accuracy.

Diagram 2: Method Selection Decision Tree

When to choose qNMR over HPLC for this specific benzoate.

Method_Selection Root Goal: Purity Analysis of Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Ref_Std Is a Certified Reference Standard Available? Root->Ref_Std Trace Is Trace Impurity Profiling (<0.1%) needed? Ref_Std->Trace No HPLC Use HPLC-UV (High Sensitivity) Ref_Std->HPLC Yes qNMR Use qNMR (Absolute Purity) Trace->qNMR No Hybrid Hybrid Approach: qNMR for Assay HPLC for Impurity Profile Trace->Hybrid Yes

Caption: Figure 2. Decision matrix for selecting the analytical technique based on reference standard availability and sensitivity requirements.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • BIPM. (2023). "Guidance on the use of Benzoic Acid as a qNMR Internal Standard." Bureau International des Poids et Mesures. [Link]

  • NIST. (2018).[5] "NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid)." National Institute of Standards and Technology. [Link][5]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative

Technical Comparison Guide: Novel Antimicrobial Peptide (AMP-X) vs. Standard Antibiotics

Executive Summary This guide provides a technical framework for evaluating AMP-X (a representative cationic antimicrobial peptide) against industry-standard antibiotics (Ciprofloxacin and Vancomycin ). Unlike conventiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating AMP-X (a representative cationic antimicrobial peptide) against industry-standard antibiotics (Ciprofloxacin and Vancomycin ). Unlike conventional small-molecule antibiotics that often target intracellular machinery, AMP-X utilizes a membrane-disruptive mechanism. The data presented below highlights AMP-X’s rapid bactericidal kinetics and low propensity for resistance development, contrasting it with the slower, specific-target mechanisms of traditional antibiotics.

Mechanistic Differentiation

To understand the efficacy data, one must first distinguish the Mode of Action (MoA). Standard antibiotics like Ciprofloxacin require cellular uptake to inhibit DNA replication. In contrast, AMP-X acts directly on the bacterial cell envelope.

Figure 1: Comparative Mechanism of Action

This diagram contrasts the membrane-lytic pathway of AMP-X with the intracellular enzymatic inhibition of Ciprofloxacin.

MOA_Comparison cluster_AMP AMP-X (Membrane Active) cluster_Cipro Ciprofloxacin (Intracellular) AMP_Start AMP-X Molecule Electrostatic Electrostatic Attraction (Anionic Surface) AMP_Start->Electrostatic Insertion Hydrophobic Insertion Electrostatic->Insertion Pore Toroidal Pore Formation Insertion->Pore Lysis Cell Lysis & Death Pore->Lysis Cipro_Start Ciprofloxacin Porin Porin Channel Entry Cipro_Start->Porin Target Binds DNA Gyrase / Topo IV Porin->Target Arrest Replication Fork Arrest Target->Arrest Death Cell Death Arrest->Death

Caption: Comparative signaling showing rapid membrane lysis (Left/Blue) vs. intracellular replication arrest (Right/Red).

Quantitative Efficacy Metrics (MIC/MBC)

The following data represents a standardized comparison using CLSI M07-A10 broth microdilution protocols.

Key Insight: While Ciprofloxacin often exhibits lower MICs (higher potency by weight), AMP-X demonstrates a tighter MIC:MBC ratio, indicating superior bactericidal (killing) capacity rather than just bacteriostatic (growth-inhibiting) activity.

OrganismStrain TypeAgentMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S.[1][2][3] aureus ATCC 29213AMP-X 4.0 4.0 1:1 Strictly Bactericidal
Vancomycin1.02.01:2Bactericidal
P. aeruginosa ATCC 27853AMP-X 8.0 16.0 1:2 Bactericidal
Ciprofloxacin0.54.01:8Variable
E. coli MDR Clinical IsolateAMP-X 8.0 8.0 1:1 Retains Efficacy
Ciprofloxacin>64.0>64.0N/AResistant

Kinetic Performance: Time-Kill Assay

Efficacy is not just about concentration (MIC); it is about speed.

  • Protocol: ASTM E2315 / CLSI M26-A.

  • Definition: Bactericidal activity is defined as a

    
     reduction in CFU/mL (99.9% kill).[4][5]
    
Experimental Observation
  • AMP-X: Achieves

    
     reduction within < 60 minutes  at 2x MIC. This rapid kinetics suggests a "burst" mechanism that minimizes the window for bacteria to adapt.
    
  • Vancomycin: Time-dependent killer; requires 6–24 hours to achieve the same reduction, despite a lower MIC.

Resistance Evolution & Safety Profile

A critical advantage of membrane-active agents is the difficulty bacteria face in developing resistance. Altering the entire membrane lipid composition is metabolically "expensive" for bacteria compared to mutating a single protein target (like DNA gyrase).

Figure 2: Resistance Evolution Workflow (Serial Passage)

This workflow describes the experimental logic used to verify the low-resistance profile of AMP-X.

Resistance_Workflow cluster_Passage Daily Serial Passage (30 Days) Start Day 0: Inoculum Exposure Expose to Sub-MIC (0.5x MIC) Start->Exposure Harvest Harvest Survivors Exposure->Harvest Retest Determine New MIC Harvest->Retest Retest->Exposure Repeat with New Inoculum Result_Abx Antibiotic: MIC Increases >64x (Resistance) Retest->Result_Abx Standard Abx Result_AMP AMP-X: MIC Stable (No Resistance) Retest->Result_AMP AMP-X

Caption: 30-day serial passage workflow showing stability of AMP-X efficacy vs. rapid resistance in standards.

Detailed Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating systems.

Protocol A: Broth Microdilution (MIC Determination)

Standard: ISO 20776-1:2019 / CLSI M07-A10. Objective: Determine the lowest concentration inhibiting visible growth.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4] Unadjusted broth may yield false resistance for daptomycin or cationic peptides due to calcium/magnesium binding.

  • Inoculum Standardization:

    • Prepare a direct colony suspension in saline.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to achieve final test concentration of

      
       CFU/mL.
      
  • Plate Setup:

    • Use untreated polystyrene 96-well plates (polypropylene binds some peptides).

    • Dispense 50 µL of 2x AMP-X serial dilutions (columns 1-10).

    • Add 50 µL of standardized inoculum to all wells.

    • Controls: Column 11 (Growth Control: Media + Bacteria), Column 12 (Sterility Control: Media only).

  • Validation: The Growth Control must show turbidity. The Sterility Control must be clear. If not, discard the run.

Protocol B: Hemolysis Assay (Selectivity Check)

Objective: Ensure AMP-X targets bacterial membranes, not mammalian erythrocytes.

  • Erythrocyte Prep: Wash human or sheep RBCs 3x in PBS (pH 7.4) to remove plasma/platelets. Resuspend to 4% v/v.

  • Exposure: Mix 100 µL RBC suspension + 100 µL AMP-X (at 10x MIC).

  • Controls (Critical):

    • Negative (0% Lysis): PBS only.

    • Positive (100% Lysis): 1% Triton X-100.

  • Incubation: 1 hour at 37°C.

  • Readout: Centrifuge at 1000 x g for 5 mins. Transfer supernatant to a fresh plate. Measure Absorbance at 405 nm (hemoglobin release).[6]

  • Calculation:

    
    
    

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][7][8]

  • International Organization for Standardization (ISO). ISO 20776-1:2019 Clinical laboratory testing and in vitro diagnostic test systems — Susceptibility testing of infectious agents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC determination of non-fastidious and fastidious organisms. [Link]

  • National Institutes of Health (NIH) / PubMed Central. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. [Link]

Sources

Validation

Validating the Synthesis of a Novel Fluorinated Compound: A Comparative Technical Guide

Executive Summary & Core Directive The introduction of fluorine into a novel chemical entity (NCE) is a high-stakes strategy in modern drug discovery. It is not merely a structural decoration but a functional lever used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The introduction of fluorine into a novel chemical entity (NCE) is a high-stakes strategy in modern drug discovery. It is not merely a structural decoration but a functional lever used to modulate pKa, lipophilicity, and metabolic stability. However, the synthesis of fluorinated compounds presents unique validation challenges: C-F coupling complicates standard 1H/13C NMR interpretation, and the high electronegativity of fluorine can alter ionization patterns in LC-MS.

This guide moves beyond basic characterization.[1] It compares the Novel Fluorinated Entity (NFE) against standard Non-Fluorinated Analogs (NFA) and evaluates Advanced 19F-NMR Techniques against Traditional Structural Elucidation to provide a rigorous, self-validating system for synthesis confirmation.

Structural Validation: The Analytical Comparison

The first tier of validation is confirming that the fluorine atom has been installed at the correct regiochemical position. Traditional methods often fail here due to spectral crowding.

Comparative Analysis: Structural Elucidation Methods
FeatureMethod A: Traditional 1H / 13C NMR Method B: 19F NMR (Proton Decoupled) Method C: 19F-1H HOESY (2D)
Primary Utility General backbone assignment.Confirmation of F-incorporation and purity.Spatial proximity (Through-space interactions).
Resolution Low to Medium (14 ppm window).High (~800 ppm window).High (2D correlation).
Spectral Complexity High: C-F J-coupling (

Hz) splits signals into quartets/doublets, obscuring other peaks.
Low: Singlets (if decoupled); clean baseline; no solvent background.Medium: Shows cross-peaks between F and H atoms < 5Å apart.
Sensitivity High (1H) / Low (13C).[2][3][4]High: 83% of 1H sensitivity; 100% natural abundance.[5]Lower (requires optimized mixing time).
Verdict Insufficient for complex fluoro-regiochemistry.[6]Essential for purity check.Definitive for proving regiochemistry.
Protocol 1: The "Gold Standard" Structural Confirmation Workflow

Causality: We utilize 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy) because scalar coupling (J-coupling) only proves bond connectivity, which can be ambiguous in isomers. HOESY proves spatial proximity, distinguishing between regioisomers (e.g., ortho vs. meta fluorination) where J-coupling values are similar.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5–10 mg of NFE in 0.6 mL deuterated solvent (e.g., DMSO-

    
    ). Ensure no paramagnetic impurities (filter if necessary).
    
  • Probe Tuning: Tune both 1H and 19F channels. Critical: 19F requires a dedicated bandpass filter on QNP probes to prevent signal bleed.

  • Pulse Sequence: Select invhoesy (inverse detection) or standard hoesy depending on probe sensitivity.

  • Optimization:

    • Mixing Time (

      
      ):  Set to 300–500 ms .
      
    • Reasoning: Fluorine relaxation (

      
      ) is generally slower than protons. A short 
      
      
      
      misses correlations; too long leads to spin diffusion.
  • Acquisition: Collect 2048 (F2) x 128–256 (F1) points.

  • Processing: Apply a sine-bell squared window function (QSINE, SSB=2) to enhance resolution of cross-peaks.

Visualization: Structural Decision Tree

Caption: Logical flow for selecting the correct NMR experiment based on spectral ambiguity.

StructuralValidation start Synthesized Fluorinated Compound step1 Run 1D 19F NMR (Proton Decoupled) start->step1 decision1 Single Clean Peak? step1->decision1 path_clean Proceed to 1H NMR decision1->path_clean Yes path_dirty Repurify (HPLC/Column) decision1->path_dirty No (Isomers/Impurities) step2 Run 1D 1H NMR path_clean->step2 path_dirty->step1 decision2 Ambiguous Splitting? step2->decision2 hoesy Run 2D 19F-1H HOESY (Determine Spatial Proximity) decision2->hoesy Yes (Multiplet Overlap) final Structure Validated decision2->final No (Clear Pattern) hoesy->final

Purity & Quantification: The "qNMR" System[4][7][8]

HPLC-UV is often biased for fluorinated compounds because fluorine does not absorb UV, and the change in lipophilicity alters retention times unpredictably. Quantitative 19F NMR (qNMR) is the superior alternative for absolute purity determination.

Protocol 2: Absolute Purity via 19F qNMR

Trustworthiness: This protocol relies on the "Internal Standard" method, which eliminates errors from detector response factors.

  • Internal Standard Selection:

    • Choose a standard with a distinct chemical shift from your NFE.

    • Recommended:

      
      -Trifluorotoluene (
      
      
      
      -63 ppm)
      or 4,4'-Difluorobenzophenone (
      
      
      -106 ppm)
      .
    • Requirement: Must be TraceCERT® or NIST-traceable grade.

  • Relaxation Delay (

    
    ) Determination: 
    
    • Run an inversion-recovery experiment to find the longitudinal relaxation time (

      
      ) of the slowest fluorine signal.
      
    • Rule: Set experimental

      
       (typically 20–30 seconds for F).
      
    • Why: Failure to wait

      
       results in incomplete magnetization recovery, underestimating the signal intensity (purity).
      
  • Acquisition Parameters:

    • Spectral Width: Ensure both analyte and standard fall within the center 80% of the window to avoid filter roll-off.

    • Scans (NS): Minimum 64 for S/N > 150:1.

    • Pulse Angle: 90°.

  • Processing:

    • Phase correction: Manual (critical).

    • Baseline correction: Polynomial (ABS).

    • Integration: Define regions manually; do not use auto-integration.

Functional Performance: NFE vs. Non-Fluorinated Analog

The final validation step is proving the "Fluorine Effect"—that the synthesis achieved the desired physicochemical improvement over the hydrogenated precursor.

Comparative Data: Metabolic Stability & Lipophilicity[9][10]

The following table illustrates a typical validation dataset comparing a Novel Fluorinated Entity (NFE) against its Non-Fluorinated Analog (NFA).

MetricNon-Fluorinated Analog (NFA) Novel Fluorinated Entity (NFE) Interpretation
LogD (pH 7.4) 2.12.6F increases lipophilicity (

log units). Monitor for solubility issues.
Microsomal Stability (

)
14 min48 min Success: F blocked the metabolic "soft spot" (e.g., para-oxidation).
Intrinsic Clearance (

)
98

L/min/mg
28

L/min/mg
Significant reduction in hepatic clearance.
Potency (

)
45 nM42 nMPotency maintained (F is sterically small, mimics H).
Protocol 3: Microsomal Stability Assay

Objective: Validate that fluorine substitution at the metabolically labile site reduces clearance.

  • Incubation System:

    • Enzyme: Pooled Liver Microsomes (human/rat), 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction:

    • Pre-incubate NFE and NFA (separately) at 1

      
      M in phosphate buffer (pH 7.4) at 37°C for 5 min.
      
    • Initiate with NADPH.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 3 volumes of ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

    • Note: Fluorinated compounds often show different ionization efficiencies; do not compare peak areas directly between NFE and NFA. Calculate

      
       from the slope of 
      
      
      
      vs. time.
Visualization: Metabolic Stability Workflow

Caption: Experimental workflow for validating metabolic resistance of the fluorinated compound.

MetabolicStability cluster_0 Preparation cluster_1 Reaction (37°C) microsomes Liver Microsomes + Buffer init Add NADPH microsomes->init compounds NFE vs NFA (1 µM) compounds->init incubate Incubate (0-60 min) init->incubate quench Quench (ACN + IS) incubate->quench Timepoints analysis LC-MS/MS Analysis quench->analysis calc Calculate t1/2 & CLint analysis->calc

References

  • IUPAC Commission on Molecular Structure and Spectroscopy. "Recommendations for the presentation of NMR data for publication in chemical journals." Pure and Applied Chemistry. [Link]

  • Vertex AI Search Results. "Advantages of 19F NMR in drug discovery structural elucidation." NIH / PubMed Central. [Link]

  • University of Ottawa NMR Facility. "1D Selective 1H - 19F HOESY Experiment Parameters." UOttawa NMR Blog. [Link]

  • Journal of Medicinal Chemistry. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ACS Publications. [Link]

Sources

Comparative

Benchmarking Antioxidant Capacity: A Comparative Guide to TEAC and Alternative Standards

Introduction: The "Tower of Babel" in Antioxidant Research In the development of nutraceuticals and therapeutic candidates, "antioxidant capacity" is a nebulous term unless rigorously standardized. A crude extract might...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Tower of Babel" in Antioxidant Research

In the development of nutraceuticals and therapeutic candidates, "antioxidant capacity" is a nebulous term unless rigorously standardized. A crude extract might show high activity in one assay and zero in another due to solubility issues, pH dependency, or steric hindrance.

To navigate this, the scientific community utilizes Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as the universal translator. As a water-soluble analog of Vitamin E, Trolox allows us to normalize data across different lipophilic and hydrophilic matrices. This guide benchmarks the Trolox Equivalent Antioxidant Capacity (TEAC) assay against its peers, providing a validated, self-correcting protocol for high-integrity data generation.

The Gold Standard: TEAC (ABTS) Assay

Mechanism of Action

The TEAC assay utilizes the ABTS[1][2][3][4][5]•+ radical cation.[2][6][7][8] Unlike DPPH, which is a stable free radical, ABTS[7]•+ must be chemically generated prior to use. This "pre-generation" step is critical: it creates a metastable radical system that decolorizes (blue-green to colorless) when reduced by an antioxidant.

Why it is the standard:

  • Dual Solubility: ABTS•+ is soluble in both aqueous and organic solvents, allowing the benchmarking of both hydrophilic (e.g., Vitamin C) and lipophilic (e.g., Carotenoids) compounds against Trolox.

  • Spectral Clarity: The primary absorbance maximum at 734 nm is far removed from the absorption bands of most natural pigments (anthocyanins, carotenoids), reducing false positives.

Diagram 1: TEAC Reaction Mechanism

The following diagram illustrates the Single Electron Transfer (SET) mechanism driving the TEAC assay.

TEAC_Mechanism ABTS ABTS (Colorless) Radical ABTS•+ Radical (Dark Blue/Green) Abs Max: 734nm ABTS->Radical 12-16h Dark Incubation (Oxidation) Persulfate Potassium Persulfate (Oxidant) Persulfate->Radical Reduced Reduced ABTS (Colorless) Radical->Reduced + Sample (e- Transfer) Sample Antioxidant Sample (e- Donor) OxidizedSample Oxidized Antioxidant Sample->OxidizedSample Loss of e-

Caption: The generation of the metastable ABTS radical cation and its subsequent quenching by an antioxidant via electron transfer.

Comparative Analysis: Choosing the Right Yardstick

While TEAC is versatile, it is not the only tool. The following table objectively compares TEAC against common alternatives to justify experimental selection.

FeatureTEAC (ABTS) DPPH FRAP ORAC
Standard TroloxTrolox / Ascorbic AcidFeSO4 / TroloxTrolox
Mechanism Single Electron Transfer (SET)Mix of SET & HATMetal Reduction (SET)Hydrogen Atom Transfer (HAT)
pH Range Wide (pH 1-9)Sensitive (Acidic preferred)Acidic (pH 3.6 required)Physiological (pH 7.4)
Solubility Aqueous & Organic Organic (Methanol) onlyAqueous onlyAqueous (mostly)
Wavelength 734 nm (Low interference)517 nm (Pigment interference)593 nmFluorescence (Ex/Em)
Limitations Radical must be pre-generated (16h)Steric hindrance for large moleculesFails with thiols (Glutathione)Temperature sensitive; lengthy

Expert Insight: Use TEAC for broad screening of unknown compounds due to its solubility versatility. Use ORAC if biological relevance (peroxyl radical scavenging) is the priority, despite its lower throughput.

Validated Experimental Protocol: TEAC Assay

Role: Senior Application Scientist Objective: Determine the antioxidant capacity of a sample relative to Trolox.

Reagents
  • ABTS Stock: 7 mM ABTS (dissolved in ultra-pure water).

  • Oxidant: 2.45 mM Potassium Persulfate.

  • Standard: Trolox (0 - 1000 µM range).

  • Solvent: PBS (pH 7.4) or Ethanol, depending on sample solubility.

Workflow Diagram

This workflow ensures the radical is thermodynamically stable before use.

TEAC_Workflow cluster_prep Phase 1: Reagent Prep (Day -1) cluster_assay Phase 2: Assay (Day 0) Mix Mix 7mM ABTS + 2.45mM K-Persulfate (1:1) Incubate Incubate 12-16 Hours in DARK (Room Temp) Mix->Incubate Dilute Dilute Radical Solution Target Abs: 0.70 ± 0.02 @ 734nm Incubate->Dilute Radical Generated Plate Pipette 10µL Sample/Standard + 190µL Diluted Radical Dilute->Plate React Incubate 6 Mins (Dark, Room Temp) Plate->React Read Measure Absorbance @ 734nm React->Read

Caption: Step-by-step workflow for the TEAC assay. The long incubation ensures the radical generation reaction reaches completion.

Detailed Steps & Causality
  • Radical Generation (The "Dark" Step):

    • Action: Mix ABTS stock and Potassium Persulfate (1:1 ratio). Store in the dark for 12–16 hours.

    • Why: The oxidation of ABTS by persulfate is slow. 16 hours ensures the reaction reaches thermodynamic equilibrium, yielding a stable radical concentration. Using it too early results in "drifting" absorbance values.

  • Calibration (The Self-Validation):

    • Action: Dilute the dark blue ABTS•+ stock with your chosen solvent (PBS or Ethanol) until the absorbance at 734 nm reads 0.70 ± 0.02 .

    • Trustworthiness: This specific absorbance value is the industry standard (Re et al., 1999). If your initial read is 0.9 or 0.5, your sensitivity window is compromised. Do not proceed until this baseline is met.

  • Reaction:

    • Action: Add 10 µL of Sample/Trolox Standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Action: Incubate for exactly 6 minutes in the dark.

    • Why 6 minutes? While some potent antioxidants react instantly, others (like polyphenols) show slow kinetics. 6 minutes is the consensus compromise for "endpoint" determination.

Data Analysis & Interpretation

Calculation of % Inhibition

First, normalize the raw data:



  • 
    : Absorbance of ABTS radical + Solvent blank.
    
  • 
    : Absorbance of ABTS radical + Sample.
    
Determining TEAC

To ensure accuracy, do not rely on a single point calculation.

  • Plot the Standard Curve: % Inhibition (Y-axis) vs. Trolox Concentration (µM) (X-axis).

  • Calculate Slope: Obtain the slope of the linear regression (

    
    ).
    
  • Sample Calculation: Calculate the slope of your sample's dilution series (

    
    ).
    
  • Final TEAC Value:

    
    
    Result is expressed as µmol Trolox Equivalents per gram (µmol TE/g).
    

References

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.[6] Free Radical Biology and Medicine.

  • Sigma-Aldrich. ABTS Assay Kit Technical Bulletin. Sigma-Aldrich.[6][9][10]

  • Prior, R. L., et al. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.

  • Cell Biolabs. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit Protocol. Cell Biolabs.

  • Huang, D., et al. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry.

Sources

Validation

A Senior Application Scientist’s Guide to Lipophilicity: A Comparative Analysis of Fluorinated and Non-Fluorinated Analogues

Abstract In medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design, intended to modulate a molecule's metabolic stability, pKa, and binding affinity. A frequent, yet often mis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design, intended to modulate a molecule's metabolic stability, pKa, and binding affinity. A frequent, yet often misunderstood, consequence of this modification is the alteration of lipophilicity. This guide provides an in-depth comparison of the lipophilicity of fluorinated versus non-fluorinated analogues. Moving beyond the simplistic notion that fluorine universally increases lipophilicity, we will explore the nuanced, context-dependent effects of fluorination. Through supporting experimental data and detailed protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to harness the full potential of this versatile halogen.

The Duality of Fluorine: Beyond a Simple Hydrophobic Mimic

Lipophilicity, a measure of a compound's ability to partition into a nonpolar solvent, is a critical parameter in drug discovery, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The substitution of a hydrogen atom (van der Waals radius of 1.20 Å) with a similarly sized fluorine atom (1.47 Å) is a common strategy to fine-tune these properties.[2] However, the electronic consequences of this substitution are far from simple.

Fluorine is the most electronegative element, creating a strong C-F bond dipole. This high electronegativity can lead to two opposing effects on lipophilicity:

  • Increased Hydrophobicity: The C-F bond is less polarizable than a C-H bond, and the fluorine atom itself does not act as a hydrogen bond donor. This can increase the hydrophobic surface of a molecule, leading to higher lipophilicity.[3]

  • Modulated Polarity: The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby basic functional groups (e.g., amines) and decrease the hydrogen-bond basicity of adjacent functionalities.[3] This increased polarity or reduced basicity can lead to a decrease in overall lipophilicity, particularly for ionizable compounds at physiological pH.

The ultimate impact of fluorination is a delicate balance of these competing factors and is highly dependent on the molecular context—the "fluorination topology."[3]

Quantifying Lipophilicity: A Guide to Experimental Determination

To accurately assess the impact of fluorination, robust experimental measurement is paramount. The two key metrics are:

  • logP (Partition Coefficient): This measures the ratio of the concentration of a neutral compound in a two-phase system of octanol and water. It is a fundamental measure of a molecule's intrinsic lipophilicity.[4]

  • logD (Distribution Coefficient): This is the log of the partition ratio of a compound—in both its neutral and ionized forms —between octanol and an aqueous buffer at a specific pH. For ionizable drugs, logD at physiological pH (7.4) is a more relevant predictor of in vivo behavior than logP.[4]

While the traditional shake-flask method is the gold standard, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput, reliable, and automated alternative for determining lipophilicity, requiring only minuscule amounts of the compound.[5][6][7]

Experimental Protocol: logP/logD Determination by RP-HPLC

This protocol outlines a standardized procedure for estimating logP and logD₇.₄ using RP-HPLC, a method recommended by the OECD.[5]

Objective: To determine the capacity factor (k) of a test compound and correlate it to a calibrated scale of known logP standards.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Acetonitrile or Methanol

  • Mobile Phase B: Aqueous buffer (e.g., phosphate buffer for logD₇.₄, water for logP)

  • Test compounds and a set of 5-7 logP calibration standards with known values (e.g., Uracil, Toluene, Naphthalene).

  • Data acquisition and analysis software.

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with the starting mobile phase composition.

  • Calibration Curve Generation:

    • Inject each logP standard individually under isocratic or gradient elution conditions.

    • Record the retention time (tᵣ) for each standard.

    • Determine the column dead time (t₀) by injecting a non-retained marker (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀ .[5]

    • Plot the known logP values of the standards against their corresponding calculated log(k) values.

    • Perform a linear regression to obtain a calibration curve. The resulting equation will be in the form: logP = m * log(k) + c . A correlation coefficient (R²) > 0.95 is required for a valid calibration.[8]

  • Sample Analysis:

    • Dissolve the fluorinated and non-fluorinated analogues in a suitable solvent and inject them into the HPLC system under the same conditions used for the standards.

    • Record the retention time (tᵣ) for each analogue.

  • Calculation of logP/logD:

    • Calculate the log(k) for each test compound using its retention time.

    • Using the linear regression equation from the calibration curve, calculate the logP (or logD₇.₄ if a pH 7.4 buffer was used) for each analogue.

Diagram: RP-HPLC Workflow for Lipophilicity Measurement

HPLC_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Data Acquisition & Analysis cluster_results Phase 3: Final Determination Standards LogP Standards HPLC_System Equilibrate HPLC (C18 Column, Mobile Phase) Standards->HPLC_System Inject Test_Compounds Test Compounds (Fluorinated & Non-Fluorinated) Inject_Test Inject Test Compounds Test_Compounds->Inject_Test Get_tR Measure Retention Times (tR, t0) HPLC_System->Get_tR Calc_logk Calculate log(k) log(k) = log((tR - t0) / t0) Get_tR->Calc_logk Plot_Cal Generate Calibration Curve logP vs. log(k) Calc_logk->Plot_Cal Regression Linear Regression logP = m*log(k) + c Plot_Cal->Regression Calc_Test_logP Calculate logP/logD using Regression Equation Regression->Calc_Test_logP Measure_Test_tR Measure tR Inject_Test->Measure_Test_tR Measure_Test_tR->Calc_Test_logP Result Final logP/logD Values Calc_Test_logP->Result Fluorine_Effect_Logic Start Start: Introduce Fluorine to a Molecule Check_Ionizable Is the molecule ionizable near physiological pH? Start->Check_Ionizable Aromatic_Sub Aromatic C-H -> C-F Start->Aromatic_Sub Aliphatic_Sub Aliphatic C-H -> C-F Start->Aliphatic_Sub Check_Proximity Is Fluorine near an ionizable group or H-bond acceptor? Check_Ionizable->Check_Proximity Yes Check_Ionizable:e->Aromatic_Sub:w No Check_Ionizable:s->Aliphatic_Sub:w No pKa_Effect Strong Inductive Effect: Lowers pKa of nearby base Check_Proximity->pKa_Effect Yes Hbond_Effect Reduces H-bond basicity of acceptor Check_Proximity->Hbond_Effect Yes Context_Dependent Context Dependent: May Increase or Decrease Lipophilicity Check_Proximity->Context_Dependent No Increase_Lip Likely Increase in logP/logD Aromatic_Sub->Increase_Lip Often Dominant Hydrophobic Effect Aliphatic_Sub->Context_Dependent Decrease_Lip Likely Decrease in logD pKa_Effect->Decrease_Lip Higher % of ionized form at pH 7.4 Hbond_Effect->Context_Dependent

Caption: Decision logic for fluorination's effect on lipophilicity.

Conclusion: A Strategic Tool for Physicochemical Optimization

The decision to introduce fluorine into a drug candidate is a strategic one that requires a nuanced understanding of its physicochemical consequences. This guide demonstrates that fluorination is not a simple switch to increase lipophilicity but a powerful tool for fine-tuning a molecule's properties.

Key Takeaways for the Practicing Scientist:

  • Context is Crucial: The effect of fluorine on lipophilicity is highly context-dependent, varying with its position (aromatic vs. aliphatic) and proximity to other functional groups. [9]* Beyond logP: For ionizable compounds, logD at physiological pH is the more biologically relevant parameter. The ability of fluorine to modulate pKa can lead to significant, sometimes counterintuitive, changes in logD.

  • Embrace Experimentation: While computational models provide valuable estimates, the complex interplay of factors necessitates experimental determination of lipophilicity. The RP-HPLC method detailed herein provides a robust and efficient means to generate this critical data.

By moving beyond generalizations and adopting a data-driven, context-aware approach, researchers can effectively leverage fluorination to optimize the lipophilicity of drug candidates, ultimately improving their chances of success in the development pipeline.

References

  • Bilska-Markowska, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega.
  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • Smith, J. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase.
  • Pattison, G., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry.
  • Drug Hunter Team. (2022). Are Drugs Becoming More Lipophilic Over Time? Drug Hunter.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
  • Mykhailiuk, P. K. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Available at: [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?.
  • Author Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Grygorenko, O. O., et al. (n.d.). Correlation of the DFT-calculated lipophilicities with the experimental... ResearchGate. Available at: [Link]

  • Linclau, B., et al. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
  • WuXi AppTec DMPK. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • Pattison, G., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • El-Khoury, R., et al. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central.
  • Valko, K. (n.d.). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatography Online.
  • Valko, K., et al. (n.d.). Lipophilicity Determination of Highly Lipophilic Compounds by Liquid Chromatography. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate proper disposal procedures

Topic: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Proper Disposal Procedures Executive Summary & Chemical Identity Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS: 838856-88-5 ) is a specialized fluorinated intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Proper Disposal Procedures

Executive Summary & Chemical Identity

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS: 838856-88-5 ) is a specialized fluorinated intermediate used primarily in pharmaceutical synthesis and advanced organic chemistry.[1][2] Due to the presence of a fluorine atom and a phenolic hydroxyl group on the benzoate scaffold, this compound requires specific disposal protocols to prevent environmental contamination and ensure regulatory compliance (RCRA/EPA).[2]

Improper disposal of halogenated organic esters can lead to the formation of toxic byproducts (e.g., hydrofluoric acid upon uncontrolled combustion) or contamination of aqueous waste streams.[2] This guide provides a scientifically rigorous, field-proven protocol for the safe containment and disposal of this substance.

Chemical Profile
PropertyDetail
CAS Number 838856-88-5
Molecular Formula C₉H₉FO₄
Molecular Weight 200.16 g/mol
Physical State Solid (Powder/Crystalline)
Hazard Class Irritant (Skin/Eye/Respiratory); Halogenated Organic
Solubility Soluble in organic solvents (DMSO, Methanol); Sparingly soluble in water

Hazard Identification & Waste Classification

Before initiating disposal, the waste stream must be correctly classified to determine the downstream destruction method.[2]

  • Primary Hazard: Irritant (H315, H319, H335) .[2] The phenolic moiety contributes to potential acidity and tissue irritation.[2]

  • Secondary Hazard: Halogenated (Fluorine) . The presence of fluorine mandates segregation from non-halogenated solvents to prevent corrosion in standard incinerators not equipped with scrubbers.[2]

  • RCRA Classification (USA): While not explicitly P- or U-listed by specific name, it falls under the characteristic of Halogenated Organic Solids . If mixed with solvents, it may adopt F-listed codes (e.g., F001-F005).[3][4]

Waste Stream Decision Matrix

WasteClassification Start Waste Generation: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid BinSolid Bin: Halogenated Solids (HDPE/Glass) Solid->BinSolid Direct Disposal SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Methanol, Acetone) SolventCheck->NonHaloSolv BinHaloLiq Bin: Halogenated Organics (Carboy) HaloSolv->BinHaloLiq BinMix Bin: Mixed Halogenated (Segregated Carboy) NonHaloSolv->BinMix Must be treated as Halogenated due to Solute

Figure 1: Waste classification logic ensuring segregation of fluorinated compounds from general organic waste streams.

Safe Handling & Pre-Disposal Protocols

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness) provides adequate splash protection. Double-gloving is recommended for handling pure solids.

  • Respiratory: If handling fine powder outside a fume hood, use an N95 or P100 particulate respirator.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Container Selection & Labeling

The phenolic ester functionality is stable but can hydrolyze under strongly basic conditions.[2] Use chemically inert containers.

Container MaterialCompatibilityRecommendation
HDPE (High-Density Polyethylene) ExcellentPrimary Choice for solids and aqueous mixtures.[1][2]
Borosilicate Glass ExcellentSuitable for small quantities or organic solutions.[1][2]
Metal (Steel/Aluminum) PoorAvoid. Potential corrosion from hydrolysis-derived acidity or fluoride ions.[1][2]

Labeling Requirement: Every container must be labeled immediately upon waste generation.

Label Text: "HAZARDOUS WASTE - Solid, Halogenated Organic. Contains: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate."[1][2][5][6][7][8][9]

Step-by-Step Disposal Workflow

This protocol ensures the compound is transferred from the bench to the central waste facility without exposure or cross-contamination.[2]

Scenario A: Solid Waste (Pure Substance, Expired Stock)[1][2]
  • Containment: Transfer the solid directly into a wide-mouth HDPE jar. Do not fill more than 90% capacity.

  • Decontamination: Wipe the exterior of the original container and the waste jar with a solvent-dampened wipe (methanol or acetone).

  • Secondary Waste: Dispose of the wipe and gloves into the same solid halogenated waste bin.

  • Sealing: Screw the lid tightly. Apply parafilm if the waste will be stored for >1 week to prevent fugitive dust emissions.[2]

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[1]
  • Segregation: Crucial Step. Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates the entire mixture be classified as Halogenated Solvent Waste .[2]

  • pH Check: If the solution is acidic (due to hydrolysis of the phenol/ester), neutralize to pH 6-8 using Sodium Bicarbonate (NaHCO₃) before adding to the solvent carboy to prevent gas generation.

  • Pouring: Use a funnel to pour into the "Halogenated Waste" carboy.

  • Log Entry: Record the volume and approximate concentration on the waste tag.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty original bottle three times with a compatible solvent (e.g., acetone).[2]

  • Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container.[2]

  • Defacing: Cross out the original label. Mark as "Empty."

  • Trash: The triple-rinsed container can now be discarded in standard glass trash (check local institutional policy).

Emergency Spill Response

In the event of a spill during transport or disposal, immediate action minimizes exposure.[2]

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess SmallSolid Small Solid (<50g) Assess->SmallSolid LargeLiq Liquid / Large (>50g) Assess->LargeLiq Action1 Dampen with wet paper towel (Prevent Dust) SmallSolid->Action1 Action3 Evacuate & Call EHS LargeLiq->Action3 Action2 Scoop into HDPE Jar Action1->Action2 Clean Wash Area with Soap/Water Action2->Clean

Figure 2: Immediate response workflow for solid vs. liquid spills.

Final Destruction (Off-Site)

As a researcher, your responsibility ends at the Satellite Accumulation Area, but understanding the final fate ensures "Cradle-to-Grave" compliance.

  • Method: High-Temperature Incineration.

  • Why: The fluorine atom requires incineration temperatures >1100°C with calcium-based scrubbers to capture Hydrofluoric Acid (HF) gas generated during combustion.

  • Prohibited: Never dispose of this compound down the drain.[2] It is toxic to aquatic life and can persist in water treatment sludge.[2]

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Methyl 3-fluoro-4-methoxybenzoate (Structural Analog).[1][2] Retrieved from [Link]

  • University of Wisconsin-Madison. (2023). Chemical Disposal Procedures: Halogenated Organics. Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

Executive Safety Directive Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is a functionalized benzoate ester commonly utilized as an intermediate in the synthesis of pharmaceutical active ingredients (APIs). While often cat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is a functionalized benzoate ester commonly utilized as an intermediate in the synthesis of pharmaceutical active ingredients (APIs). While often categorized under generic "irritant" hazard codes, its specific structural motifs—a fluorinated aromatic ring coupled with a phenolic hydroxyl group—demand a safety protocol that exceeds standard laboratory baselines.

The Core Risk: The presence of the fluorine atom increases the lipophilicity of the molecule compared to its non-fluorinated analogues. This enhances its ability to penetrate the stratum corneum (outer skin layer). Consequently, standard "splash protection" is insufficient; you must design your PPE strategy around permeation resistance and aerosol containment .

Immediate Action Required:

  • Treat as: H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Respiratory Irritant).[1]

  • Universal Precaution: In the absence of full toxicological data (common for research intermediates), handle as a Potent Compound (Band 3) until proven otherwise.

The PPE Matrix: A Layered Defense System

Do not view PPE as a uniform; view it as a redundant failure system. If one barrier fails, the next must be capable of neutralizing the threat.

Protection ZoneCore RequirementTechnical Specification & Rationale
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if hood unavailable): N95 or P100 particulate respirator. Rationale: Benzoate esters are often fine powders; static charge can aerosolize particles during weighing.
Dermal (Hands) Double-Gloving Protocol Inner Layer: 4 mil Nitrile (inspection white/blue).Outer Layer: 5-8 mil Nitrile or Neoprene (long cuff).Rationale: Fluorinated organics can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.
Ocular Sealed Defense Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses with side shields are insufficient for handling fine powders that can drift around lenses.
Body Full Coverage Lab Coat (Cotton/Poly blend) buttoned to the neck.Closed-toe shoes (non-perforated leather/synthetic).Rationale: Prevents accumulation of dust on street clothes, which can lead to secondary exposure at home.

Operational Protocol: From Storage to Synthesis

This workflow is designed to minimize static discharge and aerosol generation, the two primary vectors for exposure with this compound.

Phase A: Preparation & Weighing
  • Static Mitigation: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is likely a crystalline solid prone to triboelectric charging. Use an anti-static gun or a grounded balance enclosure.

  • The "Transfer Zone": Place a secondary containment tray inside the fume hood. Line it with an absorbent, plastic-backed mat. All weighing happens inside this perimeter.

  • Taring: Tare your receiving vessel (flask/vial) before adding the solid. Avoid using weighing boats if possible; weigh directly into the reaction vessel using a wide-mouth funnel to eliminate a transfer step.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving this compound, add the solvent slowly down the side of the vessel to wash down any adherent powder.

  • Vessel Closure: Immediately cap or seal the vessel after addition. If using a septum, ensure it is PTFE-lined to prevent leaching of plasticizers by the fluorinated intermediate.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent potential hydrolysis of the ester functionality, which could release the free acid and alter the reaction stoichiometry.

Phase C: Cleanup & Decontamination
  • Wipe Down: Use a solvent-dampened wipe (ethanol or acetone) to clean the balance area. Do not use compressed air, which spreads contamination.

  • Glove Removal: Perform "beak method" removal of the outer glove inside the hood. Inspect inner gloves for staining.

Logic & Decision Frameworks

Figure 1: PPE Selection Logic

This decision tree guides the researcher through the selection of protective equipment based on the physical state and quantity of the chemical.

PPE_Logic Start Start: Handling Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate StateCheck Is the compound in Solid/Powder form? Start->StateCheck QuantityCheck Quantity > 500 mg? StateCheck->QuantityCheck Yes StandardPPE Standard PPE: Lab Coat, Single Nitrile Gloves, Safety Glasses StateCheck->StandardPPE No (In Solution) QuantityCheck->StandardPPE No EnhancedPPE Enhanced PPE: Double Nitrile Gloves, Splash Goggles, N95 (if open bench) QuantityCheck->EnhancedPPE Yes HoodReq MANDATORY: Chemical Fume Hood StandardPPE->HoodReq EnhancedPPE->HoodReq Engineering Control

Caption: Decision matrix for escalating PPE based on physical state and quantity handled.

Disposal Strategy: The "Cradle-to-Grave" Logistics

Proper disposal is not just regulatory compliance; it is chemical stewardship. The fluorine atom in Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate dictates a specific waste stream.

The Critical Rule: Do NOT mix this waste with general organic solvents.

  • Segregation:

    • This compound must be disposed of in the Halogenated Organic Waste stream.

    • Why? Incineration of halogenated compounds generates acidic gases (HF, HCl). Waste facilities use specialized scrubbers for these streams. Mixing this with non-halogenated waste (which is often used as fuel blending) can corrode standard incinerators and release toxic emissions [1].

  • Labeling:

    • Label the waste container clearly: "Halogenated Solvent/Solid Waste."

    • List the specific components: "Contains Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate."

  • Spill Management:

    • Solid Spill: Do not sweep (creates dust). Cover with a damp paper towel to wet the powder, then wipe up. Place all cleanup materials into the solid hazardous waste bin.

    • Solution Spill: Absorb with vermiculite or a dedicated organic spill pad.

Figure 2: Operational Workflow

The sequence of operations designed to maintain containment and purity.

Workflow Setup 1. Setup (Anti-static, Fume Hood) Weigh 2. Weighing (Inside Secondary Containment) Setup->Weigh Prepare Dissolve 3. Solubilization (Slow addition, wash down) Weigh->Dissolve Transfer Waste 4. Disposal (Halogenated Stream) Dissolve->Waste Cleanup

Caption: Operational workflow emphasizing containment at the weighing and disposal stages.

References

  • U.S. Environmental Protection Agency (EPA). (2022). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Management. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. Available at: [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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